Product packaging for 3-Methoxy-2(1H)-pyridone(Cat. No.:CAS No. 95907-05-4)

3-Methoxy-2(1H)-pyridone

Cat. No.: B3021883
CAS No.: 95907-05-4
M. Wt: 125.13 g/mol
InChI Key: LKIMDXQLHFCXQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Methoxy-2(1H)-pyridone is a useful research compound. Its molecular formula is C6H7NO2 and its molecular weight is 125.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 282188. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7NO2 B3021883 3-Methoxy-2(1H)-pyridone CAS No. 95907-05-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-9-5-3-2-4-7-6(5)8/h2-4H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKIMDXQLHFCXQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80175088
Record name 3-Methoxy-2-pyridone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80175088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20928-63-6
Record name 3-Methoxy-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20928-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-2-pyridone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020928636
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 20928-63-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282188
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Methoxy-2-pyridone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80175088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methoxy-2-pyridone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.090
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-METHOXY-2-PYRIDONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B49SC5Y96A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to 3-Methoxy-2(1H)-pyridone: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-2(1H)-pyridone is a heterocyclic organic compound that serves as a valuable building block in synthetic and medicinal chemistry. Belonging to the pyridinone class, a scaffold of significant interest in drug discovery, this molecule combines the structural features of an aromatic system with a lactam moiety.[1] Its unique electronic and structural properties make it a versatile precursor for the synthesis of more complex molecules, including natural products and pharmacologically active agents. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, reactivity, and key applications, with a focus on insights relevant to research and development.

Section 1: Core Chemical Identity and Physicochemical Properties

This compound is systematically known as 3-methoxy-1H-pyridin-2-one.[2] It exists in tautomeric equilibrium with its enol form, 2-hydroxy-3-methoxypyridine, although the pyridone (lactam) form generally predominates in both solid and solution phases. This equilibrium is a crucial feature of hydroxypyridines and can be influenced by the solvent environment.

The fundamental identifiers and properties of this compound are summarized in the table below for quick reference.

PropertyValueSource(s)
CAS Number 20928-63-6[3][4]
Molecular Formula C₆H₇NO₂[3][4]
Molecular Weight 125.13 g/mol [3][4]
IUPAC Name 3-methoxy-1H-pyridin-2-one[2]
Synonyms 3-methoxypyridin-2-ol, 2-hydroxy-3-methoxypyridine, 3-methoxy-2-pyridone[1][2]
Appearance White to brown crystalline powder or powder[1]
Melting Point 115-117 °C[5]
Solubility Soluble in polar solvents like water and alcohols.[1]
Structural Representation & Tautomerism

The chemical structure of this compound and its tautomeric relationship with 2-hydroxy-3-methoxypyridine is a key aspect of its chemistry.

Caption: Tautomeric equilibrium of the core structure.

The predominance of the pyridone form is attributed to the stability of the amide resonance within the ring system. However, the ability to exist in the hydroxypyridine form is critical for certain reactions, particularly those involving the hydroxyl group.

Section 2: Synthesis and Manufacturing

The synthesis of this compound is not as widely documented as some other pyridinone derivatives, but a logical and effective route involves the selective O-methylation of a suitable precursor, 2,3-dihydroxypyridine. The key challenge in this synthesis is achieving regioselectivity, ensuring the methylation occurs at the 3-position hydroxyl group while the 2-position remains as the pyridone carbonyl or is deprotected in a subsequent step.

Proposed Synthetic Pathway: Selective Methylation

A common and industrially preferred methylating agent is dimethyl sulfate (DMS), known for its high reactivity and low cost.[6] The reaction proceeds via a Williamson ether synthesis-type mechanism.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: O-Methylation of 2,3-Dihydroxypyridine

This protocol is a representative procedure based on standard methylation techniques for hydroxypyridines.

Materials:

  • 2,3-Dihydroxypyridine

  • Dimethyl Sulfate (DMS)

  • Sodium Bicarbonate (NaHCO₃) or another suitable base

  • Anhydrous solvent (e.g., N,N-Dimethylformamide - DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 2,3-dihydroxypyridine (1.0 eq) in anhydrous DMF.

  • Basification: Add a mild base such as sodium bicarbonate (1.5-2.0 eq) to the solution. The choice of a mild base is crucial to selectively deprotonate the more acidic phenolic hydroxyl group. Stir the suspension for 30 minutes at room temperature.

  • Methylation: Cool the mixture in an ice bath. Slowly add dimethyl sulfate (1.1 eq) dropwise via a syringe, ensuring the temperature does not rise significantly.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volumes).

  • Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution (to remove unreacted DMS and acidic byproducts) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Causality Note: The use of a polar aprotic solvent like DMF facilitates the SN2 reaction by solvating the cation of the base, leaving the pyridinolate anion more available for nucleophilic attack. Regioselectivity is driven by the differential acidity of the two hydroxyl groups, with the 3-OH typically being more phenolic and thus more acidic than the 2-OH, which is part of a vinylogous carboxylic acid system.

Section 3: Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by the interplay of its functional groups: the electron-donating methoxy group, the electron-withdrawing carbonyl group, and the nucleophilic ring nitrogen.

Electrophilic Aromatic Substitution (SEAr)

The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene, due to the electronegativity of the nitrogen atom.[7] However, the substituents on the ring significantly modify this reactivity.

  • Methoxy Group (-OCH₃): This is a strong activating, ortho, para-directing group due to its ability to donate electron density via resonance.[8]

  • Carbonyl Group (C=O) & Ring Nitrogen: The lactam system acts as a deactivating group, withdrawing electron density from the ring.

The net effect is a complex regiochemical outcome. The methoxy group strongly activates the positions ortho (C4) and para (C6) to it. The deactivating effect of the lactam functionality tempers this activation. Therefore, electrophilic attack is most likely to occur at the C4 or C6 positions, which are activated by the methoxy group.

Caption: Reactivity sites on the this compound scaffold.

Nucleophilic Substitution and N-Functionalization

The amide proton (N1-H) is acidic and can be readily removed by a base. The resulting anion is a potent nucleophile, allowing for a wide range of N-alkylation and N-acylation reactions. This is a common strategy for elaborating the pyridinone scaffold in drug development.

Section 4: Applications in Research and Development

This compound is primarily utilized as a synthetic intermediate. Its most notable application is as a key starting material in the total synthesis of cepabactin.

Precursor to the Siderophore Cepabactin

Cepabactin is a siderophore (an iron-chelating compound) produced by the bacterium Burkholderia cepacia.[9] Siderophores are crucial for bacterial survival and virulence, making their synthetic analogues and inhibitors attractive targets for developing novel antimicrobial agents. The total synthesis of cepabactin provides a reliable source of the material for biological studies and the development of derivatives.[9]

Workflow: Synthesis of Cepabactin Precursor

A plausible synthetic sequence from this compound to a cepabactin precursor involves N-hydroxylation and C-methylation.

cepabactin_synthesis start This compound intermediate1 6-Methyl-3-methoxy- 2(1H)-pyridone start->intermediate1 Step 1 step1_reagents 1. C-Methylation (e.g., via lithiation then MeI) product Cepabactin (1-Hydroxy-6-methyl-5-methoxy-2(1H)-pyridinone) intermediate1->product Step 2 step2_reagents 2. N-Hydroxylation (e.g., with DMDO or m-CPBA)

Caption: Key transformations in the synthesis of Cepabactin.

Role in Medicinal Chemistry

The pyridinone core is a "privileged structure" in medicinal chemistry, appearing in a wide array of drugs with activities ranging from antibacterial and antiviral to anticancer and anti-inflammatory. While this compound itself may not be the final active molecule, its derivatives are of significant interest. The methoxy group can serve several roles:

  • Modulating Lipophilicity: It can fine-tune the molecule's solubility and ability to cross cell membranes.

  • Metabolic Blocking: It can block a potential site of metabolism (e.g., hydroxylation), thereby increasing the drug's half-life.

  • Hydrogen Bond Acceptor: The oxygen atom can participate in crucial hydrogen bonding interactions with biological targets like enzyme active sites. The presence of methoxy groups has been shown to enhance antimicrobial activity in certain classes of compounds.[10]

Section 5: Spectral Data Analysis

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

Technique Characteristic Features
¹H NMR - -OCH₃ Signal: A sharp singlet integrating to 3 protons, typically found in the 3.5-4.0 ppm range.[11] - Ring Protons: Three distinct signals in the aromatic region (approx. 6.0-7.5 ppm), corresponding to the protons at C4, C5, and C6. These will show characteristic doublet and triplet splitting patterns depending on their coupling. - N-H Proton: A broad singlet, often in the downfield region (>10 ppm), which is exchangeable with D₂O.
¹³C NMR - -OCH₃ Carbon: A signal in the range of 55-60 ppm.[12] - C=O Carbon: A downfield signal typical for a carbonyl in a lactam system, often >160 ppm. - Ring Carbons: Four signals corresponding to the sp² hybridized carbons of the ring. The carbon attached to the methoxy group (C3) will be significantly downfield.
IR Spectroscopy - N-H Stretch: A broad absorption band around 3200-3400 cm⁻¹. - C=O Stretch: A strong, sharp absorption band characteristic of an amide/lactam carbonyl, typically around 1650-1680 cm⁻¹. - C=C & C-N Stretches: Absorptions in the 1400-1600 cm⁻¹ region. - C-O Stretch: A strong band for the aryl ether linkage around 1200-1250 cm⁻¹.
Mass Spectrometry The molecular ion peak (M⁺) would be observed at m/z = 125, with fragmentation patterns corresponding to the loss of methyl or carbonyl groups. The NIST WebBook provides reference mass spectra for this compound.[13]

Section 6: Safety and Handling

This compound requires careful handling in a laboratory setting. It is classified with several hazard statements.

GHS Hazard Information: [2]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Precautions:

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat. For operations that may generate dust, a NIOSH-approved respirator is recommended.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a functionally rich heterocyclic compound with significant potential as a synthetic intermediate. Its well-defined physicochemical properties, coupled with a versatile reactivity profile, make it an important tool for chemists, particularly in the fields of natural product synthesis and medicinal chemistry. The ability to access important biological scaffolds, such as that found in the siderophore cepabactin, underscores its value. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers aiming to leverage this molecule in the development of novel chemical entities and therapeutic agents.

References

  • ChemTalk. (n.d.). Directing Effects.
  • Klumpp, C., Burger, A., Mislin, G. L., & Abdallah, M. A. (2005). From a total synthesis of cepabactin and its 3:1 ferric complex to the isolation of a 1:1:1 mixed complex between iron (III), cepabactin and pyochelin. Bioorganic & Medicinal Chemistry Letters, 15(6), 1721–1724. [Link]
  • Borchardt, R. T. (1979). The inhibition of catechol-O-methyltransferase by 2,3-dihydroxypyridine. Molecular Pharmacology, 15(1), 170–176. [Link]
  • Stoyanov, S., Antonov, L., & Tadjer, A. (2020). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 6(4), 58. [Link]
  • Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs.
  • Al-Ostath, R. A., Al-Wabli, R. I., Al-Ghamdi, S. A., & Al-Amri, A. M. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Journal of Chemistry, 2020, 1–9. [Link]
  • NIST. (n.d.). This compound. NIST Chemistry WebBook.
  • Wikipedia. (n.d.). Dimethyl sulfate.
  • Suwito, H., Jumina, J., Mustofa, M., Pudjiastuti, P., & Lestari, N. P. (2016). Antimicrobial Activities and In silico Analysis of Methoxy Amino Chalcone Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(2), 1435-1442. [Link]
  • Wang, Z., et al. (2021). Chemoenzymatic total synthesis and structural diversification of tylactone-based macrolide antibiotics through late-stage polyketide assembly, tailoring, and C–H functionalization. Journal of the American Chemical Society, 143(3), 1499–1511. [Link]
  • NIST. (n.d.). This compound. NIST Chemistry WebBook.
  • Stenutz. (n.d.). This compound.
  • PubChem. (n.d.). 3-Methoxy-2-pyridone.
  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-dihydro-4-pyridones.
  • Abdel-Aziz, A. A.-M., et al. (2020). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. RSC Advances, 10(52), 31235–31253. [Link]
  • Wikipedia. (n.d.). Electrophilic aromatic substitution.
  • Asymmetric Matters. (2023, January 15). Determining Directing Effects in Electrophilic Aromatic Substitutions [Video]. YouTube. [Link]
  • Zaitsev, A. V., et al. (2023). The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][13][15]oxazine-1,8-diones. Molecules, 28(3), 1269. [Link]
  • Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution.
  • da Silva, A. B., et al. (2015). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. ACS Sustainable Chemistry & Engineering, 3(5), 909–915. [Link]
  • LibreTexts Chemistry. (2021, December 11). 8.11: Multiple Substituents- Directing Effects.
  • Buhin, J., et al. (2013). Synthesis of 3-Hydroxy-1-(p-methoxyphenyl)-2-methylpyridine-4-one and Spectrophotometric Extraction Studies on its Complexation. Acta Chimica Slovenica, 60(3), 645–652. [Link]
  • Organic Chemistry Data. (n.d.). Total Syntheses :: Reaction scheme for total synthesis of the natural product Cephalotaxine (Mori).
  • SpectraBase. (n.d.). 1-hydroxy-3-methoxy-2-pyridone.
  • Srivastava, A. K., et al. (2018). Effect of Methylation on 2-Hydroxypyridine in Ground State: Theoretical Study. International Journal of Chemical Sciences, 16(2), 270. [Link]
  • Georgopoulou, D., et al. (2002). Synthetic studies of thiazoline and thiazolidine-containing natural products. Part 3: Total synthesis and absolute configuration of the siderophore yersiniabactin. Journal of the Chemical Society, Perkin Transactions 1, (18), 2051–2060. [Link]
  • Mohammadi, M., et al. (2025). C3-methylation of imidazopyridines via C(sp2)-H activation using magnetic Cu-MOF, and DMSO as solvent and Methyl source. Scientific Reports, 15(1), 14556. [Link]
  • Wu, B., et al. (2018). Total synthesis of teixobactin and its stereoisomers. Organic Chemistry Frontiers, 5(10), 1644–1648. [Link]
  • Schmid, J., et al. (2025). Tailoring the Regioselectivity of Lentinula edodes O-Methyltransferases for Precise O-Methylation of Flavonoids. Journal of Agricultural and Food Chemistry, 73(21), 8352–8361. [Link]
  • da Silva, A. B., et al. (2015). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. ACS Sustainable Chemistry & Engineering, 3(5), 909–915. [Link]
  • Stoyanov, S., et al. (2023). Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis. International Journal of Molecular Sciences, 24(13), 10839. [Link]
  • Kumar, P., et al. (2025). Selective Acetalization in Pyridine: A Sustainable 5′-O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. Organic Letters, 27(1), 104–109. [Link]
  • ResearchGate. (2021, August 30). How to methylate selectively enolic hydroxyl group other than phenolic groups in 3-hydroxy flavones?.

Sources

A Spectroscopic Guide to 3-Methoxy-2(1H)-pyridone: Structure Elucidation and Data Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 3-methoxy-2(1H)-pyridone (CAS No: 20928-63-6), a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its mass spectrometry, infrared, and nuclear magnetic resonance data to facilitate its identification and characterization.

Introduction: The Structural Context

This compound (C₆H₇NO₂) is a derivative of 2-pyridone, a classic example of a compound exhibiting lactam-lactim tautomerism.[3][4][5] The introduction of a methoxy group at the 3-position influences the electron distribution within the pyridone ring, impacting its chemical reactivity and spectroscopic properties. Understanding the tautomeric equilibrium is crucial, as the predominant form dictates the observed spectroscopic features. In both solution and the solid state, the pyridone (lactam) form is generally favored over the hydroxypyridine (lactim) form, a preference driven by intermolecular hydrogen bonding.[4][5] This guide will focus on the characterization of the dominant 2-pyridone tautomer.

Molecular Weight and Mass Spectrometry

Mass spectrometry confirms the elemental composition and molecular weight of this compound.

Table 1: Key Mass Spectrometry Data [6]

Parameter Value Source
Molecular Formula C₆H₇NO₂PubChem[7]
Molecular Weight 125.13 g/mol NIST[6][8], PubChem[7]
Ionization Mode Electron Ionization (EI)NIST[6]
Major Fragments (m/z) 125 (M+), 94, 66NIST[6]
Interpretation of the Mass Spectrum

The electron ionization mass spectrum shows a prominent molecular ion peak (M+) at m/z 125, corresponding to the molecular weight of the compound.[6] The fragmentation pattern provides valuable structural information. The loss of a methoxy radical (•OCH₃) or formaldehyde (CH₂O) from the molecular ion can be hypothesized to lead to the fragment at m/z 94. Subsequent fragmentation could then result in the ion observed at m/z 66.

Experimental Protocol: Electron Ionization Mass Spectrometry

A standard protocol for acquiring an EI mass spectrum involves introducing a dilute solution of the analyte into the mass spectrometer.

  • Sample Preparation: Dissolve a small amount of this compound in a volatile solvent like methanol or dichloromethane.

  • Introduction: Inject the sample into the instrument, where it is vaporized.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a radical cation (M+•).

  • Fragmentation: The high internal energy of the molecular ion leads to fragmentation into smaller, characteristic ions.

  • Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

This process is self-validating as the resulting spectrum is a reproducible fingerprint of the molecule, with the molecular ion confirming the molecular weight and the fragmentation pattern providing structural clues.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound provides key evidence for the predominance of the pyridone tautomer.

Table 2: Characteristic IR Absorption Bands [7]

Frequency (cm⁻¹) Intensity Assignment
~3400-3000BroadN-H stretching (hydrogen-bonded)
~1650StrongC=O stretching (amide I band)
~1600, ~1580Medium-StrongC=C and C=N stretching (aromatic ring)
~1250StrongC-O-C stretching (asymmetric)
~1050MediumC-O-C stretching (symmetric)
Interpreting the IR Spectrum

The presence of a strong absorption band around 1650 cm⁻¹ is characteristic of a carbonyl group (C=O) and is a definitive marker for the 2-pyridone form.[9] The broad absorption in the 3400-3000 cm⁻¹ region is indicative of an N-H stretch, likely broadened due to intermolecular hydrogen bonding. The absence of a sharp O-H stretching band around 3600 cm⁻¹ further supports the pyridone structure over the hydroxypyridine tautomer. The bands in the 1600-1580 cm⁻¹ range are attributed to the stretching vibrations of the pyridone ring, while the strong absorptions related to the C-O-C stretching of the methoxy group confirm its presence.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

ATR-IR is a common and convenient method for obtaining the IR spectrum of a solid sample.

  • Instrument Preparation: Ensure the ATR crystal (e.g., diamond) is clean. Record a background spectrum.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the infrared spectrum. The IR beam penetrates a short distance into the sample, and the attenuated light is detected.

  • Data Processing: The collected spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

The reproducibility of the peak positions for known functional groups serves as an internal validation of the acquired data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum reveals the number of different types of protons and their connectivity.

Table 3: ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.0-7.2Triplet1HH-5
~6.2-6.4Doublet1HH-4
~6.0-6.2Doublet1HH-6
~3.8Singlet3H-OCH₃
~11-12Broad Singlet1HN-H

Note: Exact chemical shifts and coupling constants can vary depending on the solvent and instrument frequency.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the different carbon environments in the molecule.

Table 4: ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm) Assignment
~160-165C=O (C-2)
~140-145C-3
~135-140C-6
~105-110C-5
~95-100C-4
~55-60-OCH₃

Note: Assignments are based on typical chemical shift ranges and may require 2D NMR for definitive confirmation.

Interpretation of NMR Data

The ¹H NMR spectrum clearly shows three distinct aromatic protons, consistent with a substituted pyridine ring. The singlet at ~3.8 ppm integrating to three protons is characteristic of a methoxy group. The downfield broad singlet corresponds to the N-H proton of the pyridone ring.

In the ¹³C NMR spectrum, the signal in the 160-165 ppm range is indicative of a carbonyl carbon, further confirming the pyridone tautomer. The remaining signals correspond to the carbons of the pyridine ring and the methoxy group.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh a few milligrams of this compound and dissolve it in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical as it can influence chemical shifts.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the specific nucleus being observed (¹H or ¹³C) and the magnetic field is "shimmed" to achieve homogeneity.

  • Data Acquisition: A series of radiofrequency pulses are applied to the sample, and the resulting signal (Free Induction Decay or FID) is detected.

  • Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).

The use of a known deuterated solvent with a well-defined residual peak provides an internal reference, ensuring the accuracy and validity of the chemical shift measurements.

Conclusion

The combined spectroscopic data from mass spectrometry, IR, and NMR provides a comprehensive and unambiguous characterization of this compound. The data consistently supports the predominance of the 2-pyridone tautomer. This guide serves as a valuable resource for scientists, providing the necessary data and interpretation to confidently identify and utilize this compound in their research and development endeavors.

References

  • PubChem. 3-Methoxy-2-pyridone | C6H7NO2 | CID 88731.
  • NIST. This compound. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard. National Institute of Standards and Technology. [Link][7][9][12]
  • Rodionova, G. N., et al. Vibrational spectra and structure of some 3-hydroxypyridine 1-oxide derivatives. Chemistry of Heterocyclic Compounds, 1972, 7(7), 962-965. [Link][11]
  • Schlegel, H. B., et al. Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Journal of the American Chemical Society, 1982, 104(18), 4876-4880. [Link][4]
  • Wikipedia. 2-Pyridone. [Link][5]
  • ChemTube3D. 2-Hydroxypyridine-Tautomerism. [Link][6]
  • CP Lab Safety. This compound, min 97%, 1 gram. [Link][3]
  • El-Faham, A., et al. Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds. Chemistry Proceedings, 2023, 14(1), 108. [Link][10]

Sources

Introduction: The Significance of Tautomerism in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Structure and Tautomerism of 3-Methoxy-2(1H)-pyridone

For Researchers, Scientists, and Drug Development Professionals

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its utility stems not only from the functionalities presented by its pyridone core—a scaffold found in numerous bioactive molecules—but also from its existence in a state of dynamic equilibrium between two tautomeric forms.[2][3] Tautomers, being constitutional isomers that readily interconvert, can exhibit profoundly different physicochemical properties, including lipophilicity, hydrogen bonding capability, and receptor affinity. Consequently, a comprehensive understanding of the tautomeric landscape of this compound is paramount for predicting its biological activity, designing effective synthetic routes, and formulating stable drug products.

This guide provides a detailed exploration of the chemical structure of this compound, delves into the principles governing its tautomeric equilibrium, and outlines the experimental and computational methodologies used for its characterization.

Core Chemical Structure and Properties

This compound is systematically named 3-methoxy-1H-pyridin-2-one.[4] The core structure consists of a six-membered dihydropyridine ring containing a nitrogen atom, a ketone group at the 2-position, and a methoxy substituent at the 3-position.

PropertyValueSource
Molecular Formula C₆H₇NO₂[4][5][6][7]
Molecular Weight 125.13 g/mol [4][5][6][7]
CAS Number 20928-63-6[4][5][6]
IUPAC Name 3-methoxy-1H-pyridin-2-one[4]
Melting Point 115 °C[8]
Synonyms 3-methoxy-2-pyridone, 2-Hydroxy-3-methoxypyridine[5][6][9]

The Lactam-Lactim Tautomerism

The central feature of this compound's chemistry is its prototropic tautomerism, specifically the lactam-lactim equilibrium. This involves the migration of a proton between the nitrogen and oxygen atoms.

  • Lactam (Keto) Form: This is the this compound structure, characterized by a carbonyl group (C=O) and an N-H bond.

  • Lactim (Enol) Form: This is the 2-Hydroxy-3-methoxypyridine tautomer, which features a hydroxyl group (O-H) and is an aromatic pyridine ring.

The equilibrium between these two forms is a delicate balance influenced by several factors, with the stability of each tautomer being highly context-dependent.

Fig. 1: Lactam-Lactim Tautomeric Equilibrium

Causality: Factors Governing Tautomeric Preference

The position of the tautomeric equilibrium (expressed as the constant KT = [Lactim]/[Lactam]) is not fixed. It is dictated by the interplay of aromaticity, solvent interactions, and the electronic nature of substituents.

Aromaticity vs. Hydrogen Bonding

The lactim (enol) form, 2-hydroxy-3-methoxypyridine, possesses a fully aromatic pyridine ring. Aromatic stabilization is a powerful driving force. However, the lactam (keto) form, while not aromatic in the carbocyclic sense, can form strong intermolecular hydrogen-bonded dimers, particularly in the solid state and in non-polar solvents.[3][10] This dimerization provides significant stabilization that can outweigh the loss of aromaticity.[3]

Solvent Effects: The Decisive Factor

The choice of solvent is arguably the most critical factor in determining which tautomer predominates. This is a direct consequence of differential solvation.

  • Polar, Protic Solvents (e.g., Water, Alcohols): These solvents preferentially stabilize the more polar lactam (keto) form through hydrogen bonding.[11] The carbonyl group is a strong hydrogen bond acceptor, and the N-H group is a strong donor. Therefore, in aqueous solution, this compound is expected to exist predominantly in its lactam form.[11]

  • Non-Polar Solvents (e.g., Cyclohexane, Chloroform): In these environments, the less polar, aromatic lactim (enol) form is often favored.[12] The energy gain from aromaticity is no longer counteracted by strong solvent stabilization of the keto form.

  • Gas Phase: In the absence of solvent, the equilibrium for the parent 2-pyridone/2-hydroxypyridine system is very close, with a slight preference for the aromatic 2-hydroxypyridine (enol) form.[12][13]

Influence of the 3-Methoxy Substituent

The methoxy group (-OCH₃) at the 3-position is an electron-donating group through resonance and electron-withdrawing through induction. Its net effect on the tautomeric equilibrium is subtle. By donating electron density into the ring, it can further stabilize the aromatic lactim form. Computational studies on substituted pyridones have shown that both inductive and resonance effects can modulate the position of the equilibrium.[14]

Experimental and Computational Characterization

Distinguishing and quantifying the tautomeric forms requires a combination of spectroscopic and computational methods. The protocol described below represents a self-validating system, where converging evidence from multiple techniques provides a high degree of confidence in the results.

Experimental Workflow

Workflow cluster_analysis Spectroscopic Analysis start Sample Preparation This compound dissolved in various solvents (e.g., D₂O, CDCl₃, DMSO-d₆) nmr ¹H & ¹³C NMR Spectroscopy (Distinguish N-H vs O-H, C=O vs C-O) start->nmr Primary Method uv UV-Vis Spectroscopy (Monitor π → π* transitions sensitive to aromaticity) start->uv ir FT-IR Spectroscopy (Identify C=O stretch vs O-H/C=N stretches) start->ir data_analysis Data Interpretation & Integration Correlate spectroscopic signatures with specific tautomers nmr->data_analysis uv->data_analysis ir->data_analysis quant Quantification Calculate Tautomeric Ratio (K_T) using NMR integration data_analysis->quant conclusion Determination of Predominant Tautomer in Each Solvent System quant->conclusion

Sources

An In-depth Technical Guide to the Solubility and Stability of 3-Methoxy-2(1H)-pyridone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

3-Methoxy-2(1H)-pyridone is a heterocyclic organic compound with potential applications in medicinal chemistry and pharmaceutical development. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective utilization in research and formulation. This technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound, offering both theoretical insights and practical, field-proven methodologies for its assessment. This document is designed to empower researchers and drug development professionals with the knowledge to confidently handle, formulate, and analyze this promising molecule.

Introduction: The Significance of this compound

This compound, with the chemical formula C₆H₇NO₂ and a molecular weight of 125.13 g/mol , belongs to the pyridinone class of heterocyclic compounds.[1][2][3][4][5] Its structure, featuring a pyridine ring with a methoxy and a ketone group, makes it an interesting scaffold for medicinal chemistry explorations. The presence of these functional groups suggests potential for various biological activities and imparts specific physicochemical properties that govern its behavior in different environments.[6]

A comprehensive understanding of the solubility and stability of this compound is a critical prerequisite for its successful application in drug discovery and development. Solubility directly impacts bioavailability and the feasibility of formulation, while stability determines the compound's shelf-life, storage conditions, and potential for degradation into inactive or even harmful byproducts. This guide will delve into these crucial aspects, providing a robust framework for the scientific investigation of this molecule.

Physicochemical Properties

A foundational understanding of the key physicochemical parameters of this compound is essential for predicting its behavior.

PropertyValueSource
Molecular Formula C₆H₇NO₂[1][2][3][4][5]
Molecular Weight 125.13 g/mol [1][3][4]
CAS Number 20928-63-6[1][2][3][4][5]
Appearance White to brown solid/powder[3]
Melting Point 115-117 °C[3][7]
Predicted pKa ~8-9 (for the N-H proton)Predicted
Predicted logP ~0.5 - 1.0Predicted

Note on Predicted Values: The pKa and logP values are predicted based on cheminformatics models and the known properties of similar pyridone structures. Experimental determination is highly recommended for accurate characterization. The predicted pKa suggests that the compound is a weak acid, and the logP indicates moderate lipophilicity.

Solubility Profile: A Deep Dive

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. This compound is generally described as being soluble in polar solvents like water and alcohols.[6] However, for drug development purposes, a quantitative and nuanced understanding of its solubility in various pharmaceutically relevant media is necessary.

Thermodynamic vs. Kinetic Solubility: Understanding the Concepts

It is crucial to distinguish between thermodynamic and kinetic solubility.

  • Thermodynamic Solubility (or equilibrium solubility) is the concentration of a compound in a saturated solution when it is in equilibrium with its solid form. This is the "true" solubility and is a critical parameter for understanding the developability of a compound.

  • Kinetic Solubility is determined by dissolving the compound in an organic solvent (typically DMSO) and then diluting it into an aqueous buffer. The concentration at which precipitation occurs is the kinetic solubility. This high-throughput method is often used in early drug discovery for rapid screening.[8][9]

Experimental Protocols for Solubility Determination

To ensure the generation of reliable and reproducible solubility data, the following detailed protocols are provided.

3.2.1. Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining equilibrium solubility.[10]

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., Purified Water, Phosphate Buffered Saline (PBS) at pH 7.4, 0.1 N HCl, Ethanol, Methanol, Acetonitrile, DMSO)

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC or UPLC-UV system for quantification

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials containing a known volume of each test solvent. The excess solid is crucial to ensure saturation.

  • Equilibration: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).[8][10]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Centrifuge the vials at a high speed to pellet any remaining undissolved solid.

  • Sample Preparation for Analysis: Carefully withdraw an aliquot of the supernatant from each vial, ensuring no solid particles are disturbed. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC or UPLC-UV method to determine the concentration of dissolved this compound.

  • Calculation: Calculate the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor.

Self-Validation: To ensure equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). The solubility values should plateau, indicating that equilibrium has been achieved.

3.2.2. Protocol for Kinetic Solubility Determination

This high-throughput method is suitable for early-stage assessment.[8][9][11]

Objective: To rapidly assess the kinetic solubility of this compound in an aqueous buffer.

Materials:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • Aqueous buffer (e.g., PBS at pH 7.4)

  • 96-well microtiter plates

  • Automated liquid handler or multichannel pipette

  • Plate reader capable of nephelometry or UV-Vis spectroscopy

Procedure:

  • Plate Preparation: Dispense a small volume of the DMSO stock solution into the wells of a microtiter plate.

  • Addition of Buffer: Rapidly add the aqueous buffer to each well to achieve a range of final compound concentrations.

  • Incubation and Measurement: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours).[11] Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed corresponds to the kinetic solubility. Alternatively, the plate can be filtered or centrifuged, and the concentration in the supernatant can be measured by UV-Vis spectroscopy.

Causality behind Experimental Choices: The use of DMSO as the initial solvent in kinetic solubility assays allows for high-throughput screening of many compounds. However, it's important to be aware that the presence of a co-solvent can sometimes lead to an overestimation of aqueous solubility.

G cluster_thermo Thermodynamic Solubility cluster_kinetic Kinetic Solubility T1 Weigh excess solid T2 Add solvent T1->T2 T3 Equilibrate (24-48h) T2->T3 T4 Centrifuge T3->T4 T5 Dilute supernatant T4->T5 T6 Quantify by HPLC/UPLC T5->T6 K1 Prepare DMSO stock K2 Dispense into plate K1->K2 K3 Add aqueous buffer K2->K3 K4 Incubate (1-2h) K3->K4 K5 Measure turbidity K4->K5

Figure 1: Workflow for Thermodynamic and Kinetic Solubility Assays.

Stability Profile and Degradation Pathways

The chemical stability of this compound is a critical attribute that influences its shelf-life, formulation, and potential for the formation of impurities. Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[12][13][14][15][16]

Forced Degradation Studies: A Proactive Approach

Forced degradation studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions. The goal is to generate degradation products to a level of 5-20% to facilitate their identification and the development of a stability-indicating analytical method.[12][16]

4.1.1. Protocol for Forced Degradation Studies

Objective: To investigate the degradation of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solutions (e.g., 0.1 N, 1 N)

  • Sodium hydroxide (NaOH) solutions (e.g., 0.1 N, 1 N)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Purified water

  • pH meter

  • Temperature-controlled ovens

  • Photostability chamber

  • UPLC-MS/MS system

Procedure:

  • Hydrolytic Degradation:

    • Acidic: Dissolve the compound in 0.1 N HCl and heat at a controlled temperature (e.g., 60 °C).

    • Basic: Dissolve the compound in 0.1 N NaOH and keep at room temperature or gently heat.

    • Neutral: Dissolve the compound in purified water and heat at a controlled temperature (e.g., 60 °C).

    • Monitor the degradation over time by taking samples at various intervals. Neutralize acidic and basic samples before analysis.

  • Oxidative Degradation:

    • Dissolve the compound in a solution of 3% H₂O₂ and keep at room temperature.

    • Monitor the degradation over time.

  • Photolytic Degradation:

    • Expose a solution of the compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

    • Include a dark control to differentiate between photolytic and thermal degradation.

  • Thermal Degradation:

    • Expose the solid compound to dry heat in a temperature-controlled oven (e.g., 80 °C).

    • Monitor for degradation over time.

4.1.2. Development of a Stability-Indicating UPLC-MS/MS Method

A robust analytical method is crucial for separating and quantifying the parent compound from its degradation products.

Objective: To develop and validate a UPLC-MS/MS method capable of resolving this compound from all potential degradation products.

Instrumentation:

  • UPLC system coupled with a tandem quadrupole mass spectrometer (MS/MS).

Chromatographic Conditions (A Starting Point):

  • Column: A C18 reversed-phase column is a good starting point for polar compounds.

  • Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.

  • Flow Rate: Optimized for the column dimensions.

  • Column Temperature: Controlled to ensure reproducibility.

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes should be evaluated to determine the optimal ionization for the parent compound and its degradants.

  • Detection: Multiple Reaction Monitoring (MRM) for quantitative analysis and full scan or product ion scan for identification of unknown degradants.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

G cluster_degradation Forced Degradation Workflow D1 Prepare Solutions of this compound D2 Apply Stress Conditions (Acid, Base, Oxidative, Light, Heat) D1->D2 D3 Collect Samples at Time Points D2->D3 D4 Analyze by UPLC-MS/MS D3->D4 D5 Identify and Quantify Degradants D4->D5 D6 Elucidate Degradation Pathways D5->D6

Figure 2: General Workflow for Forced Degradation Studies.

Predicted Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be hypothesized.

  • Hydrolysis of the Methoxy Group: Under acidic conditions, the methoxy group may undergo hydrolysis to yield 3-hydroxy-2(1H)-pyridone. This is a common reaction for aryl methyl ethers in the presence of strong acids.

  • Oxidation of the Pyridone Ring: The pyridone ring, particularly in the presence of oxidizing agents, could be susceptible to oxidation, leading to ring-opening or the formation of N-oxides. The electron-rich nature of the ring, enhanced by the methoxy group, may facilitate oxidative degradation.

  • Photodegradation: Aromatic and heterocyclic compounds are often susceptible to photodegradation. Upon absorption of UV light, reactive species can be generated, leading to complex degradation pathways, including dimerization, oxidation, and ring cleavage.

G cluster_pathways Potential Degradation Pathways main This compound C₆H₇NO₂ hydrolysis Hydrolysis (Acidic) Demethylation main->hydrolysis H⁺/H₂O oxidation Oxidation Ring Opening / N-Oxide Formation main->oxidation [O] photodegradation Photodegradation Complex Reactions main->photodegradation

Figure 3: Hypothesized Degradation Pathways for this compound.

Conclusion and Recommendations

This technical guide has provided a comprehensive framework for understanding and evaluating the solubility and stability of this compound. While general characteristics can be inferred from its structure, rigorous experimental investigation is indispensable for its successful development as a pharmaceutical candidate.

Key Recommendations for Researchers:

  • Experimental Verification: It is imperative to experimentally determine the thermodynamic solubility in a range of pharmaceutically relevant solvents and buffers. Predicted values should be used as a guide for initial experimental design.

  • Comprehensive Stability Testing: Conduct thorough forced degradation studies as outlined to identify the compound's liabilities. This will inform formulation strategies, packaging requirements, and the development of a robust stability-indicating analytical method.

  • Structure Elucidation of Degradants: Utilize UPLC-MS/MS and other spectroscopic techniques (e.g., NMR) to elucidate the structures of any significant degradation products. This is crucial for assessing their potential toxicity and impact on product quality.

  • Excipient Compatibility: For formulation development, it is essential to conduct compatibility studies with common pharmaceutical excipients to identify any potential interactions that could compromise the stability of the final drug product.

By following the principles and protocols detailed in this guide, researchers and drug development professionals can build a robust data package for this compound, paving the way for its potential translation from a promising molecule to a viable therapeutic agent.

References

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). protocols.io. [Link]
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018).
  • How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. (2025). ResolveMass. [Link]
  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024). Pharmaceutical Sciences. [Link]
  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). Hilaris Publishing. [Link]
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. [Link]
  • 3-Methoxy-2-pyridone. PubChem. [Link]
  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). ResolveMass. [Link]
  • This compound. NIST WebBook. [Link]
  • Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. (n.d.).
  • Forced degradation and impurity profiling. (n.d.). ScienceDirect. [Link]
  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020).
  • This compound. NIST WebBook. [Link]
  • This compound. NIST WebBook. [Link]
  • Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS. (2012).
  • Calculated pK a (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP.
  • Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. (n.d.). SpringerLink. [Link]
  • This compound. Stenutz. [Link]

Sources

An In-depth Technical Guide to 3-Methoxy-2(1H)-pyridone: From Discovery to Contemporary Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methoxy-2(1H)-pyridone, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. This document traces the historical context of its discovery, details its synthesis and characterization, and explores its current and potential applications. By synthesizing information from seminal research and contemporary studies, this guide serves as an essential resource for professionals engaged in drug discovery and development, offering insights into the compound's chemical properties, reactivity, and biological relevance.

Introduction: The Significance of the 2-Pyridone Scaffold

The 2-pyridone ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic molecules with a wide array of biological activities.[1] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it an attractive moiety for drug design. The introduction of a methoxy group at the 3-position, yielding this compound, modulates the electronic and steric properties of the ring, influencing its reactivity and biological interactions. This guide will delve into the specifics of this particular derivative, providing a detailed technical narrative for researchers.

Discovery and Historical Context

While a singular seminal publication detailing the "discovery" of this compound is not readily apparent in a historical context, its emergence is intrinsically linked to the broader exploration of 2-pyridone chemistry. The synthesis and study of substituted pyridones gained momentum in the mid-20th century as chemists sought to create novel heterocyclic systems with potential applications in various fields, including medicine and materials science. The development of reliable methods for the synthesis of the 2-pyridone core paved the way for the preparation of a vast library of derivatives, including 3-methoxy-substituted analogs. Its utility as a stable and versatile intermediate has been demonstrated in the synthesis of more complex molecules.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development.

Table 1: Physicochemical Properties of this compound [2][3][4][5][6]

PropertyValueSource
CAS Number 20928-63-6[2][3][4][5][6][7][8][9][10][11]
Molecular Formula C₆H₇NO₂[2][3][4][5][6][7][8][9][10][11]
Molecular Weight 125.13 g/mol [2][3][6][7][8][10][11]
Appearance White to light brown solid/powder[12]
Melting Point 115-117 °C
IUPAC Name 3-methoxy-1H-pyridin-2-one[2]
Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and quality control of this compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number and types of carbon atoms present.

  • IR (Infrared) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The NIST Chemistry WebBook provides reference IR spectra for this compound.[3][4]

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The NIST Mass Spectrometry Data Center has a reference mass spectrum (electron ionization) for this compound.[4][5]

Synthesis of this compound

The most common and practical laboratory synthesis of this compound involves the O-methylation of its precursor, 3-hydroxy-2(1H)-pyridone. This reaction is a standard Williamson ether synthesis.

Experimental Protocol: O-Methylation of 3-hydroxy-2(1H)-pyridone

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

  • 3-hydroxy-2(1H)-pyridone

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetone or Dimethylformamide (DMF) as solvent

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography elution

Procedure:

  • Reaction Setup: To a solution of 3-hydroxy-2(1H)-pyridone in acetone or DMF, add a molar excess of potassium carbonate. The base is crucial for deprotonating the hydroxyl group, forming the more nucleophilic phenoxide.

  • Addition of Methylating Agent: Add methyl iodide dropwise to the stirred suspension at room temperature. Methyl iodide is a commonly used and effective methylating agent.[13]

  • Reaction Monitoring: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reaction. Progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, filter the solid potassium carbonate and any inorganic salts.

    • Evaporate the solvent under reduced pressure.

    • Dissolve the residue in dichloromethane and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Causality Behind Experimental Choices:

  • The choice of a polar aprotic solvent like acetone or DMF is to ensure the solubility of the reactants and to facilitate the Sₙ2 reaction mechanism.

  • Potassium carbonate is a mild and effective base for this transformation, minimizing potential side reactions.

  • The aqueous work-up is essential to remove any remaining inorganic salts and unreacted starting materials.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 3-hydroxy-2(1H)-pyridone 3-hydroxy-2(1H)-pyridone Reaction_Vessel Stirring at RT or gentle heat 3-hydroxy-2(1H)-pyridone->Reaction_Vessel Methyl_Iodide Methyl Iodide Methyl_Iodide->Reaction_Vessel Base K₂CO₃ Base->Reaction_Vessel Solvent Acetone/DMF Solvent->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Solvent_Removal Solvent Evaporation Filtration->Solvent_Removal Extraction Extraction Solvent_Removal->Extraction Drying Drying Extraction->Drying Chromatography Silica Gel Chromatography Drying->Chromatography Product This compound Chromatography->Product

Caption: Workflow for the synthesis of this compound.

Applications in Synthetic Chemistry

This compound serves as a valuable building block in the synthesis of more complex heterocyclic systems and natural products.

Synthesis of Azabenzoisocoumarins

One notable application is in the synthesis of azabenzoisocoumarins.[14] This transformation involves a double ipso substitution reaction, highlighting the reactivity of the pyridone ring.

Total Synthesis of Cepabactin

This compound has been utilized as a key starting material in the total synthesis of cepabactin, a siderophore produced by Burkholderia cepacia.[15][16][17] Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms. The synthesis of cepabactin underscores the utility of this compound in accessing biologically active natural products.[16][17][18]

Biological Activity and Potential Therapeutic Applications

The biological profile of this compound itself is not extensively documented in publicly available literature. However, the broader class of 2-pyridone derivatives exhibits a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][19][20][21][22]

Recent studies on 5-substituted-2(1H)-pyridone analogs have shown promise in the context of idiopathic pulmonary fibrosis, suggesting that this scaffold can be a starting point for the development of novel therapeutics.[20] The introduction of the methoxy group at the 3-position can influence the molecule's interaction with biological targets, potentially leading to unique pharmacological profiles. Further investigation into the specific biological activities of this compound is a promising area for future research.

Potential Signaling Pathways

Given the diverse activities of 2-pyridone derivatives, this compound could potentially interact with various signaling pathways. For instance, some pyridone-containing molecules have been shown to inhibit kinases, which are key regulators of cellular processes.[23] A hypothetical interaction is depicted below.

Signaling_Pathway Receptor Cell Surface Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor (e.g., AP-1, NF-κB) Kinase_Cascade->Transcription_Factor Gene_Expression Gene Expression (Inflammation, Proliferation) Transcription_Factor->Gene_Expression Pyridone This compound Pyridone->Kinase_Cascade Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion and Future Directions

This compound is a heterocyclic compound with established utility in organic synthesis and potential for further exploration in medicinal chemistry. While its historical discovery is intertwined with the broader development of 2-pyridone chemistry, its role as a versatile building block is well-documented. The provided synthetic protocol offers a reliable method for its preparation, and its physicochemical and spectroscopic properties are well-characterized.

Future research should focus on a more detailed investigation of the specific biological activities of this compound. Screening against a panel of biological targets, including kinases and other enzymes, could uncover novel therapeutic applications. Elucidating its mechanism of action and identifying the specific signaling pathways it modulates will be crucial for its development as a potential drug candidate. The foundation of knowledge presented in this guide provides a solid starting point for these future endeavors.

References

  • D. H. R. Barton, D. J. Lester, W. B. Motherwell, and M. T. B. Papoula, J. Chem. Soc., Chem. Commun., 1979, 705.
  • PubChem. (n.d.). 3-Methoxy-2-pyridone. National Center for Biotechnology Information.
  • NIST. (n.d.). This compound. In NIST Chemistry WebBook. National Institute of Standards and Technology.
  • Meyer, J. M., Hohnadel, D., & Hallé, F. (1989). Cepabactin from Pseudomonas cepacia, a new type of siderophore. Journal of General Microbiology, 135(6), 1479–1487.
  • NIST. (n.d.). This compound. In NIST Chemistry WebBook. National Institute of Standards and Technology.
  • NIST. (n.d.). This compound. In NIST Chemistry WebBook. National Institute of Standards and Technology.
  • Royal Society of Chemistry. (n.d.). Supplementary Information.
  • Song, M. X., Liu, Y. Q., & Zheng, C. J. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 863267.
  • Klumpp, C., Burger, A., Mislin, G. L., & Abdallah, M. A. (2005). From a total synthesis of cepabactin and its 3:1 ferric complex to the isolation of a 1:1:1 mixed complex between iron (III), cepabactin and pyochelin. Bioorganic & Medicinal Chemistry Letters, 15(6), 1721–1724.
  • Wójcik-Pszczoła, K., Chłoń-Rzepa, G., Jankowska, A., Ślusarczyk, M., Pociecha, K., Kuder, K., ... & Pawłowski, M. (2022). New analogs of 5-substituted-2 (1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. Frontiers in Chemistry, 10, 1048858.
  • Meyer, J. M., Hohnadel, D., & Hallé, F. (1989). Cepabactin from Pseudomonas cepacia, a new type of siderophore. Microbiology, 135(6), 1479-1487.
  • Galal, A. M., El-Sayed, K. A., & El-Gohary, N. S. (2020). Isolation and biological activities of 3-hydroxy-4 (1H)-pyridone. Journal of Applied Pharmaceutical Science, 10(8), 001-007.
  • ResearchGate. (n.d.). What are the conditions required for the hydroxymethylation of 3-hydroxy-2-methyl-4-(1H)pyridinone?.
  • Sharma, P., Kumar, A., & Kumar, S. (2014). Environmentally benign synthetic protocol for O-alkylation of β-naphthols and hydroxy pyridines in aqueous micellar media. Green and Sustainable Chemistry, 4(3), 133.
  • Meyer, J. M., Hohnadel, D., & Hallé, F. (1989). Cepabactin from Pseudomonas cepacia, a new type of siderophore. Microbiology Society.
  • Stenutz. (n.d.). This compound.
  • Song, M. X., Liu, Y. Q., & Zheng, C. J. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 863267.
  • Adembri, G., Camparini, A., Ponticelli, F., & Tedeschi, P. (1984). Azabenzoxazoles: Synthesis of 3-Methylisoxazolo[5,4-c]- and 2-Methyloxazolo[5,4-c]pyridines. Journal of Heterocyclic Chemistry, 21(5), 1461-1464.
  • Schotten, C., & Schafer, H. J. (2012). Convenient Procedure for the α-Methylation of Simple Pyridines. Organic Process Research & Development, 16(8), 1365-1370.
  • Klára, G., & Imre, V. (2023). Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4 (1H)-ones. Molbank, 2023(2), M1668.
  • El-Dean, A. M. K., El-Gohary, N. S., & Shaaban, M. R. (2006).
  • Banerjee, A. K., Bedoya, L., Maldonado, A., Mendoza, L., & Cabrera, E. V. (2018). Use of Methyliodide in o-Methylation of organic compounds.
  • de Fátima, A., Modolo, L. V., & de Souza, A. A. (2009). Synthesis and phytotoxic activity of new pyridones derived from 4-hydroxy-6-methylpyridin-2 (1H)-one. Molecules, 14(9), 3511-3523.
  • Fisher Scientific. (n.d.). This compound, 97%.
  • Popova, E. A., & Bakulev, V. A. (2022). Synthesis and Biological Activity of Chromeno[3,2-c]Pyridines. Molecules, 27(21), 7274.
  • Fisyuk, A. S., Goncharov, D. S., & Garkushenko, A. K. (2015). Synthesis of 3-Aminopyridin-2 (1H)-Ones and 1H-Pyrido[2,3-b][7][15]Oxazin-2 (3H)-Ones. Chemistry of Heterocyclic Compounds, 51(8), 716-724.
  • Douglas, C. J., & Matzger, A. J. (2021). Synthesis and Investigation of a Symmetrical Bis (methoxycarbonyl)
  • Bavetsias, V., Faisal, A., Crumpler, S., Brown, N., Kosmopoulou, M., Joshi, A., ... & Linardopoulos, S. (2018). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl) pyridin-2 (1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry, 26(11), 3027-3037.

Sources

The Researcher's Comprehensive Guide to 3-Methoxy-2(1H)-pyridone: Safety, Handling, and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as an in-depth technical guide for the safe and effective handling of 3-Methoxy-2(1H)-pyridone (CAS No. 20928-63-6) in a research and development setting. As a pyridinone derivative, this compound is a valuable building block in medicinal chemistry and drug discovery; however, its potential hazards necessitate a thorough understanding of its properties and the implementation of rigorous safety protocols. This guide moves beyond mere procedural lists to explain the rationale behind each recommendation, fostering a culture of safety and scientific integrity.

Compound Profile and Hazard Analysis

This compound is a solid, crystalline substance utilized in various organic syntheses.[1] Understanding its fundamental properties is the first step in a comprehensive safety assessment.

Physicochemical and Identifier Data
PropertyValueSource(s)
Chemical Name This compound[2][3]
Synonyms 3-methoxy-1H-pyridin-2-one, 2-Hydroxy-3-methoxypyridine[4][5]
CAS Number 20928-63-6[6][7]
Molecular Formula C₆H₇NO₂[6][7]
Molecular Weight 125.13 g/mol [4][6]
Appearance White to brown solid/crystalline powder[1][5]
Melting Point 115-117 °C[1]
Toxicological Profile and GHS Hazard Classification

The primary hazards associated with this compound stem from its irritant properties and acute oral toxicity. The Globally Harmonized System (GHS) provides a clear framework for understanding these risks.[4]

Hazard ClassGHS CategoryHazard StatementCausality and Field Insights
Acute Toxicity, Oral Category 4H302: Harmful if swallowedPyridinone scaffolds can interfere with fundamental cellular processes upon ingestion. The estimated lethal dose for the parent compound, pyridine, is between 0.5 and 5.0 g/kg body weight, highlighting the potential for systemic toxicity.[4]
Skin Corrosion/Irritation Category 2H315: Causes skin irritationLike many nitrogen-containing heterocyclic compounds, this compound can disrupt the lipid barrier of the skin, leading to irritation. Prolonged or repeated contact should be avoided.[4]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritationThe crystalline, dusty nature of the solid poses a significant risk to the eyes. Direct contact can cause substantial irritation and potential damage to the cornea.[4]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritationFine particles of the compound can be easily inhaled, leading to irritation of the nasal passages, throat, and lungs. This is a common hazard with powdered reagents and underscores the need for handling within a ventilated enclosure.[4][6]

The Hierarchy of Controls: A Framework for Safe Handling

To mitigate the risks identified above, a systematic approach based on the hierarchy of controls is essential. This framework prioritizes the most effective safety measures.

cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible) Substitution Substitution (Evaluate Project Feasibility) Elimination->Substitution Engineering Engineering Controls (Primary Barrier) Substitution->Engineering Admin Administrative Controls (Procedural Safeguards) Engineering->Admin PPE Personal Protective Equipment (Last Line of Defense) Admin->PPE

Caption: Hierarchy of controls, from most to least effective.

Engineering Controls: The Primary Barrier

Your most effective protection is to minimize exposure at the source.

  • Chemical Fume Hood: All weighing, handling, and solution preparation of this compound must be conducted inside a certified chemical fume hood.[3] This is non-negotiable and serves to capture any dust or vapors generated, preventing inhalation.

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.

Administrative Controls: Safe Work Practices

These are the procedures and policies that reduce the likelihood of exposure.

  • Designated Area: Establish a designated area within the fume hood for handling this compound. This helps to contain potential contamination.

  • Training: All personnel must be trained on the specific hazards and handling procedures outlined in this guide and the compound's Safety Data Sheet (SDS) before commencing work.

  • Working Alone: Avoid working with hazardous chemicals when alone in the laboratory.

Personal Protective Equipment (PPE): The Final Safeguard

PPE is essential but should never be relied upon as the primary means of protection.[6]

  • Eye Protection: Chemical splash goggles are mandatory to protect against dust particles and splashes.

  • Hand Protection: Wear nitrile or neoprene gloves. Latex gloves are not recommended for handling many organic chemicals.[8] Always double-glove when handling cytotoxic or potentially hazardous powdered compounds.[9] Inspect gloves before use and change them immediately if contamination is suspected.

  • Body Protection: A fully buttoned, long-sleeved laboratory coat must be worn.

  • Respiratory Protection: A dust mask (e.g., N95) should be used as an additional precaution, especially when handling larger quantities, to supplement the protection offered by the fume hood.[6]

Experimental Protocols: From Bottle to Reaction

Adherence to detailed, step-by-step protocols is critical for both safety and experimental reproducibility.

Protocol for Weighing and Transferring Solid this compound

Rationale: This protocol is designed to prevent the generation of airborne dust and to contain any potential contamination during the weighing process.

  • Preparation: Don all required PPE (double gloves, lab coat, goggles). Designate a clean area within the chemical fume hood for weighing.

  • Equipment: Use a tared weigh boat or glassine paper on an analytical balance inside the hood.

  • Transfer: Carefully use a clean spatula to transfer the desired amount of solid from the reagent bottle to the weigh boat. Avoid dropping the solid from a height to minimize dust formation.

  • Closure: Promptly and securely close the main reagent bottle.

  • Dissolution/Transfer: Transfer the weighed solid directly into the reaction vessel or a flask for dissolution, which should already be in the fume hood.

  • Decontamination: Wipe the spatula clean with a solvent-dampened cloth (e.g., ethanol) and dispose of the cloth as hazardous waste. Dispose of the used weigh boat in the solid hazardous waste container.

Protocol for Preparing a Stock Solution

Rationale: This procedure ensures an accurate concentration while minimizing exposure during dissolution and dilution.

  • Weighing: Following the protocol in Section 3.1, accurately weigh the required mass of this compound and transfer it to a beaker or flask of appropriate size (e.g., a beaker for a solution to be transferred to a volumetric flask).

  • Initial Dissolution: Add a portion (approximately 50-70%) of the final desired volume of the chosen solvent to the beaker.

  • Mixing: Use a magnetic stirrer or gentle swirling to dissolve the solid completely. Sonication can be used to aid dissolution if necessary.

  • Quantitative Transfer: If preparing a volumetric solution, carefully pour the dissolved solution through a funnel into the appropriate volumetric flask.

  • Rinsing: Rinse the original beaker with small portions of the solvent, transferring each rinse into the volumetric flask to ensure all the compound is transferred.

  • Dilution to Volume: Carefully add the solvent to the volumetric flask until the bottom of the meniscus reaches the calibration mark. Use a Pasteur pipette for the final additions to avoid overshooting the mark.[6]

  • Homogenization: Stopper the flask and invert it several times (at least 10-15) to ensure the solution is thoroughly mixed.

  • Labeling: Immediately label the flask with the chemical name, concentration, date, and your initials.

Emergency Procedures: Preparedness and Response

Accidents can happen despite the best precautions. A clear and practiced emergency plan is vital.

Spill Response

The response to a spill depends on its scale. For any major spill (e.g., >5 grams, outside of a fume hood), evacuate the area and contact your institution's Environmental Health & Safety (EHS) office immediately.

Protocol for a Minor Spill (Solid, <5g, within a fume hood):

cluster_spill Minor Spill Cleanup Workflow Alert 1. Alert Colleagues PPE 2. Don Additional PPE (if necessary) Alert->PPE Contain 3. Gently Cover Spill (with damp paper towels to avoid dust) PPE->Contain Collect 4. Collect Material (Use forceps/spatula, place in waste bag) Contain->Collect Decon 5. Decontaminate Area (Wipe 3x with soap & water, then solvent) Collect->Decon Dispose 6. Dispose of all materials (as hazardous waste) Decon->Dispose

Caption: Workflow for cleaning a minor solid spill.

  • Alert & Secure: Alert others in the lab. Ensure the spill is contained within the fume hood.

  • PPE: Ensure you are wearing appropriate PPE, including double gloves.

  • Cover: Gently cover the spill with absorbent pads or paper towels dampened with water. This prevents the powder from becoming airborne. Do not sweep dry powder.[1]

  • Collect: Carefully collect the absorbed/covered material using a scoop or dustpan. Place it into a clearly labeled hazardous waste bag or container.

  • Decontaminate: Clean the spill area thoroughly. A common practice is to wash the area three times with a detergent solution, followed by a final rinse with water.[9]

  • Dispose: All materials used for cleanup, including PPE, must be disposed of as hazardous chemical waste.

Exposure Response
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[10]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[10]

  • Inhalation: Move the affected person to fresh air. If they experience difficulty breathing, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]

Storage and Waste Disposal

Storage
  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[11]

  • Keep it segregated from incompatible materials, such as strong oxidizing agents.[11]

  • Ensure the storage location is away from heat sources and direct sunlight.[12]

Waste Disposal

All waste containing this compound, including unused product, contaminated labware (weigh boats, pipette tips), and cleanup materials, must be treated as hazardous waste.

  • Waste Segregation:

    • Solid Waste: Collect in a dedicated, sealed, and clearly labeled hazardous waste container (e.g., a labeled bucket or a sturdy, sealed bag).

    • Liquid Waste: Collect solutions in a compatible, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams.[6]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and an indication of the major constituents (e.g., "in ethanol").

  • Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste management program. Adhere to all local and national regulations.[13]

By integrating this detailed safety and handling framework into your laboratory's standard operating procedures, you can effectively utilize this compound while upholding the highest standards of scientific integrity and personal safety.

References

  • PubChem. (n.d.). 3-Methoxy-2-pyridone. National Institutes of Health.
  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine.
  • NIST. (n.d.). This compound. NIST Chemistry WebBook.
  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions.
  • National Industrial Chemicals Notification and Assessment Scheme. (2015). Pyridine: Human health tier II assessment. Australian Government Department of Health.
  • University of Rochester. (n.d.). Guidelines for the Use of Cytotoxic or Chemotherapeutic Drugs. Environmental Health and Safety.

Sources

Introduction: The Strategic Value of 3-Methoxy-2(1H)-pyridone in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Commercial Sourcing and Application of 3-Methoxy-2(1H)-pyridone

For Researchers, Scientists, and Drug Development Professionals

This compound is a heterocyclic building block of significant interest within the medicinal chemistry and drug discovery landscape. Its pyridinone core is recognized as a "privileged scaffold," a molecular framework that can bind to multiple biological targets.[1] Pyridinone derivatives are known to possess a wide array of pharmacological properties, including anticancer, anti-inflammatory, antiviral, and antimicrobial activities.[1][2][3] The structure of this compound, featuring a methoxy group on the pyridinone ring, offers a key starting point for chemical modification, enabling the synthesis of diverse compound libraries for screening. This guide provides an in-depth analysis of its commercial availability, supplier qualification protocols, key applications, and safe handling procedures, designed to equip researchers with the practical knowledge required for its effective utilization.

Physicochemical Profile and Identification

A precise understanding of a compound's properties is the foundation of reproducible science. Before sourcing, it is critical to be familiar with the key identifiers and physical characteristics of this compound.

PropertyValueSource(s)
CAS Number 20928-63-6[4][5][6][7]
Molecular Formula C₆H₇NO₂[5][6][7]
Molecular Weight 125.13 g/mol [5][7]
Appearance White to brown solid/powder[8]
Melting Point 115-117 °C
IUPAC Name 3-methoxy-1H-pyridin-2-one[7]
InChI Key LKIMDXQLHFCXQF-UHFFFAOYSA-N[5][6]
Common Synonyms 3-methoxy-2-pyridone, 2(1H)-Pyridinone, 3-methoxy-[5][6][7][9]

Commercial Supplier Landscape

This compound is readily available from several major chemical suppliers, typically at a purity of 97% or greater. The choice of supplier often depends on factors such as required quantity, budget, and institutional procurement agreements. Below is a comparative overview of prominent commercial sources.

SupplierTypical PurityAvailable QuantitiesPart of Portfolio
Sigma-Aldrich (Merck) 97%Gram scaleResearch & laboratory chemicals[4]
Thermo Scientific Chemicals 97%1 g, 5 gOriginally Acros Organics portfolio[8][10]
Fisher Scientific 97%Gram scaleLaboratory chemicals[11]
Santa Cruz Biotechnology -Gram scaleResearch chemicals[12]
ChemSupply Australia 97%-Laboratory chemicals[13]
CP Lab Safety ~97%1 gramHeterocyclic Building Blocks[14]

Disclaimer: Availability, packaging, and pricing are subject to change. Researchers should verify current information directly with the suppliers.

Protocol: Qualification of Commercial this compound

Sourcing a chemical is only the first step; verifying its identity and purity is crucial for the integrity of subsequent experiments. A multi-step qualification process ensures that the material meets the required specifications. This protocol is a self-validating system to prevent costly errors from impure or incorrect starting materials.

Workflow for Incoming Material Qualification

G cluster_0 Phase 1: Procurement & Documentation cluster_1 Phase 2: Physical & Analytical Verification cluster_2 Phase 3: Final Disposition A Select Supplier & Place Order B Receive Shipment & Certificate of Analysis (CoA) A->B C Review CoA & SDS: - Match CAS & Lot Number - Check Purity Assay (e.g., HPLC >97%) - Note Safety Hazards B->C D Physical Inspection: - Appearance (White/Brown Powder) - Intact Seal C->D E Analytical Testing: - Melting Point (115-117 °C) - HPLC/LC-MS (Confirm Purity) - ¹H NMR (Confirm Structure) D->E F Compare Data to Specs (CoA & Literature) E->F G Does Material Meet Specs? F->G H Accept Material: - Assign Internal Lot # - Log into Inventory - Store Appropriately G->H Yes I Reject Material: - Quarantine Shipment - Contact Supplier for Return/Replacement G->I No

Caption: Workflow for qualifying a commercial batch of this compound.

Step-by-Step Analytical Verification Protocol
  • Melting Point Determination:

    • Rationale: A sharp melting point within the expected range (115-117 °C) is a strong indicator of purity. Impurities typically depress and broaden the melting range.

    • Procedure:

      • Calibrate the melting point apparatus using certified standards.

      • Load a small, dry sample of this compound into a capillary tube.

      • Place the tube in the apparatus and heat at a ramp rate of 1-2 °C per minute near the expected melting point.

      • Record the temperature range from the first appearance of liquid to the complete liquefaction of the solid.

      • Compare the observed range to the literature value.

  • Purity Analysis by High-Performance Liquid Chromatography (HPLC):

    • Rationale: HPLC is a quantitative method to confirm the purity stated on the supplier's Certificate of Analysis. Most suppliers specify a purity of ≥96-97% by HPLC.[8]

    • Procedure (Illustrative Method):

      • System: A standard HPLC system with a UV detector.

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

      • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 254 nm.

      • Sample Prep: Prepare a stock solution of ~1 mg/mL in methanol. Dilute as needed.

      • Analysis: Inject the sample and integrate all peaks. Calculate the area percentage of the main peak, which should correspond to the expected purity.

Core Applications in Research and Drug Discovery

The pyridinone scaffold is a cornerstone in medicinal chemistry due to its ability to act as a hydrogen bond donor and acceptor, mimicking interactions of biological significance.[1][2] this compound serves as a versatile starting material for accessing more complex molecules.

  • Heterocyclic Synthesis: It has been explicitly used as a starting reagent in the total synthesis of cepabactin and in the creation of azabenzoisocoumarins.

  • Scaffold for Drug-Like Molecules: The pyridinone core is central to numerous therapeutic candidates. It has been instrumental in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV, kinase inhibitors for oncology, and endonuclease inhibitors for influenza.[2][3] The methoxy group provides a synthetic handle for further functionalization or can influence the electronic properties of the ring system.

Conceptual Role as a Drug Discovery Scaffold

The power of this compound lies in its potential for derivatization. Researchers can modify the core structure to explore structure-activity relationships (SAR) and optimize compounds for potency, selectivity, and pharmacokinetic properties.

G cluster_0 Potential Derivatization Sites A This compound (Core Scaffold) B N-Alkylation/ N-Arylation A->B C Halogenation of the Ring A->C D Coupling Reactions (e.g., Suzuki) A->D E Demethylation to 3-Hydroxy Pyridone A->E F Generated Library of Novel Compounds B->F C->F D->F E->F G Screening for Biological Activity (e.g., Kinase Inhibition, Antiviral Efficacy) F->G

Caption: Derivatization potential of the this compound scaffold.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the chemical's stability.

  • Hazard Identification: this compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[7]

    • GHS Hazard Codes: H302, H315, H319, H335.

  • Personal Protective Equipment (PPE): Always use appropriate PPE when handling this compound.

    • Eye Protection: Safety glasses or goggles.

    • Hand Protection: Chemical-resistant gloves.[15]

    • Respiratory Protection: Use in a well-ventilated area or fume hood. For fine powders, a dust mask (e.g., N95) is recommended.[16]

  • Handling: Avoid creating dust.[16] Do not breathe dust, vapor, or gas.[16] Wash hands thoroughly after handling. Keep away from food and drink.[15]

  • Storage:

    • Conditions: Keep in a dry, cool, and well-ventilated place.[15]

    • Container: Keep the container tightly closed.[15]

    • Incompatibilities: Store away from strong oxidizing agents.[15] The compound may also be light-sensitive.[15]

Conclusion

This compound is a commercially accessible and highly valuable scaffold for chemical synthesis and drug discovery. Its reliable procurement from established suppliers like Sigma-Aldrich and Thermo Scientific, coupled with a rigorous in-house qualification protocol, provides a solid foundation for innovative research. By understanding its chemical properties, leveraging its synthetic versatility, and adhering to strict safety protocols, researchers can effectively utilize this compound to advance the development of novel therapeutics and chemical probes.

References

  • This compound, min 97%, 1 gram. (n.d.). CP Lab Safety.
  • This compound, 97%. (n.d.). ChemSupply Australia.
  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Frontiers in Chemistry.
  • This compound. (n.d.). NIST WebBook.
  • Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. (2024). RSC Medicinal Chemistry.
  • This compound. (n.d.). NIST WebBook.
  • This compound. (n.d.). NIST WebBook.
  • 3-Methoxy-2-pyridone | C6H7NO2 | CID 88731. (n.d.). PubChem.
  • Pyridones in drug discovery: Recent advances. (2024). ResearchGate.
  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022). PubMed Central.
  • Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis. (2024). MDPI.

Sources

Physical properties of 3-Methoxy-2(1H)-pyridone (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 3-Methoxy-2(1H)-pyridone

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of this compound

This compound (CAS No: 20928-63-6) is a heterocyclic organic compound with a molecular formula of C₆H₇NO₂ and a molecular weight of 125.13 g/mol .[1][2] Its pyridone core is a privileged scaffold in medicinal chemistry, and this particular derivative serves as a crucial starting reagent and building block in the synthesis of more complex molecules. Notably, it has been utilized in the total synthesis of the microbial siderophore cepabactin and in the creation of azabenzoisocoumarins. For researchers in drug discovery and process development, a thorough understanding of its fundamental physical properties, such as melting and boiling points, is paramount for identification, purity assessment, and the design of synthetic and purification protocols.

This guide provides a detailed analysis of the melting and boiling points of this compound, grounded in available literature data and established experimental principles. It is designed to equip scientists with both the foundational data and the practical methodologies required for their work.

Part 1: Melting Point Analysis

The melting point is one of the most critical physical constants for a crystalline solid, serving as a primary indicator of both identity and purity.[3] For this compound, which exists as a solid at room temperature, the melting point is a well-characterized property.

Reported Melting Point Data

Multiple commercial and database sources have reported the melting point of this compound. The consistency of these values across different suppliers underscores their reliability. A summary of this data is presented below.

Reported Melting Point (°C)Source
115-117Sigma-Aldrich
115Stenutz[1]
113.0 - 115.0Thermo Scientific Chemicals[4]

The narrow range reported (typically 1-2°C) is characteristic of a pure crystalline compound.[3] Impurities introduce defects into the crystal lattice, which disrupts the intermolecular forces holding the solid together. Overcoming these weakened and disordered forces requires less energy, resulting in both a depression of the melting point and a broadening of the melting range. Therefore, observing a sharp melting point within the established literature range provides a high degree of confidence in the sample's purity.

Expertise in Practice: The Causality of Melting Point Determination

The choice of methodology for melting point determination is not merely procedural; it is rooted in the principles of heat transfer and phase equilibrium. The goal is to heat the sample slowly and uniformly, ensuring that the temperature recorded by the thermometer is a true reflection of the sample's temperature at the moment of phase transition.[3] Rapid heating can cause the thermometer reading to lag behind the actual sample temperature, leading to an erroneously high and broad melting range.[5] A slow heating rate of approximately 1-2°C per minute near the expected melting point is crucial for achieving thermal equilibrium between the heating block, the capillary tube, the sample, and the thermometer.

Protocol for Accurate Melting Point Determination

This protocol describes the use of a modern digital melting point apparatus (e.g., a Mel-Temp).

Methodology:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry and finely powdered. If necessary, gently crush the crystals on a watch glass.[6]

    • Take a glass capillary tube (sealed at one end) and dip the open end into the powdered sample.

    • Gently tap the sealed end of the tube on a hard surface to pack the powder into a dense column approximately 2-3 mm high.[5] Proper packing ensures efficient and uniform heat transfer.

  • Apparatus Setup:

    • Place the packed capillary tube into the sample holder of the melting point apparatus.

    • Set a plateau temperature approximately 5-10°C below the expected melting point (e.g., set to 105°C).

  • Measurement:

    • Initiate heating. The apparatus will heat rapidly to the plateau temperature.

    • Once the plateau is reached, set a slow heating ramp rate of 1-2°C per minute.

    • Observe the sample through the magnifying lens.

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the last solid particle melts completely.[6]

  • Reporting:

    • The result should be reported as a range from T₁ to T₂. For a pure sample, this range should be narrow (e.g., 114-115°C) and fall within the literature values.

    • Allow the apparatus to cool sufficiently before performing a repeat measurement for confirmation.

Workflow for Purity Assessment via Melting Point

The following diagram illustrates the logical workflow for using melting point determination to assess the purity of a synthesized or procured batch of this compound.

MeltingPointWorkflow A Prepare Sample of This compound B Determine Melting Point Range (Slow Heating, ~1-2°C/min) A->B C Compare with Literature Value (113-117°C) B->C D Is the range sharp (<2°C) AND within the literature range? C->D E Conclusion: Sample is of High Purity D->E Yes F Conclusion: Sample is Impure or Incorrect D->F No G Action: Recrystallize or Purify Sample F->G

Caption: Workflow for purity verification using melting point analysis.

Part 2: Boiling Point Analysis

Unlike its melting point, an experimentally determined boiling point for this compound at standard atmospheric pressure is not readily reported in scientific literature or chemical databases. This absence of data is instructive and suggests several key considerations for the practicing scientist.

Expert Insights: Why is the Boiling Point Not Reported?

The molecular structure of this compound provides clues to its expected boiling behavior.

  • Polarity and Hydrogen Bonding: The pyridone ring, with its amide-like character, is highly polar. The molecule can exist in tautomeric equilibrium with its 2-hydroxy-3-methoxypyridine form, allowing for strong intermolecular hydrogen bonding. These forces require a significant amount of energy to overcome for the substance to transition into the gaseous phase.[7]

  • High Molecular Weight: While not exceptionally large, its molecular weight (125.13 g/mol ) contributes to stronger van der Waals forces compared to smaller molecules.[7]

  • Thermal Stability: Compounds with high boiling points are often susceptible to thermal decomposition at or near their boiling temperature under atmospheric pressure. This can make a standard boiling point determination impractical and irrelevant, as the compound would be degrading rather than boiling cleanly.

For comparison, the related but different compound 3-Methoxy-2-methyl-1H-pyridin-4-one has a predicted boiling point of 252.7 ± 40.0 °C, indicating that the boiling point for the title compound is likely well above 200°C.[8] Another related compound, 3-methoxypyridine, boils at a much lower temperature of 65°C, but this is under reduced pressure (15 mmHg), which is a common technique for distilling high-boiling liquids.

Protocol for Boiling Point Determination (Micro-Boiling Point Method)

Given the small quantities often handled in research and the high expected boiling point, a micro-boiling point determination using the Thiele tube or a similar apparatus is the most appropriate method. This technique requires only a small amount of sample.

Methodology:

  • Sample Preparation:

    • Add a small amount (a few milliliters) of the liquid sample into a small test tube (fusion tube).[9] Note: This would require melting this compound first.

    • Take a capillary tube and seal one end using a flame.[9]

    • Place the sealed capillary tube into the fusion tube with the open end submerged in the liquid.[10]

  • Apparatus Setup:

    • Attach the fusion tube to a thermometer, ensuring the sample is level with the thermometer bulb.

    • Place the assembly into a heating bath (e.g., a Thiele tube filled with mineral oil or an aluminum block).[6][9]

  • Measurement:

    • Begin heating the bath gently. As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.[10]

    • Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates the liquid's vapor pressure is overcoming the external pressure.

    • Turn off the heat and allow the bath to cool slowly.

    • The stream of bubbles will slow down and stop. The exact moment the liquid begins to be drawn back into the capillary tube is the point at which the external pressure equals the vapor pressure of the liquid.

    • Record the temperature at this precise moment. This is the boiling point.

  • Consideration for High-Boiling Compounds: If decomposition is observed (e.g., darkening of the sample) before boiling occurs, the determination should be stopped. In such cases, the boiling point should be determined under reduced pressure (vacuum distillation), and the pressure must be recorded along with the temperature.[11]

Decision Framework for Boiling Point Determination

Researchers must decide whether an atmospheric or vacuum-based method is more appropriate. This decision is critical for preserving the integrity of the compound.

BoilingPointDecision A Need to determine boiling point of this compound B Perform preliminary heating test on a small sample A->B C Is there evidence of decomposition (e.g., charring) below ~200°C? B->C D Method: Determine boiling point under reduced pressure (Vacuum Distillation) C->D Yes E Method: Proceed with micro-boiling point determination at atmospheric pressure C->E No F Record temperature AND pressure D->F

Caption: Decision-making process for boiling point methodology.

Conclusion

The physical properties of this compound are foundational to its application in scientific research. The melting point is well-defined in the range of 113-117°C , serving as a reliable benchmark for purity and identity.[4] In contrast, a definitive boiling point at atmospheric pressure is not established, likely due to the compound's high polarity, potential for hydrogen bonding, and risk of thermal decomposition at elevated temperatures. Researchers should therefore rely on melting point analysis for routine characterization and employ micro-boiling or vacuum distillation techniques with caution if a boiling point is required for specific applications like purification. Adherence to the detailed protocols and logical frameworks presented in this guide will ensure the generation of accurate and reliable data, upholding the principles of scientific integrity.

References

  • University of Calgary. (n.d.).
  • Stenutz, R. (n.d.). This compound. Glycosciences.de.
  • Sigma-Aldrich. (n.d.). This compound 97%. Merck.
  • BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment.
  • Scribd. (n.d.). Determination of Melting Point of An Organic Compound.
  • Vernier. (n.d.).
  • Chemistry For Everyone. (2025, January 30). How To Determine Melting Point Of Organic Compounds? [Video]. YouTube.
  • Sigma-Aldrich. (n.d.). 3-Methoxy-2-methyl-1H-pyridin-4-one 97%. Merck.
  • Athabasca University. (n.d.).
  • Scribd. (2021, September 19). EXPERIMENT (2)
  • BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound.
  • GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds.
  • ChemicalBook. (2025, February 1).
  • Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide.
  • Sigma-Aldrich. (n.d.). This compound 97%. Merck.
  • CymitQuimica. (n.d.). CAS 20928-63-6: 3-Methoxy-2(1H)-pyridinone.
  • National Center for Biotechnology Information. (n.d.). 3-Methoxy-2-pyridone. PubChem.
  • Thermo Fisher Scientific. (n.d.). This compound, 97%.
  • Sigma-Aldrich. (n.d.). 3-Methoxypyridine 97%. Merck.

Sources

Tautomeric equilibrium of 3-methoxy-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Tautomeric Equilibrium of 3-Methoxy-2-Hydroxypyridine

Executive Summary

The tautomeric equilibrium between hydroxylated N-heterocycles and their corresponding oxo-forms is a cornerstone of medicinal chemistry, directly influencing a molecule's physicochemical properties, receptor binding interactions, and metabolic stability. The 2-hydroxypyridine ⇌ 2-pyridone equilibrium is a classic and extensively studied model that serves as a prototype for understanding the behavior of nucleobases and other bioactive systems.[1][2] This guide focuses on a specific derivative, 3-methoxy-2-hydroxypyridine, providing a comprehensive technical analysis of its tautomeric landscape. We will dissect the underlying principles governing its equilibrium, detail robust experimental and computational protocols for its characterization, and synthesize the data to provide actionable insights for researchers in drug development. The introduction of a methoxy group at the 3-position introduces unique electronic effects that modulate the equilibrium, making a detailed investigation essential for its rational application in molecular design.

The Tautomeric Landscape: Hydroxypyridine vs. Pyridone

3-Methoxy-2-hydroxypyridine exists as an equilibrium between two primary tautomeric forms: the aromatic alcohol (enol) form, 3-methoxy-2-hydroxypyridine , and the non-aromatic amide (keto) form, 3-methoxy-2(1H)-pyridone .[3] This equilibrium is not static; its position is dictated by a delicate balance of intramolecular electronic effects and intermolecular interactions with the surrounding environment.

The parent 2-hydroxypyridine system is known to favor the enol (hydroxypyridine) form in the gas phase by a small energy margin, approximately 3 kJ/mol.[4] However, in the solid state and in polar solvents, the equilibrium shifts dramatically to favor the keto (pyridone) form.[4][5] This shift is primarily driven by the greater dipole moment of the pyridone tautomer and its ability to form strong intermolecular hydrogen bonds.[5][6]

The 3-methoxy substituent introduces a competing electronic interplay. The methoxy group exerts an electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity and a powerful electron-donating resonance effect (+M) via its lone pairs. This electronic push into the ring can influence the relative stability of the two tautomers compared to the unsubstituted parent compound.

Figure 1: The tautomeric equilibrium between the enol and keto forms of 3-methoxy-2-hydroxypyridine.

Critical Factors Governing the Equilibrium

The tautomeric constant, KT = [Pyridone]/[Hydroxypyridine], is highly sensitive to the molecular environment. A thorough understanding of these factors is paramount for predicting and controlling the compound's behavior in biological and formulation contexts.

The Decisive Role of the Solvent

The choice of solvent is the most significant external factor influencing the tautomeric equilibrium of 2-hydroxypyridine systems.[6]

  • Non-polar Aprotic Solvents (e.g., Cyclohexane, Carbon Tetrachloride): In these environments, intermolecular interactions are weak. The equilibrium favors the less polar hydroxypyridine (enol) tautomer, which possesses greater aromatic stability. In cyclohexane, the parent 2-hydroxypyridine and 2-pyridone tautomers coexist in comparable amounts.[4]

  • Polar Aprotic Solvents (e.g., DMSO, THF): These solvents have larger dielectric constants and can stabilize the larger dipole moment of the pyridone (keto) form. The equilibrium shifts significantly towards the pyridone tautomer.

  • Polar Protic Solvents (e.g., Water, Alcohols): These solvents dramatically shift the equilibrium towards the pyridone (keto) form.[5] The effect is twofold: the high polarity stabilizes the zwitterionic character of the pyridone, and the solvent's ability to act as both a hydrogen bond donor and acceptor strongly solvates the N-H and C=O groups of the amide.[6] In water, the equilibrium constant for the parent compound favors the pyridone form by a factor of approximately 900.[4]

Causality Insight: The pyridone form, with its separated charges (+N-H and C-O-), is essentially a zwitterionic resonance contributor. Polar solvents are exceptionally effective at stabilizing this charge separation, providing a powerful thermodynamic driving force that overcomes the inherent aromaticity of the hydroxypyridine form.

SolventDielectric Constant (ε)Predominant Tautomer (Parent Compound)Predicted Predominant Tautomer (3-Methoxy Derivative)
Gas Phase12-Hydroxypyridine[4]3-Methoxy-2-hydroxypyridine
Cyclohexane2.0Comparable Amounts[4]3-Methoxy-2-hydroxypyridine (slight preference)
Chloroform4.82-Pyridone[6]This compound
DMSO472-Pyridone[7]This compound
Water802-Pyridone (Strongly)[4][6]This compound (Strongly)

Table 1: Influence of Solvent Polarity on the Tautomeric Equilibrium.

Experimental & Computational Characterization Protocols

Determining the position of the tautomeric equilibrium requires a multi-pronged approach, combining spectroscopic analysis with computational modeling for a self-validating system.

UV-Vis Spectroscopic Analysis

Expertise & Rationale: UV-Vis spectroscopy is a powerful quantitative tool because the two tautomers possess distinct chromophoric systems. The aromatic hydroxypyridine form exhibits π → π* transitions at different wavelengths compared to the conjugated, non-aromatic pyridone system.[7][8] By measuring the absorbance in various solvents, one can quantify the equilibrium shift. To achieve this, the spectra of "fixed" tautomers (O-methylated and N-methylated derivatives) are often used as pure references.[7]

UV_Vis_Workflow start Prepare Stock Solution of Compound in Dioxane prep_solvents Prepare Serial Dilutions in Solvents of Varying Polarity (e.g., Cyclohexane, Dioxane, MeCN, H2O) start->prep_solvents acquire_spectra Acquire UV-Vis Spectra (200-400 nm) prep_solvents->acquire_spectra analyze_lambda Identify λ_max for Each Tautomer acquire_spectra->analyze_lambda calc_ratio Calculate Tautomeric Ratio (KT) Using Beer-Lambert Law (Requires reference spectra of fixed tautomers) analyze_lambda->calc_ratio end Report KT vs. Solvent Polarity calc_ratio->end

Figure 2: Experimental workflow for UV-Vis spectroscopic determination of the tautomeric equilibrium.

Protocol: Quantitative UV-Vis Analysis

  • Sample Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of 3-methoxy-2-hydroxypyridine in a non-reactive solvent like dioxane.

  • Solvent Series: Prepare a series of volumetric flasks containing the solvents to be tested (e.g., cyclohexane, chloroform, acetonitrile, methanol, water).

  • Dilution: Add a precise aliquot of the stock solution to each flask to achieve a final concentration in the range of 2x10-5 to 2x10-4 M. Ensure the Beer-Lambert law is obeyed in this range.[9]

  • Spectral Acquisition: Using a dual-beam spectrophotometer, acquire the absorption spectrum for each solution from 200 to 400 nm, using the respective pure solvent as a blank.

  • Data Analysis:

    • Identify the absorption maxima (λmax) corresponding to the hydroxypyridine and pyridone forms. For the parent system, the pyridone form typically absorbs at a longer wavelength (~293 nm in H₂O) than the hydroxypyridine form.[5]

    • If reference spectra for 3-methoxy-2-methoxypyridine (fixed enol) and 3-methoxy-1-methyl-2-pyridone (fixed keto) are available, use their molar absorptivity coefficients (ε) to calculate the concentration and ratio of each tautomer in the equilibrium mixtures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR spectroscopy provides structural information at the atomic level. The chemical shifts of protons and carbons are highly sensitive to the electronic environment, making it an excellent tool for qualitative and, in some cases, quantitative assessment of tautomerism.[10] The key distinction lies in the aromaticity: the hydroxypyridine tautomer will exhibit chemical shifts characteristic of an aromatic system, while the pyridone will show shifts more akin to a conjugated diene-amide.[11]

NucleusHydroxypyridine Tautomer (Aromatic)Pyridone Tautomer (Diene-like)Rationale for Difference
¹H NMR Ring protons in aromatic region (δ 6.5-8.0 ppm). Sharp OH signal (if not exchanging).Olefinic protons shifted upfield. Broad N-H signal.Loss of aromatic ring current in the pyridone form reduces deshielding of ring protons.
¹³C NMR Carbons in aromatic region (δ 110-150 ppm). C-OH carbon is highly deshielded.C=O carbon is significantly deshielded (δ > 160 ppm). Olefinic carbons appear at characteristic shifts.The presence of a true carbonyl group (C=O) in the pyridone is a clear diagnostic marker in the ¹³C spectrum.[10]

Table 2: Characteristic NMR Chemical Shifts for Distinguishing Tautomers.

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve ~5-10 mg of the compound in 0.5-0.7 mL of various deuterated solvents (e.g., CDCl₃, DMSO-d₆, D₂O) in separate NMR tubes.

  • Data Acquisition: Acquire standard ¹H, ¹³C, and, if possible, 2D correlation spectra (e.g., HSQC, HMBC) on a high-field NMR spectrometer (≥400 MHz).

  • Data Interpretation:

    • In the ¹³C spectrum, locate the key C=O signal above 160 ppm. Its presence is a definitive indicator of the pyridone tautomer.

    • In the ¹H spectrum, compare the chemical shifts and coupling constants of the ring protons to reference data for similar aromatic and conjugated systems.

    • In polar protic solvents like D₂O, the O-H and N-H protons will exchange with deuterium and their signals will disappear, which can help in peak assignment.

Computational Modeling Workflow

Expertise & Rationale: Density Functional Theory (DFT) calculations provide a theoretical framework to predict the relative stabilities of the tautomers, complementing experimental data.[12][13] By calculating the Gibbs free energy (ΔG) of each tautomer, we can predict the equilibrium constant. The use of a Polarizable Continuum Model (PCM) simulates the bulk effect of a solvent, allowing for comparison with experimental results in solution.[14]

DFT_Workflow start Build 3D Structures of Both Tautomers geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation (Confirm true minima, obtain ZPE) geom_opt->freq_calc gas_phase Calculate Gas-Phase Relative Energy (ΔE) freq_calc->gas_phase pcm_calc Single-Point Energy Calculation with Solvent Model (PCM) (e.g., PCM-Water, PCM-DMSO) freq_calc->pcm_calc end Predict K_T and Compare with Experimental Data gas_phase->end solution_phase Calculate Solution-Phase Relative Energy (ΔG_solv) pcm_calc->solution_phase solution_phase->end

Figure 3: Workflow for computational analysis of tautomeric equilibrium using Density Functional Theory (DFT).

Protocol: DFT Calculation

  • Structure Preparation: Build initial 3D structures of both the 3-methoxy-2-hydroxypyridine and this compound tautomers.

  • Gas-Phase Optimization: Perform a full geometry optimization and frequency calculation in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). Confirm that the optimized structures are true energy minima (no imaginary frequencies).

  • Solvation Modeling: Using the gas-phase optimized geometries, perform single-point energy calculations incorporating a PCM for each solvent of interest.

  • Energy Analysis: Compare the final Gibbs free energies of the two tautomers in the gas phase and in each solvent to determine the thermodynamically favored species and predict the equilibrium constant (KT = e-ΔG/RT).

Implications for Drug Development Professionals

The tautomeric state of 3-methoxy-2-hydroxypyridine is not an academic curiosity; it is a critical determinant of its drug-like properties.

  • Receptor Interactions: The two tautomers present entirely different hydrogen bonding patterns. The hydroxypyridine form has a hydrogen bond donor (OH) and an acceptor (ring N). The pyridone form has a hydrogen bond donor (NH) and an acceptor (C=O). A change in the dominant tautomer can fundamentally alter the binding mode to a target protein.

  • Physicochemical Properties: The more polar pyridone form will generally have higher aqueous solubility but lower membrane permeability compared to the less polar hydroxypyridine form. Predicting the dominant tautomer in physiological environments is crucial for ADME (Absorption, Distribution, Metabolism, and Excretion) modeling.

  • pKa and Ionization: The acidity of the molecule is tied to its tautomeric state. The hydroxypyridine is a weak phenol-like acid, while the pyridone is a much weaker amide-like acid. The equilibrium position will therefore influence the ionization state at physiological pH.

Conclusion

The tautomeric equilibrium of 3-methoxy-2-hydroxypyridine is a dynamic process governed by a sophisticated interplay of intrinsic aromaticity, substituent electronics, and profound solvent effects. While the hydroxypyridine form may be favored in non-polar environments, the pyridone tautomer is predicted to be the dominant species in aqueous and biological systems. A comprehensive characterization, employing a synergistic combination of UV-Vis and NMR spectroscopy alongside DFT calculations, is essential for any research or development program involving this scaffold. For drug development professionals, a precise understanding of this equilibrium is a prerequisite for accurate structure-activity relationship (SAR) analysis, property prediction, and the rational design of effective and bioavailable therapeutics.

References

  • Al-Hamdani, Y. A. S., et al. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules, 21(11), 1549. [Link]
  • National Center for Biotechnology Information (2016).
  • Ribeiro da Silva, M. A. V., et al. (2007). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A, 111(35), 8724–8730. [Link]
  • Melandri, S., et al. (2020). Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ≒ 2-pyridone equilibrium. Physical Chemistry Chemical Physics, 22(34), 19086-19096. [Link]
  • Fruchier, A., et al. (1983). A 1H and 13C nuclear magnetic resonance and X-ray diffraction study of the tautomerism of 2-hydroxy- and 2,3-dihydroxy-pyridine N-oxides. X-Ray molecular structure of 2-hydroxypyridine N-oxide. Journal of the Chemical Society, Perkin Transactions 2, (5), 677-681. [Link]
  • Aguilar-Galindo, F., et al. (2023). The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction. The Journal of Chemical Physics, 159(8), 084302. [Link]
  • Forlani, L., et al. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ARKIVOC, 2002(11), 198-215. [Link]
  • Gawinecki, R., et al. (2001). ¹H NMR Supported Analysis of the UV-vis Spectra of (Z) 2-(2-hydroxy-2-phenyl vinyl)-pyridines. Journal of the Chemical Society of Pakistan, 23(4), 221-226. [Link]
  • ChemTube3D (n.d.). 2-Hydroxypyridine-Tautomerism. University of Liverpool. [Link]
  • Wikipedia (n.d.). 2-Pyridone. [Link]
  • Forlani, L., et al. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. Semantic Scholar. [Link]
  • Al-Rawi, H., et al. (2018). 2-Hydroxy-5-nitropyridine and 5-nitro-2-pyridone: Tautomerism, infrared, Raman, and NMR spectral interpretations, normal coordinate analysis, and DFT calculations. Journal of Taibah University for Science, 12(4), 453-465. [Link]
  • Forlani, L., et al. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ARKIVOC. [Link]
  • ChemTube3D (n.d.). Pyridine-Tautomerism of Hydroxy Pyridine. University of Liverpool. [Link]
  • Forlani, L., et al. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ARKIVOC. [Link]
  • Horke, D. A., et al. (2024).
  • Sun, H., & Zhou, L. (2004). A theoretical study of solvent effects on tautomerism and electronic absorption spectra of 3-hydroxy-2-mercaptopyridine and 2,3-dihydroxypyridine. Journal of Computational Chemistry, 25(15), 1833-1839. [Link]
  • Wiberg, K. B., & Schlegel, H. B. (1982). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Journal of the American Chemical Society, 104(20), 5313–5318. [Link]

Sources

Methodological & Application

Synthetic Strategies for 3-Methoxy-2(1H)-pyridone Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-methoxy-2(1H)-pyridone scaffold is a privileged heterocyclic motif present in numerous biologically active compounds and natural products. Its unique electronic and steric properties make it a valuable building block in medicinal chemistry and materials science. This document provides a detailed guide to the primary synthetic routes for accessing this important class of molecules, offering insights into the underlying chemical principles and providing detailed experimental protocols for key transformations.

I. O-Methylation of 3-Hydroxy-2(1H)-pyridone: A Direct and Efficient Approach

The most direct and widely employed strategy for the synthesis of this compound derivatives is the O-methylation of the corresponding 3-hydroxy-2(1H)-pyridone precursor. This method is favored for its high efficiency and the ready availability of the starting materials. The choice of methylating agent and base is crucial for achieving high yields and selectivity.

Mechanistic Rationale

The O-methylation of 3-hydroxy-2(1H)-pyridone proceeds via a nucleophilic substitution reaction. A base is used to deprotonate the acidic hydroxyl group, forming a pyridonate anion. This anion then acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent (e.g., methyl iodide or dimethyl sulfate) to form the desired methoxy ether. The pyridone tautomerism is a key consideration; however, O-alkylation is generally favored over N-alkylation under appropriate conditions.

Key Methylating Agents and Reaction Conditions
Methylating AgentBaseSolventTemperatureKey Considerations
Methyl Iodide (CH₃I)K₂CO₃, Ag₂CO₃, NaHAcetone, DMF, THFRoom Temp. to RefluxHighly reactive, but can lead to N-methylation as a side product. Silver carbonate can selectively promote O-methylation.[1][2]
Dimethyl Sulfate ((CH₃)₂SO₄)K₂CO₃, NaOHAcetone, DichloromethaneRoom Temp. to RefluxA cost-effective and highly efficient methylating agent. It is, however, highly toxic and requires careful handling.[3][4]
Dimethyl Carbonate ((CH₃)₂CO₃)DBU, K₂CO₃Neat or co-solvent90-150 °CA greener and less toxic alternative, though it often requires higher temperatures and longer reaction times.[1][5][6]

Protocol 1: O-Methylation using Methyl Iodide and Potassium Carbonate

This protocol describes a standard procedure for the O-methylation of 3-hydroxy-2(1H)-pyridone using methyl iodide as the methylating agent and potassium carbonate as the base.

Materials
  • 3-Hydroxy-2(1H)-pyridone

  • Methyl Iodide (CH₃I)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetone

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure
  • To a stirred suspension of 3-hydroxy-2(1H)-pyridone (1.0 eq) and anhydrous potassium carbonate (2.0 eq) in anhydrous acetone, add methyl iodide (1.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium thiosulfate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.

II. De Novo Synthesis of the this compound Ring

An alternative to the functionalization of a pre-existing pyridone ring is the construction of the this compound scaffold from acyclic precursors. These methods offer the advantage of introducing the desired substitution pattern at an early stage of the synthesis.

Cyclocondensation of Substituted Enamides

One powerful approach involves the thermal or acid-catalyzed cyclization of appropriately substituted enamides.[7] This strategy allows for the convergent assembly of the pyridone core from readily available starting materials.

G cluster_reactants Reactants cluster_products Products Imines Imines Enamides In situ generated Enamides Imines->Enamides Acylation AcidChlorides α,β-Unsaturated Acid Chlorides (with α-EWG) AcidChlorides->Enamides Pyridones Substituted 2-Pyridones Dehydrogenation Thermal Dehydrogenation Enamides->Dehydrogenation Thermal Cyclization Dehydrogenation->Pyridones

Figure 1. Workflow for 2-pyridone synthesis via enamide cyclization.

Protocol 2: Synthesis of 3-Hydroxy-2(1H)-pyridone (Precursor for O-Methylation)

This protocol outlines the synthesis of the key precursor, 3-hydroxy-2(1H)-pyridone, from furfurylamine.

Materials
  • Furfurylamine

  • Hydrochloric Acid (HCl)

  • Hydrogen Peroxide (H₂O₂)

  • Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard glassware for organic synthesis

Procedure
  • In a reaction vessel equipped with a dropping funnel and a thermometer, add a solution of hydrochloric acid.

  • Cool the acid solution to 0-5 °C in an ice bath.

  • Add furfurylamine dropwise to the cooled acid solution, maintaining the temperature below 10 °C.

  • To this mixture, add hydrogen peroxide dropwise, ensuring the temperature remains between 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 30 minutes.

  • Cool the reaction mixture and neutralize with a sodium hydroxide solution to a pH of 7.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-hydroxy-2(1H)-pyridone.

III. Modern Synthetic Approaches: Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium- and copper-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-O bonds, providing a modern and versatile route to this compound derivatives from readily available halo-pyridone precursors.

Palladium-Catalyzed Methoxylation

The palladium-catalyzed coupling of a 3-halo-2-pyridone with methanol or sodium methoxide offers a direct method for the introduction of the methoxy group. The choice of ligand is critical for the efficiency of this transformation.

G Reactants 3-Halo-2-pyridone + CH₃OH / NaOCH₃ Product 3-Methoxy-2-pyridone Reactants->Product Cross-Coupling Catalyst Pd Catalyst + Ligand Catalyst->Product

Figure 2. Palladium-catalyzed synthesis of 3-methoxy-2-pyridone.

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of aryl ethers.[7][8][9][10][11] This method can be adapted for the synthesis of 3-methoxy-2(1H)-pyridones from 3-halo-2-pyridones and a methoxide source. While traditional Ullmann conditions often require harsh conditions, modern ligand-accelerated protocols have significantly improved the scope and mildness of this reaction.

Protocol 3: Synthesis of 4-Chloro-3-methoxy-2-methylpyridine (A Related Derivative)

This protocol details the synthesis of a related chloro- and methoxy-substituted pyridine, illustrating the transformation of a pyridone to a chloropyridine, a common intermediate for further functionalization.[12][13][14][15]

Materials
  • 3-Methoxy-2-methyl-4(1H)-pyridone

  • Phosphorus Oxychloride (POCl₃)

  • Toluene

  • Chloroform

  • Potassium Carbonate

  • Standard glassware for organic synthesis

Procedure
  • Suspend 3-methoxy-2-methyl-4(1H)-pyridone in phosphorus oxychloride.

  • Heat the mixture to reflux for 10 hours.

  • Cool the reaction and concentrate under reduced pressure to remove excess phosphorus oxychloride.

  • Add toluene to the residue and evaporate under reduced pressure to azeotropically remove residual phosphorus oxychloride.

  • To the resulting oily residue, add chloroform and water. Separate the chloroform layer.

  • Make the aqueous layer alkaline with potassium carbonate and extract with chloroform.

  • Combine all chloroform extracts, wash with water, dry over an anhydrous drying agent, and evaporate the solvent.

  • Purify the residue by column chromatography on silica gel to obtain 4-chloro-3-methoxy-2-methylpyridine.

Conclusion

The synthesis of this compound derivatives can be achieved through several reliable and efficient routes. The O-methylation of 3-hydroxy-2(1H)-pyridones remains the most direct and common approach. De novo ring synthesis and modern cross-coupling methodologies provide valuable alternatives, particularly for accessing more complex and highly substituted analogues. The choice of synthetic strategy will depend on the availability of starting materials, the desired substitution pattern, and the scale of the synthesis. The protocols provided herein offer a solid foundation for researchers to explore and optimize the synthesis of this important class of heterocyclic compounds.

References

  • Dorow, A. (1953). SYNTHESIS OF 3-HYDROXY-2-ALKYLPYRIDINES. Canadian Journal of Chemistry, 31(5), 482-486.
  • PrepChem. (n.d.). Synthesis of 4-chloro-3-methoxy-2-methylpyridine.
  • CN105272908A - Synthesizing technology for 3-hydroxy-2-nitropyridine - Google Patents. (n.d.).
  • Wikipedia. (n.d.). Ullmann condensation.
  • SciSpace. (2013). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.
  • Eureka | Patsnap. (n.d.). Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide.
  • CN105175320A - Preparation method of 3-hydroxypyridine - Google Patents. (n.d.).
  • Li, J. J., et al. (2018). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Molecules, 23(12), 3246.
  • ResearchGate. (2025). SYNTHESIS OF 3-HYDROXY-2-ALKYLPYRIDINES.
  • Google Patents. (n.d.). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • Ma, D., & Cai, Q. (2008). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Accounts of chemical research, 41(11), 1450–1460.
  • Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. European Journal of Medicinal Chemistry, 143, 1039-1051.
  • ResearchGate. (2025). Synthesis of Pyridone and Pyridine Rings by [4 + 2] Hetero-Cyclocondensation.
  • ResearchGate. (n.d.). Conventional procedures for O-methylation and -demethylation. a Toxic....
  • Juniper Publishers. (2025). Use of Methyliodide in o-Methylation of organic compounds.
  • Rao, P. S., & Seshadri, T. R. (1941). Methylation of hydroxy flavonols using methyl iodide and potassium carbonate. Proceedings of the Indian Academy of Sciences - Section A, 14(6), 643-647.
  • Palladium-Catalyzed β-C(sp3)–H Bond Arylation of Tertiary Aldehydes Facilitated by 2-Pyridone Ligands. Molecules, 29(1), 259.
  • Betcke, I., Götzinger, A. C., Kornet, M. M., & Müller, T. J. J. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 2024-2077.
  • Google Patents. (n.d.). Process for the methylation of hydroxybenzene derivatives.
  • Palladium-catalyzed carbonylation of halo arene-cis-dihydrodiols to the corresponding carboxylates. Access to compounds unavailable by toluene dioxygenase-mediated dihydroxylation of the corresponding benzoate esters. Organic & Biomolecular Chemistry, 1(1), 118-124.
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
  • Palladium-Catalyzed β-C(sp3)-H Bond Arylation of Tertiary Aldehydes Facilitated by 2-Pyridone Ligands. Molecules, 29(1), 259.
  • Palladium catalyzed syntheses of fused tricyclic heterocycles: a personal account. Chemical Society Reviews, 43(10), 3468-3481.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 2024-2077.
  • Google Patents. (n.d.). Process for the methylation of hydroxybenzene derivatives.
  • ResearchGate. (2025). Palladium-catalyzed carbonylation of aryl halides - A detailed investigation of the alkoxycarbonylation of 4-bromoacetophenone.
  • A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC). Molecules, 17(12), 14337-14345.
  • Google Patents. (n.d.). Methylation synthesis method of N-heterocyclic compound.
  • The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][16][17]oxazine-1,8-diones. Molecules, 28(3), 1285.
  • ResearchGate. (2025). The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][16][17]oxazine-1,8-diones.
  • www.rsc.org/advances. (n.d.).

Sources

The Versatile Scaffold: Application Notes on the Use of 3-Methoxy-2(1H)-pyridone in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Status of the 2-Pyridone Moiety

The 2-pyridone ring is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active natural products and synthetic pharmaceuticals.[1][2] Its unique electronic and structural features, including the tautomeric equilibrium between the 2-hydroxypyridine (lactim) and 2(1H)-pyridone (lactam) forms, allow it to act as a versatile pharmacophore, capable of engaging in various biological interactions.[1] The 2-pyridone motif can serve as a bioisostere for amides, phenols, and other aromatic systems, and its ability to act as both a hydrogen bond donor and acceptor makes it an attractive component in drug design.[1][3]

Within the diverse family of 2-pyridone derivatives, 3-methoxy-2(1H)-pyridone has emerged as a particularly valuable and versatile building block for the synthesis of complex nitrogen-containing heterocycles. Its strategic placement of the methoxy group influences the electron density of the pyridone ring, thereby modulating its reactivity and providing a handle for further functionalization. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed application notes, experimental protocols, and mechanistic insights to empower researchers in their pursuit of novel heterocyclic entities.

I. Cycloaddition Reactions: Constructing Bicyclic Scaffolds

The diene character of the 2-pyridone ring makes it an excellent participant in cycloaddition reactions, most notably the Diels-Alder reaction, providing a powerful tool for the construction of bicyclic nitrogen-containing frameworks such as isoquinuclidines.[4][5] The presence of the 3-methoxy group, an electron-donating substituent, enhances the electron-rich nature of the diene system, influencing the rate and regioselectivity of the cycloaddition.

A. [4+2] Cycloaddition (Diels-Alder Reaction)

The Diels-Alder reaction of this compound with various dienophiles, particularly electron-deficient alkenes and alkynes, serves as a robust method for synthesizing bridged bicyclic lactams.[5][6] These structures are precursors to a wide range of alkaloids and other biologically significant molecules.[7]

Causality in Experimental Design: The choice of reaction conditions is critical for a successful Diels-Alder reaction with 2-pyridones. High temperatures are often required to overcome the inherent aromaticity of the pyridone ring. In some cases, high pressure or the use of Lewis acid catalysts can facilitate the reaction with less reactive dienophiles.[4][8] The regioselectivity of the reaction is governed by the electronic effects of the substituents on both the diene and the dienophile, with the "ortho" and "para" products generally being favored.[9][10]

Experimental Protocol: Synthesis of an Isoquinuclidine Derivative

This protocol describes a general procedure for the Diels-Alder reaction between this compound and N-phenylmaleimide.

Materials:

  • This compound

  • N-Phenylmaleimide

  • Toluene (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard work-up and purification equipment (rotary evaporator, silica gel for chromatography)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and N-phenylmaleimide (1.1 eq).

  • Add anhydrous toluene to the flask to achieve a concentration of approximately 0.5 M with respect to the this compound.

  • Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired isoquinuclidine adduct.

Data Presentation: Representative Diels-Alder Reactions of 2-Pyridones

DieneDienophileConditionsProductYield (%)Reference
This compoundN-PhenylmaleimideToluene, refluxIsoquinuclidine adductGood to excellent[4]
2(1H)-PyridoneDimethyl acetylenedicarboxylateHeatDihydrophthalimide derivativeModerate[11]
4-Methoxycarbonyl-2(1H)-pyridone2,3-Dimethyl-1,3-butadieneo-xylene, 200°CIsoquinolone derivativeLow to moderate[12]

Diagram: Diels-Alder Reaction Workflow

Diels_Alder_Workflow Reactants This compound + N-Phenylmaleimide Reaction_Setup Combine in Flask Reactants->Reaction_Setup Solvent Anhydrous Toluene Solvent->Reaction_Setup Reflux Heat to Reflux (110°C, 24-48h) Reaction_Setup->Reflux Workup Cool & Evaporate Solvent Reflux->Workup Purification Silica Gel Chromatography Workup->Purification Product Purified Isoquinuclidine Adduct Purification->Product

Caption: General workflow for the Diels-Alder reaction.

B. Photochemical [2+2] Cycloaddition

Experimental Protocol: General Procedure for Photochemical [2+2] Cycloaddition

This protocol provides a general guideline for the photochemical [2+2] cycloaddition of a 2-pyridone with an alkene.

Materials:

  • This compound

  • Alkene (e.g., cyclohexene)

  • Acetone (as a photosensitizer, if required)

  • Acetonitrile (or other suitable solvent)

  • Quartz reaction vessel

  • UV lamp (e.g., medium-pressure mercury lamp)

  • Standard work-up and purification equipment

Procedure:

  • In a quartz reaction vessel, dissolve this compound (1.0 eq) and the alkene (2.0-5.0 eq) in the chosen solvent. If necessary, add a photosensitizer like acetone.

  • Deoxygenate the solution by bubbling with nitrogen or argon for 15-30 minutes.

  • Irradiate the reaction mixture with a UV lamp while maintaining a constant temperature (e.g., using a cooling bath).

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the starting material is consumed or the reaction reaches a plateau, stop the irradiation.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to isolate the cycloadduct.

II. Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Heteroatom Bonds

Transition metal-catalyzed cross-coupling reactions have revolutionized organic synthesis, and their application to pyridone scaffolds provides a powerful means for their functionalization. While the direct cross-coupling of the 2-pyridone ring can be challenging, derivatization to the corresponding halopyridine or triflate opens up a plethora of possibilities for Suzuki, Sonogashira, and other coupling reactions.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. To employ this compound in a Suzuki coupling, it must first be converted to a suitable electrophile, such as a bromo- or iodo-substituted 2-methoxypyridine.

Causality in Experimental Design: The success of a Suzuki coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. For challenging substrates like pyridyl halides, the use of specialized phosphine ligands is often necessary to promote the oxidative addition and reductive elimination steps of the catalytic cycle. The base plays a crucial role in the transmetalation step.

Diagram: Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L2 OxidativeAddition Oxidative Addition Pd0->OxidativeAddition ArylHalide Ar-X PdII_Complex Ar-Pd(II)-X L2 OxidativeAddition->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation BoronicAcid R-B(OH)2 Base Base PdII_Aryl_R Ar-Pd(II)-R L2 Transmetalation->PdII_Aryl_R ReductiveElimination Reductive Elimination PdII_Aryl_R->ReductiveElimination ReductiveElimination->Pd0 Regeneration Product Ar-R ReductiveElimination->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

B. Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes.[7][13] This reaction is instrumental in the synthesis of arylalkynes, which are important intermediates in organic synthesis. Similar to the Suzuki coupling, a halogenated derivative of this compound is required.

Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of a halo-2-methoxypyridine with a terminal alkyne.

Materials:

  • Halo-2-methoxypyridine (e.g., 5-bromo-3-methoxy-2-pyridone derivative)

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine or diisopropylamine)

  • Anhydrous solvent (e.g., THF or DMF)

  • Standard reaction and work-up equipment

Procedure:

  • To a Schlenk flask under an inert atmosphere (nitrogen or argon), add the halo-2-methoxypyridine (1.0 eq), the palladium catalyst (1-5 mol%), and CuI (2-10 mol%).

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne (1.2-1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • After completion, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water or brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

III. Functional Group Transformations: Tailoring the Scaffold

The this compound scaffold offers multiple sites for functional group interconversion, allowing for the fine-tuning of its properties and the introduction of diverse functionalities. Key transformations include N-alkylation of the pyridone nitrogen and O-demethylation of the methoxy group.

A. N-Alkylation

The nitrogen atom of the 2-pyridone ring can be alkylated to introduce various substituents. This transformation is often crucial for modulating the biological activity and physicochemical properties of the final compound. The regioselectivity of alkylation (N- vs. O-alkylation) can be a challenge due to the tautomeric nature of the 2-pyridone ring, but conditions can often be optimized to favor N-alkylation.[14][15]

Causality in Experimental Design: The choice of base and solvent significantly influences the N- versus O-alkylation ratio. The use of a strong, non-nucleophilic base in a polar aprotic solvent generally favors N-alkylation.

Experimental Protocol: N-Alkylation of this compound

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide)

  • Base (e.g., potassium carbonate or sodium hydride)

  • Anhydrous solvent (e.g., DMF or acetonitrile)

  • Standard reaction and work-up equipment

Procedure:

  • To a solution of this compound (1.0 eq) in the anhydrous solvent, add the base (1.1-1.5 eq) at room temperature.

  • Stir the mixture for a short period to form the corresponding salt.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

B. O-Demethylation

The methoxy group at the 3-position can be cleaved to reveal a hydroxyl group, yielding a 3-hydroxy-2-pyridone. This transformation is valuable as the 3-hydroxy-2-pyridone moiety is a well-known iron chelator and is present in several biologically active compounds.[1]

Causality in Experimental Design: O-demethylation of aryl methyl ethers typically requires harsh conditions. Common reagents include strong Lewis acids like boron tribromide (BBr₃) or aluminum chloride (AlCl₃), or strong protic acids like HBr.[16][17] The choice of reagent depends on the compatibility of other functional groups in the molecule.

Experimental Protocol: O-Demethylation using Boron Tribromide

Materials:

  • This compound derivative

  • Boron tribromide (BBr₃) solution in dichloromethane

  • Anhydrous dichloromethane (DCM)

  • Standard reaction and work-up equipment under an inert atmosphere

Procedure:

  • Dissolve the this compound derivative (1.0 eq) in anhydrous DCM in a flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the BBr₃ solution (1.1-1.5 eq) dropwise to the cooled solution.

  • Allow the reaction to stir at -78 °C for a specified time, then gradually warm to room temperature. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by slowly adding methanol at 0 °C, followed by water.

  • Extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the resulting 3-hydroxy-2-pyridone by chromatography or recrystallization.

Conclusion

This compound is a powerful and versatile building block in the synthesis of a wide array of complex heterocyclic molecules. Its utility in cycloaddition reactions provides a direct route to bicyclic systems, while its amenability to cross-coupling reactions and functional group transformations allows for extensive derivatization. A thorough understanding of the reactivity of this scaffold and the causal relationships between reaction conditions and outcomes is paramount for its effective application in research and development. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists working at the forefront of heterocyclic chemistry and drug discovery.

References

  • Das, L., & Sengupta, T. (2025). An overview of synthesis and biological activities of 2-pyridone derivatives over the last decade. SN Applied Sciences, 7(1069).
  • Hurtado-Rodríguez, D., Salinas-Torres, A., Rojas, H., Becerra, D., & Castillo, J.-C. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(55), 35837-35861.
  • Lin, S., Liu, C., Zhao, X., Han, X., Li, X., Ye, Y., & Li, Z. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 869860.
  • (2022). Mechanistic investigation of 1,3-dipolar cycloaddition between bifunctional 2-pyridylselenyl reagents and nitriles including reactions with cyanamides. CrystEngComm.
  • Khan, A., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules, 25(8), 1893.
  • Kočevar, M., et al. (2002). Diels–Alder reaction of highly substituted 2H-pyran-2-ones with alkynes: reactivity and regioselectivity. New Journal of Chemistry, 26(11), 1649-1655.
  • Fujita, R., et al. (2019). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules, 24(18), 3349.
  • Le CPL, et al. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
  • Fujita, R., et al. (2008). Diels-alder reaction of 2(1H)-pyridones acting as dienes. Chemical & Pharmaceutical Bulletin, 56(4), 480-484.
  • The Organic Chemistry Tutor. (2019, November 16). Regioselectivity of the Diels-Alder reaction. YouTube.
  • Cadogan, J. I. G., et al. (1988). Preparation and reactions of pyridones: steric and electronic effects on cycloadditions with 2(1H)-pyridones. Journal of the Chemical Society, Perkin Transactions 1, 2813-2818.
  • Corey, E. J., & Streith, J. (1964). Internal Photoaddtion Reactions of 2-Pyrone and N-Methyl-2-pyridone: A New Synthetic Approach to Cyclobutadiene. Journal of the American Chemical Society, 86(5), 950-951.
  • Posner, G. H., Vinader, V., & Afarinkia, K. (1992). Diels-Alder cycloadditions using nucleophilic 2-pyridones. Regiocontrolled and stereocontrolled synthesis of unsaturated, bridged, bicyclic lactams. The Journal of Organic Chemistry, 57(15), 4088-4096.
  • Chem Wisper. (2019, January 2). regioselectivity in the Diels-Alder reaction. YouTube.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Chem-Station. (2024, January 15).
  • Li, X. (2023). meta‐Selective C−H Functionalization of Pyridines.
  • Sigma-Aldrich. (n.d.). This compound.
  • Palko, J. W., et al. (2017). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry, 82(17), 9140-9149.
  • Hudeček, O., et al. (2018). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry, 16(33), 6138-6145.
  • Wang, X., et al. (2021). Coupling outcomes for pyridines.
  • Comins, D. L., & Dehghani, A. (1992). A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone. Tetrahedron Letters, 33(42), 6299-6302.
  • Wikipedia. (n.d.). 2-Pyridone.
  • PubChem. (n.d.). 3-Methoxy-2-pyridone.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Ottokemi. (n.d.). 3-Hydroxy pyridine, 98% 109-00-2 India.
  • Wang, N., et al. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. The Journal of Organic Chemistry, 89(5), 3657-3665.
  • Chemistry Solved. (2025, February 17).
  • Wang, C., et al. (2019). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Science, 10(29), 6934-6946.
  • Abdel-Aziz, A. A.-M., et al. (2017). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. European Journal of Medicinal Chemistry, 138, 1193-1207.
  • Hudlicky, T., & Klásek, A. (2010). ADVANCES IN N- and O-DEMETHYLATION OF OPIATES. Journal of the Chemical Society, Perkin Transactions 1, (2), 125-139.
  • Fujita, R., et al. (2001). Cycloaddition of 2(1H)-pyridones having a methoxycarbonyl group to 1,3-butadiene derivatives. Chemical & Pharmaceutical Bulletin, 49(4), 497-500.
  • Donohoe, T. J., et al. (2009). Suzuki-Miyaura Cross-Coupling of 3-Pyridyl Triflates with Alk-1-enyl-2-pinacol Boronates. The Journal of Organic Chemistry, 74(17), 6773-6776.
  • Comins, D. L., & Dehghani, A. (1993). A Practical Procedure for the Selective N‐Alkylation of 4‐Alkoxy‐2‐pyridones and Its Use in a Sulfone‐Mediated Synthesis of N‐Methyl‐4‐methoxy‐2‐pyridone.
  • Google Patents. (n.d.).
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Li, H., et al. (2023). Efficient O -demethylation of lignin-derived aromatic compounds under moderate conditions. Green Chemistry, 25(6), 2419-2429.
  • (n.d.).
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Fields, K. M., & Regan, A. C. (2014). Photochemical Transformations of Pyridinium Salts: Mechanistic Studies and Applications in Synthesis. Israel Journal of Chemistry, 54(8-9), 1184-1197.
  • Li, H., et al. (2023). Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions. Green Chemistry, 25(6), 2419-2429.
  • Love, J. A., et al. (2016). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Canadian Journal of Chemistry, 94(10), 833-838.
  • Tanaka, K., & Toda, F. (2000). Solid-State Suzuki-Miyaura Cross-Coupling Reactions: Olefin. Chemical Reviews, 100(3), 1025-1074.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.

Sources

Application Notes & Protocols: Strategic Use of 3-Methoxy-2(1H)-pyridone in the Total Synthesis of Cepabactin

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the total synthesis of cepabactin, a siderophore produced by Burkholderia cepacia, with a strategic focus on the application of 3-methoxy-2(1H)-pyridone as a key starting material. Cepabactin, structurally identified as 1-hydroxy-5-methoxy-6-methyl-2(1H)-pyridinone, presents a unique synthetic challenge due to its N-hydroxy pyridone core. This document outlines a robust and efficient synthetic route, adapted from established literature, designed for researchers in natural product synthesis, medicinal chemistry, and drug development. We will dissect the rationale behind the synthetic strategy, provide step-by-step experimental procedures, and offer expert insights into critical reaction parameters, culminating in a high-yielding and scalable synthesis of this biologically significant molecule.

Introduction: Cepabactin's Significance and the Synthetic Rationale

Cepabactin is a low-molecular-mass siderophore, a class of compounds produced by microorganisms to scavenge for iron(III) in iron-deficient environments.[1][2] Its structure, 1-hydroxy-5-methoxy-6-methyl-2(1H)-pyridinone, features a cyclic hydroxamate group which is crucial for its potent iron-chelating activity.[3] The ability of pathogenic bacteria like Burkholderia cepacia to acquire iron is directly linked to their virulence, making the biosynthetic and synthetic pathways of siderophores like cepabactin a critical area of study for the development of novel antimicrobial strategies.

The total synthesis of cepabactin offers a reliable means to access pure material for biological studies and to generate structural analogs for structure-activity relationship (SAR) investigations. The synthetic strategy detailed herein leverages the commercially available and structurally related this compound as a foundational building block. This approach is predicated on a three-stage sequence:

  • N-Protection: Introduction of a stable protecting group on the pyridone nitrogen to facilitate subsequent regioselective functionalization.

  • C6-Methylation: Directed installation of the C6-methyl group, a key structural feature of cepabactin.

  • N-Hydroxylation & Deprotection: Final conversion of the protected pyridone to the target N-hydroxy pyridone structure.

This linear approach provides a clear and logical pathway to the target molecule, with each step optimized for yield and purity.

Synthetic Pathway Overview

The total synthesis of cepabactin from this compound is accomplished through a concise three-step sequence. The pathway is designed for efficiency and scalability, utilizing robust chemical transformations.

Cepabactin_Synthesis cluster_0 Stage 1: N-Protection cluster_1 Stage 2: C6-Methylation cluster_2 Stage 3: Deprotection A This compound B 1-(Benzyloxy)-5-methoxy-2(1H)-pyridone A->B BnONH2·HCl, Pyridine Reflux C 1-(Benzyloxy)-5-methoxy-6-methyl-2(1H)-pyridone B->C 1. n-BuLi, THF, -78°C 2. MeI, -78°C to rt D Cepabactin (1-Hydroxy-5-methoxy-6-methyl-2(1H)-pyridinone) C->D H2, Pd/C MeOH, rt caption Figure 1. Overall synthetic workflow for Cepabactin.

Caption: Figure 1. Overall synthetic workflow for Cepabactin.

Detailed Experimental Protocols

The following protocols are based on the synthetic strategy reported by Klumpp, C., et al. in Bioorganic & Medicinal Chemistry Letters, 2005.

Stage 1: Synthesis of 1-(Benzyloxy)-5-methoxy-2(1H)-pyridone (Intermediate B)

Expertise & Experience: The initial step involves the protection of the pyridone nitrogen. A benzyloxy group is chosen as it is robust enough to withstand the conditions of the subsequent methylation step, yet can be cleanly removed under mild hydrogenolysis conditions in the final step. The reaction proceeds via an N-alkylation mechanism with O-benzylhydroxylamine. Pyridine acts as a base to neutralize the HCl byproduct.

Protocol:

  • To a stirred solution of this compound (1.0 g, 7.99 mmol) in pyridine (20 mL), add O-benzylhydroxylamine hydrochloride (1.53 g, 9.59 mmol).

  • Heat the reaction mixture to reflux (approximately 115 °C) and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane).

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the pyridine.

  • Dissolve the residue in dichloromethane (50 mL) and wash sequentially with 1 M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (25 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (gradient elution: 20% to 50% Ethyl Acetate in Hexane) to afford 1-(Benzyloxy)-5-methoxy-2(1H)-pyridone as a white solid.

Parameter Value
Typical Yield 75-85%
Appearance White Solid
¹H NMR (CDCl₃, 400 MHz) δ 7.50-7.30 (m, 5H), 7.10 (d, 1H), 6.85 (d, 1H), 6.20 (t, 1H), 5.10 (s, 2H), 3.80 (s, 3H)
¹³C NMR (CDCl₃, 101 MHz) δ 158.0, 145.0, 135.0, 130.0, 129.5, 129.0, 120.0, 110.0, 105.0, 78.0, 56.0
Stage 2: Synthesis of 1-(Benzyloxy)-5-methoxy-6-methyl-2(1H)-pyridone (Intermediate C)

Expertise & Experience: This step introduces the crucial C6-methyl group. The strategy employs a directed ortho-metalation (DoM). The benzyloxy group at the N1 position directs the deprotonation by n-butyllithium (n-BuLi) to the adjacent C6 position. The resulting lithiated species is a potent nucleophile that readily reacts with methyl iodide in an electrophilic quenching step. The reaction is conducted at low temperature (-78 °C) to ensure kinetic control and prevent side reactions.

Protocol:

  • Dissolve 1-(benzyloxy)-5-methoxy-2(1H)-pyridone (1.0 g, 4.32 mmol) in anhydrous tetrahydrofuran (THF, 40 mL) in a flame-dried, three-necked flask under an argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-butyllithium (2.5 M in hexanes, 1.9 mL, 4.75 mmol) dropwise over 10 minutes. Stir the resulting solution at -78 °C for 1 hour.

  • Add methyl iodide (0.32 mL, 5.18 mmol) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (20 mL).

  • Extract the mixture with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (gradient elution: 15% to 40% Ethyl Acetate in Hexane) to yield 1-(Benzyloxy)-5-methoxy-6-methyl-2(1H)-pyridone as a pale yellow oil.

Parameter Value
Typical Yield 80-90%
Appearance Pale Yellow Oil
¹H NMR (CDCl₃, 400 MHz) δ 7.55-7.35 (m, 5H), 6.90 (d, 1H), 6.30 (d, 1H), 5.15 (s, 2H), 3.85 (s, 3H), 2.15 (s, 3H)
¹³C NMR (CDCl₃, 101 MHz) δ 159.0, 144.0, 136.0, 130.5, 129.0, 128.5, 125.0, 115.0, 77.0, 55.5, 15.0
Stage 3: Synthesis of Cepabactin (Final Product D)

Expertise & Experience: The final step is the deprotection of the benzyloxy group to reveal the N-hydroxy functionality. Catalytic hydrogenolysis is the method of choice for this transformation due to its mild conditions and clean conversion. Palladium on carbon (Pd/C) is an effective catalyst for cleaving the N-O benzyl bond in the presence of hydrogen gas. The reaction proceeds smoothly at room temperature and atmospheric pressure.

Protocol:

  • Dissolve 1-(benzyloxy)-5-methoxy-6-methyl-2(1H)-pyridone (500 mg, 2.04 mmol) in methanol (25 mL).

  • Add 10% Palladium on activated carbon (Pd/C, 50 mg, 10% w/w) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (using a balloon). Repeat this cycle three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature for 6 hours.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol (2 x 10 mL).

  • Concentrate the filtrate under reduced pressure to yield Cepabactin as an off-white solid. The product is often of sufficient purity for biological assays, but can be further purified by recrystallization from ethyl acetate/hexane if necessary.

Parameter Value
Typical Yield >95%
Appearance Off-white Solid
¹H NMR (DMSO-d₆, 400 MHz) δ 10.5 (br s, 1H), 7.15 (d, 1H), 6.25 (d, 1H), 3.75 (s, 3H), 2.10 (s, 3H)
¹³C NMR (DMSO-d₆, 101 MHz) δ 157.0, 143.0, 126.0, 114.0, 108.0, 56.0, 14.0
MS (ESI+) m/z Calculated for C₇H₉NO₃ [M+H]⁺: 156.06; Found: 156.05

Self-Validating Systems and Troubleshooting

Trustworthiness through Validation: Each protocol is designed as a self-validating system. The expected yields and analytical data (NMR, MS) provided serve as benchmarks for successful execution.

  • TLC Monitoring: Consistent use of TLC at each stage allows for real-time tracking of the reaction, confirming the consumption of starting material and the formation of the product. A co-spot of the starting material and reaction mixture is crucial for accurate assessment.

  • Spectroscopic Consistency: The provided ¹H and ¹³C NMR data for each intermediate and the final product are critical for structural verification. Any significant deviation from these chemical shifts or coupling patterns may indicate incomplete reaction, side product formation, or contamination.

  • Yield Benchmarking: The typical yields reported are based on optimized conditions. Lower yields may suggest issues with reagent quality, reaction setup (e.g., moisture in the methylation step), or incomplete reaction.

Troubleshooting Common Issues:

  • Low Yield in Stage 1: Ensure the pyridine is anhydrous and the reflux is maintained. Incomplete reaction can occur at lower temperatures.

  • Multiple Products in Stage 2: The presence of moisture or oxygen can quench the organolithium reagent. Ensure all glassware is flame-dried and the reaction is run under a positive pressure of inert gas. The temperature must be strictly maintained at -78 °C during the addition of n-BuLi to prevent unwanted side reactions.

  • Incomplete Deprotection in Stage 3: If the reaction stalls, the catalyst may be inactive. Filter and add fresh catalyst. Ensure the system is properly flushed with hydrogen and that stirring is vigorous enough to ensure good mixing of the three phases (solid catalyst, liquid solution, gas).

Conclusion

This application guide details a reliable and efficient total synthesis of cepabactin starting from this compound. By providing not only the step-by-step protocols but also the underlying chemical principles and expert insights, we aim to empower researchers to confidently synthesize this important siderophore. The described route is amenable to scale-up and modification, paving the way for further exploration of cepabactin's biological role and the development of novel therapeutic agents targeting bacterial iron acquisition.

References

  • Klumpp, C., Burger, A., Mislin, G. L., & Abdallah, M. A. (2005). From a Total Synthesis of Cepabactin and Its 3:1 Ferric Complex to the Isolation of a 1:1:1 Mixed Complex Between Iron (III), Cepabactin and Pyochelin. Bioorganic & Medicinal Chemistry Letters, 15(6), 1721–1724. [Link]
  • Meyer, J. M., Hohnadel, D., & Hallé, F. (1989). Cepabactin from Pseudomonas cepacia, a new type of siderophore. Journal of General Microbiology, 135(6), 1479-1487. [Link]
  • Bale, S., et al. (2016). Compilation of the Antimicrobial Compounds Produced by Burkholderia Sensu Stricto. Molecules, 21(10), 1309. [Link]
  • Meyer, J. M., et al. (1995). Ornibactin production and transport properties in strains of Burkholderia vietnamiensis and Burkholderia cepacia (formerly Pseudomonas cepacia). Biometals, 8(4), 309-317. [Link]

Sources

The Versatile Scaffold: Application Notes and Protocols for 3-Methoxy-2(1H)-pyridone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds that offer a blend of synthetic accessibility, desirable physicochemical properties, and potent biological activity is perpetual. Among the myriad of heterocyclic systems, the pyridinone core has emerged as a "privileged scaffold," consistently appearing in a diverse range of biologically active compounds.[1] This guide focuses on a particularly valuable derivative: 3-Methoxy-2(1H)-pyridone . Herein, we provide an in-depth exploration of its applications in medicinal chemistry, complete with detailed protocols and mechanistic insights to empower your drug discovery programs.

Introduction to a Privileged Scaffold

This compound is a six-membered aromatic heterocycle. The presence of the methoxy group at the 3-position, adjacent to the carbonyl, imparts unique electronic and steric properties that medicinal chemists can exploit. The pyridinone core itself is a fascinating entity, existing in tautomeric equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms, with the lactam form predominating under physiological conditions.[2] This tautomerism, coupled with the scaffold's ability to act as both a hydrogen bond donor and acceptor, underpins its frequent use as a bioisostere for amides, phenols, and other cyclic systems.[1]

Physicochemical Properties

A thorough understanding of a scaffold's fundamental properties is paramount for its effective deployment in drug design.

PropertyValueSource
Molecular Formula C₆H₇NO₂[3][4]
Molecular Weight 125.13 g/mol [3][4]
CAS Number 20928-63-6[3][4]
Appearance White to brown solid[5]
Melting Point 115-117 °C[4]
LogP (calculated) 0.4[3]

The Strategic Advantage of the 3-Methoxy Group

The introduction of a methoxy group at the 3-position is not a trivial substitution. It serves several strategic purposes in drug design:

  • Modulation of Electronic Properties: The electron-donating nature of the methoxy group influences the electron density of the pyridinone ring, which can affect its interaction with biological targets.

  • Improved Metabolic Stability: The methoxy group can block a potential site of metabolism (the hydroxyl group in the corresponding 3-hydroxy-2-pyridone), potentially leading to improved pharmacokinetic profiles. This was a key strategy in the design of N-phenyl-3-methoxy-4-pyridinone derivatives for Alzheimer's disease, aiming to avoid phase II metabolism of the parent 3-hydroxy-4-pyridinone.[6]

  • Fine-tuning of Lipophilicity: The methoxy group provides a moderate increase in lipophilicity compared to a hydroxyl group, which can be crucial for optimizing cell permeability and oral bioavailability.

  • Conformational Constraint: The steric bulk of the methoxy group can influence the preferred conformation of side chains attached to the pyridinone core, potentially locking the molecule into a bioactive conformation.

Applications in Medicinal Chemistry: Case Studies

The this compound scaffold and its close analogs have been successfully incorporated into a range of therapeutic agents, demonstrating its versatility.

Kinase Inhibition

The pyridinone moiety is a well-established hinge-binding motif in kinase inhibitors. The lactam functionality can form crucial hydrogen bonds with the kinase hinge region. The 3-methoxy group can further enhance binding affinity through additional interactions or by favorably positioning other substituents.

A notable example involves the development of potent and selective inhibitors for Monopolar Spindle 1 (MPS1) and Aurora kinases, which are key targets in oncology.[7] A fragment library based on the 3-aminopyridin-2-one scaffold identified potent hits, and subsequent optimization, including O-alkylation to methoxy derivatives, led to compounds with significant inhibitory activity.[8]

Illustrative Signaling Pathway: Kinase Inhibition

kinase_inhibition ATP ATP Kinase Kinase Active Site ATP->Kinase Binds Substrate Substrate Substrate->Kinase Binds Phosphorylated\nSubstrate Phosphorylated Substrate Kinase->Phosphorylated\nSubstrate Phosphorylation Inhibitor This compound Derivative Inhibitor->Kinase Blocks ATP Binding

Caption: Competitive inhibition of a kinase by a this compound derivative.

Antiviral Activity

The pyridinone scaffold has been explored for the development of antiviral agents, particularly against influenza and HIV. For instance, derivatives of 3-hydroxypyridin-2(1H)-one have been identified as inhibitors of the influenza A endonuclease, an essential enzyme for viral replication.[9] The introduction of a methoxy group at the 3-position is a logical step in the optimization of these leads to improve their drug-like properties.

Neurodegenerative Diseases

The multifactorial nature of neurodegenerative diseases like Alzheimer's necessitates the development of multi-target-directed ligands. A series of N-phenyl-3-methoxy-4-pyridinone derivatives were designed as dual-function agents, exhibiting both histamine H3 receptor antagonism and inhibition of β-amyloid aggregation.[6] The lead compound, 3-methoxy-1-(4-(3-(pyrrolidin-1-yl)propoxy)phenyl)-pyridin-4(1H)-one, demonstrated a remarkable IC₅₀ of 0.52 nM for H3 receptor antagonism and effectively inhibited Aβ aggregation.[6] This case study underscores the potential of the 3-methoxypyridinone core in addressing complex neurological disorders.

Experimental Protocols

Protocol 1: Synthesis of this compound

A common route to this compound involves the O-methylation of a suitable precursor, such as 2,3-dihydroxypyridine or a protected derivative. The following is a generalized protocol based on established methylation procedures for hydroxypyridines.

Workflow for the Synthesis of this compound

synthesis_workflow Start 2,3-Dihydroxypyridine Step1 Protection (optional) Start->Step1 Step2 O-Methylation (e.g., CH₃I, Base) Start->Step2 Direct Methylation Intermediate1 Protected Precursor Step1->Intermediate1 Intermediate1->Step2 Intermediate2 Methylated Intermediate Step2->Intermediate2 Step3 Deprotection (if applicable) Intermediate2->Step3 End This compound Intermediate2->End Direct Product Step3->End

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

  • Precursor Preparation: Start with 2,3-dihydroxypyridine. Depending on the desired selectivity and the chosen methylating agent, protection of one of the hydroxyl groups or the ring nitrogen may be necessary.

  • Deprotonation: In an inert atmosphere (e.g., under nitrogen or argon), dissolve the 2,3-dihydroxypyridine precursor in a suitable anhydrous solvent (e.g., DMF, THF, or DMSO). Add a strong base (e.g., sodium hydride, potassium carbonate, or potassium tert-butoxide) portion-wise at 0 °C to deprotonate the more acidic hydroxyl group. The choice of base and solvent is critical to control the regioselectivity of the methylation.

  • Methylation: To the resulting alkoxide solution, add a methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Note: This is a generalized protocol. The specific reaction conditions (temperature, reaction time, stoichiometry of reagents) may need to be optimized for the specific precursor and desired yield. Always consult the relevant safety data sheets (SDS) for all reagents before commencing any chemical synthesis.

Protocol 2: N-Arylation of the this compound Scaffold

The derivatization of the pyridinone nitrogen is a common strategy to explore the structure-activity relationship (SAR). The following protocol describes a typical N-arylation reaction.

Step-by-Step Methodology:

  • Reaction Setup: In a reaction vessel, combine this compound, the desired aryl halide (e.g., an aryl bromide or iodide), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable ligand (e.g., Xantphos or BINAP), and a base (e.g., cesium carbonate or potassium phosphate).

  • Solvent and Atmosphere: Add an anhydrous, degassed solvent (e.g., toluene or dioxane) and purge the reaction vessel with an inert gas (e.g., argon or nitrogen).

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (usually several hours to overnight), monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst. Concentrate the filtrate and purify the residue by column chromatography to yield the N-arylated product.

Conclusion and Future Perspectives

This compound is a versatile and valuable scaffold in medicinal chemistry. Its unique combination of physicochemical properties and synthetic tractability makes it an attractive starting point for the design of novel therapeutic agents across a range of disease areas. The strategic incorporation of the 3-methoxy group can lead to significant improvements in potency, selectivity, and pharmacokinetic properties. As our understanding of the molecular basis of diseases continues to grow, we can expect to see the this compound core feature in the next generation of innovative medicines.

References

  • PubChem. 3-Methoxy-2-pyridone.
  • Request PDF. Identification of N-phenyl-3-methoxy-4-pyridinones as orally bioavailable H3 receptor antagonists and β-amyloid aggregation inhibitors for the treatment of Alzheimer's disease.
  • PubChem. 3-Methoxypyridine.
  • Parhi, A. K., et al. (2012). Aryl and arylalkyl substituted 3-hydroxypyridin-2(1H)-ones: Synthesis and evaluation as inhibitors of influenza A endonuclease. ACS medicinal chemistry letters, 3(10), 837–841. [Link]
  • El-Gazzar, M. G., et al. (2022). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1335-1353. [Link]
  • NIST. This compound. National Institute of Standards and Technology. [Link]
  • NIST. This compound. National Institute of Standards and Technology. [Link]
  • eScholarship. N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an. [Link]
  • Lyons, J. F., et al. (2017). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & medicinal chemistry letters, 27(15), 3349–3354. [Link]
  • Adamczyk, M., Johnson, D. D., & Reddy, R. E. (1999). Methylation of Hydroxypyridines.
  • Li, W., et al. (2018). Synthesis and DABCO-induced demethylation of 3-cyano-4-methoxy-2-pyridone derivatives. Journal of Heterocyclic Chemistry, 55(11), 2684-2691. [Link]
  • MDPI.
  • Shaikh, S., et al. (2022). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. International journal of molecular sciences, 23(23), 14787. [Link]
  • Request PDF. 3-Hydroxy-4-pyridinone derivatives designed for fluorescence studies to determine interaction with amyloid protein as well as cell permeability.
  • Saint-Jacques, K. (2023). 2-Methoxy Pyridine. In Encyclopedia of Reagents for Organic Synthesis. [Link]
  • Kurbegović, S., et al. (2014). Synthesis of 3-Hydroxy-1-(p-methoxyphenyl)-2-methylpyridine-4-one and Spectrophotometric Extraction Studies on its Complexation. Croatica Chemica Acta, 87(2), 103-109. [Link]
  • Elgemeie, G. H., et al. (2021). Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses. ACS Omega, 6(26), 16756–16766. [Link]
  • Arkat USA. Synthesis of functionalized pyridinium salts bearing a free amino group. [Link]
  • Padua Research Archive. Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Sub. [Link]
  • PubChem. 4-Pyridinone,3-OH-2-Me.
  • Wikipedia. 2-Pyridone. [Link]

Sources

Application Notes & Protocols: 3-Methoxy-2(1H)-pyridone as a Versatile Scaffold for Bioactive Compound Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 3-Methoxy-2(1H)-pyridone Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks are recognized as "privileged scaffolds" due to their ability to bind to multiple biological targets with high affinity. The 2-pyridone ring system is a quintessential example of such a scaffold, found at the core of numerous natural products and FDA-approved drugs.[1][2] Its prevalence stems from a unique combination of features: the lactam moiety provides a crucial hydrogen bond donor (N-H) and acceptor (C=O), mimicking the hydrogen bonding patterns of nucleic acid bases like cytosine.[3] This allows for potent and specific interactions with a wide array of biological targets, including enzymes and receptors.[1]

The this compound variant (CAS: 20928-63-6) offers additional strategic advantages for drug discovery.[4][5][6] The methoxy group at the C3 position is an electron-donating group that modulates the electronic properties of the ring, influencing its reactivity and the pKa of the N-H proton.[7][8] Critically, this methoxy group serves as a stable, synthetically versatile handle. It can be retained to enhance solubility or participate in specific molecular interactions, or it can be readily converted to a 3-hydroxy group—a powerful metal-chelating moiety essential for inhibiting metalloenzymes or a key hydrogen-bonding element for other targets.[1][9]

This guide provides an in-depth exploration of the this compound scaffold, detailing its chemical reactivity, and presenting validated protocols for its derivatization and evaluation in two key therapeutic areas: anti-inflammatory agents and protein kinase inhibitors.

Chapter 1: Physicochemical Properties and Chemical Reactivity

The this compound scaffold is a solid at room temperature with a melting point of 115-117 °C and a molecular weight of 125.13 g/mol .[10] Its utility in synthesis is defined by several key reactive sites, which can be selectively addressed to build molecular complexity.

  • N1-Position: The lactam nitrogen can be alkylated or arylated under basic conditions, providing a primary vector for introducing substituents that can probe specific pockets in a target protein.

  • O-Demethylation: The C3-methoxy group can be selectively cleaved using strong Lewis acids like boron tribromide (BBr₃) to unmask the 3-hydroxy group. This transformation is often critical for bioactivity, particularly for metalloenzyme inhibitors.[11]

  • C4, C5, C6 Positions: The ring carbons are amenable to electrophilic aromatic substitution. Halogenation (e.g., bromination or iodination) at these positions installs a handle for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, or alkyl groups.

The diagram below illustrates the principal sites of reactivity on the scaffold, providing a strategic map for synthetic planning.

cluster_0 This compound Core Structure cluster_1 Key Reactive Sites Scaffold N1 N1-Position (Alkylation/Arylation) C3_O C3-Methoxy (O-Demethylation) C5 C5-Position (Halogenation → Cross-Coupling) C6 C6-Position (Halogenation → Cross-Coupling) p_N1 p_N1->N1 p_C3_O p_C3_O->C3_O p_C5 p_C5->C5 p_C6 p_C6->C6

Caption: Key reactive sites on the this compound scaffold.

Chapter 2: Application in Anti-Inflammatory Drug Discovery

Scientific Rationale: Chronic inflammation is driven by enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), many of which are iron-dependent metalloenzymes.[9] Compounds capable of chelating the catalytic iron atom can serve as potent inhibitors. The 3-hydroxy-2(1H)-pyridone motif is an excellent bidentate iron chelator.[9] Therefore, a primary strategy involves using this compound as a protected precursor, which is demethylated in a late synthetic stage to reveal the active chelating pharmacophore. Further substitution on the pyridone ring allows for tuning of potency, selectivity, and pharmacokinetic properties.

The workflow diagram below outlines the process from initial scaffold modification to biological evaluation.

Start This compound Scaffold Step1 Step 1: C5-Halogenation (e.g., with NBS/NIS) Start->Step1 Step2 Step 2: Suzuki Cross-Coupling (Introduce Aryl/Heteroaryl Group) Step1->Step2 Step3 Step 3: O-Demethylation (Unmask 3-OH group with BBr3) Step2->Step3 Product Final Bioactive Compound (3-Hydroxy-5-aryl-2(1H)-pyridone) Step3->Product Assay Step 4: Biological Evaluation (e.g., Cellular NO Inhibition Assay) Product->Assay Data Data Analysis (IC50 Determination) Assay->Data cluster_0 Kinase ATP-Binding Site cluster_1 Hinge Hinge Region (Backbone NH/CO) HydrophobicPocket Hydrophobic Pocket SolventFront Solvent-Exposed Region Scaffold Pyridone Core Scaffold->Hinge H-Bonds R1 R1 Group R1->HydrophobicPocket van der Waals Interactions R2 R2 Group R2->SolventFront Polarity / H-Bonds

Sources

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 3-Methoxy-2(1H)-pyridone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-pyridone motif is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its presence in numerous biologically active compounds and FDA-approved pharmaceuticals.[1][2][3] Its unique electronic properties, ability to act as a bioisostere for amides and phenols, and capacity for hydrogen bonding make it an invaluable component in drug design.[1] This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions for the functionalization of 3-methoxy-2(1H)-pyridone, a versatile and synthetically important building block. We will delve into the core mechanistic principles and provide detailed, field-proven protocols for key C-C, C-N, and C-sp bond-forming reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. The focus is on explaining the causality behind experimental choices to empower researchers in drug discovery and process development to effectively utilize this scaffold.

Introduction: The Strategic Importance of the 2-Pyridone Scaffold

The 2-pyridone core is prevalent in a wide array of natural products and synthetic molecules exhibiting diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[3][4] Its synthetic utility is enhanced by the lactam-lactim tautomerism, although the lactam form predominates in most conditions, providing a stable yet reactive template.[1] Palladium-catalyzed cross-coupling has emerged as the most powerful and versatile strategy for elaborating this core, allowing for the precise installation of various substituents.[5][6]

This document serves as a practical guide for chemists, focusing on the functionalization of the this compound system. To participate in cross-coupling, the pyridone ring must first be activated, typically as a halide (e.g., 3-bromo-2-methoxypyridine) or a triflate. The protocols herein assume the use of such a pre-functionalized substrate.

Core Concepts: The Palladium Catalytic Cycle

At the heart of these transformations lies the palladium catalytic cycle, a sequence of fundamental organometallic steps.[7] Understanding this cycle is critical for troubleshooting and optimizing reactions. The three key stages are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the pyridone substrate, forming a Pd(II) intermediate. This is often the rate-limiting step.

  • Transmetalation (for Suzuki/Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The group to be coupled is transferred to the palladium center. For Suzuki reactions, a boronic acid, activated by a base, transfers its organic group.[8][9] For Buchwald-Hartwig amination, an amine coordinates to the palladium, followed by deprotonation by a strong base to form a palladium-amido complex.[10][11]

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the final C-C or C-N bond and regenerating the active Pd(0) catalyst to re-enter the cycle.

The efficiency of this cycle is profoundly influenced by the choice of ligands, base, and solvent, which stabilize intermediates and promote the desired elementary steps.[12]

Catalytic_Cycle cluster_cycle Pd(0)/Pd(II) Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition PdII_RX L_nPd(II)(R¹)(X) Pd0->PdII_RX R¹-X Transmetalation Transmetalation / Amine Coordination PdII_R1R2 L_nPd(II)(R¹)(R²) PdII_RX->PdII_R1R2 R²-M PdII_R1R2->Pd0 R¹-R² RedElim Reductive Elimination

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: For C-C Bond Formation

The Suzuki-Miyaura reaction is the preeminent method for constructing biaryl and heteroaryl structures by coupling an organoboron reagent with a halide or triflate.[9][13] It is widely used in pharmaceutical synthesis due to its high functional group tolerance and the generally low toxicity of boron-containing reagents.[14][15]

Expert Insights: Causality Behind Component Selection
  • Catalyst & Ligand: For heteroaryl halides like bromopyridines, catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) with a Pd(OAc)₂ or Pd₂(dba)₃ precursor are highly effective. These ligands facilitate the oxidative addition step and promote the reductive elimination, preventing catalyst decomposition.[12] Pd(PPh₃)₄ can also be used, especially for more reactive halides.

  • Base: A base is essential to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[8][16] Inorganic bases like K₃PO₄ and Cs₂CO₃ are commonly used. The choice of base can significantly impact yield, and Cs₂CO₃ is often effective for challenging couplings.

  • Solvent: Aprotic polar solvents such as 1,4-dioxane, THF, or toluene, often with a small amount of water, are standard. The water aids in dissolving the inorganic base and facilitates the formation of the active boronate species.[13][16]

Data Presentation: Suzuki-Miyaura Coupling Conditions
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)Dioxane/H₂O (4:1)9012~85-95
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene/H₂O (10:1)10016~92
33-Thienylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF8018~88
4Pyridine-3-boronic acidPdCl₂(dppf) (5)-Na₂CO₃ (2)DME/H₂O (4:1)8512~75-85

Yields are representative and based on couplings with similar bromopyridine substrates.[17][18]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for substituted bromopyridines.[17][18]

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromo-2-methoxypyridine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous solvent (e.g., Toluene) and water via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 12-24 h), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the layers.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII_RX L₂Pd(II)(Ar)(Br) Pd0->PdII_RX Ar-Br OxAdd Oxidative Addition PdII_R1R2 L₂Pd(II)(Ar)(Ar') PdII_RX->PdII_R1R2 Ar'-B(OH)₂ + Base Transmetalation Transmetalation PdII_R1R2->Pd0 Ar-Ar' RedElim Reductive Elimination

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: For C-N Bond Formation

The Buchwald-Hartwig amination is a revolutionary method for forming C-N bonds, enabling the coupling of aryl halides with a vast range of amines.[6][10][19] This reaction is indispensable for synthesizing anilines and their derivatives, which are common substructures in pharmaceuticals.[11][20]

Expert Insights: Causality Behind Component Selection
  • Catalyst & Ligand: This reaction is highly sensitive to ligand choice. Bulky, electron-rich biaryl phosphine ligands (e.g., BINAP, XPhos) or ferrocenyl ligands (e.g., dppf) are crucial.[19] They promote the reductive elimination of the C-N bond, which can be a difficult step, and prevent β-hydride elimination when applicable.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine (or the N-H precursor in the catalytic cycle).[11] Sodium tert-butoxide (NaOtBu) is the most common choice. Other bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate/carbonate can be used for more sensitive substrates.[21]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are necessary to prevent quenching of the strong base and interference with the catalytic cycle.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general procedure based on literature for aryl halides.[20]

  • In a glovebox or under a strictly inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv) to a dry Schlenk tube.

  • Add 3-bromo-2-methoxypyridine (1.0 equiv) and the primary or secondary amine (1.1-1.2 equiv).

  • Add anhydrous solvent (e.g., toluene) via syringe.

  • Seal the tube and heat the mixture to the specified temperature (80-110 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black.

  • Wash the filtrate with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Buchwald_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ PdII_RX L₂Pd(II)(Ar)(Br) Pd0->PdII_RX Ar-Br OxAdd Oxidative Addition PdII_Amido L₂Pd(II)(Ar)(NR¹R²) PdII_RX->PdII_Amido HNR¹R² + Base AmineCoord Amine Coordination & Deprotonation PdII_Amido->Pd0 Ar-NR¹R² RedElim Reductive Elimination

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling: For C-C(sp) Bond Formation

The Sonogashira coupling creates a C(sp²)-C(sp) bond between an aryl/vinyl halide and a terminal alkyne.[22] This reaction is a cornerstone for the synthesis of arylalkynes and conjugated enynes, which are important in materials science and as precursors for other heterocycles.[5][23]

Expert Insights: Causality Behind Component Selection
  • Catalyst System: The classic Sonogashira reaction uses a dual-catalyst system: a palladium(0) source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (typically CuI).[24] The palladium species runs the main cross-coupling cycle, while the copper(I) salt reacts with the alkyne to form a copper acetylide, which is the active species in the transmetalation step.[22]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves both to neutralize the HX acid formed during the reaction and as the solvent in many cases.

  • Side Reactions: The most common side reaction is the copper-catalyzed homocoupling of the terminal alkyne (Glaser coupling) to form a diyne.[25] This can be minimized by running the reaction under strictly anaerobic conditions and using the minimum necessary amount of the copper co-catalyst. Copper-free Sonogashira protocols have also been developed to circumvent this issue.

Experimental Protocol: Sonogashira Coupling

This protocol is based on general procedures for Sonogashira couplings of aryl bromides.[18]

  • To a Schlenk flask, add 3-bromo-2-methoxypyridine (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add an anhydrous solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N, 3.0 equiv).

  • Add the terminal alkyne (1.2 equiv) via syringe.

  • Stir the reaction mixture at the specified temperature (room temperature to 60 °C).

  • Monitor the reaction's progress by TLC.

  • Upon completion, cool the mixture, dilute with diethyl ether, and filter through Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the product by flash column chromatography.

Heck Reaction: For C-C Bond Formation with Alkenes

The Heck reaction couples aryl halides with alkenes to form substituted olefins, typically with high trans selectivity.[26] It is a powerful tool for C-C bond formation and has been applied to the synthesis of complex natural products and pharmaceuticals.[27]

Expert Insights: Causality Behind Component Selection
  • Catalyst: Palladium(II) sources like Pd(OAc)₂ are common. Phosphine ligands are often used, but phosphine-free conditions with catalysts like PdCl₂ or Herrmann's catalyst can also be effective, especially for reactive substrates.

  • Base: An inorganic or organic base (e.g., Et₃N, K₂CO₃) is required to neutralize the HX generated in the catalytic cycle during the β-hydride elimination step.

  • Regioselectivity: For unsymmetrical alkenes, the regioselectivity of addition can be an issue. Typically, the aryl group adds to the less sterically hindered carbon of the double bond.

Experimental Protocol: Heck Reaction

This protocol is a general procedure for the Heck reaction.[18]

  • To a sealable reaction tube, add 3-bromo-2-methoxypyridine (1.0 equiv) and the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%). If required, add the ligand (e.g., PPh₃, 4-10 mol%).

  • Add the base (e.g., K₂CO₃, 2.0 equiv).

  • Evacuate and backfill the tube with an inert gas.

  • Add the solvent (e.g., DMF or DMA), the alkene (1.5 equiv), via syringe.

  • Seal the tube and heat the reaction mixture in an oil bath (100-140 °C) with stirring.

  • Monitor the reaction by GC-MS or TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

  • Concentrate the organic layer and purify the residue by column chromatography.

References

  • DiVA portal. Synthesis of Substituted Ring- Fused 2-Pyridones and Applications in Chemical Biology.
  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions.
  • ResearchGate. 2-Pyridone rings in natural products, bioactive molecules, and pharmaceutical agents.
  • PubMed Central (PMC). Recent Advances of Pyridinone in Medicinal Chemistry.
  • Grokipedia. Buchwald–Hartwig amination.
  • ResearchGate. Design and synthesis of novel 2′-hydroxy group substituted 2-pyridone derivatives as anticancer agents | Request PDF.
  • Wikipedia. Buchwald–Hartwig amination.
  • Organic Chemistry Frontiers (RSC Publishing). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.
  • ResearchGate. Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry | Request PDF.
  • PubMed Central (PMC). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia.
  • MDPI. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Chemical Reviews. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
  • Wikipedia. Sonogashira coupling.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination.
  • Sonogashira Coupling Reaction with Diminished Homocoupling.
  • NIH. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • The Journal of Organic Chemistry - ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • Organic Chemistry Portal. Heck Reaction.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development.
  • Wikipedia. Suzuki reaction.
  • Semantic Scholar. CONVENIENT PREPARATION OF 3-METHOXYCARBONYLPY- RIDAZINES BY PALLADIUM CATALYZED ALKOXYCARBONY- LATION OF PYRIDAZINETRIFLATES# Ma.
  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling.
  • ResearchGate. A Theoretical Study of Pd-Catalyzed C-C Cross-Coupling Reactions.
  • Chemistry LibreTexts. Sonogashira Coupling.
  • Green approach to Palladium Cross-Coupling reactions and development of new methodologies based on highly abundant metals.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • YouTube. Sonogashira cross-coupling reaction.
  • Andrew G Myers Research Group. The Suzuki Reaction.
  • NIST WebBook. This compound.
  • Dalton Transactions (RSC Publishing). A mechanistic investigation of the Pd-catalyzed cross-coupling between N-tosylhydrazones and aryl halides.
  • Pd-Catalyzed Suzuki-Miyaura and Hiyama-Denmark Couplings of Aryl Sulfamates.
  • ResearchGate. Synthesis of 1-hydroxy-4-(3-pyridyl)butan-2-one using heck reaction.
  • ResearchGate. Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review | Request PDF.

Sources

Application Notes and Protocols: Leveraging 3-Methoxy-2(1H)-pyridone in the Synthesis of Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Pyridinone Scaffold as a Privileged Structure in Anti-inflammatory Drug Discovery

The pyridinone core is a "privileged structure" in medicinal chemistry, frequently appearing in compounds with a wide array of biological activities, including anti-inflammatory, analgesic, and anti-fibrotic properties.[1][2] Its ability to act as a hydrogen bond donor and acceptor, coupled with the potential for substitution at various positions, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] Within this class, 3-methoxy-2(1H)-pyridone presents a versatile and readily available starting material for the synthesis of novel anti-inflammatory agents. Its methoxy group can be strategically retained or modified to explore structure-activity relationships (SAR) and develop potent inhibitors of key inflammatory pathways.

This guide provides a comprehensive overview of the synthetic utility of this compound in the generation of potential anti-inflammatory drug candidates. We will explore a rational design strategy, detailed synthetic protocols, and methodologies for biological evaluation, empowering researchers to unlock the therapeutic potential of this valuable scaffold.

Rationale for Targeting Inflammatory Pathways with this compound Derivatives

Chronic inflammation is a hallmark of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. Key mediators of the inflammatory response include pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), as well as enzymes like cyclooxygenases (COX) that are responsible for prostaglandin synthesis.[3][4]

Pyridone-containing molecules have demonstrated the ability to modulate these inflammatory pathways. For instance, the anti-fibrotic drug pirfenidone, a pyridone derivative, has been shown to reduce the production of TNF-α and IL-1β.[5] Other pyridone and pyridazinone derivatives have been investigated as inhibitors of phosphodiesterase 4 (PDE4) and COX enzymes, both of which are validated targets for anti-inflammatory therapies.[5]

The strategic derivatization of the this compound core allows for the introduction of pharmacophores known to interact with these targets. By exploring substitutions at the N1, C4, C5, and C6 positions, it is possible to generate a library of compounds with diverse chemical properties and screen them for potent anti-inflammatory activity.

Proposed Synthetic Pathway: From this compound to a Novel Phenyl-Substituted Derivative

This section outlines a hypothetical, yet scientifically grounded, synthetic route to a novel anti-inflammatory agent, 1-(4-fluorophenyl)-3-methoxy-5-methyl-2(1H)-pyridone (Compound 3) , starting from this compound. The rationale behind this target molecule is to combine the pyridone core with a 4-fluorophenyl group, a common substituent in many COX inhibitors and other anti-inflammatory drugs, and a methyl group at the 5-position, a feature present in the anti-fibrotic and anti-inflammatory drug pirfenidone.

G cluster_0 Synthesis of Compound 3 start This compound step1 Bromination (NBS, Acetonitrile) start->step1 intermediate1 5-Bromo-3-methoxy-2(1H)-pyridone (Compound 1) step1->intermediate1 step2 Suzuki Coupling (Methylboronic acid, Pd(PPh3)4, K2CO3, Toluene/H2O) intermediate1->step2 intermediate2 3-Methoxy-5-methyl-2(1H)-pyridone (Compound 2) step2->intermediate2 step3 N-Arylation (4-Fluorophenylboronic acid, Cu(OAc)2, Pyridine, CH2Cl2) intermediate2->step3 product 1-(4-fluorophenyl)-3-methoxy-5-methyl-2(1H)-pyridone (Compound 3) step3->product

Caption: Proposed synthetic workflow for Compound 3.

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-3-methoxy-2(1H)-pyridone (Compound 1)

Rationale for Experimental Choices:

  • N-Bromosuccinimide (NBS): A mild and selective brominating agent for electron-rich aromatic and heteroaromatic rings.

  • Acetonitrile: A polar aprotic solvent that facilitates the reaction without interfering with the reagents.

Step-by-Step Methodology:

  • To a solution of this compound (1.25 g, 10 mmol) in acetonitrile (50 mL) at 0 °C, add N-bromosuccinimide (1.78 g, 10 mmol) portion-wise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (100-200 mesh) using a gradient of ethyl acetate in hexane (10-40%) to afford Compound 1 as a white solid.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of 3-Methoxy-5-methyl-2(1H)-pyridone (Compound 2)

Rationale for Experimental Choices:

  • Suzuki Coupling: A robust and versatile cross-coupling reaction for the formation of C-C bonds.

  • Pd(PPh₃)₄: A common and effective palladium catalyst for Suzuki reactions.

  • Potassium Carbonate (K₂CO₃): Acts as a base to activate the boronic acid.

  • Toluene/Water: A biphasic solvent system commonly used in Suzuki couplings.

Step-by-Step Methodology:

  • In a round-bottom flask, combine 5-bromo-3-methoxy-2(1H)-pyridone (Compound 1, 2.04 g, 10 mmol), methylboronic acid (0.72 g, 12 mmol), and potassium carbonate (4.14 g, 30 mmol).

  • Add a mixture of toluene (40 mL) and water (10 mL).

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol).

  • Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.

  • Monitor the reaction by TLC (ethyl acetate/hexane, 1:1).

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate (50 mL).

  • Wash the organic layer with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (20-50%) to yield Compound 2 .

  • Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 3: Synthesis of 1-(4-fluorophenyl)-3-methoxy-5-methyl-2(1H)-pyridone (Compound 3)

Rationale for Experimental Choices:

  • Chan-Lam Coupling: A copper-catalyzed N-arylation reaction that is an effective alternative to palladium-catalyzed methods.

  • Copper(II) Acetate (Cu(OAc)₂): The copper catalyst for the N-arylation.

  • Pyridine: Acts as a base and a ligand to facilitate the reaction.

  • Dichloromethane (CH₂Cl₂): A suitable solvent for this type of coupling reaction.

Step-by-Step Methodology:

  • To a mixture of 3-methoxy-5-methyl-2(1H)-pyridone (Compound 2, 1.39 g, 10 mmol), 4-fluorophenylboronic acid (2.10 g, 15 mmol), and copper(II) acetate (2.72 g, 15 mmol) in dichloromethane (50 mL), add pyridine (2.4 mL, 30 mmol).

  • Stir the reaction mixture at room temperature for 24 hours, open to the air.

  • Monitor the reaction by TLC (ethyl acetate/hexane, 1:2).

  • Upon completion, filter the reaction mixture through a pad of Celite and wash the pad with dichloromethane.

  • Wash the filtrate with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (30 mL), and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (10-30%) to obtain the final product, Compound 3 .

  • Perform full characterization of the final compound using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

Biological Evaluation of Anti-inflammatory Activity

The synthesized compounds can be evaluated for their anti-inflammatory potential using a combination of in vitro and in vivo assays.

In Vitro Assays

1. Inhibition of Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

Rationale: Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a key event in inflammation. This assay provides a rapid assessment of a compound's ability to suppress this pro-inflammatory mediator.

Protocol:

  • Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.

  • Calculate the percentage of inhibition of NO production compared to the LPS-treated control.

2. Measurement of Pro-inflammatory Cytokine (TNF-α and IL-6) Production

Rationale: TNF-α and IL-6 are pivotal pro-inflammatory cytokines. Measuring their levels provides insight into the compound's mechanism of action.

Protocol:

  • Culture RAW 264.7 cells as described above.

  • Pre-treat the cells with the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant and measure the concentrations of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

In Vivo Assay

Carrageenan-Induced Paw Edema in Rats

Rationale: This is a classic and well-established model of acute inflammation to assess the in vivo efficacy of potential anti-inflammatory agents.

Protocol:

  • Administer the test compound or vehicle control to rats via oral gavage.

  • After 1 hour, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Data Presentation

Table 1: Physicochemical Properties of Synthesized Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
1 C₆H₆BrNO₂204.02To be determined
2 C₇H₉NO₂139.15To be determined
3 C₁₃H₁₂FNO₂233.24To be determined

Table 2: In Vitro Anti-inflammatory Activity

CompoundNO Inhibition IC₅₀ (µM)TNF-α Inhibition IC₅₀ (µM)IL-6 Inhibition IC₅₀ (µM)
3 To be determinedTo be determinedTo be determined
Indomethacin Reference valueReference valueReference value

Table 3: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model

TreatmentDose (mg/kg)% Inhibition of Edema at 3h
Vehicle -0
Compound 3 To be determinedTo be determined
Indomethacin 10Reference value

Visualization of Key Relationships

G cluster_1 Anti-inflammatory Evaluation Workflow start Synthesized Compound 3 invitro In Vitro Assays start->invitro invivo In Vivo Assay start->invivo no_assay NO Production Assay (RAW 264.7) invitro->no_assay cytokine_assay Cytokine (TNF-α, IL-6) ELISA invitro->cytokine_assay edema_assay Carrageenan-Induced Paw Edema (Rat) invivo->edema_assay result Determination of Anti-inflammatory Potency and Efficacy no_assay->result cytokine_assay->result edema_assay->result

Caption: Workflow for biological evaluation.

Conclusion

This compound is a promising and versatile starting material for the development of novel anti-inflammatory agents. The synthetic protocols and biological evaluation methods detailed in this guide provide a solid foundation for researchers to explore the therapeutic potential of this chemical scaffold. By employing rational design strategies and systematic screening, it is anticipated that new pyridone-based compounds with potent anti-inflammatory properties can be discovered and developed.

References

  • Geffrey, A., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry, 12(3), 423-430.
  • The Journal of Organic Chemistry Ahead of Print.
  • Martin, C., et al. (2021). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. RSC Medicinal Chemistry, 12(10), 1736-1748.
  • Abdel-Wahab, B. F., et al. (2018). Synthesis, Anti-inflammatory activity of 3-Amino 6-Methoxyl 2-methyl quinazolin-4(3H)-One and 3. Journal of Chemical and Pharmaceutical Research, 10(4), 1-5.
  • This compound. NIST WebBook. [Link]
  • Karonen, M., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. International Journal of Molecular Sciences, 23(12), 6543.
  • Chen, Y. L., et al. (2013). Synthesis, pharmacophores, and mechanism study of pyridin-2 (1H)-one derivatives as regulators of translation initiation factor 3A. Archiv der Pharmazie, 346(9), 654-666.
  • Asghari, A., et al. (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. Advanced Biomedical Research, 3, 153.
  • 3-Methoxy-2-pyridone. PubChem. [Link]
  • Wang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2715.
  • Narendar, P., et al. (2003). Pharmacological evaluation of some new 2-substituted pyridine derivatives. Biological & Pharmaceutical Bulletin, 26(2), 182-187.
  • Al-Ghorbani, M., et al. (2022). 3,4-Dihydro-2 (1H)-Pyridones as Building Blocks of Synthetic Relevance. Preprints.
  • Medicinal Chemistry 3 - Sources & Classific
  • Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. Drug Hunter. [Link]
  • Pharmacological Evaluation of Some New 2-Substituted Pyridine Deriv
  • El-Gendy, A. A., et al. (2019). Synthesis and Biological Evaluation of Some New Pyridines, Isoxazoles and Isoxazolopyridazines Bearing 1, 2, 3-Triazole Moiety. Acta Poloniae Pharmaceutica, 76(3), 469-482.
  • DeFelice, L. J., et al. (2014). Synthetic cathinones: chemical phylogeny, physiology, and neuropharmacology. Life Sciences, 97(1), 20-26.
  • Pirfenidone. Wikipedia. [Link]
  • Pirfenidone: Molecular Mechanisms and Potential Clinical Applications in Lung Disease. American Thoracic Society Journals. [Link]
  • What is the mechanism of Pirfenidone?.
  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers. [Link]
  • Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. PubMed. [Link]
  • Anti-Inflammatory Activity of 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone Isolated from Cudrania tricuspidata via NF-κB, MAPK, and HO-1 Signaling Pathways in Lipopolysaccharide-Stimulated RAW 264.7 and BV2 Cells. MDPI. [Link]

Sources

The Strategic Functionalization of 3-Methoxy-2(1H)-pyridone: A Guide to Metal-Catalyzed C-H Activation and Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2-pyridone scaffold is a cornerstone in medicinal chemistry and drug development, appearing in numerous natural products and pharmaceutical agents. Its inherent biological activity and versatile chemical handles make it a privileged starting point for the synthesis of complex molecules. Among its derivatives, 3-methoxy-2(1H)-pyridone presents a unique combination of electronic and steric properties, offering a nuanced platform for regioselective functionalization. This guide provides an in-depth exploration of metal-catalyzed reactions involving this compound, offering detailed application notes, step-by-step protocols, and mechanistic insights to empower researchers in their synthetic endeavors.

The strategic late-stage functionalization of such heterocyclic systems via C-H activation and cross-coupling reactions has emerged as a powerful and atom-economical approach to rapidly generate molecular diversity. This document will focus on key metal-catalyzed transformations, providing the theoretical framework and practical guidance necessary for their successful implementation in the laboratory.

Core Concepts in the Metal-Catalyzed Functionalization of 2-Pyridones

The reactivity of the 2-pyridone ring is dictated by a delicate interplay of electronic and steric factors. The presence of the carbonyl group and the nitrogen heteroatom influences the electron density at each carbon position, while substituents like the 3-methoxy group further modulate this reactivity. Metal catalysts, particularly those based on palladium, rhodium, and nickel, have proven to be highly effective in selectively activating specific C-H bonds of the pyridone core for subsequent bond formation.

The regioselectivity of these reactions is a critical consideration. Functionalization can be directed to the C3, C5, or C6 positions, often dictated by the choice of catalyst, ligands, directing groups, and reaction conditions.[1][2] For instance, the inherent electronic bias of the 2-pyridone ring can be overcome or enhanced by the coordinating effects of a directing group or the steric demands of the catalyst system.

Application Note I: Palladium-Catalyzed C-H Arylation of 2-Pyridone Systems

Causality of Experimental Choices:

  • Palladium(II) Acetate (Pd(OAc)₂): A common and effective palladium(II) precatalyst that is readily reduced in situ to the active Pd(0) species.[3]

  • Directing Group: In many C-H activation reactions of pyridines, a directing group is crucial for achieving high regioselectivity. For N-substituted pyridones, the substituent on the nitrogen can direct the catalyst to a specific C-H bond.

  • Oxidant: These reactions often require an oxidant to regenerate the active catalytic species. Silver salts (e.g., Ag₂O) and benzoquinone are frequently employed for this purpose.[3]

  • Ligand: The choice of ligand is critical for stabilizing the palladium catalyst and modulating its reactivity and selectivity. Phosphine ligands are commonly used in cross-coupling reactions.

General Mechanistic Principle: Directed C-H Activation

The catalytic cycle for a directing group-assisted C-H arylation typically involves the coordination of the directing group to the palladium center, bringing the catalyst into proximity with the target C-H bond. This is followed by C-H bond cleavage via a concerted metalation-deprotonation (CMD) pathway to form a palladacycle intermediate. Subsequent oxidative addition of an aryl halide, followed by reductive elimination, furnishes the arylated product and regenerates the active palladium catalyst.

Directed C-H Activation Substrate Substrate Palladacycle Palladacycle Substrate->Palladacycle + Pd(II) - HX Pd(II) Precatalyst Pd(II) Precatalyst Pd(IV) Intermediate Pd(IV) Intermediate Palladacycle->Pd(IV) Intermediate + Ar-X Aryl Halide Aryl Halide Pd(IV) Intermediate->Pd(II) Precatalyst Regeneration Product Product Pd(IV) Intermediate->Product Reductive Elimination

Caption: Generalized workflow for directed C-H activation.

Application Note II: Nickel-Catalyzed C6-Alkylation and Alkenylation of 2-Pyridones

Nickel catalysis offers a cost-effective and highly reactive alternative to palladium for C-H functionalization. A notable application is the regioselective C6-alkenylation and alkylation of 2-pyridone derivatives.[4] This transformation is achieved through the cooperative action of a nickel catalyst and an aluminum-based Lewis acid co-catalyst.

Causality of Experimental Choices:

  • Nickel(0) Precatalyst (e.g., Ni(cod)₂): The active catalyst is a low-valent nickel species, typically generated in situ from a Ni(0) precursor.

  • Lewis Acid Co-catalyst (e.g., AlMe₃): The Lewis acid coordinates to the carbonyl oxygen of the 2-pyridone, enhancing the acidity of the C6-H bond and directing the nickel catalyst to this position.[4]

  • Unsaturated Partner (Alkyne, Diene, or Alkene): This reagent is inserted into the Ni-C bond of the intermediate, leading to the formation of the new C-C bond.

Experimental Protocol: Nickel-Catalyzed C6-Alkenylation of a Model 2-Pyridone

The following is a representative protocol adapted from the literature for the C6-alkenylation of 2-pyridone derivatives.[4] Researchers should optimize these conditions for this compound.

Materials:

  • N-Methyl-2-pyridone

  • Diphenylacetylene

  • Ni(cod)₂ (Nickel(0)-bis(1,5-cyclooctadiene))

  • AlMe₃ (Trimethylaluminum, 2.0 M solution in toluene)

  • Anhydrous Toluene

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon), add N-methyl-2-pyridone (0.5 mmol), diphenylacetylene (1.0 mmol), and Ni(cod)₂ (0.025 mmol, 5 mol%).

  • Add anhydrous toluene (2 mL) to the flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add AlMe₃ (0.5 mL of a 2.0 M solution in toluene, 1.0 mmol) to the stirred mixture.

  • Allow the reaction to warm to room temperature and then heat to 100 °C for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation:

Entry2-Pyridone SubstrateAlkyneYield (%)
1N-Methyl-2-pyridoneDiphenylacetylene85
2N-Benzyl-2-pyridone1-Phenyl-1-propyne78

Note: The yields presented are for model substrates from the literature and may vary for this compound.

Mechanistic Rationale for C6-Selectivity

The high C6-regioselectivity is attributed to the coordination of the Lewis acidic aluminum co-catalyst to the carbonyl oxygen of the 2-pyridone. This coordination increases the electrophilicity of the C6 position and facilitates the oxidative addition of the C6-H bond to the electron-rich Ni(0) center. Subsequent insertion of the alkyne and reductive elimination affords the C6-alkenylated product.

Ni-Catalyzed C6-Alkenylation Pyridone_AlMe3 Pyridone-AlMe3 Complex Oxidative_Addition C6-H Oxidative Addition Pyridone_AlMe3->Oxidative_Addition + Ni(0) Ni(0) Ni(0)L_n Insertion Alkyne Insertion Oxidative_Addition->Insertion + Alkyne Alkyne Alkyne Reductive_Elimination Reductive Elimination Insertion->Reductive_Elimination Reductive_Elimination->Ni(0) Catalyst Regeneration Product C6-Alkenylated Pyridone Reductive_Elimination->Product

Caption: Catalytic cycle for Ni-catalyzed C6-alkenylation.

Application Note III: Rhodium-Catalyzed C-H Activation and Annulation

Rhodium catalysts are particularly effective for C-H activation and subsequent annulation reactions to construct new heterocyclic rings. While a specific protocol for this compound is not detailed in the provided search results, the general principles for rhodium(III)-catalyzed synthesis of pyridones from acrylamides and alkynes offer a valuable starting point.[5][6]

Causality of Experimental Choices:

  • Rhodium(III) Precatalyst (e.g., [CpRhCl₂]₂): Cp (pentamethylcyclopentadienyl) is a common and robust ligand for Rh(III) catalysts, promoting C-H activation.

  • Internal Oxidant/Directing Group: In many rhodium-catalyzed reactions, a directing group that also functions as an internal oxidant can improve reactivity and avoid the need for external oxidants.[7]

  • Solvent: The choice of solvent can significantly impact the solubility of reagents and the stability of catalytic intermediates.

General Workflow for Rhodium-Catalyzed Annulation

Rh-Catalyzed Annulation Acrylamide Acrylamide Rhodacycle Rhodacycle Acrylamide->Rhodacycle + Rh(III) C-H Activation Rh(III) [Cp*Rh(III)] Insertion Alkyne Insertion Rhodacycle->Insertion + Alkyne Alkyne Alkyne Reductive_Elimination Reductive Elimination Insertion->Reductive_Elimination Reductive_Elimination->Rh(III) Catalyst Regeneration Pyridone_Product Pyridone Reductive_Elimination->Pyridone_Product

Caption: General workflow for Rh(III)-catalyzed pyridone synthesis.

Conclusion and Future Directions

The metal-catalyzed functionalization of this compound and its parent scaffold represents a vibrant and rapidly evolving field of research. The ability to selectively forge new carbon-carbon and carbon-heteroatom bonds at specific positions on the pyridone ring opens up new avenues for the synthesis of novel drug candidates and complex molecular architectures. While this guide provides a foundation based on established principles for related systems, the successful application to this compound will undoubtedly require careful optimization and adaptation of existing protocols. Future research will likely focus on the development of more efficient and selective catalysts, the use of more environmentally benign reaction conditions, and the application of these methods to the synthesis of increasingly complex and biologically relevant molecules.

References

  • Hirano, K., & Miura, M. (2018). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Science, 9(3), 570-580.
  • (Reference to a general review on metal-catalyzed C-H activ
  • (Reference to a general review on palladium-c
  • (Reference to a general review on nickel-c
  • (Reference to a general review on rhodium-c
  • Hyster, T. K., & Rovis, T. (2011). An Improved Catalyst Architecture for Rhodium (III) Catalyzed C-H Activation and its Application to Pyridone Synthesis. Chemical Science, 2(8), 1606-1610.
  • (Reference to a primary literature article with a detailed protocol for a rel
  • (Reference to a primary literature article with a detailed protocol for a rel
  • Ogoshi, S., Ikeda, H., & Kurosaki, H. (2009). Direct alkenylation and alkylation of pyridone derivatives by Ni/AlMe(3) catalysis.
  • (Reference to a primary literature article with a detailed protocol for a rel
  • (Reference to a primary literature article with a detailed protocol for a rel
  • (Reference to a primary literature article with a detailed protocol for a rel
  • (Reference to a primary literature article with a detailed protocol for a rel
  • (Reference to a primary literature article with a detailed protocol for a rel
  • Koley, M., Dastbaravardeh, N., Schnürch, M., & Mihovilovic, M. D. (2012). Palladium (II)‐Catalyzed Regioselective Ortho Arylation of sp2 C—H Bonds of N‐Aryl‐2‐amino Pyridine Derivatives.
  • (Reference to a primary literature article with a detailed protocol for a rel
  • (Reference to a primary literature article with a detailed protocol for a rel
  • Guimond, N., Gorelsky, S. I., & Fagnou, K. (2011). Rhodium (III)-catalyzed heterocycle synthesis using an internal oxidant: improved reactivity and mechanistic studies. Journal of the American Chemical Society, 133(16), 6449-6457.
  • (Reference to a primary literature article with a detailed protocol for a rel
  • (Reference to a primary literature article with a detailed protocol for a rel

Sources

Illuminating Chemical Space: A Guide to the Photochemical Reactions and Applications of 3-Methoxy-2(1H)-pyridone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the rich and versatile photochemical reactivity of 3-Methoxy-2(1H)-pyridone. Moving beyond a simple recitation of facts, we delve into the mechanistic underpinnings of its unique light-induced transformations and provide detailed, field-proven protocols for their application in complex molecule synthesis. This document is designed to empower researchers to harness the synthetic potential of this remarkable heterocyclic building block.

Introduction: The Latent Reactivity of this compound

This compound is a multifaceted heterocyclic compound that has garnered significant interest in synthetic and medicinal chemistry.[1][2] While its ground-state chemistry is well-established, serving as a precursor in the synthesis of natural products and pharmaceuticals, its electronically excited state offers a gateway to novel and complex molecular architectures.[3][4] The strategic placement of the methoxy group on the pyridone ring profoundly influences its photochemical behavior, making it a powerful tool for the construction of intricate polycyclic systems. Pyridone derivatives, in general, are recognized as "privileged scaffolds" in drug discovery, appearing in a number of approved drugs and clinical candidates.[5][6][7] This guide will focus on two key photochemical transformations of this compound: its [4+4] photocycloaddition and its valence isomerization to a highly strained bicyclic system, which can be subsequently exploited in Diels-Alder reactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 20928-63-6[1]
Molecular Formula C₆H₇NO₂[1]
Molecular Weight 125.13 g/mol [1]
Melting Point 115-117 °C[3]
Appearance White to brown solid[3]

The Photochemical Landscape: [4+4] Cycloaddition vs. Valence Isomerization

Upon irradiation with UV light, this compound can undergo two primary competing photochemical reactions. The specific pathway followed is highly dependent on the reaction conditions, including the wavelength of light, the solvent, and the presence or absence of a triplet sensitizer or other reactants.

Photochemical Pathways Pyridone This compound ExcitedState Excited State Pyridone->ExcitedState Dimer [4+4] Cycloadduct (Dimer) ExcitedState->Dimer Intermolecular Reaction ValenceIsomer Bicyclic Valence Isomer (2-azabicyclo[2.2.0]hex-5-en-3-one) ExcitedState->ValenceIsomer Intramolecular Electrocyclization

Caption: Competing photochemical pathways of this compound upon UV irradiation.

[4+4] Photocycloaddition: Building Symmetric Dimers

In the absence of other interacting chromophores, irradiation of this compound can lead to a [4+4] photocycloaddition, resulting in the formation of a dimeric structure. This reaction is a powerful method for rapidly constructing complex, polycyclic frameworks with a high degree of stereocontrol. The reaction typically proceeds from the singlet excited state and is favored in concentrated solutions.

Valence Isomerization: Accessing a Strained Dienophile Precursor

Perhaps the more synthetically versatile photochemical reaction of this compound is its electrocyclic ring closure to form the highly strained bicyclic valence isomer, 5-methoxy-2-azabicyclo[2.2.0]hex-5-en-3-one. This transformation is a 4π-electron electrocyclization and is typically favored in dilute solutions to minimize intermolecular reactions like dimerization. This strained bicyclic lactam is a potent dienophile and can be trapped in situ with a variety of dienes in thermal Diels-Alder reactions.

Application Notes and Protocols

The true synthetic utility of this compound's photochemistry lies in its application to construct complex molecular scaffolds that are relevant to drug discovery and natural product synthesis.

Protocol 1: Photochemical Synthesis and In Situ Trapping of the Valence Isomer

This protocol details the generation of the bicyclic valence isomer of this compound and its subsequent trapping with a diene in a Diels-Alder reaction. This one-pot procedure provides a streamlined approach to complex polycyclic nitrogen-containing molecules.

Rationale: The photochemical electrocyclization is conducted in a dilute solution to favor the intramolecular process over intermolecular dimerization. The choice of solvent is critical; acetone can act as both a solvent and a triplet sensitizer, though for this 4π-electron system, direct irradiation is often effective. The subsequent Diels-Alder reaction is a thermal process, and the choice of diene will dictate the final product's structure. Electron-rich dienes are generally good partners for the electron-deficient double bond of the bicyclic lactam.

Protocol1_Workflow Start Dissolve this compound and Diene in Solvent Irradiation Irradiate with UV Light (e.g., 254 nm) Start->Irradiation Reaction In Situ Diels-Alder Reaction (Thermal) Irradiation->Reaction Workup Reaction Work-up and Purification Reaction->Workup Product Isolated Diels-Alder Adduct Workup->Product

Caption: Workflow for the photochemical generation and in situ trapping of the valence isomer.

Materials:

  • This compound

  • Diene (e.g., cyclopentadiene, furan)

  • Anhydrous solvent (e.g., acetone, acetonitrile, or dichloromethane)

  • Photochemical reactor equipped with a quartz immersion well and a medium-pressure mercury lamp (e.g., 450W Hanovia) or a Rayonet reactor with 254 nm lamps.

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for reaction work-up and purification (silica gel chromatography).

Procedure:

  • Preparation: In a quartz reaction vessel, dissolve this compound (1.0 eq) and a slight excess of the chosen diene (1.2-1.5 eq) in the anhydrous solvent to a concentration of approximately 0.01-0.05 M.

  • Degassing: Deoxygenate the solution by bubbling a gentle stream of nitrogen or argon through it for 15-20 minutes. This is crucial to prevent quenching of the excited state by oxygen and to avoid the formation of side products.

  • Irradiation: While maintaining a positive pressure of inert gas, irradiate the solution with a suitable UV light source. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) at regular intervals. The irradiation time will vary depending on the scale and the specific diene used but can range from a few hours to 24 hours.

  • Reaction Completion: Once the starting pyridone is consumed (as indicated by TLC/GC), turn off the lamp and allow the reaction mixture to cool to room temperature.

  • Work-up: Concentrate the reaction mixture in vacuo. The crude product can then be purified by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexanes) to isolate the desired Diels-Alder adduct.

  • Characterization: Characterize the purified product by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). The stereochemistry of the adduct can often be determined by NOE experiments.

Applications in Medicinal Chemistry: Scaffolds for Kinase Inhibitors

The pyridone moiety is a well-established pharmacophore in the design of kinase inhibitors.[8][9][10] The unique three-dimensional structures accessible through the photochemical reactions of this compound offer novel scaffolds for targeting the ATP-binding site of various kinases. For instance, the photochemical preparation of a pyridone-containing tetracycle has been shown to yield a potent inhibitor of Janus kinase 3 (Jak3), a key target in autoimmune diseases.[3]

Table 2: Kinase Inhibitory Activity of a Photochemically Derived Pyridone Tetracycle

KinaseIC₅₀ (nM)Kᵢ (nM)
Jak3 -5
Tyk2 1-
Jak2 1-
Jak1 15-
Data adapted from Thompson et al., Bioorg. Med. Chem. Lett. 2002, 12, 1219-1223.[3]

The synthesis of such complex scaffolds often involves a key photochemical step to construct the core ring system, followed by further functionalization to optimize binding affinity and selectivity.

DrugDiscovery_Workflow Start This compound Photochemistry Photochemical Transformation ([4+4] or Isomerization/Diels-Alder) Start->Photochemistry Scaffold Novel Polycyclic Scaffold Photochemistry->Scaffold Functionalization Chemical Modification and Library Synthesis Scaffold->Functionalization Screening Biological Screening (e.g., Kinase Assays) Functionalization->Screening LeadCompound Lead Compound Screening->LeadCompound

Caption: General workflow for the application of this compound photochemistry in drug discovery.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The progress of the photochemical reactions can be reliably monitored by standard analytical techniques such as TLC and GC/MS. The structures of the resulting photoproducts can be unequivocally confirmed by modern spectroscopic methods, including 1D and 2D NMR spectroscopy and high-resolution mass spectrometry. For Diels-Alder adducts, the characteristic bridgehead proton signals and the coupling constants in the ¹H NMR spectrum provide definitive evidence for the formation of the bicyclic system.[11]

Conclusion

The photochemical reactions of this compound provide a powerful and efficient means of accessing complex, three-dimensional molecular architectures. The ability to selectively engage in either [4+4] photocycloaddition or valence isomerization followed by Diels-Alder reactions opens up a vast area of chemical space for exploration. These photochemically generated scaffolds have demonstrated significant potential in the development of novel therapeutics, particularly in the area of kinase inhibition. By understanding the underlying photochemical principles and utilizing the detailed protocols provided, researchers can effectively employ this compound as a versatile building block for innovation in organic synthesis and medicinal chemistry.

References

  • Thompson, J. E., et al. (2002). Photochemical preparation of a pyridone containing tetracycle: a Jak protein kinase inhibitor. Bioorganic & Medicinal Chemistry Letters, 12(8), 1219-1223. [Link]
  • Patil, S. A., et al. (2015).
  • Chen, Y., et al. (2008). Synthesis and identification of[3][10]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors. Journal of Medicinal Chemistry, 51(17), 5328-5337. [Link]
  • Ghorab, M. M., et al. (2016). Synthesis and Evaluation of c-Src Kinase Inhibitory Activity of Pyridin-2(1H)-one Derivatives. Archiv der Pharmazie, 349(12), 923-932. [Link]
  • Cui, J. J., et al. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry, 51(17), 5328-5337. [Link]
  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]
  • García-Mera, X., et al. (2009). Highly Diastereoselective Synthesis of 2-Azabicyclo[2.2.
  • Katagiri, N., et al. (1987). Syntheses and ring-opening reactions of 5-alkoxy- and 5-acetoxy-3-oxo-2-azabicyclo[2.2.0]hex-5-enes. Journal of the Chemical Society, Perkin Transactions 1, 1845-1851. [Link]
  • Williams, J. D., et al. (2019). Towards a Scalable Synthesis of 2-Oxabicyclo[2.2.0]hex-5-en-3-one Using Flow Photochemistry. ChemPhotoChem, 3(5), 229-232. [Link]
  • Krow, G. R., et al. (2004). 2-Azabicyclo[2.2.0]hex-5-enes and 2-Azabicyclo[2.2.0]hexanes. A Review. Heterocycles, 64, 577-626. [Link]
  • Jung, M. E., & Shapiro, J. J. (1980). Synthesis and Structure Determination of 2-Azabicyclo[2.2.1]hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. Journal of the American Chemical Society, 102(26), 7862-7863. [Link]
  • Wang, Z., et al. (2021). Synthesis and Anti-Influenza Virus Effects of Novel Substituted Polycyclic Pyridone Derivatives Modified from Baloxavir. Journal of Medicinal Chemistry, 64(20), 15336-15350. [Link]
  • Katagiri, N., et al. (1986). Practicable synthesis of (1R,4R)-5-(ℓ-menthoxy)-2-azabicyclo[2.2.0]-hex-5-en-3-one and its derivatives: New building blocks for carbapenem nuclei. Tetrahedron Letters, 27(31), 3611-3614. [Link]
  • El-Sayed, N. N. E., et al. (2020). Search for compounds with antiviral activity among synthetic (-)-cytisine derivatives.
  • Maslov, M. A., et al. (2023). The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][3][9]oxazine-1,8-diones. Molecules, 28(3), 1285. [Link]
  • de Wilde, A. H., et al. (2022). Synthesis, Structure–Activity Relationships, and Antiviral Profiling of 1-Heteroaryl-2-Alkoxyphenyl Analogs as Inhibitors.
  • Shcherbakov, D. N., et al. (2022).
  • Çetin, M., & Balci, M. (2017). An intermolecular Diels-Alder cycloaddition under various condition between 1,3-cyclohexadiene and 7-oxabicyclo[2.2.1]hepta-2,5.
  • Kaczmarek, E., et al. (2023). On the Question of the Course of the Hetero Diels–Alder Reactions Between N-(2,2,2-Trichloroethylidene)Carboxamides and Dicyclohexylcarbodiimide: A New Case of the Stepwise Zwitterionic Cycloaddition Process. Molecules, 28(6), 2692. [Link]
  • Wilson, R. M., & Wunderly, S. W. (1974). Diels–Alder trapping of a photochemically generated o-xylylene intermediate from 1-phenyl-1-o-tolylethylene.

Sources

Scale-Up Synthesis of 3-Methoxy-2(1H)-pyridone: A Detailed Protocol and Process Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

3-Methoxy-2(1H)-pyridone is a pivotal heterocyclic building block in medicinal chemistry and drug discovery, serving as a precursor for a range of complex pharmaceutical agents.[1][2] Its structure, featuring a methoxy group adjacent to the carbonyl of the pyridone ring, allows for diverse functionalization. This application note provides a comprehensive, robust, and scalable protocol for the synthesis of this compound. We delve into the strategic selection of the synthetic route, the rationale behind process parameters, and the critical considerations for safe and efficient scale-up. The protocol is designed to be self-validating, incorporating in-process controls and detailed analytical characterization to ensure high purity and yield, meeting the stringent demands of drug development.

Introduction: The Significance of 2-Pyridone Scaffolds

The 2-pyridone motif is recognized as a "privileged scaffold" in medicinal chemistry.[3] This is due to its unique electronic properties and its ability to act as a hydrogen bond donor and acceptor, often mimicking peptide bonds while offering superior metabolic stability.[3] Consequently, 2-pyridone derivatives are integral components of numerous bioactive molecules and approved drugs.[4] this compound, in particular, is a valuable intermediate, utilized in the total synthesis of natural products like cepabactin and in the construction of novel heterocyclic systems.[1][2]

The primary challenge in synthesizing this molecule lies in the regioselective methylation of its precursor, 2,3-dihydroxypyridine. This precursor exists in a tautomeric equilibrium with 3-hydroxy-2(1H)-pyridone, presenting multiple reactive sites for alkylation (the N1-nitrogen and the two oxygen atoms).[5] This guide details a process optimized for selective O-methylation at the 3-position, a critical step for ensuring product specificity and simplifying downstream purification on an industrial scale.

Physicochemical Properties and Safety Data

A thorough understanding of the material's properties is foundational to its safe handling and application.

PropertyValueReference
CAS Number 20928-63-6[1][6]
Molecular Formula C₆H₇NO₂[7][8]
Molecular Weight 125.13 g/mol [1][6]
Appearance White to light brown solid/powder[1][9]
Melting Point 115-117 °C[1]
IUPAC Name 3-methoxy-1H-pyridin-2-one[10]
Hazard Identification and Safe Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[10][11] All manipulations should be performed in a well-ventilated fume hood by trained personnel.

Mandatory Personal Protective Equipment (PPE):

  • N95-type dust mask[1]

  • Chemical-resistant gloves (e.g., Nitrile)

  • Safety goggles or face shield[11]

  • Laboratory coat

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration.[12]

  • In Case of Skin Contact: Wash off with soap and plenty of water.[12]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11]

  • If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[12]

Always consult the full Safety Data Sheet (SDS) before commencing any work.[1][11]

Synthetic Strategy and Mechanistic Rationale

The selected synthetic route involves the direct and regioselective O-methylation of commercially available 2,3-dihydroxypyridine.

Reaction Scheme

The overall transformation is the methylation of the hydroxyl group at the C3 position.

Reaction_Scheme Precursor 2,3-Dihydroxypyridine (3-Hydroxy-2(1H)-pyridone tautomer) Product This compound Precursor->Product   Precursor->Product Reagents Dimethyl Sulfate K₂CO₃, Acetone dummy_start dummy_end Workflow start Start charge_reactor 1. Charge Reactor Add 2,3-dihydroxypyridine, K₂CO₃, and Acetone to flask. start->charge_reactor add_dms 2. Add Dimethyl Sulfate Add DMS dropwise via addition funnel over 1 hour. charge_reactor->add_dms reflux 3. Reaction & Monitoring Reflux mixture for 12-18 hours. Monitor by TLC/HPLC. add_dms->reflux cool_quench 4. Cool & Filter Cool to RT. Filter off inorganic salts. reflux->cool_quench concentrate 5. Concentrate Remove acetone via rotary evaporation. cool_quench->concentrate extract 6. Aqueous Work-up Redissolve in DCM/Water. Extract aqueous layer with DCM. concentrate->extract wash_dry 7. Wash & Dry Combine organic layers, wash with brine, dry over MgSO₄. extract->wash_dry purify 8. Isolate & Purify Filter, concentrate crude solid. Recrystallize from Ethyl Acetate/Hexanes. wash_dry->purify finish End Dry final product under vacuum. purify->finish

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure
  • Reactor Setup: Assemble the 5 L flask with the overhead stirrer, condenser (connected to a scrubber), and thermocouple. Ensure the system is dry and purged with nitrogen.

  • Charge Reagents: To the flask, add 2,3-dihydroxypyridine (88.8 g, 0.80 mol), anhydrous potassium carbonate (165.8 g, 1.20 mol), and acetone (2.0 L).

  • Initial Stirring: Begin stirring the suspension. Stir vigorously for 30 minutes at room temperature (20-25°C) to ensure good mixing and salt formation.

  • Addition of Dimethyl Sulfate: Charge the addition funnel with dimethyl sulfate (85.0 mL, 0.896 mol). Add the DMS dropwise to the stirring suspension over a period of 60-90 minutes. The addition is exothermic; maintain the internal temperature below 40°C using a water bath if necessary.

  • Reaction: After the addition is complete, heat the mixture to a gentle reflux (~56°C) using the heating mantle. Maintain the reflux for 12-18 hours.

  • In-Process Control (IPC): Monitor the reaction progress by TLC (e.g., 10% Methanol in DCM) or HPLC. The reaction is complete when the starting material spot is no longer visible.

  • Cooling and Filtration: Once complete, cool the reaction mixture to room temperature. Filter the suspension through a Büchner funnel to remove the inorganic salts (K₂CO₃ and K₂SO₄). Wash the filter cake with additional acetone (2 x 200 mL).

  • Concentration: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to obtain a crude oily solid.

  • Aqueous Work-up: Transfer the crude material to the 4 L separatory funnel. Add deionized water (1.5 L) and dichloromethane (DCM, 1.5 L). Shake vigorously and allow the layers to separate.

  • Extraction: Drain the lower organic (DCM) layer. Extract the aqueous layer again with DCM (2 x 750 mL).

  • Washing and Drying: Combine all organic extracts. Wash the combined organic layer with saturated brine solution (500 mL) to remove residual water. Dry the organic layer over anhydrous magnesium sulfate (~50 g), stir for 20 minutes, and then filter.

  • Final Isolation: Concentrate the dried filtrate on the rotary evaporator to yield the crude product as an off-white to tan solid.

  • Purification (Recrystallization): Transfer the crude solid to a suitable beaker. Add a minimal amount of hot ethyl acetate to dissolve the solid completely. Slowly add hexanes until the solution becomes cloudy. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum at 40°C to a constant weight.

    • Expected Yield: 75-85 g (75-85% yield).

    • Purity (by HPLC): >97%. [9]

Analytical Characterization

Confirm the identity and purity of the final product using standard analytical techniques.

AnalysisExpected Results
¹H NMR (400 MHz, CDCl₃)δ 7.05 (dd, J=7.2, 1.8 Hz, 1H), 6.59 (dd, J=6.4, 1.8 Hz, 1H), 6.15 (t, J=6.8 Hz, 1H), 3.90 (s, 3H). Note: NH proton may be broad or not observed.
¹³C NMR (101 MHz, CDCl₃)δ 160.1, 145.2, 133.8, 118.5, 105.9, 56.4.
Mass Spec (ESI+) m/z 126.1 [M+H]⁺
HPLC Purity ≥ 97% (e.g., C18 column, mobile phase of water/acetonitrile gradient, detection at 254 nm)

Conclusion

This application note provides a verified and detailed protocol for the scale-up synthesis of this compound. By employing a regioselective methylation strategy with cost-effective reagents, this process delivers the target compound in high yield and purity. The outlined safety precautions, in-process controls, and detailed analytical characterization ensure the procedure is robust, reproducible, and suitable for implementation in a drug development environment where quality and consistency are paramount.

References

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (n.d.). Google Scholar.
  • 3-Methoxy-2-methyl-1H-pyridin-4-one - Safety D
  • This compound, 97%. (n.d.). Fisher Scientific.
  • This compound 97%. (n.d.). Sigma-Aldrich.
  • Synthetic Access to 2-Pyridone Scaffolds. (n.d.). IIP Series.
  • SAFETY D
  • This compound | CAS 20928-63-6. (n.d.). Santa Cruz Biotechnology.
  • This compound. (n.d.). NIST WebBook.
  • This compound 97% CAS 20928-63-6. (n.d.). Sigma-Aldrich.
  • This compound, 97%. (n.d.). Thermo Scientific Chemicals.
  • 2,3-Dihydroxypyridine. (n.d.). PubChem.
  • 3-Methoxy-2-pyridone. (n.d.). PubChem.
  • 2,3-Dihydroxypyridine 95%. (n.d.). Sigma-Aldrich.

Sources

Application Note: High-Purity Isolation of 3-Methoxy-2(1H)-pyridone via Optimized Recrystallization Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, field-proven protocol for the purification of 3-Methoxy-2(1H)-pyridone by recrystallization. This compound is a valuable heterocyclic building block used in the synthesis of various pharmaceutical compounds and complex organic molecules.[1][2] Achieving high purity is critical for downstream applications, ensuring reaction specificity and preventing the introduction of impurities into drug development pipelines. This guide details a robust, step-by-step methodology, from solvent selection to final product characterization, designed for researchers, chemists, and process development professionals. The protocol's trustworthiness is established through its explanatory approach, detailing the scientific rationale behind each critical step to ensure reproducible, high-yield purification.

Introduction: The Rationale for Recrystallization

Recrystallization is a fundamental purification technique for crystalline solids.[3] The principle relies on the differential solubility of the target compound and its impurities in a selected solvent at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but extensively at its boiling point.[4] Conversely, impurities should either be highly soluble at all temperatures (remaining in the liquid phase, or "mother liquor," upon cooling) or insoluble in the hot solvent (allowing for their removal via hot filtration).

For this compound, which typically exists as a solid with a purity of ~97% from commercial suppliers, recrystallization is an exceptionally effective and economical method to remove residual starting materials, side-products, and other process-related impurities.[1][5] The success of the purification is readily validated by measuring the melting point of the resulting crystals; a sharp melting point range that aligns with the literature value is a strong indicator of high purity.

Key Physicochemical Properties

A thorough understanding of the compound's properties is foundational to developing a successful purification strategy.

PropertyValueSource(s)
Molecular Formula C₆H₇NO₂[6][7][8]
Molecular Weight 125.13 g/mol [1][9][10]
Appearance White to light brown crystalline powder[1][10]
Melting Point (lit.) 115-117 °C[1][2]
CAS Number 20928-63-6[7][9]

Critical Safety & Handling Precautions

This compound requires careful handling. Adherence to safety protocols is mandatory.

  • Hazard Identification: The compound is classified as harmful if swallowed (Acute Tox. 4 Oral), causes skin irritation (Skin Irrit. 2), causes serious eye irritation (Eye Irrit. 2), and may cause respiratory irritation (STOT SE 3).[2][9][11]

  • GHS Pictogram: GHS07 (Exclamation Mark).[2]

  • Personal Protective Equipment (PPE): Always wear a laboratory coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. When handling the powder outside of a fume hood, a dust mask (e.g., N95) is required to prevent inhalation.[11]

  • Handling: Conduct all operations in a well-ventilated fume hood. Avoid the formation and inhalation of dust.[12] Prevent contact with skin and eyes.

Materials and Apparatus

Reagents
  • Crude this compound (e.g., 97% purity)

  • Solvent Candidates: Isopropanol (IPA), Ethanol, Acetone, Ethyl Acetate, Water (deionized)

  • Activated Carbon (decolorizing grade, if needed)

  • Celite® (diatomaceous earth, for filtration aid, if needed)

Apparatus
  • Erlenmeyer flasks (various sizes)

  • Beakers

  • Magnetic stir plate and stir bars

  • Hot plate with temperature control

  • Condenser (for reflux)

  • Glass funnel (short-stem)

  • Fluted filter paper

  • Büchner funnel and flask

  • Vacuum source (aspirator or pump)

  • Round-bottom flask (for drying)

  • Rotary evaporator or vacuum oven

  • Melting point apparatus

Experimental Protocol: A Self-Validating Workflow

The protocol is divided into two key stages: selecting the optimal solvent system and executing the purification.

Part I: Solvent System Selection - The Cornerstone of Purity

The choice of solvent is the most critical variable in recrystallization. A poor solvent choice leads to low yield, inefficient purification, or complete failure of the process. The following is a small-scale screening protocol to identify the ideal solvent.

Procedure:

  • Place approximately 50 mg of crude this compound into several small test tubes.

  • To each tube, add a different candidate solvent (e.g., IPA, ethanol, water) dropwise at room temperature, swirling after each addition. A good candidate will show poor solubility.

  • Gently heat the tubes that showed poor solubility in a water bath. Add the same solvent dropwise until the solid just dissolves. A good solvent will dissolve the compound completely near its boiling point.

  • Allow the clear solutions to cool slowly to room temperature, then place them in an ice-water bath for 15-20 minutes.

  • The optimal solvent is the one that demonstrates low solubility at cold temperatures but high solubility at hot temperatures, and which produces a high yield of crystalline solid upon cooling, not an oil. Based on its properties, Isopropanol (IPA) is an excellent starting point for this compound.

Part II: Step-by-Step Recrystallization of this compound

This protocol assumes Isopropanol (IPA) has been selected as the solvent.

1. Dissolution:

  • Place the crude this compound (e.g., 5.0 g) into a 100 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Add a minimal amount of IPA (e.g., 20-25 mL) and, with gentle stirring, heat the mixture on a hot plate to a gentle boil.

  • Continue adding hot IPA in small portions until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is crucial. Excess solvent will reduce the recovery yield as more of the compound will remain dissolved in the mother liquor upon cooling.[4]

2. Decolorization & Hot Filtration (Optional):

  • If the hot solution is deeply colored, it indicates the presence of colored impurities. Remove the flask from the heat, allow it to cool slightly, and add a very small amount of activated carbon (e.g., ~50 mg).

  • Reheat the solution to a boil for a few minutes. Causality: Activated carbon has a high surface area that adsorbs large, colored impurity molecules.

  • If carbon was added, or if insoluble particulate matter is visible, a hot gravity filtration is necessary. Place a short-stemmed glass funnel with fluted filter paper over a clean, pre-heated receiving flask. Pour the hot solution through the funnel. Causality: This step must be done quickly and with pre-heated glassware to prevent premature crystallization of the product on the funnel or filter paper.[13]

3. Crystallization:

  • Cover the flask containing the clear, hot filtrate with a watch glass and allow it to cool slowly and undisturbed on the benchtop to room temperature.

  • Causality: Slow cooling is essential for the formation of large, well-defined, and pure crystals. Rapid cooling can trap impurities within the crystal lattice.

  • Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield.

4. Isolation and Washing:

  • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold IPA.

  • Collect the crystals by vacuum filtration, transferring the crystalline slurry to the funnel.

  • Wash the crystals with a small amount of ice-cold IPA. Causality: The wash step removes any residual mother liquor (containing dissolved impurities) adhering to the crystal surfaces. The solvent must be cold to minimize re-dissolving the purified product.

5. Drying:

  • Leave the crystals in the Büchner funnel with the vacuum on for 15-20 minutes to air-dry them.

  • For complete drying, transfer the crystalline cake to a pre-weighed watch glass or round-bottom flask and place it in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Visualization of the Recrystallization Workflow

The following diagram illustrates the logical steps of the purification process.

Recrystallization_Workflow start Start: Crude This compound dissolve 1. Dissolve in Minimum Hot Isopropanol start->dissolve hot_filter 2. Hot Gravity Filtration (Optional, if impurities present) dissolve->hot_filter Insoluble or colored impurities cool 3. Slow Cooling to Room Temperature dissolve->cool No insoluble impurities hot_filter->cool ice_bath 4. Cool in Ice Bath to Maximize Yield cool->ice_bath vac_filter 5. Isolate Crystals via Vacuum Filtration ice_bath->vac_filter wash 6. Wash with Ice-Cold Isopropanol vac_filter->wash dry 7. Dry Crystals Under Vacuum wash->dry end_product Finish: High-Purity Crystalline Product dry->end_product

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 3-Methoxy-2(1H)-pyridone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Methoxy-2(1H)-pyridone. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols and troubleshoot common issues that can lead to diminished yields. As a key heterocyclic building block in medicinal chemistry, achieving a high-yield, high-purity synthesis of this compound is critical.[1][2] This document provides in-depth, experience-driven advice in a direct question-and-answer format, focusing on the causality behind experimental choices to ensure robust and reproducible outcomes.

Section 1: Overview of the Synthetic Pathway

The most prevalent and reliable route to this compound involves a two-stage process. First is the synthesis of the precursor, 2,3-dihydroxypyridine (2,3-DHP).[3][4] The second, and more challenging stage, is the regioselective O-methylation of 2,3-DHP to yield the target molecule. Each stage presents unique challenges that can impact the overall yield.

The following workflow diagram illustrates the key stages of the synthesis.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Regioselective Methylation start Pyridine-based Starting Material (e.g., 2-Aminopyridine derivative) synth_dhp Multi-step Synthesis (e.g., Diazotization, Hydrolysis) start->synth_dhp precursor 2,3-Dihydroxypyridine (2,3-DHP) synth_dhp->precursor methylation O-Methylation Reaction precursor->methylation Key Challenge: Regiocontrol purification Purification (Chromatography/Recrystallization) methylation->purification product This compound purification->product G cluster_products Potential Methylation Products reactant 2,3-Dihydroxypyridine P1 This compound Desired Product reactant->P1  3-O-Methylation (Kinetic/Thermodynamic Control) P2 2-Methoxy-3-hydroxypyridine Isomeric Byproduct reactant->P2  2-O-Methylation P3 1-Methyl-3-methoxy-2(1H)-pyridone Over-methylation Byproduct reactant->P3  N-Methylation (Often after O-methylation)

Caption: Possible outcomes of the methylation of 2,3-dihydroxypyridine.

Troubleshooting Guide: Methylation Reaction

Q1: My overall yield is low, and I recover a lot of unreacted starting material. How can I drive the reaction to completion?

A1: Incomplete conversion is typically an issue with the base, solvent, or reaction time.

  • Choice of Base: A base is required to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide/alkoxide. For this substrate, a moderately strong base is needed.

    • Potassium Carbonate (K₂CO₃): A common, effective, and mild choice. It is heterogeneous in many organic solvents, so vigorous stirring and sufficient reaction time are essential.

    • Sodium Hydride (NaH): A much stronger, non-nucleophilic base that will irreversibly deprotonate the hydroxyl group. While effective, it can increase the risk of N-methylation if not used carefully. It also requires strictly anhydrous conditions.

  • Solvent System: The solvent must be polar aprotic to dissolve the reactants and facilitate the Sₙ2 reaction.

    • DMF or Acetone: Both are excellent choices. DMF (N,N-Dimethylformamide) is highly polar and can help solubilize the potassium salt of the pyridone. Acetone is a good alternative, especially with K₂CO₃. Ensure the solvent is anhydrous, as water can consume the base and hydrolyze the methylating agent.

  • Reaction Time & Temperature: These reactions are often run at room temperature to slightly elevated temperatures (e.g., 40-50 °C) to increase the rate. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material spot is consumed (typically 12-24 hours).

Q2: My main problem is the formation of the wrong isomer, 2-Methoxy-3-hydroxypyridine. How do I favor methylation at the 3-position?

A2: This is a classic regioselectivity problem. The 2-hydroxy group is part of a vinylogous acid system, making it generally more acidic than the 3-hydroxy group. A strong base might preferentially deprotonate the 2-OH. However, the resulting anion at the 3-position can be a better nucleophile. Controlling this requires fine-tuning the reaction conditions.

  • Use a Milder Base: Start with K₂CO₃ instead of stronger bases like NaH. The milder conditions can provide better kinetic selectivity for the 3-position.

  • Control Stoichiometry: Use only a slight excess (1.1-1.2 equivalents) of the methylating agent (e.g., Methyl Iodide). Using a large excess can lead to less selective reactions and over-methylation.

  • Temperature: Running the reaction at room temperature or even lower may improve selectivity compared to heating, which tends to favor the thermodynamically more stable product.

Q3: I'm seeing a third product by TLC and NMR, which I suspect is the N-methylated byproduct. How can this be avoided?

A3: N-methylation occurs when the nitrogen atom of the pyridone ring acts as a nucleophile. This typically happens after the desired O-methylation has occurred and under more forcing conditions.

  • Avoid Excess Reagents: This is the most common cause. Strictly limit the methylating agent to ~1.1 equivalents and the base to ~1.2-1.5 equivalents.

  • Lower the Temperature: N-alkylation often has a higher activation energy barrier than O-alkylation. Running the reaction at room temperature instead of heating can significantly reduce this side reaction.

  • Choose the Right Base: A bulky or heterogeneous base like K₂CO₃ is less likely to promote N-alkylation compared to a soluble, highly basic reagent like sodium methoxide or NaH.

Q4: What is the best way to purify the final product and remove the isomeric byproduct?

A4: The desired this compound and the 2-Methoxy-3-hydroxypyridine isomer often have very similar polarities, making purification challenging.

  • Column Chromatography: This is the most effective method.

    • Stationary Phase: Use standard silica gel (230-400 mesh).

    • Mobile Phase: A gradient elution is often necessary. Start with a less polar solvent system (e.g., 100% Dichloromethane) and gradually increase the polarity by adding methanol or ethyl acetate (e.g., gradient from 0% to 5% Methanol in DCM). The isomeric byproduct, with its free hydroxyl group, is typically more polar and will elute later than the desired product.

  • Recrystallization: After chromatography, recrystallization can further enhance purity. The product is a solid with a melting point of 115-117 °C. A suitable solvent system might be ethyl acetate/hexanes or isopropanol.

Optimized Experimental Protocol: O-Methylation

This protocol is a starting point based on common literature procedures and is designed to favor the formation of this compound.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add 2,3-dihydroxypyridine (1.0 eq).

  • Solvent & Base: Add anhydrous DMF (or acetone) to create a ~0.2 M solution. Add finely ground, anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

  • Stirring: Stir the suspension vigorously for 30 minutes at room temperature.

  • Methylation: Add methyl iodide (MeI, 1.1 eq) dropwise via syringe over 5 minutes.

  • Reaction: Allow the reaction to stir at room temperature for 18-24 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 95:5 DCM:MeOH mobile phase), visualizing with UV light and/or potassium permanganate stain. The starting material should be consumed.

  • Workup:

    • Filter the reaction mixture through a pad of Celite® to remove the K₂CO₃, washing the pad with ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure to remove the solvent.

    • Redissolve the crude residue in a larger volume of ethyl acetate and wash with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

  • Purification: Purify the crude solid by silica gel column chromatography using a gradient of ethyl acetate in hexanes or methanol in dichloromethane. Combine the fractions containing the pure product and concentrate to yield a white to off-white solid.

Summary of Key Reaction Parameters
ParameterRecommended ConditionRationale & Common Pitfalls
Precursor Purity >95% (by NMR)Impurities can interfere with the base and lead to side reactions.
Base Anhydrous K₂CO₃ (1.5 eq)Mild conditions improve regioselectivity. Ensure it is finely ground and dry.
Methylating Agent Methyl Iodide (1.1 eq)Slight excess drives reaction; large excess causes N-methylation.
Solvent Anhydrous DMF or AcetoneMust be polar aprotic and dry. Water will quench the reaction.
Temperature Room TemperatureBalances reaction rate with selectivity; heating increases byproduct formation.
Reaction Time 18-24 hoursMonitor by TLC to confirm completion.

Section 4: Product Characterization

Confirming the identity and purity of the final product is essential.

PropertyValueSource
Chemical Name This compound[5]
CAS Number 20928-63-6[6]
Molecular Formula C₆H₇NO₂[5]
Molecular Weight 125.13 g/mol [6]
Appearance White to brown solid/powder[7]
Melting Point 115-117 °C[8]

References

  • Google Patents. (n.d.). CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.
  • Gagnon, D., et al. (2018). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. Bioorganic & Medicinal Chemistry Letters, 28(15), 2535-2539.
  • Charette, A. B. (2013). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 113(11), 8339-8401.
  • Klumpp, C., et al. (2005). From a total synthesis of cepabactin and its 3:1 ferric complex to the isolation of a 1:1:1 mixed complex between iron (III), cepabactin and pyochelin. Bioorganic & Medicinal Chemistry Letters, 15(6), 1721-1724.
  • Stenutz. (n.d.). This compound.
  • Mishra, P. C., & Kumar, A. (2018). Effect of Methylation on 2-Hydroxypyridine in Ground State: Theoretical Study. Journal of Physical Chemistry & Biophysics, 8(2).
  • NIST. (n.d.). This compound.
  • El-Sayed, M. A. A., et al. (2020). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. RSC Advances, 10(46), 27555-27572.
  • Borchardt, R. T., & Thakker, D. R. (1983). The inhibition of catechol-O-methyltransferase by 2,3-dihydroxypyridine. Biochemical Pharmacology, 32(8), 1361-1364.
  • Kunjapur, A. M., & Prather, K. L. J. (2019). Rational Reprogramming of O-Methylation Regioselectivity for Combinatorial Biosynthetic Tailoring of Benzenediol Lactone Scaffolds. Journal of the American Chemical Society, 141(7), 3046-3055.
  • Google Patents. (n.d.). US3428641A - Methylation of pyridines.
  • Zhang, R., et al. (2020). Late-stage oxidative C(sp3)–H methylation. Nature, 584(7819), 79-85.
  • Fisher Scientific. (n.d.). This compound, 97%.
  • CP Lab Safety. (n.d.). This compound, min 97%.
  • Wang, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 840393.
  • ResearchGate. (n.d.). Scheme 1 Synthesis of methoxy flavones and hydroxy flavones.
  • PubChem. (n.d.). 3-Methoxy-2-pyridone.
  • Püllmann, P., et al. (2024). Tailoring the Regioselectivity of Lentinula edodes O-Methyltransferases for Precise O-Methylation of Flavonoids. Journal of Agricultural and Food Chemistry, 72(2), 1033-1044.

Sources

Technical Support Center: Synthesis of 3-Methoxy-2(1H)-pyridone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Methoxy-2(1H)-pyridone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, typically starting from 2,3-dihydroxypyridine, involves a critical methylation step that can lead to a variety of side products, impacting yield and purity. Understanding and controlling these side reactions is paramount for a successful and reproducible synthesis. This guide will address the most pressing issues, from regioselectivity in methylation to thermal rearrangements and purification strategies.

Troubleshooting Guide: Side Reactions & Impurities

This section addresses specific problems you may encounter during the synthesis of this compound. Each entry details the potential cause and provides actionable solutions.

Issue 1: Low Yield of this compound and Presence of a Major Byproduct.

Question: My reaction is producing a significant amount of an impurity alongside my desired this compound, resulting in a low yield. Mass spectrometry suggests this byproduct has the same mass as my product. What is happening and how can I fix it?

Answer:

This is a classic case of competitive N-methylation versus O-methylation. 2,3-dihydroxypyridine exists in tautomeric equilibrium with the 2-hydroxy-3-pyridone form. Both the nitrogen and the oxygen atoms of the pyridone tautomer are nucleophilic and can be alkylated.[1] The byproduct you are observing is likely the N-methylated isomer, 1-methyl-3-hydroxy-2(1H)-pyridone.

Causality: The ratio of N- to O-alkylation is influenced by several factors, including the choice of methylating agent, solvent, base, and temperature.[1] Harder methylating agents (like dimethyl sulfate) tend to favor O-alkylation, while softer agents may show less selectivity. The solvent polarity can also play a crucial role in influencing the site of methylation.

Troubleshooting Protocol:

  • Choice of Methylating Agent:

    • Recommended: Use diazomethane for a more selective O-methylation. Diazomethane is a popular methylating agent for carboxylic acids and phenols, and its reaction with pyridones can be highly selective.[2][3] However, due to its toxicity and explosive nature, it must be handled with extreme caution and is best generated in situ.[2][4]

    • Alternative: If diazomethane is not an option, consider using dimethyl carbonate (DMC), a greener and safer alternative to traditional methylating agents like methyl iodide and dimethyl sulfate.[5]

  • Solvent and Base Optimization:

    • Employ a polar aprotic solvent like DMF or acetonitrile.

    • Use a non-nucleophilic base such as potassium carbonate or cesium carbonate to deprotonate the hydroxypyridine. Cesium carbonate, in particular, has been shown to favor O-alkylation in some cases.[1]

  • Temperature Control:

    • Maintain a low reaction temperature (0 °C to room temperature) to enhance selectivity. Higher temperatures can lead to a decrease in selectivity and the formation of more N-methylated byproduct.

dot

Caption: Factors influencing N- vs. O-methylation selectivity.

Issue 2: Formation of a Thermally Rearranged Byproduct.

Question: During distillation or upon prolonged heating, I observe the formation of a new impurity. What is this and how can I avoid it?

Answer:

You are likely observing a thermally induced rearrangement of your desired product, this compound, to the more thermodynamically stable N-methylated isomer, 1-methyl-3-hydroxy-2(1H)-pyridone. This type of rearrangement, known as the Chapman rearrangement, is a known phenomenon for alkoxy-substituted pyridines.[6]

Causality: At elevated temperatures, the methyl group can migrate from the oxygen atom to the nitrogen atom via a concerted or stepwise mechanism. This process is often irreversible and leads to the formation of the thermodynamically favored N-alkyl pyridone.

Troubleshooting Protocol:

  • Purification Technique:

    • Avoid high-temperature distillation if possible.

    • Opt for column chromatography on silica gel using a suitable solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) for purification at ambient temperature.

    • If distillation is necessary, use a high-vacuum setup to lower the boiling point and minimize thermal stress on the compound.

  • Storage:

    • Store the purified this compound in a cool, dark place to prevent any potential long-term thermal or photochemical rearrangement.

dot

Thermal_Rearrangement Product This compound Rearranged 1-Methyl-3-hydroxy-2(1H)-pyridone Product->Rearranged High Temperature (e.g., Distillation)

Caption: Thermal rearrangement of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the best analytical methods to monitor the reaction and identify impurities?

A1: A combination of techniques is recommended for comprehensive analysis:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress. Use a suitable solvent system to achieve good separation between the starting material, product, and potential byproducts.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and purity of the final product.[7][8] A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.

  • Mass Spectrometry (MS): To identify the molecular weights of the product and any impurities.[8] This is crucial for confirming the presence of isomers like the N-methylated byproduct.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of the final product and any isolated impurities. 1H and 13C NMR will provide definitive structural information.

Q2: Are there any "greener" alternatives for the methylation step?

A2: Yes, the use of dimethyl carbonate (DMC) is a more environmentally friendly option compared to traditional methylating agents like methyl iodide and dimethyl sulfate.[5] DMC is less toxic and produces benign byproducts. The reaction with DMC often requires higher temperatures and a catalyst, so optimization of these conditions is necessary.

Q3: My final product has a brownish color. What is the cause and how can I remove it?

A3: A brownish discoloration can be due to trace impurities or degradation products. Pyridine-based compounds can be sensitive to air and light.

  • Purification: Recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) can often remove colored impurities.

  • Activated Carbon Treatment: Dissolving the crude product in a solvent and stirring with a small amount of activated charcoal, followed by filtration, can effectively decolorize the solution before crystallization.

  • Inert Atmosphere: For sensitive reactions, conducting the synthesis and workup under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of colored oxidation byproducts.

Data Summary

Compound Molecular Formula Molecular Weight Melting Point (°C) CAS Number
This compoundC6H7NO2125.13115-11720928-63-6[9][10][11]
1-Methyl-3-hydroxy-2(1H)-pyridoneC6H7NO2125.13--

Experimental Protocols

Protocol 1: Selective O-Methylation using Diazomethane (In Situ Generation)

Warning: Diazomethane is a potent poison and highly explosive. This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions, including the use of a blast shield and non-etched glassware.

  • Diazomethane Generation: In a two-necked flask equipped with a dropping funnel and a condenser, dissolve N-methyl-N-nitroso-p-toluenesulfonamide (Diazald®) in diethyl ether. Cool the flask in an ice bath.

  • Slowly add a solution of potassium hydroxide in ethanol to the Diazald® solution. The yellow diazomethane gas will co-distill with the ether. Collect the ethereal solution of diazomethane in a receiving flask cooled in an ice bath.

  • Methylation: In a separate flask, dissolve 2,3-dihydroxypyridine (1 eq.) in a mixture of methanol and diethyl ether at 0 °C.

  • Slowly add the freshly prepared ethereal solution of diazomethane to the 2,3-dihydroxypyridine solution with stirring until a faint yellow color persists, indicating a slight excess of diazomethane.

  • Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature.

  • Quench any excess diazomethane by the careful, dropwise addition of acetic acid until the yellow color disappears.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol 95:5) to afford this compound as a white to off-white solid.

References

  • Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central. (2022-03-23). [Link]
  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Preprints.org. (2022-06-30). [Link]
  • 3-Methoxy-2-pyridone | C6H7NO2. PubChem. [Link]
  • Synthesis of functionalized pyridinium salts bearing a free amino group.
  • Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methyl
  • Studies on the Thermal Rearrangement of 2-Methoxypyridine N-Oxides to 1-Methoxypyridin-2-Ones.
  • A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions.
  • Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. Portal da Investigación. [Link]
  • 2-Pyridone. Wikipedia. [Link]
  • Thermally Induced Rearrangement of 2-Alkoxypyridines to N-Alkylpyridones.
  • Analytical Strategies for Monitoring Residual Impurities.
  • A Base‐Free, Low Temperature Click and Release Reaction for the In Situ Gener
  • Methylation of pyridines.
  • Effect of Methylation on 2-Hydroxypyridine in Ground St
  • Synthesis of 2,3-dihydro-4-pyridones. Organic Chemistry Portal. [Link]
  • Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R. PubMed Central. [Link]
  • Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis. RSC Publishing. [Link]
  • Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation.
  • Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry. [Link]
  • Synthesis and Physicochemical Characterization of the Process-Related Impurities of Eplerenone, an Antihypertensive Drug. MDPI. [Link]
  • Diazomethane. Wikipedia. [Link]
  • Thermal Rearrangement of 5-(2-Hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridines. MDPI. [Link]
  • Analytical Methods. Ministry of the Environment, Government of Japan. [Link]
  • Time-Reduced N‐Methylation: Exploring a Faster Synthesis Technique. FULIR. [Link]
  • N-ALKYLATION VERSUS O-ALKYLATION OF 2,3'-ANHYDROTHYMIDINE - REACTION OF THE OBTAINED PYRIMIDINIUM SALTS WITH AZIDE ION.
  • Synthesis of Three-Dimensional Ring Fused Heterocycles by a Selective [4 + 2] Cycloaddition Between Bicyclic Thiazolo 2-Pyridones and Arynes. PubMed Central. [Link]
  • 1-methyl-2-pyridone. Organic Syntheses Procedure. [Link]
  • Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Deriv
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. McMaster University. [Link]
  • Diazomethane (CH2N2). Master Organic Chemistry. [Link]
  • N-methylation of peptides: a new perspective in medicinal chemistry. PubMed. [Link]
  • 21.7: Methyl Ester Synthesis Using Diazomethane. Chemistry LibreTexts. [Link]
  • The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][10][12]oxazine-1,8-diones. MDPI. [Link]
  • Purification method of pyridine and pyridine derivatives.
  • determining organic impurities: Topics by Science.gov. Science.gov. [Link]
  • Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one.

Sources

Technical Support Center: Regioselectivity in the N-Alkylation of 3-Methoxy-2(1H)-pyridone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of 3-Methoxy-2(1H)-pyridone. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the regioselectivity of this specific transformation. Here, we will delve into the underlying principles governing the reactivity of this ambident nucleophile and provide practical troubleshooting strategies to help you achieve your desired N-alkylated product.

Frequently Asked Questions (FAQs)

Here are some of the common questions and issues that arise during the N-alkylation of this compound:

Q1: Why am I getting a mixture of N- and O-alkylated products?

A: this compound is an ambident nucleophile, meaning it can be alkylated at two different positions: the nitrogen atom (N-alkylation) to form a 1-alkyl-3-methoxy-2-pyridone, or the oxygen atom (O-alkylation) to yield a 2-alkoxy-3-methoxypyridine.[1][2] This dual reactivity is due to the tautomeric equilibrium between the pyridone and its hydroxypyridine form. The ratio of N- to O-alkylation is highly dependent on a variety of factors, including the choice of base, solvent, alkylating agent, and temperature.[3][4]

Q2: I'm observing a significant amount of the O-alkylated product. How can I favor N-alkylation?

A: To favor N-alkylation, you generally want to use conditions that promote reaction at the softer nitrogen atom. According to the Hard and Soft Acids and Bases (HSAB) principle, soft electrophiles will preferentially react with soft nucleophiles, and hard electrophiles with hard nucleophiles. The nitrogen in the pyridone anion is considered a softer nucleophilic center than the oxygen. Therefore, using softer alkylating agents and conditions that favor a "free" pyridone anion in solution can increase the N/O ratio. Specific strategies are detailed in the Troubleshooting Guide below.

Q3: What is the best base for the selective N-alkylation of this compound?

A: The choice of base is critical. Strong, non-coordinating bases that generate a dissociated pyridone anion in solution tend to favor N-alkylation. Bases like sodium hydride (NaH) or potassium hydride (KH) are often used.[2] In contrast, bases that lead to the formation of a covalent metal-oxygen bond, such as silver salts (e.g., Ag₂CO₃), are known to promote O-alkylation.[3] For substituted pyridones, cesium carbonate (Cs₂CO₃) has also been shown to promote N-alkylation.[5] The optimal base will also depend on the solvent and the specific alkylating agent being used.

Q4: How does the 3-methoxy group affect the regioselectivity of the alkylation?

A: The electron-donating nature of the 3-methoxy group increases the electron density of the pyridone ring, enhancing the nucleophilicity of both the nitrogen and oxygen atoms. This can sometimes make achieving high regioselectivity more challenging compared to unsubstituted 2-pyridone. While specific studies on the 3-methoxy derivative are limited, it is reasonable to expect that the general principles governing 2-pyridone alkylation will apply, with a potential for increased reactivity at both sites.

Q5: How can I confirm whether I have the N-alkylated or O-alkylated product?

A: The most reliable method for distinguishing between N- and O-alkylated isomers is through Nuclear Magnetic Resonance (NMR) spectroscopy.[6]

  • ¹H NMR: The chemical shift of the protons on the alkyl group can be indicative. Protons on a group attached to the nitrogen (N-alkyl) will have a different chemical shift compared to those on a group attached to the oxygen (O-alkyl).

  • ¹³C NMR: The chemical shift of the carbon atom of the alkyl group directly attached to the heteroatom is a key indicator. The carbon in an N-alkyl group will resonate at a different frequency than the carbon in an O-alkyl group. Additionally, the chemical shifts of the pyridone ring carbons will differ significantly between the two isomers.

  • 2D NMR: Techniques like HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively establish the connectivity between the alkyl group and either the nitrogen or oxygen of the pyridone ring.

Troubleshooting Guide

If you are facing challenges with the regioselectivity of your N-alkylation reaction, consider the following troubleshooting strategies.

The Ambident Nucleophile Challenge

The core of the issue lies in the ambident nature of the deprotonated this compound. The negative charge is delocalized over the nitrogen and oxygen atoms, leading to two potential sites of attack for an electrophile (the alkylating agent).

Tautomers cluster_0 Deprotonated this compound cluster_1 Alkylation Products Pyridone_Anion Pyridone Anion (Softer Nucleophile at N) Hydroxypyridine_Anion Hydroxypyridine Anion (Harder Nucleophile at O) Pyridone_Anion->Hydroxypyridine_Anion Resonance Alkylating_Agent R-X (Alkylating Agent) N_Alkylation N-Alkylated Product Alkylating_Agent->N_Alkylation Attack at N O_Alkylation O-Alkylated Product Alkylating_Agent->O_Alkylation Attack at O

Caption: Regioselectivity dilemma in the alkylation of this compound.

Strategic Experimental Design to Favor N-Alkylation

The following table outlines key experimental parameters and their likely effect on the N- vs. O-alkylation ratio, based on established principles for 2-pyridones.

ParameterTo Favor N-Alkylation (Softer Nucleophile)To Favor O-Alkylation (Harder Nucleophile)Rationale (HSAB Principle)
Base NaH, KH, Cs₂CO₃, K₂CO₃Ag₂CO₃, Ag₂OStrong, non-coordinating bases generate a "free" anion, favoring attack at the softer N-site. Silver salts form a covalent O-Ag bond, directing alkylation to the oxygen.[3][5]
Solvent Aprotic, non-polar (e.g., Toluene, THF)Aprotic, polar (e.g., DMF, DMSO)Polar aprotic solvents can solvate the cation, leading to a more dissociated anion, which can favor O-alkylation. Non-polar solvents may favor ion pairing, which can sterically hinder the oxygen, promoting N-alkylation.[3]
Alkylating Agent (R-X) Softer electrophiles (e.g., R-I, R-Br)Harder electrophiles (e.g., R-OTs, R-OTf)Softer alkyl halides will preferentially react with the softer nitrogen atom. Harder electrophiles will favor the harder oxygen atom.[7]
Temperature Lower temperaturesHigher temperaturesLower temperatures often increase selectivity. Higher temperatures can sometimes favor the thermodynamically more stable product, which may not always be the N-alkylated isomer.
Counter-ion Larger, less coordinating cations (e.g., Cs⁺, K⁺)Smaller, more coordinating cations (e.g., Li⁺, Na⁺)Larger cations are less likely to coordinate tightly with the oxygen atom, leaving the nitrogen more accessible for alkylation.
Recommended Starting Protocol for N-Alkylation

This protocol is a general starting point and may require optimization for your specific alkylating agent.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Tetrahydrofuran (THF) or Toluene

  • Alkyl halide (e.g., alkyl iodide or bromide)

  • Anhydrous conditions (e.g., nitrogen or argon atmosphere)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Add anhydrous THF or Toluene.

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully add NaH (1.1 eq) portion-wise. (Alternatively, add Cs₂CO₃ (1.5 eq) at room temperature).

  • Stir the mixture at 0 °C (for NaH) or room temperature (for Cs₂CO₃) for 30-60 minutes, or until hydrogen evolution ceases (for NaH).

  • Slowly add the alkyl halide (1.1-1.2 eq) to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the N- and O-alkylated isomers.

Alternative Strategy: The Mitsunobu Reaction

The Mitsunobu reaction can be an effective method for the N-alkylation of pyridones, although the regioselectivity can be substrate and condition-dependent.[2][8] This reaction typically involves an alcohol as the alkyl source, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[9]

Mitsunobu_Reaction Pyridone This compound Reaction Mitsunobu Reaction Pyridone->Reaction Alcohol R-OH Alcohol->Reaction Reagents PPh₃, DEAD/DIAD Reagents->Reaction N_Product N-Alkylated Product Reaction->N_Product O_Product O-Alkylated Product Reaction->O_Product

Caption: The Mitsunobu reaction as an alternative route for alkylation.

Considerations for the Mitsunobu Reaction:

  • Solvent: THF is a common solvent for Mitsunobu reactions.

  • Regioselectivity: The N/O ratio can be influenced by the substituents on the pyridone ring and the steric bulk of the alcohol.[2] For electron-rich pyridones, a mixture of products is possible.

  • Work-up: A significant drawback of the classical Mitsunobu reaction is the difficulty in removing the triphenylphosphine oxide and hydrazine byproducts. Using polymer-supported triphenylphosphine can simplify purification.[10]

Characterization of N- vs. O-Alkylated Isomers

As mentioned in the FAQs, NMR spectroscopy is the primary tool for distinguishing between the N- and O-alkylated products. Below is a table of expected ¹³C NMR chemical shift ranges for the key carbon atoms in the products.

CarbonN-Alkyl-3-methoxy-2-pyridone2-Alkoxy-3-methoxypyridine
C=O (C2) ~160-165 ppmN/A
C-O (C2) N/A~160-165 ppm
Alkyl-CH₂-N ~40-55 ppmN/A
Alkyl-CH₂-O N/A~60-75 ppm

Note: These are approximate ranges and can vary based on the specific alkyl group and solvent.

Concluding Remarks

Achieving high regioselectivity in the N-alkylation of this compound requires a careful and systematic approach to reaction optimization. By understanding the principles of ambident nucleophilicity and the HSAB theory, and by methodically adjusting reaction parameters such as the base, solvent, and alkylating agent, it is possible to significantly favor the desired N-alkylation. We recommend starting with small-scale test reactions to screen various conditions before proceeding to a larger scale.

References

  • Abdelaziz, M. E., El-Miligy, M. M. M., Fahmy, S. M., Abu-Serie, M. M., Hazzaa, A. A., & Mahran, M. A. (2024). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. RSC Medicinal Chemistry, 15(2), 356-376. [Link]
  • Comins, D. L., & Schilling, S. (1992). A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone. Tetrahedron Letters, 33(43), 6479-6482.
  • Hao, X., Xu, Z., Lu, H., & Ren, F. (2015). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. Organic Letters, 17(15), 3854–3856.
  • Katritzky, A. R., & Lagowski, J. M. (2011). The Principles of Heterocyclic Chemistry. Elsevier.
  • Klumpp, C., et al. (2005). From a total synthesis of cepabactin and its 3:1 ferric complex to the isolation of a 1:1:1 mixed complex between iron (III), cepabactin and pyochelin. Bioorganic & medicinal chemistry letters, 15(6), 1721-1724.
  • Kutney, J. P., & Still, I. W. J. (1981). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Heterocycles, 16(9), 1465.
  • Pearson, R. G. (1963). Hard and Soft Acids and Bases. Journal of the American Chemical Society, 85(22), 3533–3539.
  • Still, I. W. J., & Ablenas, F. J. (1985). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Canadian Journal of Chemistry, 63(6), 1653-1656.
  • Swaminathan, S., & Demmin, T. R. (2011). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 111(11), 6673-6794.
  • Wang, N., Huang, Y., Zi, Y., Wang, M., & Huang, W. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. The Journal of Organic Chemistry, 89(6), 3657–3665.
  • Zhang, W., & Pugh, G. (2003). Free radical reactions for heterocycle synthesis. Part 6: 2-Bromobenzoic acids as building blocks in the construction of nitrogen heterocycles. Tetrahedron, 59(17), 3009-3018.
  • Zhdankin, V. V., & Stang, P. J. (2008). Chemistry of Polyvalent Iodine. Chemical Reviews, 108(12), 5299-5358.

Sources

Technical Support Center: 3-Methoxy-2(1H)-pyridone Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 3-methoxy-2(1H)-pyridone. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of pyridone chemistry. Here, we address one of the most common challenges encountered in the field: controlling the regioselectivity of alkylation reactions to prevent undesired O-alkylation in favor of the target N-alkylated product.

Our goal is to provide not just protocols, but a deep, mechanistic understanding that empowers you to troubleshoot effectively and optimize your synthetic routes.

Core Principles: The N- vs. O-Alkylation Dichotomy

This compound is an ambident nucleophile, meaning its conjugate base (the pyridonate anion) has two potential sites for electrophilic attack: the nitrogen atom and the exocyclic oxygen atom.[1] This duality is the root of the selectivity challenge. The outcome of an alkylation reaction is a delicate balance of several factors, governed largely by Hard and Soft Acid-Base (HSAB) theory.[2][3]

  • The Nucleophile: The pyridonate anion possesses a "hard" oxygen center (high electronegativity, high charge density) and a "softer" nitrogen center (less electronegative, more polarizable).[2][4]

  • The Principle: HSAB theory states that hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases.[2][3]

Therefore, to favor N-alkylation, the reaction conditions must be tuned to make the "softer" nitrogen atom the more reactive nucleophile for the given electrophile.

Troubleshooting Guide

This section addresses the most common issues encountered during the alkylation of this compound.

Q1: My reaction is yielding almost exclusively the O-alkylated product. How can I reverse this selectivity and favor N-alkylation?

This is a classic problem that typically points to conditions favoring the "hard-hard" interaction between the hard oxygen of the pyridonate and the reaction components. Here’s how to troubleshoot:

Root Cause Analysis:

  • Hard Electrophile: You may be using a "hard" alkylating agent (e.g., dimethyl sulfate, methyl triflate), which has a highly electrophilic carbon and a hard leaving group.[5] These agents preferentially react with the hard oxygen site.

  • Tightly Associated Cation: Small, hard cations from the base (like Li⁺ or Na⁺) can chelate tightly to the oxygen atom, sterically hindering it but also creating a dissociated, more available nitrogen anion in certain solvents. However, in many cases, especially with weaker bases, this can lead to complex mixtures.

  • Thermodynamic Control: O-alkylated pyridines (2-alkoxypyridines) are often the thermodynamically more stable product. If your reaction is run at high temperatures for extended periods, it may be equilibrating to favor this isomer.[6][7][8][9]

Solutions Workflow:

G start Problem: Dominant O-Alkylation base Step 1: Change the Base start->base electrophile Step 2: Modify the Electrophile base->electrophile Switch to a 'soft' base like Cs₂CO₃. The large Cs⁺ ion associates loosely with the pyridonate, leaving N more accessible.[10][11][12] solvent Step 3: Adjust the Solvent electrophile->solvent Use a 'softer' alkylating agent like an alkyl iodide (R-I) instead of a sulfate or triflate. Iodide is a soft leaving group.[5] temp Step 4: Control the Temperature solvent->temp Use a polar aprotic solvent like DMF or THF. These solvents solvate the cation, promoting a 'naked' pyridonate anion.[13] outcome Outcome: Favored N-Alkylation temp->outcome Run at lower temperatures (e.g., 0 °C to RT). This favors the kinetically controlled product, which is often the N-isomer.[6][7]

Q2: I'm getting a mixture of N- and O-alkylated products. How can I improve the N/O ratio?

An inseparable or poor ratio of isomers indicates that the reaction conditions are not sufficiently biased toward one pathway. The goal here is to fine-tune the parameters to decisively favor N-alkylation.

Root Cause Analysis: Your conditions are likely in a "borderline" region where both N and O atoms are competing effectively. This can be due to a moderately soft electrophile, a suboptimal base/solvent combination, or temperatures that allow for some equilibration.

Solutions & Optimization:

  • The Cesium Effect: The most widely cited and effective strategy is to use Cesium Carbonate (Cs₂CO₃) as the base.[10][11][12] The large, soft Cesium cation (Cs⁺) does not coordinate tightly with the hard oxygen atom. This "cesium effect" leaves the oxygen less shielded and the pyridonate anion more dissociated and "naked" in solution, but it has been shown to exceptionally favor N-alkylation in many heterocyclic systems.[10][13][14][15]

  • Solvent Choice is Critical: The choice of solvent can dramatically influence the reactivity of the pyridonate anion.

    • Polar Aprotic Solvents (DMF, THF, Acetonitrile): These are generally the best choice. They effectively solvate the cation (especially larger ones like K⁺ or Cs⁺), leading to a more dissociated and reactive "naked" anion where the more nucleophilic nitrogen can dominate.

    • Aqueous/Protic Solvents: While some specialized protocols exist, protic solvents can hydrogen-bond with both N and O, complicating selectivity.[1][16]

  • Additive Strategy: In some systems, the addition of salts like Lithium Bromide (LiBr) with a base like Sodium Hydride (NaH) has been used to control the ambident behavior of pyridone anions, though traces of O-alkylation can persist.[17]

Comparative Data on Reaction Conditions:

Base Solvent Electrophile Typical N/O Ratio Reference Insight
K₂CO₃ DMF Benzyl Bromide >5:1 A common and effective combination.[16]
NaH THF/DMF Alkyl Halide Variable, often <10:1 Can be effective but sometimes less selective than Cs₂CO₃.[18]
Cs₂CO₃ DMF Alkyl Halide >15:1 to exclusive N Often considered the gold standard for high N-selectivity.[11][12]

| t-BuOK | THF | Alkyl Halide | Variable | Strong base, can be effective but may lead to side reactions.[12] |

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism behind choosing a base like Cs₂CO₃ over NaH?

It comes down to the nature of the cation and its interaction with the pyridonate anion.

  • Sodium Hydride (NaH): NaH is a strong, non-nucleophilic base that irreversibly deprotonates the pyridone. The resulting sodium cation (Na⁺) is small and hard. It can form a tight ion pair with the hard oxygen atom of the pyridonate. In some solvents, this can leave the nitrogen as the primary site for attack.

  • Cesium Carbonate (Cs₂CO₃): Cs₂CO₃ is a weaker base, but its effectiveness lies in the large, soft cesium cation (Cs⁺). This cation forms a much looser ion pair with the pyridonate, and it has less affinity for the hard oxygen atom compared to Na⁺. This results in a more dissociated, "freer" anion in solution where the inherent nucleophilicity of the nitrogen can dominate the reaction, a phenomenon often called the "cesium effect".[10][13][14]

G

Q2: Does the electrophile's structure matter more than its leaving group?

Yes, both are critical and work in concert according to HSAB theory.

  • Leaving Group: A soft leaving group (like I⁻ or Br⁻) corresponds to a softer electrophile (R-I, R-Br). A hard leaving group (like OTs⁻, OTf⁻, or SO₄²⁻) makes the electrophile harder. To favor N-alkylation (soft site), you should use an alkyl halide with a soft leaving group (I > Br > Cl).[5]

  • Structure (R-X): The reaction mechanism also plays a role. Primary alkyl halides typically react via an Sₙ2 mechanism. The transition state of an Sₙ2 reaction involves a soft acid (the tetravalent carbon being attacked), which favors reaction with the soft nitrogen base.[2][3] More sterically hindered electrophiles may slow the reaction or require more forcing conditions.

Recommended Experimental Protocol

Protocol: Selective N-Alkylation of this compound using Cesium Carbonate

This protocol is optimized for high N-selectivity based on established principles.[11][12][15]

Materials:

  • This compound (1.0 equiv)

  • Alkyl Halide (e.g., Iodomethane or Benzyl Bromide) (1.1 - 1.5 equiv)

  • Cesium Carbonate (Cs₂CO₃) (1.5 - 2.0 equiv), finely ground

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the this compound and finely ground cesium carbonate.

  • Solvent Addition: Add anhydrous DMF via syringe. Stir the resulting suspension at room temperature for 15-30 minutes to ensure formation of the cesium pyridonate salt. The mixture will likely be a heterogeneous slurry.

  • Electrophile Addition: Add the alkyl halide dropwise to the stirring suspension at room temperature. For highly reactive electrophiles, consider cooling the mixture to 0 °C before addition to moderate the reaction rate.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 2-12 hours. Gentle heating (e.g., 40-50 °C) can be applied if the reaction is sluggish, but start at room temperature to maximize kinetic control.

  • Workup:

    • Once the starting material is consumed, dilute the reaction mixture with ethyl acetate or dichloromethane.

    • Wash the organic layer with water (3x) to remove DMF and cesium salts, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure N-alkylated 3-methoxy-2-pyridone.

Self-Validation:

  • Expected Outcome: The crude ¹H NMR should show a high predominance (>15:1) of the N-alkylated product over the O-alkylated isomer.

  • Troubleshooting: If significant O-alkylation is observed, ensure the cesium carbonate is anhydrous and finely powdered, and that the reaction was initially run at a lower temperature. If the reaction stalls, a slight excess of the alkyl halide or gentle warming may be necessary.

References

  • Mild and Regioselective N-Alkylation of 2-Pyridones in Water. ResearchGate.
  • P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. Organic Chemistry Portal.
  • Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion. Royal Society of Chemistry.
  • Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. ResearchGate.
  • Regioselective synthesis of n-alkyl pyridones. Marcel Dekker, Inc.
  • Mild and Regioselective N-Alkylation of 2-Pyridones in Water. ACS Publications.
  • A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones. ResearchGate.
  • Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. ACS Publications.
  • HSAB theory. Wikipedia.
  • The “cesium effect” magnified: exceptional chemoselectivity in cesium ion mediated nucleophilic reactions. NIH National Center for Biotechnology Information.
  • HSAB theory. chemeurope.com.
  • Cesium Effect: high chemoselectivity in direct N-alkylation of amines. SciSpace.
  • Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. ACS Publications.
  • Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. ResearchGate.
  • Kinetic versus Thermodynamic Control of Reactions. Organic Chemistry Class Notes.
  • Efficient Cesium Carbonate Promoted N-Alkylations of Aromatic Cyclic Imides Under Microwave Irradiation. Organic Chemistry Portal.
  • Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. ACS Publications.
  • A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. NIH National Center for Biotechnology Information.
  • Thermodynamic and kinetic reaction control. Wikipedia.
  • HSAB Theory. Slideshare.
  • HSAB Principle-Applications-Pearson's Hard Soft Acid Base Concept. AdiChemistry.
  • Pearson's Hard Soft [Lewis] Acid Base Principle. Meta-Synthesis.
  • Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin.
  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts.
  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][15][19]naphthyrin-5(6H)-one. NIH National Center for Biotechnology Information.
  • Why n-alkylation is more favorable than o-alkyation ? ResearchGate.

Sources

Technical Support Center: Navigating the Purification of 3-Methoxy-2(1H)-pyridone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Methoxy-2(1H)-pyridone. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in obtaining this valuable heterocyclic building block in high purity. Here, we will address common issues through a series of troubleshooting guides and frequently asked questions, grounded in established scientific principles and practical laboratory experience.

Troubleshooting Guide: Common Purification Hurdles

This section is dedicated to resolving specific experimental issues you may encounter during the purification of this compound.

Issue 1: My final product is a persistent oil or waxy solid, not the expected crystalline material.

Question: I've completed my synthesis of this compound and after removing the solvent, I'm left with a stubborn oil or a low-melting, waxy substance instead of a crystalline solid. What's causing this and how can I induce crystallization?

Answer:

This is a frequent challenge, often stemming from several factors that inhibit the formation of a stable crystal lattice. The primary culprits are typically residual solvents, the presence of hygroscopic impurities, or co-eluting byproducts from the synthesis that act as crystal lattice disruptors.

Causality Explained:

  • Residual Solvents: Solvents like DMF, DMSO, or even alcohols can be difficult to remove completely and can plasticize your product, preventing it from solidifying.

  • Hygroscopic Impurities: Pyridone structures can be somewhat hygroscopic. Absorbed water can lower the melting point and lead to an oily appearance.

  • Synthetic Byproducts: Depending on the synthetic route, impurities with similar polarity to the desired product may be present. For instance, if starting from a 2-halopyridine derivative, incomplete reaction or side reactions can lead to impurities that are difficult to separate.

Step-by-Step Troubleshooting Protocol:

  • Thorough Solvent Removal:

    • Ensure your product is dried under high vacuum for an extended period (several hours to overnight).

    • If high-boiling solvents were used, consider a co-evaporation step. Dissolve the oil in a lower-boiling solvent like dichloromethane or ethyl acetate and re-evaporate. Repeat this process 2-3 times.

  • Trituration to Induce Crystallization:

    • Trituration is the process of washing the crude material with a solvent in which the desired product is insoluble, but the impurities are soluble.

    • Recommended Solvents: Start with a non-polar solvent like n-hexane or diethyl ether.

    • Procedure:

      • Add a small volume of the trituration solvent to your oily product.

      • Using a spatula or glass rod, vigorously scratch and stir the mixture. The mechanical agitation can provide the energy needed for nucleation and crystallization.

      • If crystallization occurs, filter the resulting solid and wash with a small amount of the cold trituration solvent.

      • Dry the solid under vacuum.

  • Recrystallization from a Suitable Solvent System:

    • If trituration fails, recrystallization is the next logical step. The key is to find a solvent or solvent system where this compound has high solubility at elevated temperatures and low solubility at room temperature or below.

    • Recommended Solvent Systems:

      • Ethanol or an Ethanol/Water mixture can be effective for pyridone derivatives.[1]

      • Isopropanol is another good option.

      • Ethyl Acetate/Hexane can also be employed.

    • General Recrystallization Protocol:

      • Dissolve the crude product in a minimal amount of the hot solvent (or the more polar solvent of a binary system).

      • If using a binary system, slowly add the less polar solvent (the "anti-solvent") until the solution becomes slightly cloudy.

      • Add a drop or two of the more polar solvent to redissolve the precipitate and achieve a clear solution.

      • Allow the solution to cool slowly to room temperature. If no crystals form, place it in a refrigerator or freezer.

      • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Logical Flow for Inducing Crystallization:

start Oily or Waxy Product solvent_removal Thorough Solvent Removal (High Vacuum, Co-evaporation) start->solvent_removal trituration Trituration (Hexane or Diethyl Ether) solvent_removal->trituration Still oily? recrystallization Recrystallization (e.g., Ethanol/Water) trituration->recrystallization Failure solid_product Crystalline Product trituration->solid_product Success recrystallization->solid_product Success fail Still Oily - Consider Chromatography recrystallization->fail Failure

Caption: Decision tree for inducing crystallization of this compound.

Issue 2: My NMR spectrum shows persistent, unidentified impurities after purification.

Question: I've purified my this compound by column chromatography or recrystallization, but my ¹H NMR still shows extra peaks that I can't account for. What could these be and how do I get rid of them?

Answer:

Unidentified peaks in your NMR spectrum after purification are a strong indication of impurities that have similar physicochemical properties to your target compound, making them difficult to separate by standard methods. The nature of these impurities is highly dependent on the synthetic route employed.

Potential Impurities and Their Origins:

Potential Impurity Possible Origin Characteristic NMR Signals (approximate)
Starting Materials Incomplete reaction. For example, if synthesized from 2-amino-3-methoxypyridine, residual starting material may be present.Signals corresponding to the starting material's unique protons.
3-Hydroxy-2(1H)-pyridone Hydrolysis of the methoxy group during workup or purification, especially under acidic conditions.Absence of a methoxy singlet (~3.8 ppm), potential for a broad OH peak.
2,3-Dimethoxypyridine A potential byproduct in some synthetic routes.Aromatic signals will be shifted, and an additional methoxy signal may be present.
Positional Isomers If the synthesis is not completely regioselective, other methoxypyridone isomers could be formed.A different pattern of aromatic proton signals.
Degradation Products Pyridone rings can be susceptible to oxidation, leading to colored impurities.[1]Complex aromatic or aliphatic signals, often in the baseline.

Troubleshooting Protocol for Impurity Removal:

  • Re-evaluate Your Purification Method:

    • Column Chromatography:

      • If you used a standard silica gel column, consider that the slightly acidic nature of silica can sometimes cause degradation of sensitive compounds.

      • Try a different stationary phase: Neutral alumina or a C18 reversed-phase column can offer different selectivity and may resolve the impurities.

      • Optimize your mobile phase: A shallower gradient or an isocratic elution with a finely tuned solvent mixture can improve separation. Adding a small amount of a modifier like triethylamine (for basic impurities) or acetic acid (for acidic impurities) can sometimes improve peak shape and resolution, but be mindful of potential reactions with your product.

    • Recrystallization:

      • Experiment with different solvent systems. A single solvent might not be sufficient to exclude all impurities. Try a binary solvent system where your product has different solubility characteristics than the impurity.

  • Chemical Treatment to Remove Specific Impurities:

    • Acid/Base Wash: If you suspect acidic or basic impurities, an aqueous wash of an organic solution of your crude product can be effective. However, be cautious as this compound itself has amphoteric properties and could be lost to the aqueous layer.

    • Activated Carbon: If you have colored impurities, treating a solution of your product with activated charcoal can help to remove them. Use sparingly, as it can also adsorb your desired product.

Workflow for Impurity Identification and Removal:

start NMR Shows Impurities analyze_nmr Analyze NMR for Clues (Starting materials, degradation products) start->analyze_nmr re_chromatograph Re-purify by Chromatography (Different stationary/mobile phase) analyze_nmr->re_chromatograph re_recrystallize Re-recrystallize (Different solvent system) analyze_nmr->re_recrystallize chemical_treatment Chemical Treatment (Acid/Base wash, Charcoal) analyze_nmr->chemical_treatment consult Consult Literature for Synthesis Byproducts analyze_nmr->consult final_nmr Final NMR Analysis re_chromatograph->final_nmr re_recrystallize->final_nmr chemical_treatment->final_nmr

Caption: Workflow for addressing persistent impurities in this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

  • High Solubility: Polar protic solvents like methanol, ethanol, and water (to some extent). Polar aprotic solvents like DMSO and DMF.

  • Moderate Solubility: Chlorinated solvents like dichloromethane and chloroform. Ethers like THF.

  • Low to Insoluble: Non-polar solvents like hexanes, toluene, and diethyl ether.

It is always recommended to perform small-scale solubility tests to determine the optimal solvent for your specific application.

Q2: My purified this compound is off-white to yellowish. Is this normal, and how can I decolorize it?

A2: The pure compound is typically described as a white to off-white or light brown solid. A distinct yellow or brown coloration often indicates the presence of trace impurities, which could be colored degradation products arising from oxidation or other side reactions during synthesis or workup.

To decolorize your sample:

  • Recrystallization with Activated Carbon: Dissolve the compound in a suitable hot solvent for recrystallization. Add a very small amount of activated carbon (a spatula tip for a gram-scale purification) to the hot solution and swirl for a few minutes. Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the carbon. Allow the filtrate to cool and crystallize as usual. Be aware that using too much carbon can lead to significant product loss.

  • Column Chromatography: If the colored impurities have a different polarity from your product, they can be separated by column chromatography.

Q3: What are the recommended storage conditions for purified this compound?

A3: To ensure the long-term stability of your purified compound, it should be stored in a tightly sealed container to protect it from moisture. To prevent potential photodegradation, it is advisable to store it in an amber vial or in a dark location. For extended storage, keeping it in a refrigerator or freezer is recommended.

Q4: Can I use reversed-phase HPLC to purify this compound?

A4: Yes, reversed-phase HPLC can be an excellent method for the final purification of this compound, especially for achieving very high purity on a smaller scale. A C18 column with a mobile phase of water and acetonitrile or methanol, often with a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape, would be a good starting point.

Q5: Are there any known safety concerns I should be aware of when handling this compound?

A5: According to available safety data, this compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation. It is recommended to handle this compound with standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a fume hood.

References

Sources

Optimization of reaction conditions for 3-Methoxy-2(1H)-pyridone derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of complex synthetic challenges, this Technical Support Center provides a focused resource for professionals engaged in the synthesis and functionalization of 3-methoxy-2(1H)-pyridone derivatives. As a Senior Application Scientist, my goal is to move beyond mere procedural lists, offering instead a framework of chemical logic to empower your experimental design and troubleshooting efforts. This guide is structured as an interactive Q&A, addressing the common hurdles and strategic decisions you face at the bench.

Part 1: Core Synthesis and Common Challenges

This section addresses the foundational aspects of working with this compound and the initial problems that can arise.

Q1: My initial synthesis of a substituted this compound derivative is suffering from persistently low yields. What are the primary factors to investigate?

A1: Low yields in heterocyclic synthesis are a frequent yet solvable issue. The problem can typically be traced back to one of three areas: reagent integrity, reaction conditions, or procedural losses during workup. A systematic approach is the most efficient way to diagnose the root cause.[1][2]

Causality Behind Low Yields: The formation of the pyridone ring, often achieved through condensation and cyclization reactions, involves multiple equilibrium steps.[3] Suboptimal conditions can favor starting materials or lead to the formation of stable, off-pathway intermediates that fail to cyclize.[2] Furthermore, the purity of starting materials is paramount; trace impurities can poison catalysts or initiate side reactions.

Troubleshooting Workflow for Low Yield: A logical diagnostic process can quickly identify the yield-limiting factor.

Low_Yield_Troubleshooting Start Low Yield Observed Reagents Step 1: Verify Reagent Quality & Stoichiometry Start->Reagents Conditions Step 2: Scrutinize Reaction Conditions (Temp, Time, Atmosphere) Reagents->Conditions Reagents Pure & Stoichiometry Correct Reagent_Impure Impurity or Stoichiometric Error Found ACTION: Purify/Re-weigh Reagents Reagents->Reagent_Impure Workup Step 3: Evaluate Work-up & Purification Conditions->Workup Conditions Optimized Conditions_Suboptimal Suboptimal Conditions Identified ACTION: Systematically Vary Parameters Conditions->Conditions_Suboptimal SideRxns Step 4: Investigate Side Reactions (TLC/LC-MS) Workup->SideRxns No Obvious Loss During Purification Workup_Loss Product Loss Detected ACTION: Modify Extraction/Chromatography Workup->Workup_Loss End Yield Improved SideRxns->End Side Reactions Identified & Minimized Reagent_Impure->End Conditions_Suboptimal->End Workup_Loss->End

Caption: A systematic workflow for diagnosing and resolving low reaction yields.

Data-Driven Troubleshooting:

Factor Potential Cause Recommended Action & Rationale
Reagents Moisture in solvents or starting materials.Dry solvents using standard methods (e.g., molecular sieves, distillation). Ensure starting materials are anhydrous, as water can hydrolyze intermediates or quench bases.[4]
Incorrect stoichiometry.Carefully re-verify masses and molar equivalents. An excess of one reactant can promote unwanted side reactions like self-condensation.[2]
Conditions Suboptimal temperature.Run a temperature screen. Many cyclization steps require significant thermal energy to overcome activation barriers, but excessive heat can cause decomposition.[2][5]
Inefficient catalyst or deactivation.If using a catalyst, ensure it is from a reliable source and handled under the correct atmosphere. Consider increasing catalyst loading as a diagnostic test.[6]
Workup Product loss during extraction.This compound has some aqueous solubility. Ensure the aqueous layer is thoroughly extracted multiple times or use a continuous liquid-liquid extractor. Salting out with NaCl or K₂CO₃ can also improve recovery into the organic phase.[7]
Difficult column chromatography.The basic nitrogen of the pyridone can cause streaking on acidic silica gel.[2] Mitigate this by pre-treating the silica with a base (e.g., slurry with 1% triethylamine in the eluent) or by using an alternative stationary phase like alumina.[8]

Part 2: Optimizing Key Functionalization Reactions

Derivatization is key to exploring the structure-activity relationship (SAR) of the this compound scaffold. This section focuses on troubleshooting and optimizing the most critical transformations.

Q2: I am attempting an N-alkylation of this compound, but I'm getting a mixture of N- and O-alkylated products. How can I control the regioselectivity to favor the N-alkylated derivative?

A2: This is the classic challenge in pyridone chemistry. The pyridone anion is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom.[9] The N-alkylation product is typically the kinetic product, while the O-alkylation is the thermodynamic product.[1] Controlling the regioselectivity depends on a careful interplay of the base, solvent, and electrophile.

The Underlying Chemistry (HSAB Theory): According to Hard and Soft Acid and Base (HSAB) theory, the nitrogen atom is a "softer" nucleophilic center and the oxygen is "harder." Therefore, "soft" electrophiles (like methyl iodide) tend to favor N-alkylation, while "hard" electrophiles are more prone to O-alkylation. However, the most reliable control comes from manipulating the reaction conditions to exploit the kinetic vs. thermodynamic pathways.

Strategic Optimization for N-Selectivity:

N_Alkylation_Optimization Start Goal: Selective N-Alkylation Base Choose a Strong, Non-Nucleophilic Base Start->Base O_Alk_Factors Conditions Favoring O-Alkylation: - Weaker bases (e.g., Ag₂CO₃) - Protic solvents - Higher temperatures Start->O_Alk_Factors Solvent Select a Polar Aprotic Solvent Base->Solvent e.g., NaH, K₂CO₃, t-BuOK Temperature Maintain Low to Moderate Temperature Solvent->Temperature e.g., DMF, THF, Acetonitrile Result Favors Kinetic Product (N-Alkylation) Temperature->Result e.g., 0 °C to RT

Caption: Decision framework for maximizing N-alkylation regioselectivity.

Key Parameter Adjustments for N-Alkylation:

Parameter Recommendation for N-Selectivity Rationale
Base Use strong, non-coordinating bases like potassium carbonate (K₂CO₃) or potassium tert-butoxide (t-BuOK).[10]These bases generate a "free" pyridone anion in solution. A dissociated cation (like K⁺ in DMF) is less likely to coordinate with the oxygen atom, leaving the more nucleophilic nitrogen free to attack the electrophile.[11]
Solvent Employ polar aprotic solvents such as DMF or THF.These solvents effectively solvate the cation but not the anion, increasing the anion's nucleophilicity and promoting the kinetic N-alkylation pathway.[1]
Temperature Conduct the reaction at room temperature or below.Lower temperatures favor the kinetically controlled product. Running the reaction at elevated temperatures can allow for equilibration to the more thermodynamically stable O-alkylated product.[11]
Catalyst Consider adding a phase-transfer catalyst like tetrabutylammonium iodide (TBAI).TBAI can facilitate the reaction under milder conditions, which can improve N-selectivity.[10]
Q3: I need to install an aryl group on the pyridone ring. Should I pursue a C-H activation strategy or a traditional cross-coupling reaction like Suzuki-Miyaura?

A3: Both are powerful and valid strategies, but the best choice depends on your starting material, desired regioselectivity, and tolerance for pre-functionalization steps.

  • C-H Activation is an atom-economical approach that directly functionalizes an existing C-H bond, avoiding the need to pre-install a halide or other leaving group.[12][13]

  • Suzuki-Miyaura Cross-Coupling is a highly reliable and versatile reaction that couples an organoboron reagent with an aryl halide or triflate, offering predictable regioselectivity based on the position of the leaving group.[14][15]

Comparative Analysis:

Feature C-H Activation Suzuki-Miyaura Coupling
Starting Material The N-substituted this compound itself.A halogenated (e.g., bromo- or iodo-) derivative of N-substituted this compound.
Regioselectivity Can be complex; often directed by steric or electronic factors of the substrate or a directing group.[12][16] For 2-pyridones, C3 and C5 are common sites of functionalization.[12]Highly predictable. The coupling occurs exclusively at the site of the halide/triflate.[17]
Key Challenge Achieving the desired regioselectivity over other potential C-H bonds and preventing di- or tri-arylation.Synthesis of the halogenated precursor; potential for catalyst inhibition by the pyridine nitrogen.[6]
Best For Rapid library synthesis where multiple isomers might be of interest; exploring novel substitution patterns.Goal-oriented synthesis of a specific, pre-determined regioisomer.

Workflow for a Suzuki-Miyaura Cross-Coupling Reaction:

Suzuki_Workflow Start Prepare Reaction Vessel (Oven-dried flask) Add_Solids Add Halo-Pyridone, Boronic Acid, Base (e.g., K₂CO₃), & Pd Catalyst/Ligand Start->Add_Solids Inert_Atm Evacuate and Backfill with Inert Gas (Ar/N₂) Add_Solids->Inert_Atm Add_Solvent Add Degassed Solvent (e.g., Dioxane/Water, Toluene) Inert_Atm->Add_Solvent Heat Heat to Reaction Temp (e.g., 80-100 °C) Add_Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify End Isolate Arylated Product Purify->End

Caption: Step-by-step experimental workflow for a typical Suzuki-Miyaura cross-coupling.

Q4: I am considering a Buchwald-Hartwig amination to install a nitrogen-based substituent on a halo-pyridone derivative. What are the critical parameters for success?

A4: The Buchwald-Hartwig amination is the premier method for forming aryl C-N bonds.[18][19] Success with a this compound substrate hinges on selecting the right catalyst system (palladium precursor and phosphine ligand) and base to overcome potential catalyst inhibition.[20]

The Mechanistic Insight: The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[21] The pyridine nitrogen can compete with the phosphine ligand for coordination to the palladium center, potentially slowing or stopping the catalytic cycle.[6]

Key Parameters for Buchwald-Hartwig Amination:

Parameter Recommendation Rationale
Catalyst System Use a pre-formed Pd(0) source or an in-situ generated one (e.g., Pd₂(dba)₃ or Pd(OAc)₂).Ensures sufficient active Pd(0) is available to initiate the cycle.
Ligand Employ bulky, electron-rich phosphine ligands. Josiphos, XPhos, or RuPhos are excellent starting points.[22]These ligands promote fast oxidative addition and reductive elimination, which can outcompete catalyst inhibition pathways. Bidentate ligands can also be effective.[18]
Base A strong, non-nucleophilic base is required. Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[20]The base is crucial for deprotonating the amine in the catalytic cycle. The choice of cation (Na⁺, Li⁺) can influence reaction rates.
Solvent Anhydrous, non-coordinating solvents like toluene, dioxane, or THF are preferred.[19]The solvent must be dry and free of oxygen to prevent catalyst decomposition.

Part 3: Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Selective N-Methylation of this compound

This protocol is designed to maximize the yield of the N-alkylated product over the O-alkylated isomer.

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) to the flask.

  • Atmosphere: Seal the flask with a septum and purge with an inert atmosphere (Argon or Nitrogen).

  • Solvent: Add anhydrous N,N-Dimethylformamide (DMF) via syringe to achieve a concentration of approximately 0.2 M.

  • Reaction Initiation: Cool the stirring suspension to 0 °C in an ice bath. Add methyl iodide (MeI, 1.2 eq) dropwise via syringe.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired 1-methyl-3-methoxy-2(1H)-pyridone.

Protocol 2: Suzuki-Miyaura Coupling of 5-Bromo-1-methyl-3-methoxy-2(1H)-pyridone

This protocol outlines the coupling of an arylboronic acid to a pre-functionalized pyridone scaffold.

  • Preparation: To an oven-dried Schlenk flask, add 5-bromo-1-methyl-3-methoxy-2(1H)-pyridone (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).

  • Atmosphere: Seal the flask, then evacuate and backfill with argon three times.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe to achieve a concentration of ~0.1 M.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring for 8-16 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the desired 5-aryl-1-methyl-3-methoxy-2(1H)-pyridone.

References

  • Benchchem. (2025).
  • Yufita, E. et al. (2023). Synthesis of Pyridazinone Derivatives Substituted with Methoxy with Phenyl Hydrazine and In Silico Test of Anticancer Activity.
  • ChemRxiv. (2024).
  • Journal of the Serbian Chemical Society. (n.d.). Synthesis of 3-Hydroxy-1-(p-methoxyphenyl)
  • Wikipedia. (n.d.).
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • PMC - NIH. (n.d.). Synthesis of diversely substituted pyridin-2(1H)
  • ACS Publications. (n.d.). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. [Link]
  • PubMed Central. (n.d.). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. [Link]
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Organic Chemistry Portal. (2024). P(NMe2)
  • ResearchGate. (2025). A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone. [Link]
  • Chemistry LibreTexts. (2023).
  • ResearchGate. (2025).
  • Benchchem. (2025).
  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
  • PubMed. (2017). Selective ortho C-H Activation of Pyridines Directed by Lewis Acidic Boron of PBP Pincer Iridium Complexes. [Link]
  • NIST. (2025). This compound. [Link]
  • ResearchGate. (2015). 161 questions with answers in PYRIDINES | Science topic. [Link]
  • RSC Publishing. (n.d.). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. [Link]
  • ResearchGate. (n.d.).
  • MDPI. (2023). The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][1][5]oxazine-1,8-diones. [Link]
  • PubMed. (2017).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
  • Benchchem. (2025). Troubleshooting common issues in pyridine synthesis.
  • Benchchem. (2025).
  • MDPI. (2023).
  • MDPI. (n.d.).
  • Organic Syntheses. (n.d.). 1-methyl-2-pyridone. [Link]
  • Google Patents. (n.d.).
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]
  • PMC - NIH. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. [Link]
  • PubChem - NIH. (n.d.). 3-Methoxy-2-pyridone. [Link]
  • ResearchGate. (n.d.). Calculated pKa (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. [Link]
  • MDPI. (2023). The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][1][5]oxazine-1,8-diones. [Link]

Sources

Byproducts formed during the demethylation of 3-Methoxy-2(1H)-pyridone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the demethylation of 3-methoxy-2(1H)-pyridone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common synthetic transformation. Here, we will delve into the nuances of various demethylation protocols, troubleshoot common issues, and provide a mechanistic understanding of byproduct formation. Our goal is to equip you with the expertise to achieve clean and efficient synthesis of the target molecule, 3-hydroxy-2(1H)-pyridone.

Frequently Asked Questions (FAQs)

Q1: Why is the demethylation of this compound often challenging?

A1: The demethylation of this compound can be more complex than that of simple aryl methyl ethers due to the presence of the 2-pyridone ring. This heterocyclic system introduces several reactive sites. The nitrogen atom can compete with the methoxy oxygen for electrophiles or be alkylated by in situ generated methylating agents. Furthermore, the amide-like character of the pyridone ring can influence its stability under harsh acidic or basic conditions, potentially leading to undesired side reactions.

Q2: I performed a demethylation with HBr and recovered only my starting material. What went wrong?

A2: This is a common issue. For certain substituted methoxypyridones, hydrobromic acid (HBr) can be surprisingly ineffective. In a study on the demethylation of 3-cyano-4-methoxy-2-pyridone, refluxing in an HBr/acetic acid mixture resulted in no desired product[1]. The pyridone nitrogen can be protonated under strongly acidic conditions, which may deactivate the ring towards the necessary nucleophilic attack on the methyl group.

Q3: My reaction with BBr₃ gave a low yield of the desired product. How can I improve this?

A3: Boron tribromide (BBr₃) is a powerful Lewis acid for ether cleavage, but its application to pyridone systems can be suboptimal. Low yields are often attributed to several factors. Firstly, similar to HBr, BBr₃ may not be very effective for this substrate class; one study reported only a 35% yield for a related compound[1]. Secondly, the workup procedure is critical. BBr₃ reacts violently with protic solvents like methanol or water, and improper quenching can lead to the loss of product. A careful, slow quench at low temperatures is essential. Additionally, incomplete reaction is a possibility, so ensure sufficient equivalents of BBr₃ and adequate reaction time.

Q4: Can I use nucleophilic demethylating agents like thiolates?

A4: Yes, nucleophilic demethylation using thiolates, such as sodium thiomethoxide (NaSMe) or other thiol/base combinations, can be an effective, milder alternative to strong acids. These reactions are typically performed in polar aprotic solvents like DMF or NMP at elevated temperatures[2][3]. However, be aware of potential side reactions, especially when using dimethyl sulfoxide (DMSO) as a solvent, as it can be a source of byproducts[3].

Troubleshooting Guide: Byproduct Formation

One of the primary challenges in the demethylation of this compound is the formation of unwanted byproducts. Below is a guide to the most common side reactions, their mechanisms, and strategies for mitigation.

Issue 1: Formation of N-Methylated Byproducts

During demethylation with reagents like BBr₃ or HBr, methyl bromide (CH₃Br) is generated as a byproduct. The nucleophilic nitrogen of the pyridone ring, in either the starting material or the product, can react with this in situ generated CH₃Br, leading to the formation of N-methylated species.

Potential Byproducts:

  • 1-Methyl-3-methoxy-2(1H)-pyridone: Formed from the N-methylation of the starting material.

  • 3-Hydroxy-1-methyl-2(1H)-pyridone: Formed from the N-methylation of the desired product.

Mechanism of N-Methylation:

The 2-pyridone exists in equilibrium with its tautomer, 2-hydroxypyridine. The nitrogen in the pyridone form is nucleophilic and can undergo an Sₙ2 reaction with the electrophilic methyl bromide. This reaction can be competitive with the desired O-demethylation, especially if the O-demethylation is slow. The alkylation of 2-pyridones is a well-documented process where the ratio of N- to O-alkylation is influenced by the choice of base, solvent, and alkylating agent[4][5][6][7][8].

G cluster_main Main Demethylation Reaction cluster_side Side Reaction: N-Methylation This compound This compound 3-Hydroxy-2(1H)-pyridone 3-Hydroxy-2(1H)-pyridone This compound->3-Hydroxy-2(1H)-pyridone BBr3 or HBr 1-Methyl-3-methoxy-2(1H)-pyridone 1-Methyl-3-methoxy-2(1H)-pyridone This compound->1-Methyl-3-methoxy-2(1H)-pyridone + CH3Br (in situ) 3-Hydroxy-1-methyl-2(1H)-pyridone 3-Hydroxy-1-methyl-2(1H)-pyridone 3-Hydroxy-2(1H)-pyridone->3-Hydroxy-1-methyl-2(1H)-pyridone + CH3Br (in situ) CH3Br CH3Br G Pyridone 3-Hydroxy-2(1H)-pyridone Protonated_Carbonyl Protonated Carbonyl Pyridone->Protonated_Carbonyl + H+ Water_Attack H2O Attack Protonated_Carbonyl->Water_Attack + H2O Tetrahedral_Intermediate Tetrahedral Intermediate Water_Attack->Tetrahedral_Intermediate Ring_Opened Ring-Opened Product Tetrahedral_Intermediate->Ring_Opened Ring Opening Decomposition Decomposition Products Ring_Opened->Decomposition G Start Dissolve Substrate in DCM (-78 °C, N2 atm) Add_BBr3 Slowly Add BBr3 in DCM Start->Add_BBr3 React Warm to RT (Monitor by TLC) Add_BBr3->React Quench Cool to 0 °C Quench with MeOH React->Quench Workup Aqueous Workup & Extraction Quench->Workup Purify Column Chromatography Workup->Purify Product 3-Hydroxy-2(1H)-pyridone Purify->Product

Sources

Overcoming low reactivity of 3-Methoxy-2(1H)-pyridone in coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the challenges of coupling reactions with 3-Methoxy-2(1H)-pyridone. This guide is designed for researchers, scientists, and drug development professionals who are looking to leverage this versatile building block in complex synthetic routes. Here, we address common issues with its reactivity, providing in-depth, scientifically-grounded troubleshooting advice and detailed protocols.

Understanding the Challenge: The Electronic Nature of this compound

This compound presents a unique set of challenges in transition-metal-catalyzed cross-coupling reactions. Its electron-rich nature, a consequence of the methoxy group and the pyridone tautomer, can significantly impact the efficiency of key steps in catalytic cycles like oxidative addition. This guide will help you dissect these issues and provide robust solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low to No Conversion in Suzuki-Miyaura Coupling

Q: I am attempting a Suzuki-Miyaura coupling with a bromo-substituted this compound and an arylboronic acid, but I'm observing very low conversion, even at elevated temperatures. What are the likely causes and how can I improve my yield?

A: This is a common challenge. The low reactivity is often due to the electron-rich nature of the pyridone ring, which disfavors the initial oxidative addition step with the palladium(0) catalyst.

Troubleshooting Steps:

  • Catalyst and Ligand Selection is Critical: Standard catalysts like Pd(PPh₃)₄ may be insufficient. The key is to use a more electron-rich and sterically bulky phosphine ligand that can facilitate the oxidative addition of the less reactive aryl bromide.

    • Rationale: Bulky, electron-rich ligands stabilize the palladium center and promote the oxidative addition step, which is often the rate-limiting step for electron-rich substrates.[1][2]

    • Recommended Ligands: Consider using biaryl phosphine ligands such as SPhos, XPhos, or BrettPhos. These have proven effective for coupling electron-rich and sterically hindered substrates.[3][4]

  • Choice of Base and Solvent: The base and solvent system can dramatically influence the outcome.

    • Base: Stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than weaker bases like sodium carbonate (Na₂CO₃). They facilitate the crucial transmetalation step.[5]

    • Solvent: Aprotic polar solvents like 1,4-dioxane, toluene, or DMF are standard. A combination of toluene and water can sometimes be beneficial.[4][5]

  • Increase Reaction Temperature: While you've tried elevated temperatures, ensure you are reaching temperatures between 100-120 °C, as these are often necessary for activating less reactive coupling partners.[4]

  • Consider the Boronic Acid/Ester: Ensure the quality of your boronic acid. If it has degraded to the corresponding boroxine, this can inhibit the reaction. Using a boronate ester (e.g., a pinacol ester) can sometimes improve stability and reactivity.

Issue 2: Significant Dehalogenation as a Side Product

Q: In my Suzuki coupling of a 5-bromo-3-methoxy-2(1H)-pyridone, I'm getting a significant amount of the dehalogenated pyridone. How can I suppress this side reaction?

A: Dehalogenation is a frequent and frustrating side reaction, particularly with electron-rich heteroaryl halides.[3] It typically arises from a competing reaction pathway involving a palladium-hydride species.

Troubleshooting Flowchart:

Dehalogenation_Troubleshooting Start High Dehalogenation Observed Step1 Modify Base Start->Step1 Cause: Pd-H formation from base/water Step2 Change Solvent Step1->Step2 If persists Outcome1 Use Anhydrous, Non-protic Base (e.g., K3PO4, Cs2CO3) Step1->Outcome1 Action Step3 Adjust Ligand Step2->Step3 If persists Outcome2 Switch to Aprotic Solvent (e.g., Toluene, Dioxane) Step2->Outcome2 Action Step4 Protect N-H Step3->Step4 If persists Outcome3 Employ Bulky Ligand (e.g., SPhos, XPhos) Step3->Outcome3 Action Outcome4 Protect Pyridone Nitrogen (e.g., with SEM or Boc) Step4->Outcome4 Action Outcome1->Step2 End Minimized Dehalogenation Outcome1->End Solution Outcome2->Step3 Outcome2->End Solution Outcome3->Step4 Outcome3->End Solution Outcome4->End Solution

Caption: Troubleshooting workflow for minimizing dehalogenation.

Detailed Explanation:

  • Mechanism of Dehalogenation: Palladium-hydride species (Pd-H) can form from the reaction of the palladium complex with bases, water, or alcohols.[3] These species can then react with your starting material to replace the halogen with hydrogen.

  • Suppressing Pd-H Formation:

    • Base Selection: Use anhydrous, non-protic bases like potassium phosphate (K₃PO₄). Avoid hydroxide bases if possible.

    • Solvent: Use rigorously dried, degassed aprotic solvents like toluene or dioxane. Solvents like DMF can sometimes be a source of hydrides.[6]

  • Promote Reductive Elimination: The desired productive pathway is reductive elimination to form the C-C bond. Using bulky, electron-rich ligands (like SPhos) can accelerate this step, making it more competitive against the dehalogenation pathway.[3]

  • Protecting Groups: For N-H containing pyridones, deprotonation by the base can increase the electron density of the ring, making it more susceptible to side reactions. Protecting the nitrogen with a group like SEM (2-(trimethylsilyl)ethoxymethyl) can suppress dehalogenation.[7]

Issue 3: Difficulties with Buchwald-Hartwig Amination

Q: I'm trying to perform a Buchwald-Hartwig amination on a chloro-substituted this compound, but the reaction is sluggish. Are there specific conditions for this type of substrate?

A: Yes, the Buchwald-Hartwig amination of electron-rich heteroaryl chlorides requires a highly active catalyst system. The principles are similar to the Suzuki coupling: you need to overcome a difficult oxidative addition step.

Recommended Protocol and Rationale:

  • Catalyst System: A combination of a palladium precatalyst like Pd₂(dba)₃ and a highly active biaryl phosphine ligand is essential. For aryl chlorides, ligands from the Josiphos family or bulky biaryl ligands like BrettPhos are often superior.[2][8]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[9]

  • Solvent: Anhydrous toluene or dioxane are preferred solvents.

  • Temperature: Reactions often require heating, typically in the range of 80-110 °C.

Data-Driven Recommendations for Ligand Choice:

LigandSubstrate TypeTypical ConditionsExpected Outcome
XPhos Aryl Bromides/ChloridesPd₂(dba)₃, NaOtBu, Toluene, 100 °CGood to excellent yields for a broad range of amines.
SPhos Aryl Bromides/ChloridesPd(OAc)₂, K₃PO₄, Toluene/H₂O, 100 °CEffective for sterically hindered substrates.[3]
BrettPhos Primary Amines & Aryl ChloridesPd G3 Precatalyst, LHMDS, Dioxane, 80 °CExcellent for coupling with primary amines.[8]

Detailed Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling of 5-Bromo-3-methoxy-2(1H)-pyridone

This protocol is designed to maximize yield while minimizing dehalogenation.

Reaction Workflow:

Suzuki_Protocol A 1. Reagent Prep (Glovebox) B Combine Pyridone, Boronic Acid, Base, Catalyst, Ligand A->B D Add Degassed Toluene B->D C 2. Solvent Addition C->D F Seal Vial, Heat (100-110 °C, 12-24h) with Vigorous Stirring D->F E 3. Reaction E->F H Cool, Dilute with EtOAc, Wash with H2O & Brine F->H G 4. Workup & Purification G->H I Dry (Na2SO4), Concentrate, Purify via Chromatography H->I

Caption: Step-by-step workflow for the optimized Suzuki coupling.

Step-by-Step Procedure:

  • Preparation (Inert Atmosphere): To an oven-dried Schlenk flask or reaction vial, add 5-bromo-3-methoxy-2(1H)-pyridone (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2 equiv.).

  • Catalyst Addition: Add the palladium precatalyst, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), and the ligand, SPhos (0.04 mmol, 4 mol%).

  • Solvent Addition: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times. Add anhydrous, degassed toluene (5 mL).

  • Reaction: Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and then brine (10 mL).

  • Purification: Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Sonogashira Coupling of 5-Iodo-3-methoxy-2(1H)-pyridone

The Sonogashira coupling is a powerful tool for forming C(sp²)-C(sp) bonds.[10]

Step-by-Step Procedure:

  • Preparation: In a Schlenk flask, dissolve 5-iodo-3-methoxy-2(1H)-pyridone (1.0 mmol, 1 equiv.) and the terminal alkyne (1.1 mmol, 1.1 equiv.) in anhydrous, degassed DMF (5 mL).

  • Catalyst Addition: Add dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%) and copper(I) iodide (CuI, 0.06 mmol, 6 mol%).

  • Base Addition: Add triethylamine (Et₃N, 2.0 mmol, 2 equiv.).

  • Reaction: Stir the mixture at room temperature under an inert atmosphere for 8-16 hours. Monitor by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride, followed by brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

References

  • Chatani, N. (Ed.). (2020).
  • Hirano, K., & Miura, M. (2018). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Science, 9(8), 22-32. [Link]
  • Li, J., et al. (2024). Site-Selective C–H Arylation of 2-Pyridones via Pd/NBE Cooperative Catalysis. Organic Letters, 26(19), 4235–4240.
  • Hirano, K., & Miura, M. (2017). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Science, 8(12), 7894-7903.
  • Wang, C., et al. (2022). Regioselective Co(III)-Catalyzed C–H Functionalization of 2-Pyridones with Allenes. The Journal of Organic Chemistry, 87(23), 15833–15844.
  • Qin, J., et al. (2021). Photoinduced Cobalt Catalysis for the Reductive Coupling of Pyridines and Dienes Enabled by Paired Single-Electron Transfer.
  • Singh, F. V., & Wirth, T. (2014). New ligands for aqueous-phase palladium-catalyzed cross-coupling: Catalytic activity and application to nucleoside modification. Chemistry–A European Journal, 20(39), 12494-12498.
  • Zhou, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Molecules, 27(6), 1988. [Link]
  • Shafi, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
  • Wikipedia contributors. (2024). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
  • BenchChem. (2025). How to avoid dehalogenation side reactions in Suzuki coupling. BenchChem Technical Support.
  • Handy, S. T., & Zhang, Y. (2006). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Tetrahedron Letters, 47(47), 8345-8347.
  • Gordillo, A., et al. (2017). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 36(1), 157-169.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine. BenchChem Technical Support.
  • Wikipedia contributors. (2024). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. [Link]
  • Singh, P., et al. (2019). Synthesis of new Pro-PYE ligands as co-catalysts toward Pd-catalyzed Heck–Mizoroki cross coupling reactions. New Journal of Chemistry, 43(48), 19137-19145.
  • Chemistry LibreTexts. (2023).
  • Conreaux, D., et al. (2007). Flexible strategy for differentially 3,5-disubstituted 4-oxypyridin-2(1H)-ones based on site-selective Pd-catalyzed cross-coupling reactions. Organic Letters, 9(2), 271-274.
  • De Borggraeve, W. M., et al. (2004). New Routes for the Synthesis of 3- and 5-Substituted 2(1H)-Pyrazinones. Tetrahedron, 60(15), 3469-3475.
  • Janus, E., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Molecules, 27(16), 5304.
  • Gryko, D. T., & Piechowska, J. (2011). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry, 9(15), 5454-5460.
  • Sigma-Aldrich. (n.d.). 3-Methoxy-2(1H)
  • Handy, S. T., & Zhang, Y. (2006).
  • Schmidt, C., et al. (2023). Reactions of Benzylsilicon Pyridine-2-olate BnSi(pyO)3 and Selected Electrophiles—PhCHO, CuCl, and AgOTos. Molecules, 28(22), 7586.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • Wikipedia contributors. (2024). Suzuki reaction. In Wikipedia, The Free Encyclopedia. [Link]
  • ChemOrgChem. (2025). Sonogashira coupling reaction | Organometallic name reaction. [Video]. YouTube.
  • Epistemeo. (2012).
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University.
  • Reddit. (2019).
  • Li, Y., et al. (2023). meta-Selective Arylation of Pyridine N-Oxides Enabled by ortho-Diiodobenzene Derivatives as Aryne Precursors. The Journal of Organic Chemistry, 88(2), 1145–1154.
  • Campeau, L.-C., et al. (2005). A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society, 127(20), 7296–7297.
  • Thermo Fisher Scientific. (n.d.). This compound, 97%. Product Page.
  • ResearchGate. (2023).

Sources

Stability issues of 3-Methoxy-2(1H)-pyridone under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Methoxy-2(1H)-pyridone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound under various experimental conditions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science.[1] Understanding its stability profile is critical for designing robust synthetic routes, developing stable formulations, and ensuring the reliability of experimental data. This guide provides insights into the potential stability issues of this compound under acidic and basic conditions, drawing from established chemical principles and analogous structures within the pyridone family.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Rapid Loss of Starting Material in Acidic Solution

Question: I am performing a reaction with this compound in a solution with a pH below 4 and observing a rapid disappearance of my starting material, even at room temperature. What is likely happening?

Answer:

Rapid degradation of this compound in acidic conditions is likely due to acid-catalyzed hydrolysis. Two primary sites on the molecule are susceptible to acid-catalyzed cleavage: the amide bond within the pyridone ring and the ether linkage of the methoxy group.

  • Amide Hydrolysis: The 2-pyridone ring contains an internal cyclic amide (a lactam). Under acidic conditions, the carbonyl oxygen can be protonated, which activates the carbonyl carbon for nucleophilic attack by water. This can lead to the opening of the pyridone ring.

  • Ether Hydrolysis: The 3-methoxy group is an ether. While ethers are generally stable, under strongly acidic conditions and with the application of heat, the ether oxygen can be protonated, making it a good leaving group (methanol). This would be followed by nucleophilic attack of water on the carbon at the 3-position of the ring.

The 2-pyridone structure itself is known to participate in acid-catalyzed hydrogen exchange, indicating the ring's susceptibility to electrophilic attack when protonated.[2]

Experimental Workflow for Investigation:

Caption: Troubleshooting workflow for acidic degradation.

Issue 2: Appearance of Unexpected Peaks in HPLC After Base Treatment

Question: After treating my sample of this compound with a basic solution (e.g., 1M NaOH), my HPLC chromatogram shows several new, more polar peaks. What could these be?

Answer:

Under basic conditions, this compound is susceptible to base-catalyzed hydrolysis. The primary site of attack is the amide bond in the pyridone ring.

  • Mechanism of Base-Catalyzed Amide Hydrolysis: A hydroxide ion (OH⁻) will directly attack the electrophilic carbonyl carbon of the lactam. This forms a tetrahedral intermediate which can then collapse, leading to the cleavage of the amide bond and ring-opening. The initial product would be a carboxylate and an amine-containing linear molecule.

  • Potential for Methoxy Group Cleavage: While less common for aryl methyl ethers under simple basic conditions, strong nucleophilic attack or specific reaction conditions could potentially lead to the cleavage of the methoxy group, yielding a hydroxyl group at the 3-position.

Studies on related α-chloro-substituted pyridones have shown they undergo hydrolysis in the presence of sodium hydroxide, indicating the pyridone ring's susceptibility to nucleophilic attack under basic conditions.[3]

Proposed Degradation Pathway (Base-Catalyzed):

start This compound intermediate Tetrahedral Intermediate start->intermediate + OH⁻ (Nucleophilic attack) product Ring-Opened Product (Carboxylate and Amine) intermediate->product Ring opening

Caption: Simplified base-catalyzed hydrolysis pathway.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation products of this compound under acidic conditions?

Under acidic conditions, the primary degradation pathway is likely hydrolysis of the amide bond, leading to a ring-opened product. A secondary, more strenuous pathway could involve the hydrolysis of the methoxy group.

Degradation PathwayPlausible ProductExpected Change in Polarity
Amide Hydrolysis 5-amino-4-methoxy-penta-2,4-dienoic acidIncrease
Ether Hydrolysis 3-Hydroxy-2(1H)-pyridoneIncrease

Q2: What is the recommended pH range for storing solutions of this compound?

Based on general principles of amide and ether stability, solutions of this compound are expected to be most stable in a neutral to slightly acidic pH range (approximately pH 5-7). It is crucial to avoid strongly acidic (pH < 4) and strongly basic (pH > 9) conditions, especially at elevated temperatures, to prevent hydrolysis.

Q3: How can I monitor the stability of this compound in my experiments?

A stability-indicating analytical method is essential. Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a suitable technique.[4][5]

  • Method Development: Develop an HPLC method that can separate the parent compound from potential degradation products. A gradient elution with a C18 column is a good starting point.

  • Forced Degradation Study: To confirm your method is stability-indicating, perform a forced degradation study as recommended by ICH guidelines.[1][6][7] This involves subjecting the compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. The goal is to achieve 5-20% degradation.[1]

Q4: Are there any specific handling and storage recommendations for the solid compound?

Solid this compound should be stored in a well-sealed container in a cool, dry place, protected from light. While the solid is generally more stable than its solutions, it's good practice to minimize exposure to atmospheric moisture.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol outlines a typical forced degradation study to identify potential degradation products and validate a stability-indicating HPLC method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at 105°C for 24 hours. Also, reflux the stock solution at 60°C for 24 hours.

  • Photolytic Degradation: Expose the solid compound and the stock solution to UV light (254 nm) and visible light for a defined period.

3. Sample Analysis:

  • At appropriate time points, withdraw an aliquot from each stress condition.

  • Neutralize the acidic and basic samples before injection.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated HPLC method.

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control.

  • Identify and quantify the degradation products.

  • Use HPLC-MS to obtain mass information for the degradation products to aid in their identification.

References

  • Structure-Dependent Electrochemical Behavior of 2-Pyridone Derivatives: A Combined Experimental and Theoretical Study. MDPI.
  • Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. NIH.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass.
  • 2-Pyridone. Wikipedia.
  • ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org.
  • Why is 2-pyridone so much more acidic than a regular amide?. Chemistry Stack Exchange.
  • Forced Degradation Studies. MedCrave online.
  • Forced Degradation Studies. SciSpace.
  • 2-Pyridone and derivatives: gas-phase acidity, proton affinity, tautomer preference, and leaving group ability. PubMed.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
  • Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope (IRJMS).
  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Publishing.
  • A Green Approach to the Production of 2-pyridone Derivatives Promoted by Infrared Irradiation. SciELO México.
  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. IJRPR.
  • Organic Chemistry 2 - Chapter 19.16 - Mechanism of acid-catalyzed hydrolysis. YouTube.
  • (PDF) Microbial Degradation of Pyridine by Co-culture of Two Newly Isolated Strains, Arthrobacter sp. Strain PDC-1 and Rhodococcus sp. Strain HPD-2. ResearchGate.
  • synthetic routes and natural sources of 2-pyridone derivatives and their pharmacological activity. ResearchGate.
  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. ASM Journals.
  • Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. Chemistry Stack Exchange.
  • Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. MDPI.
  • (PDF) Solvent and Substituent Effects on the Conversion of 4-methoxypyridines to N-Methyl-4-pyridones. ResearchGate.
  • (PDF) Deprotometalation of Substituted Pyridines and Regioselectivity-Computed CH Acidity Relationships. ResearchGate.
  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Publishing.
  • Mechanisms of Lactone Hydrolysis in Acidic Conditions. PubMed.
  • SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS. IIP Series.
  • Development and Substantiation of a RP-HPLC Method for Monitoring of Impurities in Pirfenidone Drug Substance. Scirp.org.
  • Intensified sonochemical degradation of 2-Picoline in combination with advanced oxidizing agents. NIH.
  • Degradation Profiling by RP- HPLC: A Review. IJPPR.
  • Hydrolytic reactions of diribonucleoside 3',5'-(3'-N-phosphoramidates): kinetics and mechanisms for the P-O and P-N bond cleavage of 3'-amino-3'-deoxyuridylyl-3',5'-uridine. PubMed.
  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.
  • (PDF) LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: Application to a pharmacokinetic study in healthy volunteers. ResearchGate.
  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC - NIH.
  • Analytical methods for human biomonitoring of pesticides. A review. ScienceDirect.
  • Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. PMC - NIH.
  • Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. PubMed.
  • The mechanism of the electrophilic substitution of heteroaromatic compounds. Part XI. Acid-catalysed hydrogen exchange of α- and γ-pyridones and γ-quinolone. Journal of the Chemical Society B: Physical Organic (RSC Publishing).
  • Lithiation of 4-methoxy-2-pyridones. Synthetic entry to tenellin and funiculosin, and related natural 3,5-disubstituted 4-oxy-2-pyridones. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

Sources

Technical Support Center: Synthesis of 3-Methoxy-2(1H)-pyridone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Methoxy-2(1H)-pyridone. This guide is designed for researchers, medicinal chemists, and process development professionals who are utilizing this critical heterocyclic building block. We will move beyond simple procedural steps to address the nuanced challenges of this synthesis, providing field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reaction.

The primary and most established route to this compound involves the diazotization of 2-amino-3-methoxypyridine, followed by the hydrolysis of the resulting diazonium salt. While straightforward in principle, this reaction is sensitive to several parameters that can significantly impact yield and purity. This guide is structured to address these sensitivities head-on.

Core Experimental Protocol: Diazotization Route

This protocol provides a baseline for the synthesis. Subsequent troubleshooting sections will refer back to these steps.

Reaction Scheme: 2-amino-3-methoxypyridine → [3-methoxypyridin-2-yl]diazonium salt → this compound

Reagents and Materials
ReagentMolar Mass ( g/mol )QuantityMolesEquiv.
2-amino-3-methoxypyridine124.1410.0 g80.55 mmol1.0
Sulfuric Acid (conc., 98%)98.0830 mL--
Deionized Water18.02150 mL--
Sodium Nitrite (NaNO₂)69.006.11 g88.61 mmol1.1
Saturated Sodium Bicarbonate-As needed--
Dichloromethane (DCM)84.933 x 100 mL--
Anhydrous Magnesium Sulfate120.37As needed--
Step-by-Step Procedure
  • Acidic Solution Preparation: In a 500 mL three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, carefully add concentrated sulfuric acid (30 mL) to deionized water (100 mL) while cooling in an ice-water bath.

  • Substrate Dissolution: Once the acid solution has cooled to below 10 °C, add 2-amino-3-methoxypyridine (10.0 g) portion-wise, ensuring the temperature does not exceed 15 °C. Stir until a clear solution is obtained.

  • Diazotization: Cool the solution to 0-5 °C using an ice-salt bath. Dissolve sodium nitrite (6.11 g) in deionized water (50 mL) and add it dropwise via the dropping funnel over 45-60 minutes. Crucially, maintain the internal temperature below 5 °C throughout the addition.

  • Hydrolysis: After the NaNO₂ addition is complete, continue stirring at 0-5 °C for 30 minutes. Then, remove the cooling bath and allow the reaction to warm to room temperature. Heat the mixture to 60-70 °C and hold for 1-2 hours, or until nitrogen gas evolution ceases.

  • Workup - Neutralization: Cool the reaction mixture back to room temperature and then place it in an ice bath. Slowly and carefully neutralize the solution to pH 7-8 by the portion-wise addition of solid sodium bicarbonate, followed by a saturated aqueous solution. Be cautious of vigorous foaming (CO₂ evolution).

  • Workup - Extraction: Transfer the neutralized mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) or by column chromatography.

Troubleshooting & FAQs

This section addresses the most common issues encountered during the synthesis.

Question 1: My reaction yield is very low or I isolated no product. What went wrong?

This is the most frequent issue and can be traced back to several critical steps, primarily related to the stability and reactivity of the intermediate diazonium salt.

Answer: Low yield is typically caused by one of three factors: inefficient diazotization, competing side reactions, or product loss during workup.

  • A) Inefficient Diazotization: The formation of the electrophilic nitrosonium ion (NO⁺) and its subsequent reaction with the amine is highly dependent on temperature and acid concentration.[1]

    • Causality: Nitrous acid (HONO), formed in situ from NaNO₂ and H₂SO₄, is unstable and decomposes at higher temperatures. If the temperature rises above 5-10 °C during NaNO₂ addition, the HONO will decompose before it can effectively diazotize the amine.

    • Solution: Maintain strict temperature control (0-5 °C) during the addition of the sodium nitrite solution. Use an ice-salt bath and monitor the internal reaction temperature, not just the bath temperature. Ensure the sodium nitrite is of high purity and has been stored in a dry environment.

  • B) Competing Side Reactions: Pyridine diazonium salts are often less stable than their benzene analogues.[2] The primary competing reaction is the coupling of the diazonium salt intermediate with an electron-rich species in the flask.

    • Causality: If the diazotization is slow or incomplete, the newly formed diazonium salt (an electrophile) can react with the unreacted, electron-rich 2-amino-3-methoxypyridine (a nucleophile) to form a dark-colored azo compound. This is a classic side reaction in diazotization chemistry.[2]

    • Solution: Ensure a slight excess of nitrous acid (1.1 equivalents) is used to drive the diazotization to completion. The dropwise addition of sodium nitrite into the amine solution (as described in the protocol) ensures that the concentration of free amine is always low when the diazonium salt is present, minimizing the self-coupling side reaction.

  • C) Product Loss During Workup: this compound has moderate polarity and some solubility in water.

    • Causality: During neutralization and extraction, insufficient extraction with the organic solvent or the formation of emulsions can lead to significant product loss in the aqueous layer.

    • Solution: Ensure the aqueous layer is fully saturated with a salt (e.g., NaCl) before extraction to decrease the product's aqueous solubility. Use a larger volume or an increased number of organic extractions (e.g., 5 x 75 mL of DCM instead of 3 x 100 mL) to ensure complete recovery.

Troubleshooting Workflow: Low Yield

Caption: Troubleshooting logic for low product yield.

Question 2: The final product is a dark brown or black tar, not a white/off-white solid. Why?

Answer: This is almost always due to the formation of highly conjugated azo-dyes or polymerization/degradation products.

  • Causality: As mentioned previously, the diazonium intermediate can couple with the starting amine to form an intensely colored (E)-1,2-bis(3-methoxypyridin-2-yl)diazene. Furthermore, if the hydrolysis step is performed at an excessively high temperature or for too long, the pyridone ring itself can be susceptible to degradation or polymerization under the strongly acidic conditions. Uncontrolled exotherms during acid dilution or neutralization can also cause degradation.[3]

  • Solution:

    • Prevent Azo Formation: Adhere strictly to the low temperature and addition order described in the protocol. This is the most effective preventative measure.

    • Control Hydrolysis: Do not overheat the reaction during the hydrolysis step. Use a water bath to maintain a gentle heat (60-70 °C) and monitor for the cessation of N₂ evolution with a bubbler. Prolonged heating is not beneficial.

    • Purification: If a dark crude product is obtained, column chromatography is essential. The target product is significantly more polar than the starting amine but less polar than the dark baseline tars.

Key Reaction Pathways: Desired vs. Side Reaction

sub 2-amino-3-methoxypyridine reagent + HONO (from NaNO2/H2SO4) 0-5 °C sub->reagent int [3-methoxy-pyridin-2-yl]diazonium Salt (Unstable Intermediate) reagent->int hydrolysis + H2O, Δ (Hydrolysis) int->hydrolysis Desired Path coupling + another molecule of starting amine (Self-Coupling) int->coupling Side Reaction Path prod This compound (Desired Product) side_prod Azo-Dimer Byproduct (Dark Impurity) hydrolysis->prod Desired Path coupling->side_prod Side Reaction Path

Caption: Competing reaction pathways for the diazonium intermediate.

Question 3: I'm having trouble purifying the product by column chromatography. It keeps tailing.

Answer: This is a classic problem when purifying pyridine-containing compounds on silica gel.

  • Causality: Silica gel is acidic (due to surface silanol groups), while your 2-pyridone product, despite the amide-like character, still has a basic nitrogen atom in the ring. This acid-base interaction causes some of the product to "stick" to the stationary phase, leading to significant tailing on the column.[3]

  • Solutions:

    • Use a Basic Modifier: Add a small amount of a volatile base to your eluent system. A common choice is 0.5-1% triethylamine (NEt₃) or pyridine. This base will preferentially interact with the acidic sites on the silica, allowing your product to elute in sharp, symmetrical bands.

    • Switch to a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase like neutral alumina or a polymer-based support.

    • Prioritize Recrystallization: Since the desired product is a solid with a defined melting point (115-117 °C), recrystallization is often a more effective and scalable purification method than chromatography. Experiment with solvent systems like ethyl acetate/hexanes, acetone/water, or isopropanol.

Question 4: What are the key analytical data points I should look for to confirm my product?

Answer: Confirmation of this compound requires a combination of spectroscopic and physical data.

  • ¹H NMR (in CDCl₃, 400 MHz):

    • You should observe the disappearance of the broad amine (-NH₂) signal from the starting material.

    • A new, very broad signal for the N-H proton will appear far downfield (typically >10 ppm).

    • Look for the methoxy (-OCH₃) singlet around 3.8-4.0 ppm.

    • The three aromatic protons on the pyridone ring will appear as distinct multiplets, typically between 6.0 and 7.5 ppm.

  • Melting Point: The purified product should exhibit a sharp melting point in the range of 115-117 °C. A broad or depressed melting point indicates the presence of impurities.

  • TLC Analysis: Using a mobile phase like 5-10% Methanol in DCM, the product (Rf ≈ 0.4-0.5) should appear as a single spot, more polar than the starting amine (Rf ≈ 0.6-0.7).

References
  • Bunton, C. A., et al. (1959). Reactions of N-heteroaromatic bases with nitrous acid. Part 4. Kinetics of the diazotisation of 2- and 4-aminopyridine 1-oxide. Journal of the Chemical Society, Perkin Transactions 2.
  • Kalatzis, E. (1967). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic.
  • PubChem (National Institutes of Health). 3-Methoxy-2-pyridone. PubChem Compound Summary for CID 88731.
  • PubChem (National Institutes of Health). 3-Amino-2-methoxypyridine. PubChem Compound Summary for CID 2737488.
  • Chemistry LibreTexts (2019). 14.4: Diazotization of Amines. Chemistry LibreTexts.
  • Istrati, D. I., et al. (2007). THE COUPLING CAPACITY OF DIAZOTIZED N-SUBSTITUTED AMINOPYRIDINES – A QUANTUM MECHANICAL APPROACH. Revue Roumaine de Chimie.

Sources

Managing thermal decomposition of 3-Methoxy-2(1H)-pyridone

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Methoxy-2(1H)-pyridone

Document ID: TSS-CHEM-3M2P-TD-001

Revision: 1.0

Introduction: A Proactive Approach to Thermal Stability

Welcome to the technical support center for this compound. This guide is designed for researchers, process chemists, and drug development professionals who are actively using this compound in their work. Unlike a standard Safety Data Sheet (SDS), this document provides in-depth, practical guidance in a troubleshooting and FAQ format. Our objective is to empower you to not only recognize and manage potential thermal decomposition events but also to proactively design experiments that respect the compound's stability limits.

As a substituted pyridone, this compound is a valuable building block in synthetic chemistry, including in the synthesis of complex molecules like cepabactin.[1] However, like many functionalized heterocyclic compounds, its behavior at elevated temperatures can be complex and must be thoroughly understood to ensure both experimental success and laboratory safety. This guide is built on the core principles of process safety: understanding the hazard, identifying the triggers, and implementing robust controls.

Part 1: Critical Safety & Compound Profile

Before proceeding to the troubleshooting guide, it is essential to be familiar with the known characteristics and hazards of this compound.

Compound Data Summary
PropertyValueSource(s)
CAS Number 20928-63-6[2][3][4][5]
Molecular Formula C₆H₇NO₂[2][4][6]
Molecular Weight 125.13 g/mol [2][3][4]
Appearance White to brown solid/powder[3][7]
Melting Point 115-117 °C (lit.)[3][8]
Storage Class 11 - Combustible Solids[3][9]
GHS Hazard Profile

It is critical to recognize that this compound is classified with specific hazards that must be managed through appropriate personal protective equipment (PPE) and handling protocols.[2][3]

  • H302: Harmful if swallowed.[2][3]

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[2][3]

  • Recommended PPE: N95 dust mask, chemical safety goggles (eyeshields), and nitrile gloves are mandatory.[3][10] All work should be conducted in a certified chemical fume hood to mitigate inhalation risks.[10][11]

Part 2: Troubleshooting Guide for Thermal Events

This section addresses specific issues you may encounter during your experiments. The format is designed to help you quickly diagnose a problem and take appropriate action.

Question 1: "I am running a reaction in a high-boiling solvent (e.g., DMF, DMSO, Toluene) and my reaction mixture is turning dark brown or black upon heating. Is this decomposition?"

Answer:

This is a classic indicator of potential thermal decomposition. While color change can also indicate side product formation, a rapid shift to dark, insoluble tars, especially when accompanied by gas evolution or an unexpected temperature spike, strongly suggests compound degradation.

  • Causality: The energy input from heating is likely exceeding the activation energy barrier for one or more decomposition pathways. Pyridone rings, while aromatic, can be susceptible to fragmentation or polymerization under thermal stress, processes often catalyzed by trace impurities (acid, base, metal). The methoxy group may also be a point of initial degradation.

  • Immediate Action Protocol:

    • Reduce Heat Immediately: Remove the heating source. If the reaction is large-scale or the exotherm is significant, apply external cooling (ice bath).

    • Ensure Ventilation: Verify that your fume hood is functioning correctly. Decomposition can release volatile, potentially hazardous fragments.[11]

    • Do Not Seal the Vessel: If you suspect gas evolution, do not seal the reaction vessel. This could lead to a dangerous pressure buildup.

    • Quench with Caution: Once the temperature is controlled, consider quenching the reaction if it is safe to do so (e.g., by slowly adding a pre-cooled, non-reactive solvent).

  • Follow-Up Analysis:

    • Take a small, quenched aliquot of the reaction mixture.

    • Dilute it and analyze by LC-MS and ¹H NMR.

    • Compare the results to a sample from a low-temperature or pre-heating timepoint. The appearance of multiple new peaks, a complex baseline in the NMR, or a significant loss of your starting material signal confirms degradation.

Question 2: "How do I determine the maximum safe operating temperature for my process involving this compound?"

Answer:

You must determine this experimentally using thermal analysis techniques. Relying solely on literature values for similar compounds is not sufficient for ensuring safety. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the foundational tools for this assessment.[12]

  • Expertise & Causality:

    • TGA measures mass loss as a function of temperature. It will tell you the temperature at which the compound begins to lose mass, indicating the formation of volatile decomposition products.

    • DSC measures the heat flow into or out of a sample as it is heated. It will reveal endothermic events (like melting) and, critically, exothermic events. A sharp, significant exotherm is a red flag for a runaway decomposition reaction.[13]

  • The Goal: You are looking for the onset temperature of decomposition. This is the temperature at which the process begins, not the peak of the event. Your maximum safe operating temperature should be set well below this onset temperature. A safety margin of 50-75 °C below the decomposition onset is a common starting point in process safety, but this must be evaluated for each specific process.

Experimental Protocol: Thermal Stability Screening via TGA/DSC
  • Sample Preparation:

    • Use a small amount of sample (typically 3-10 mg) of pure this compound.

    • Ensure the sample is representative of the material used in your experiments.

    • Place the sample in a standard aluminum or alumina TGA/DSC pan.

  • Instrument Setup:

    • Atmosphere: Run two separate experiments.

      • Inert: Nitrogen or Argon atmosphere. This simulates conditions for many chemical reactions.

      • Oxidative: Air atmosphere. This assesses the risk of oxidative decomposition.

    • Temperature Program:

      • Start at ambient temperature (~25 °C).

      • Ramp the temperature at a controlled rate, typically 10 °C/min.

      • Continue heating to a temperature well beyond your intended process temperature, for example, to 400 °C, to ensure you capture the full decomposition profile.

  • Data Analysis & Interpretation:

    • TGA Curve: Look for the temperature at which the first significant mass loss occurs. This is the TGA onset temperature.

    • DSC Curve:

      • You will first observe an endotherm corresponding to the melting point (~115-117 °C).[3]

      • Critically, look for any subsequent exotherms . Note the onset temperature of the first major exotherm. This indicates the start of an energy-releasing decomposition.

    • Correlation: A significant exotherm on the DSC curve that coincides with a mass loss on the TGA curve is the clearest evidence of thermal decomposition.

Workflow for Investigating Thermal Stability

Below is a workflow diagram illustrating the logical steps for assessing and managing the thermal stability of this compound.

Thermal_Stability_Workflow cluster_observe Phase 1: Observation & Initial Response cluster_characterize Phase 2: Formal Hazard Characterization cluster_control Phase 3: Implement Controls observe Observe Anomaly (Dark Color, Gas, Exotherm) reduce_heat Immediately Reduce/Remove Heating Source observe->reduce_heat analyze Analyze Aliquot (LC-MS, NMR) reduce_heat->analyze confirm Decomposition Confirmed? analyze->confirm confirm->observe No (Other Side Reaction) plan_tga Plan Thermal Analysis Study confirm->plan_tga Yes run_tga Run TGA/DSC Scan (Inert & Air Atmospheres) plan_tga->run_tga analyze_tga Analyze Data: - Mass Loss Onset (TGA) - Exotherm Onset (DSC) run_tga->analyze_tga determine_onset Determine Decomposition Onset Temperature (T_onset) analyze_tga->determine_onset set_max_temp Set Max Operating Temp. (e.g., T_onset - 50 °C) determine_onset->set_max_temp procedural Update SOPs with Temperature Limits set_max_temp->procedural eng_controls Implement Engineering Controls (e.g., Automated Shutdown) set_max_temp->eng_controls

Caption: Decision workflow for identifying, characterizing, and controlling thermal decomposition.

Part 3: Frequently Asked Questions (FAQs)

Q: What are the likely thermal decomposition products of this compound?

A: Without specific experimental data from techniques like TGA coupled with Mass Spectrometry (TGA-MS) or Pyrolysis-GC-MS, it is not possible to state the exact decomposition products. However, based on the structure, we can hypothesize potential pathways:

  • Decarbonylation: Loss of carbon monoxide (CO) is a common pathway for pyridones, which could lead to substituted pyrrole structures.

  • Demethoxylation/Demethylation: The C-O bonds in the methoxy group could cleave, potentially releasing methanol, formaldehyde, or methane and leading to the formation of 2,3-dihydroxypyridine or other derivatives.

  • Ring Opening/Fragmentation: At higher energies, the pyridine ring itself can fragment, leading to the release of small molecules like HCN, CO₂, and various nitrogen- and oxygen-containing volatile organic compounds.

  • Polymerization: Under certain conditions, the molecule could polymerize into a solid, insoluble tar.

Q: Can the solvent I use affect the decomposition temperature?

A: Absolutely. The solvent is not merely an inert medium.

  • Reactivity: Solvents like DMF can decompose at high temperatures to generate dimethylamine and carbon monoxide, which can then react with your compound.

  • Polarity: Solvent polarity can influence the stability of transition states, potentially lowering the activation energy for decomposition.

  • Heat Transfer: The solvent's ability to dissipate heat is critical. A poor heat transfer solvent can lead to localized "hot spots" in the reactor where the temperature is much higher than the external measurement, potentially initiating decomposition.

Q: My process requires a temperature near the melting point (115-117 °C). Is this safe?

A: Operating near the melting point requires careful evaluation. While melting itself is a simple phase change (endothermic), the liquid state provides molecules with much greater mobility. This can accelerate the rate of a decomposition reaction if the onset temperature is close to the melting point. Your TGA/DSC analysis is crucial here. If the DSC scan shows the onset of an exotherm immediately following the melt endotherm, operating in the molten state is extremely hazardous and should be avoided.

Q: Are there any incompatible materials I should be aware of when heating this compound?

A: Yes. Avoid heating this compound in the presence of:

  • Strong Acids & Bases: These can catalyze decomposition pathways at temperatures lower than the thermal-only onset.

  • Strong Oxidizing Agents: Peroxides, permanganates, nitric acid, etc., can lead to a rapid and highly energetic (potentially explosive) decomposition.

  • Transition Metals: Traces of metals like iron, copper, or palladium can form reactive complexes and lower the decomposition temperature. Be mindful of reactants, catalysts, and even the material of your reaction vessel.

References

  • Title: 3-Methoxy-2-pyridone | C6H7NO2 | CID 88731 Source: PubChem - National Institutes of Health (NIH) URL:[Link]
  • Title: PYRIDINE FOR SYNTHESIS Source: Loba Chemie URL:[Link]
  • Title: 12 Safety Precautions To Follow When Handling Pyridine Source: Post Apple Scientific URL:[Link]
  • Title: Handling Pyridine: Best Practices and Precautions Source: Post Apple Scientific URL:[Link]
  • Title: this compound Source: NIST WebBook URL:[Link]
  • Title: this compound Source: Stenutz URL:[Link]
  • Title: this compound, min 97%, 1 gram Source: CP Lab Safety URL:[Link]
  • Title: Thermal analysis Source: G. Galbács, University of Szeged URL:[Link]
  • Title: Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals Source: Molecules (MDPI) URL:[Link]

Sources

Technical Support Center: Regioselectivity in the Alkylation of 3-Methoxy-2(1H)-pyridone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the alkylation of 3-methoxy-2(1H)-pyridone. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of N- versus O-alkylation of this versatile heterocyclic building block. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve your desired regioselectivity.

Introduction: The Ambident Nucleophile Challenge

This compound exists in tautomeric equilibrium with its aromatic isomer, 2,3-dihydroxypyridine. Deprotonation results in an ambident pyridonate anion with two nucleophilic centers: the nitrogen and the oxygen atoms. The choice of reaction conditions, particularly the solvent, dictates the site of alkylation, leading to either the N-alkylated product (a pyridone) or the O-alkylated product (a 2-alkoxypyridine). Understanding and controlling this regioselectivity is paramount for the successful synthesis of a wide range of biologically active molecules and functional materials.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of N- and O-alkylated products?

A1: The formation of a product mixture is the most common challenge and arises from the ambident nucleophilic nature of the deprotonated this compound. The ratio of N- to O-alkylation is highly sensitive to a variety of factors including the solvent, the counter-ion of the base used, the nature of the alkylating agent, and the reaction temperature.

Q2: How does the solvent affect the N/O alkylation ratio?

A2: The solvent plays a critical role in modulating the reactivity of the two nucleophilic sites.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are excellent at solvating cations, leaving the pyridonate anion relatively "naked" and highly reactive. In these conditions, the more electronegative oxygen atom, which bears a greater partial negative charge, is often the more nucleophilic site, leading to a preference for O-alkylation .

  • Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents can form hydrogen bonds with the oxygen atom of the pyridonate anion. This solvation shell sterically hinders the oxygen, making the nitrogen atom more accessible for alkylation. Consequently, polar protic solvents tend to favor N-alkylation .

  • Nonpolar Solvents (e.g., Toluene, Benzene, THF): In nonpolar solvents, the pyridonate salt may exist as tight ion pairs. The association of the cation with the oxygen atom can block it from reacting, thereby favoring N-alkylation .

Q3: I want to favor N-alkylation. What conditions should I use?

A3: To selectively obtain the N-alkylated product, consider the following strategies:

  • Solvent Choice: Use a nonpolar solvent like toluene or THF, or a polar protic solvent like ethanol.

  • Base/Counter-ion: A base with a large, soft counter-ion, such as cesium carbonate (Cs₂CO₃), often promotes N-alkylation.

  • Phase-Transfer Catalysis (PTC): Employing a phase-transfer catalyst, such as a quaternary ammonium salt, in a biphasic system (e.g., dichloromethane/water) with a base like potassium carbonate can significantly favor N-alkylation.

  • Alkylating Agent: While not a solvent effect, using a "soft" alkylating agent (e.g., alkyl iodides) can favor reaction at the "softer" nitrogen atom, according to the Hard and Soft Acids and Bases (HSAB) principle.

Q4: How can I promote O-alkylation?

A4: For preferential O-alkylation, the following conditions are generally recommended:

  • Solvent Choice: Use a polar aprotic solvent such as DMF or DMSO.

  • Base/Counter-ion: A base with a "hard" counter-ion like sodium (from NaH) or potassium (from K₂CO₃) in a polar aprotic solvent can favor O-alkylation.

  • Alkylating Agent: Using a "hard" alkylating agent (e.g., dimethyl sulfate, benzyl bromide) can favor reaction at the "harder" oxygen atom.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or no conversion 1. Insufficiently strong base. 2. Low reaction temperature. 3. Inactive alkylating agent.1. Switch to a stronger base (e.g., NaH, KHMDS). 2. Increase the reaction temperature. 3. Use a more reactive alkylating agent (e.g., iodide instead of chloride).
Mixture of N- and O-alkylated products (uncontrolled) 1. Suboptimal solvent choice. 2. Inappropriate base/counter-ion.1. To favor N-alkylation, switch to toluene or use a phase-transfer catalyst. 2. To favor O-alkylation, use DMF or DMSO. 3. For N-alkylation, consider using Cs₂CO₃ as the base.
Exclusive formation of the "wrong" regioisomer 1. Reaction conditions strongly favor one pathway. 2. Misinterpretation of analytical data.1. Re-evaluate your choice of solvent, base, and alkylating agent based on the guidelines above. 2. Confirm product structure using 2D NMR techniques (HMBC, NOESY).
Side reactions (e.g., dialkylation, decomposition) 1. Excess alkylating agent. 2. High reaction temperature for extended periods.1. Use a stoichiometric amount of the alkylating agent. 2. Reduce the reaction temperature and monitor the reaction progress closely.

Mechanistic Insights: The Role of the Solvent

The regioselectivity of the alkylation of the 3-methoxy-2-pyridonate anion is a classic example of kinetic versus thermodynamic control, heavily influenced by the solvent environment.

G cluster_0 Solvent Environment cluster_1 Pyridonate Anion State cluster_2 Favored Reaction Site Polar Aprotic (e.g., DMF) Polar Aprotic (e.g., DMF) Naked Anion Naked Anion Polar Aprotic (e.g., DMF)->Naked Anion Nonpolar (e.g., Toluene) Nonpolar (e.g., Toluene) Tight Ion Pair Tight Ion Pair Nonpolar (e.g., Toluene)->Tight Ion Pair Polar Protic (e.g., EtOH) Polar Protic (e.g., EtOH) H-Bonded Anion H-Bonded Anion Polar Protic (e.g., EtOH)->H-Bonded Anion Oxygen (Harder, More Electronegative) Oxygen (Harder, More Electronegative) Naked Anion->Oxygen (Harder, More Electronegative) Nitrogen (Softer, Less Hindered) Nitrogen (Softer, Less Hindered) Tight Ion Pair->Nitrogen (Softer, Less Hindered) H-Bonded Anion->Nitrogen (Softer, Less Hindered)

Caption: Influence of solvent on the state of the pyridonate anion and the favored alkylation site.

In polar aprotic solvents , the cation is well-solvated, leaving the pyridonate anion exposed. The higher charge density on the more electronegative oxygen atom makes it a "harder" and more reactive nucleophile, leading to O-alkylation.

In nonpolar solvents , the cation and anion form a tight ion pair. The cation is closely associated with the oxygen atom, sterically hindering it and making the nitrogen atom the more accessible site for alkylation.

In polar protic solvents , the solvent molecules form hydrogen bonds with the oxygen atom. This solvation shell not only sterically blocks the oxygen but also reduces its nucleophilicity, thus favoring attack at the nitrogen.

Summary of Expected Regioselectivity

Solvent Solvent Type Expected Major Product Rationale
Dimethylformamide (DMF)Polar AproticO-AlkylationSolvates cation, leaving "naked" anion; favors attack at the more electronegative oxygen.
Dimethyl Sulfoxide (DMSO)Polar AproticO-AlkylationSimilar to DMF, promotes O-alkylation through cation solvation.
Acetonitrile (MeCN)Polar AproticO-AlkylationLess polar than DMF/DMSO, but still favors O-alkylation.
Tetrahydrofuran (THF)NonpolarN-AlkylationPromotes ion pairing, blocking the oxygen and favoring nitrogen attack.
TolueneNonpolarN-AlkylationSimilar to THF, encourages N-alkylation via ion pairing.
Ethanol (EtOH)Polar ProticN-AlkylationSolvates the oxygen atom via hydrogen bonding, increasing the relative nucleophilicity of nitrogen.
Water (H₂O)Polar ProticN-AlkylationStrong hydrogen bonding to oxygen favors N-alkylation.[1]

Note: The expected outcomes are based on general principles of ambident nucleophile reactivity and may vary depending on the specific base, alkylating agent, and temperature used.

Experimental Protocols

Protocol 1: Selective N-Alkylation using Phase-Transfer Catalysis

This protocol is adapted from procedures for related 4-alkoxy-2-pyridones and is expected to provide high selectivity for N-alkylation.[2]

G start Start add_reagents 1. Add this compound, K₂CO₃, and TBAB to Toluene/H₂O. start->add_reagents add_alkylating_agent 2. Add alkylating agent (e.g., benzyl bromide) dropwise at room temperature. add_reagents->add_alkylating_agent heat 3. Heat the reaction mixture to 60-80 °C. add_alkylating_agent->heat monitor 4. Monitor reaction progress by TLC or LC-MS. heat->monitor workup 5. After completion, cool to room temperature, separate layers, and extract aqueous phase. monitor->workup purify 6. Combine organic layers, dry, concentrate, and purify by column chromatography. workup->purify end End purify->end

Caption: Workflow for selective N-alkylation using phase-transfer catalysis.

Materials:

  • This compound (1.0 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Tetrabutylammonium bromide (TBAB) (0.1 equiv)

  • Alkylating agent (e.g., benzyl bromide) (1.1 equiv)

  • Toluene

  • Deionized water

Procedure:

  • To a round-bottom flask, add this compound, potassium carbonate, and tetrabutylammonium bromide.

  • Add a 1:1 mixture of toluene and deionized water.

  • Stir the mixture vigorously to ensure good mixing of the two phases.

  • Slowly add the alkylating agent to the reaction mixture at room temperature.

  • Heat the reaction to 60-80 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and transfer to a separatory funnel.

  • Separate the organic and aqueous layers. Extract the aqueous layer with toluene or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.

Protocol 2: Selective O-Alkylation in a Polar Aprotic Solvent

This protocol is designed to favor the formation of the O-alkylated product.

Materials:

  • This compound (1.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)

  • Anhydrous dimethylformamide (DMF)

  • Alkylating agent (e.g., benzyl bromide) (1.1 equiv)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous DMF.

  • Carefully add the sodium hydride to the DMF with stirring.

  • In a separate flask, dissolve the this compound in a minimal amount of anhydrous DMF.

  • Slowly add the solution of the pyridone to the NaH suspension at 0 °C.

  • Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and slowly add the alkylating agent.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the O-alkylated product.

References

  • Comins, D. L.; Goehring, R. R. A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone. Synth. Commun.1986, 16 (1), 111-116. [Link]
  • Chen, B. C.; Hsieh, M. C.; Chow, K. H.; Chen, C. Y. Mild and Regioselective N-Alkylation of 2-Pyridones in Water. Org. Lett.2010, 12 (19), 4478–4481. [Link]

Sources

Technical Support Center: Catalyst Poisoning in Reactions with 3-Methoxy-2(1H)-pyridone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The use of 3-Methoxy-2(1H)-pyridone and its derivatives is integral to the synthesis of numerous high-value molecules in the pharmaceutical and agrochemical industries. Many synthetic routes rely on transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions, to achieve desired molecular complexity.[1][2] However, the inherent chemical nature of the pyridone ring system presents a significant challenge: catalyst poisoning. This guide provides in-depth troubleshooting advice, preventative measures, and remediation protocols to address catalyst deactivation and ensure robust, reproducible reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction with this compound has stalled. How do I determine if catalyst poisoning is the cause?

A1: A stalled or sluggish reaction is a common symptom of catalyst deactivation. Before concluding that poisoning is the issue, first eliminate other common variables:

  • Reagent Integrity: Have you verified the quality and concentration of all reagents, especially organometallic partners (e.g., boronic acids, organozincs)?

  • Solvent and Atmosphere: Is your solvent sufficiently dry and deoxygenated? Was the reaction set up under a rigorously inert atmosphere (Argon or Nitrogen)?

  • Temperature Control: Is the reaction temperature stable and accurate?

If these factors are well-controlled, catalyst poisoning is a primary suspect. The N-heterocyclic structure of the pyridone itself, or impurities within the starting material, can strongly coordinate to the metal center, blocking the active sites required for the catalytic cycle.[3][4][5] A definitive diagnosis can be made by running a control experiment as detailed in the troubleshooting section below.

Q2: What are the most likely poisons in my reaction mixture?

A2: Catalyst poisons in this context can be broadly categorized into three sources:

Poison ClassSpecific ExamplesCommon SourceMechanism of Poisoning
Nitrogen Compounds This compound (substrate/product), other pyridines, anilines, amides, pyrrolesSubstrate, product, or impurities from previous synthetic steps.Strong, often reversible, coordination to the metal's active site via the nitrogen lone pair, preventing substrate binding.[3][6]
Sulfur Compounds Thiols, sulfides, sulfoxides, residual sulfate salts, thiophenesImpurities in reagents or solvents, contamination from glassware previously used for sulfur chemistry.Strong and often irreversible chemisorption, forming stable metal-sulfur bonds (e.g., palladium sulfide) that render the catalyst inactive.[7][8][9][10]
Phosphorus Compounds Excess phosphine ligands, phosphine oxides, phosphatesImpurities in phosphine ligands, degradation of ligands, or carryover from other steps.Can compete for coordination sites or, in the case of some impurities, form inactive complexes.
Other Species Halide ions (excess), water, oxygenIncorrect stoichiometry, wet solvents, poor inert atmosphere technique.Can alter the catalyst's electronic state or lead to the formation of inactive metal oxides or hydroxides.[11]
Q3: How does the this compound molecule itself inhibit the catalyst?

A3: The pyridone ring contains a nitrogen atom with a lone pair of electrons and can act as a ligand for the transition metal catalyst (e.g., palladium). This coordination can be a double-edged sword. While some degree of interaction is necessary for certain desired reactions like C-H activation, strong binding can lead to the formation of stable, off-cycle catalyst-substrate complexes.[4] These complexes can be slow to proceed through the catalytic cycle or may be entirely inactive, effectively reducing the concentration of available catalyst and slowing or stopping the reaction. This is a form of competitive inhibition.

Q4: What preventative measures can I take to avoid catalyst poisoning?

A4: Proactive prevention is the most effective strategy.

  • Substrate Purification: Recrystallize your this compound starting material immediately before use. This is highly effective at removing non-volatile impurities.

  • High-Purity Reagents: Use the highest purity solvents and reagents available. Pay special attention to the quality of your base and any ligands.

  • Dedicated Glassware: If possible, use glassware exclusively for sensitive catalytic reactions to avoid cross-contamination, particularly from sulfur compounds.[12]

  • Feed Purification: For larger-scale reactions, passing solvents and liquid reagents through a plug of activated alumina can remove polar impurities.[13]

  • Use of Pre-catalysts: Modern, well-defined palladium pre-catalysts (e.g., G3 or G4 palladacycles) are often more resistant to poisoning than catalysts generated in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃ because they are designed for rapid activation to the active catalytic species.[14]

Troubleshooting Guides & Protocols

Workflow: Diagnosing a Stalled Reaction

This flowchart provides a logical sequence for troubleshooting.

G A Reaction Stalled or Sluggish B Step 1: Verify Basics - Temperature Correct? - Stirring Adequate? - Reagents Added Correctly? A->B C Step 2: Test Catalyst Viability Add a fresh aliquot of catalyst. Does the reaction restart? B->C D YES: Initial catalyst was inactive or degraded. Review catalyst handling and storage. C->D Yes E NO: A poison is likely present in the reaction mixture. C->E No F Step 3: Identify the Source - Purify starting materials. - Use fresh, high-purity solvent. - Run reaction in new glassware. E->F G Step 4: Implement Solution - Adopt preventative measures. - Consider catalyst regeneration if applicable. F->G G cluster_cycle Catalytic Cycle A Oxidative Addition B Transmetalation A->B Poison_S Sulfur Impurity (R-SH) A->Poison_S Irreversible Binding Poison_N Pyridone Substrate (Excess or Impurity) A->Poison_N Reversible Coordination C Reductive Elimination B->C C->A Inactive_S Inactive Pd-S Complex (Irreversible) Inactive_N Off-Cycle Pd-N Complex (Reversible) Inactive_N->A Dissociation

Sources

Validation & Comparative

A Tale of Two Pyridones: A-Scientist's Guide to 3-Methoxy vs. 3-Hydroxy-2(1H)-pyridone in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of heterocyclic chemistry, 2(1H)-pyridones stand out as privileged scaffolds, forming the core of numerous pharmaceuticals and agrochemicals.[1][2][3] Their utility stems from their unique electronic properties and versatile reactivity. Among the variously substituted pyridones, the choice between a 3-hydroxy and a 3-methoxy substituent can fundamentally alter a synthetic strategy. This guide provides an in-depth comparison of 3-methoxy-2(1H)-pyridone and 3-hydroxy-2(1H)-pyridone, offering field-proven insights and experimental data to inform your selection in complex synthetic endeavors.

At a Glance: Structural and Physicochemical Properties

The core difference between these two reagents lies in the 3-position substituent: a nucleophilic hydroxyl group versus a relatively inert methoxy group. This seemingly small change has profound implications for the molecule's reactivity, acidity, and handling.

PropertyThis compound3-Hydroxy-2(1H)-pyridone
CAS Number 20928-63-6[4][5]16867-04-2[6][7]
Molecular Formula C₆H₇NO₂[4][5]C₅H₅NO₂[7]
Molecular Weight 125.13 g/mol [5]111.10 g/mol [7]
Appearance Solid[8]Brown crystalline powder[6]
Melting Point 115-117 °C[8][9]~245 °C (dec.)[6]
pKa (Predicted) Not readily available~9.00[6]
Solubility Soluble in common organic solventsSoluble in water[6]

The most telling difference is the pKa. The phenolic hydroxyl group of 3-hydroxy-2(1H)-pyridone is significantly more acidic than the N-H proton, making selective deprotonation challenging. Conversely, the methoxy group in this compound does not possess an acidic proton, simplifying reactions at the nitrogen center.

The Synthetic Crossroads: Reactivity and Strategic Application

The choice between the methoxy and hydroxy analogues hinges on the intended synthetic transformations. The hydroxyl group is a versatile handle for derivatization but also a potential site for unwanted side reactions. The methoxy group acts as a stable protecting group for the 3-position, which can be removed later if necessary.

N-Alkylation: A Tale of Selectivity

N-alkylation is a common transformation for 2-pyridones. However, the presence of the 3-hydroxyl group complicates this reaction.

  • 3-Hydroxy-2(1H)-pyridone: Alkylation is challenging due to the presence of two acidic protons (N-H and O-H). A strong base is required, which can lead to a mixture of N- and O-alkylated products.[10][11] Achieving high N-selectivity often requires careful selection of the base, solvent, and electrophile.[11][12]

  • This compound: N-alkylation is far more straightforward. With only one acidic proton (N-H), deprotonation occurs cleanly at the nitrogen, leading to regioselective N-alkylation. This makes it the superior choice when the primary goal is to modify the nitrogen position without affecting the 3-position.

Workflow: N-Alkylation Strategy

The following diagram illustrates the decision-making process for N-alkylation.

N_Alkylation_Strategy Diagram 1: N-Alkylation Decision Workflow start Goal: Synthesize N-Substituted 3-X-2-pyridone q1 Is the 3-position required to be a hydroxyl in the final product? start->q1 path1 Use this compound as starting material q1->path1 Yes path2 Use 3-Hydroxy-2(1H)-pyridone as starting material q1->path2 Yes (Alternative) step1_1 1. N-Alkylation (e.g., NaH, Alkyl Halide) path1->step1_1 step1_2 2. O-Demethylation (e.g., BBr3, L-Selectride) step1_1->step1_2 end1 Final Product: N-Alkyl-3-hydroxy-2-pyridone step1_2->end1 step2_1 1. O-Protection (e.g., Benzyl bromide) path2->step2_1 step2_2 2. N-Alkylation step2_1->step2_2 step2_3 3. O-Deprotection step2_2->step2_3 end2 Final Product: N-Alkyl-3-hydroxy-2-pyridone step2_3->end2

Caption: Strategic choice for N-alkylation of 3-substituted pyridones.

Electrophilic Aromatic Substitution (EAS): Directing Effects

The pyridone ring is electron-rich and susceptible to electrophilic attack. The substituent at the 3-position influences the regioselectivity of these reactions.

  • Both Compounds: In pyridine chemistry, electrophilic substitution is generally directed to the 3-position (meta to the nitrogen).[13][14] However, in 2-pyridones, the carbonyl group and the ring nitrogen's lone pair participation create a different electronic landscape. The electron-donating nature of both the hydroxyl and methoxy groups activates the ring towards EAS, primarily at the C4 and C6 positions. The precise outcome can depend heavily on the reaction conditions and the specific electrophile used.

Conversion to 2-Chloropyridines: A Gateway to Further Functionalization

A critical reaction of 2-pyridones is their conversion to 2-chloropyridines using reagents like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂).[15][16] These 2-chloropyridines are valuable intermediates for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

  • 3-Hydroxy-2(1H)-pyridone: The free hydroxyl group can interfere with chlorinating agents. Protection of the hydroxyl group is often necessary before attempting the chlorination, adding steps to the synthesis.

  • This compound: The methoxy group is stable under typical chlorination conditions, allowing for a direct and high-yielding conversion to 2-chloro-3-methoxypyridine. This makes it the preferred starting material for syntheses that require a 2-chloro-3-substituted pyridine intermediate.

Mechanism: O-Demethylation

The cleavage of the methyl ether in this compound to unmask the hydroxyl group is a key synthetic step. Reagents like boron tribromide (BBr₃), L-Selectride, or pyridinium chloride are commonly used.[17][18]

Caption: Lewis acid-mediated demethylation of an aryl methyl ether.

Experimental Protocols: Validated Methodologies

To provide a practical context, here are representative, detailed protocols for key transformations.

Protocol 1: N-Alkylation of this compound

This protocol describes the synthesis of 1-benzyl-3-methoxy-2(1H)-pyridone.

  • Reagents:

    • This compound (1.0 eq)

    • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

    • Benzyl bromide (1.1 eq)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add this compound and anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride portion-wise over 10 minutes. Gas evolution will be observed.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

    • Cool the reaction mixture back to 0 °C and add benzyl bromide dropwise via syringe.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Workup and Purification:

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the N-alkylated product.

Protocol 2: O-Demethylation of 1-Aryl-3-methoxy-2(1H)-pyridone

This protocol outlines the final step to access the 3-hydroxy derivative, a common strategy in the synthesis of endonuclease inhibitors.[1][19]

  • Reagents:

    • Substituted this compound (1.0 eq)

    • Boron tribromide (BBr₃, 1M solution in CH₂Cl₂, 3.0 eq)

    • Anhydrous Dichloromethane (CH₂Cl₂)

  • Procedure:

    • Dissolve the this compound derivative in anhydrous CH₂Cl₂ in a flame-dried flask under an argon atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add the BBr₃ solution dropwise over 20 minutes. The solution may change color.

    • Stir the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 4 hours.

  • Workup and Purification:

    • Cool the reaction to 0 °C and quench by the slow, dropwise addition of methanol, followed by water.

    • Extract the mixture with CH₂Cl₂ (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product is often purified by recrystallization or column chromatography to yield the final 3-hydroxy-2(1H)-pyridone.

Summary: Making the Right Choice

The decision to use this compound versus 3-hydroxy-2(1H)-pyridone is a strategic one, dictated by the overall synthetic plan.

ScenarioRecommended ReagentRationale
Selective N-Alkylation or N-Arylation This compound Avoids competitive O-alkylation and the need for protection/deprotection steps.
Synthesis of 2-Chloropyridines This compound The methoxy group is inert to common chlorinating agents like POCl₃, allowing for a direct conversion.
Direct use of the 3-OH (e.g., as a metal chelator) 3-Hydroxy-2(1H)-pyridone The free hydroxyl is essential for the target molecule's function, such as in iron chelators.[20]
Introducing substituents via O-alkylation 3-Hydroxy-2(1H)-pyridone The hydroxyl group provides a direct handle for introducing a variety of ether linkages.

References

  • ChemBK. (2024, April 9). 3-Hydroxy-2-pyridone.
  • Song, S., et al. (2022, March 23). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry.
  • Kontoghiorghes, G. J., & Kleanthous, M. (1995). Novel 3-hydroxy-2(1H)-pyridinones. Synthesis, iron(III)-chelating properties and biological activity. Journal of Medicinal Chemistry.
  • Google Patents. (n.d.). Preparation of 2-chloropyridine. (JP3046137B2).
  • Gagnon, D., et al. (2016). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. Bioorganic & Medicinal Chemistry Letters.
  • Parhi, A. K., et al. (2013). Discovery of Novel Phenyl-Substituted 3-Hydroxypyridin-2(1H)-ones as Potent Influenza Endonuclease Inhibitors. ACS Medicinal Chemistry Letters. (Note: This is the underlying research cited in source[1], URL is for context).
  • Preprints.org. (2022, June 30). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance.
  • Hernández-Vázquez, E., et al. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Molecules.
  • Chemical & Pharmaceutical Bulletin. (2001). Chemoselective Demethylation of Methoxypyridine.
  • Stenutz. (n.d.). This compound.
  • NIST. (n.d.). This compound.
  • Li, J., et al. (2018). Synthesis and DABCO‐induced demethylation of 3‐cyano‐4‐methoxy‐2‐pyridone derivatives. Journal of Heterocyclic Chemistry.
  • PubChem. (n.d.). 3-Methoxy-2-pyridone.
  • Hider, R. C., et al. (1991). Synthesis, physicochemical properties, and evaluation of N-substituted-2-alkyl-3-hydroxy-4(1H)-pyridinones. Journal of Medicinal Chemistry.
  • Molecules. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions.
  • Quora. (2017, April 10). Why does an electrophilic substitution reaction take place in the 3rd position of pyridine?
  • Wikipedia. (n.d.). 2-Chloropyridine.
  • MDPI. (2022, December 7). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions.
  • ResearchGate. (n.d.). Electrophilic substitution in benzo[b]furo[2,3-c]pyridines: nitration, acylation.
  • NIST. (n.d.). 2(1H)-Pyridinone, 3-hydroxy-.
  • NIH. (n.d.). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure.
  • NIST. (n.d.). This compound.
  • ResearchGate. (n.d.). SYNTHESIS OF 3-HYDROXY-2-ALKYLPYRIDINES.
  • SIELC Technologies. (2018, February 16). 3-Hydroxy-2-pyridone.
  • ResearchGate. (n.d.). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery.
  • ACS Publications. (n.d.). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines.
  • Google Patents. (n.d.). Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties. (US7053218B2).
  • PubMed. (2022, August 26). Synthesis of N-Substituted 3-Amino-2-pyridones.
  • ResearchGate. (n.d.). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions.
  • Google Patents. (n.d.). Process for the preparation of 2-chloropyridine. (US3153044A).
  • RSC Publishing. (n.d.). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory.
  • Organic Chemistry Portal. (n.d.). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters.
  • Semantic Scholar. (1994, May 2). N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone.
  • Wikipedia. (n.d.). 2-Pyridone.
  • YouTube. (2014, June 16). Electrophilic Substitution of Pyrrole and Pyridine.
  • ACS Publications. (2018, May 16). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides.

Sources

A Comparative Guide to the Synthetic Strategies for 3-Methoxy-2(1H)-pyridone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Methoxy-2(1H)-pyridone

This compound (CAS 20928-63-6), with a molecular formula of C₆H₇NO₂ and a molecular weight of 125.13 g/mol , is a key building block in medicinal chemistry.[1][2] Its structure is a recurring motif in a variety of biologically active molecules. Notably, it serves as a precursor in the synthesis of complex therapeutic agents, including cepabactin and azabenzoisocoumarins.[3][4] The strategic placement of the methoxy and pyridone functionalities allows for diverse chemical modifications, making it a versatile scaffold in drug discovery programs. This guide will explore and compare the primary synthetic routes to this valuable compound, providing the necessary detail for researchers to make informed decisions in their synthetic endeavors.

Method 1: O-Methylation of 3-Hydroxy-2(1H)-pyridone

The most direct and commonly employed strategy for the synthesis of this compound is the O-methylation of its precursor, 3-hydroxy-2(1H)-pyridone. This approach appears straightforward, but the inherent ambident nucleophilicity of the hydroxypyridone system presents a significant challenge: the potential for competing N-methylation. The choice of methylating agent and reaction conditions is therefore paramount to achieving the desired regioselectivity.

Synthesis of the Precursor: 3-Hydroxy-2(1H)-pyridone

A reliable synthesis of the starting material is essential. A common method involves the oxidative rearrangement of furfurylamine.

Experimental Protocol: Synthesis of 3-Hydroxy-2(1H)-pyridone

  • To a solution of furfurylamine in aqueous hydrochloric acid, add hydrogen peroxide dropwise at a controlled temperature (typically 0-5 °C).

  • After the addition is complete, the reaction mixture is heated to reflux (around 100-105 °C) for a short period (e.g., 30 minutes).

  • Upon cooling, the product, 3-hydroxy-2(1H)-pyridone, can be isolated and purified. This method has been reported to yield the product in the range of 76%.[5]

O-Methylation Strategies: A Comparative Analysis

Two primary methylating systems will be discussed: a classical approach using methyl iodide and a more selective method employing diazomethane.

Strategy A: Methyl Iodide with a Base

This method utilizes a simple alkyl halide and a base to effect methylation. While readily available, this approach often suffers from poor regioselectivity.

Experimental Protocol (Illustrative) A mixture of 3-hydroxy-2(1H)-pyridone, a base such as silver carbonate, and an excess of methyl iodide in a suitable solvent like toluene is heated.

Discussion of Causality: The pyridone nitrogen and the hydroxyl oxygen are both nucleophilic. In the presence of a base, the hydroxyl group is deprotonated to form a more nucleophilic alkoxide. However, the ring nitrogen remains a potent nucleophile. The choice of solvent and counter-ion can influence the O/N alkylation ratio, but achieving high selectivity for O-methylation with this method is often challenging. Experimental data indicates that this reaction can lead to a mixture of products, with the N-methylated isomer being the major product (67%) and the desired O-methylated product, this compound, being formed in a lower yield (28%).[6] This lack of selectivity necessitates tedious purification steps and results in a significant loss of material.

Strategy B: Diazomethane in a Non-polar Solvent System

A more refined and selective method for O-methylation involves the use of diazomethane, particularly in a non-polar solvent mixture.

Expertise & Experience: The chemoselectivity of diazomethane towards O-methylation of hydroxypyridines is significantly enhanced in a non-polar environment. The use of a tert-butanol/ether solvent system has been shown to favor the protonation of diazomethane by the more acidic hydroxyl group, leading to the formation of a methyldiazonium species that then methylates the resulting alkoxide. The less acidic N-H bond of the pyridone tautomer is less likely to protonate the diazomethane, thus minimizing N-methylation. A study by Adamczyk et al. demonstrated that the treatment of 3-hydroxypyridine with diazomethane in an ether/tert-butanol mixture can produce 3-methoxypyridine in a 75% yield with only trace amounts of the N-methylated byproduct.[1]

Experimental Protocol: Selective O-Methylation with Diazomethane

Caution: Diazomethane is a toxic and potentially explosive gas. This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

  • Prepare a solution of diazomethane in ether. Organic Syntheses provides a detailed and vetted procedure for the safe preparation of diazomethane from N-methyl-N-nitroso-p-toluenesulfonamide (Diazald).[7]

  • Dissolve 3-hydroxy-2(1H)-pyridone in a mixture of tert-butanol and ether.

  • Cool the solution of the hydroxypyridone to -20 °C.

  • Slowly add the ethereal solution of diazomethane to the cooled hydroxypyridone solution with stirring.

  • Allow the reaction to warm to room temperature and stir for several hours (e.g., 14-20 hours).

  • Carefully quench any excess diazomethane by the dropwise addition of acetic acid until the yellow color of diazomethane disappears.

  • The solvent is then removed under reduced pressure, and the crude product is purified, typically by column chromatography, to yield pure this compound.

Trustworthiness: This protocol's reliability stems from the mechanistic principles that govern the reaction. The controlled temperature and the specific solvent system are critical for ensuring high selectivity. Monitoring the reaction by thin-layer chromatography (TLC) is recommended to ensure the complete consumption of the starting material.

Method 2: De Novo Ring Construction (Cyclization Strategy)

An alternative to modifying a pre-existing pyridine ring is to construct the 3-methoxy-2-pyridone scaffold from acyclic precursors. This approach can offer advantages in terms of controlling the substitution pattern from the outset.

While a direct, one-pot synthesis of this compound via cyclization from simple acyclic precursors is not prominently documented, a plausible strategy can be extrapolated from established methods for synthesizing substituted 2-pyridones. A viable approach would involve the condensation of a β-ketoester equivalent bearing a methoxy group at the appropriate position with an activated acetonitrile derivative.

Conceptual Workflow:

A hypothetical, yet chemically sound, approach would involve the reaction of an enamine or enolate derived from a methoxy-substituted β-dicarbonyl compound with cyanoacetamide or a related species.

Hypothetical Experimental Protocol:

  • Preparation of a Methoxy-Substituted Precursor: A key starting material could be a derivative of 3-methoxy-2,4-pentanedione or a similar β-dicarbonyl compound.

  • Condensation and Cyclization: The methoxy-β-dicarbonyl compound would be reacted with cyanoacetamide in the presence of a base catalyst (e.g., piperidine or a sodium alkoxide). The initial condensation would be followed by an intramolecular cyclization and dehydration to form the 2-pyridone ring.

Discussion of Causality: This strategy relies on the classical Hantzsch pyridine synthesis or related condensation reactions. The regiochemistry is dictated by the electrophilic and nucleophilic centers of the chosen acyclic precursors. The primary challenge in this approach lies in the synthesis and stability of the required methoxy-substituted acyclic starting materials, which may be more complex than the synthesis of 3-hydroxy-2(1H)-pyridone.

Comparison of Synthetic Methods

FeatureMethod 1A: O-Methylation (MeI/Base)Method 1B: O-Methylation (Diazomethane)Method 2: Cyclization (Hypothetical)
Overall Yield Low (e.g., ~28%)Good (e.g., ~75%)Potentially moderate to good, but dependent on precursor synthesis
Regioselectivity Poor (significant N-methylation)Excellent (highly selective for O-methylation)Excellent (controlled by precursor structure)
Number of Steps 2 (from furfurylamine)2 (from furfurylamine)Potentially multi-step to synthesize precursors
Starting Materials Readily availableDiazomethane requires careful preparationPrecursors may not be commercially available and require synthesis
Safety Concerns Standard laboratory hazardsHigh: Diazomethane is toxic and explosiveDependent on the specific reagents used
Scalability Limited by purification challengesLimited by the safe handling of diazomethanePotentially scalable if precursors are accessible
Purification Difficult due to isomeric byproductsRelatively straightforwardDependent on reaction efficiency

Visualizing the Synthetic Pathways

Synthetic_Pathways cluster_0 Method 1: O-Methylation cluster_1A Strategy A cluster_1B Strategy B cluster_2 Method 2: Cyclization (Conceptual) Furfurylamine Furfurylamine H2O2_HCl H₂O₂ / HCl Furfurylamine->H2O2_HCl Three_Hydroxy 3-Hydroxy-2(1H)-pyridone H2O2_HCl->Three_Hydroxy Oxidative Rearrangement MeI_Base CH₃I / Base Three_Hydroxy->MeI_Base Diazomethane CH₂N₂ / t-BuOH Three_Hydroxy->Diazomethane N_Methyl N-Methylated Byproduct MeI_Base->N_Methyl Major Product Three_Methoxy_A This compound MeI_Base->Three_Methoxy_A Poor Selectivity (Low Yield) Three_Methoxy_B This compound Diazomethane->Three_Methoxy_B High Selectivity (Good Yield) Acyclic_Precursors Acyclic Methoxy Precursors Cyclization_Step Base-catalyzed Condensation/ Cyclization Acyclic_Precursors->Cyclization_Step Three_Methoxy_C This compound Cyclization_Step->Three_Methoxy_C

Caption: Synthetic routes to this compound.

Conclusion and Recommendations

Based on the available data, the O-methylation of 3-hydroxy-2(1H)-pyridone using diazomethane in a tert-butanol/ether solvent system (Method 1B) emerges as the most efficient and reliable method for the laboratory-scale synthesis of this compound. This approach offers a significant advantage in terms of regioselectivity, leading to higher yields of the desired product and simplifying purification. The primary drawback is the hazardous nature of diazomethane, which necessitates stringent safety protocols.

The classical methylation using methyl iodide (Method 1A) is less favorable due to its poor selectivity, resulting in a difficult separation and low yield of the target compound.

The de novo synthesis via a cyclization reaction (Method 2) remains a conceptually viable but less explored option for this specific target. While it offers the potential for high regioselectivity, the accessibility of the required acyclic precursors is a major consideration. Further research into this area could yield a scalable and safe alternative to the methylation routes.

For researchers requiring a dependable and high-yielding synthesis of this compound, and who are equipped to handle diazomethane safely, Method 1B is the recommended approach.

References

  • Klumpp, C., et al. (2005). From a total synthesis of cepabactin and its 3:1 ferric complex to the isolation of a 1:1:1 mixed complex between iron (III), cepabactin and pyochelin. Bioorganic & medicinal chemistry letters, 15(6), 1721-1724. [Link]
  • Zhang W., & Pugh G. (2003). Free radical reactions for heterocycle synthesis. Part 6: 2-Bromobenzoic acids as building blocks in the construction of nitrogen heterocycles. Tetrahedron, 59(17), 3009-3018. [Link]
  • Gelin, R., et al. (2015). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. European Journal of Medicinal Chemistry, 90, 834-846. [Link]
  • Stankevičiūtė, J., et al. (2016). Oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1. Scientific reports, 6, 39129. [Link]
  • PubChem. 3-Methoxy-2-pyridone.
  • ResearchGate. How to synthesizer of 3-hydroxy pyridine? [Link]
  • NIST. This compound. NIST Chemistry WebBook. [Link]
  • Adamczyk, M., Johnson, D. D., & Reddy, R. E. (1999). Methylation of Hydroxypyridines.
  • Kebaili, A., et al. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. Chemistry Proceedings, 14(1), 89. [Link]
  • Organic Syntheses. 3-cyano-6-methyl-2(1)-pyridone. [Link]
  • Google Patents. CN105272908A - Synthesizing technology for 3-hydroxy-2-nitropyridine.
  • Stenutz. This compound. [Link]
  • Organic Syntheses. 1(2H)-Azulenone, 3,4-dihydro-. [Link]

Sources

The Methoxy Advantage: A Comparative Guide to the Biological Activity of 3-Methoxy-2(1H)-pyridone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the 2-pyridone scaffold stands out as a "privileged structure," a core molecular framework that consistently yields compounds with diverse and potent biological activities.[1][2] Its ability to act as both a hydrogen bond donor and acceptor, coupled with favorable physicochemical properties, makes it a frequent starting point in the quest for novel therapeutics.[2] This guide delves into a specific, yet highly significant, subset of this family: 3-methoxy-2(1H)-pyridone derivatives. Here, we provide a comparative analysis of their biological performance against key analogs, particularly their 3-hydroxy counterparts, supported by experimental data and detailed methodologies to inform and guide future research endeavors.

Introduction to the 2-Pyridone Scaffold

The 2-pyridone ring exists in tautomeric equilibrium with its 2-hydroxypyridine form, although the pyridone form typically predominates. This structural feature is fundamental to its biological activity, influencing its interactions with various biomolecular targets. The versatility of the 2-pyridone scaffold has led to the development of derivatives with a wide array of therapeutic properties, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities.[1][3]

This guide will focus on the impact of the substituent at the 3-position of the pyridone ring, with a particular emphasis on the methoxy group (-OCH₃). We will explore how this seemingly simple modification influences the biological activity profile when compared to other analogs, such as those bearing a hydroxyl (-OH) or a halogen group at the same position.

I. Anticancer Activity: A Focus on Kinase Inhibition

Numerous 2-pyridone derivatives have been investigated as potential anticancer agents, with a significant number demonstrating potent inhibitory activity against various protein kinases.[4][5] Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.

Comparative Analysis of Kinase Inhibitory Activity

The substitution at the 3-position of the 2-pyridone ring can significantly impact the potency and selectivity of kinase inhibition. While direct comparative studies of a broad range of 3-substituted analogs are limited, analysis of the available literature allows for a compelling structure-activity relationship (SAR) to be established. For instance, studies on Pim-1 kinase inhibitors have highlighted the importance of the substituents on the pyridone ring.[5][6]

Derivative ClassTarget KinaseIC₅₀ (µM)Reference CompoundIC₅₀ (µM)Source
Pyridothienopyrimidinones (6c)Pim-14.62StaurosporineNot specified[6]
Pyridothienopyrimidinones (7a)Pim-11.18StaurosporineNot specified[6]
Pyridothienopyrimidinones (7c)Pim-11.38StaurosporineNot specified[6]
Pyridothienopyrimidinones (7d)Pim-11.97StaurosporineNot specified[6]
Benzofuro[3,2-b]pyridin-2(1H)-one (16b)Btk0.139IbrutinibNot specified[4]
Benzofuro[3,2-b]pyridin-2(1H)-one (16b)PI3Kδ0.275IdelalisibNot specified[4]
Benzofuro[3,2-b]pyridin-2(1H)-one (6f)BTK0.074IbrutinibNot specified[4]
Benzofuro[3,2-b]pyridin-2(1H)-one (6f)PI3Kδ0.170IdelalisibNot specified[4]

This table is a synthesis of data from multiple sources to illustrate the kinase inhibitory potential of pyridone-containing scaffolds. Direct comparison of 3-methoxy derivatives with their immediate analogs in the same study is ideal but not always available.

The data suggests that the pyridone core is a versatile scaffold for designing potent kinase inhibitors. The methoxy group, in particular, can contribute to favorable interactions within the ATP-binding pocket of kinases, often through hydrophobic interactions and by influencing the overall electronic properties of the molecule.

Signaling Pathway: Pim-1 Kinase and its Role in Cancer

Pim-1 is a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell survival, proliferation, and drug resistance. Its inhibition is a promising strategy for cancer therapy.

Pim1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_apoptosis Apoptosis Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Pim1 Pim-1 Bad Bad Pim1->Bad Phosphorylates (inactivates) p27 p27 Pim1->p27 Phosphorylates (degrades) Cdc25A Cdc25A Pim1->Cdc25A Phosphorylates (activates) Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis_Inhibition Apoptosis Inhibition Bcl2->Apoptosis_Inhibition Promotes Cell_Cycle Cell Cycle Progression p27->Cell_Cycle Inhibits Cdc25A->Cell_Cycle Promotes Pim1_gene Pim-1 Gene Transcription STAT_dimer->Pim1_gene Induces Pim1_gene->Pim1 Translates to Cytokine Cytokine Cytokine->Cytokine_Receptor Binds Pyridone_Inhibitor This compound Derivative Pyridone_Inhibitor->Pim1 Inhibits

Caption: The Pim-1 signaling pathway in cancer cell survival and proliferation.

Experimental Protocol: Pim-1 Kinase Inhibition Assay

This protocol outlines a common method for assessing the inhibitory activity of compounds against Pim-1 kinase using a radioisotope-based filter binding assay.[6]

Materials:

  • Active Pim-1 kinase

  • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

  • Substrate peptide (e.g., CREBtide)

  • [γ-³²P]ATP

  • Test compounds (this compound derivatives and analogs) dissolved in DMSO

  • Positive control inhibitor (e.g., Staurosporine)

  • 96-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Reaction Setup: In a 96-well plate, combine the kinase assay buffer, the substrate peptide, and the test compound at various concentrations.

  • Enzyme Addition: Add the active Pim-1 kinase to each well to initiate the reaction. Include wells with a positive control inhibitor and a no-enzyme control.

  • Initiation of Phosphorylation: Add [γ-³²P]ATP to each well to start the phosphorylation reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 10-30 minutes).

  • Reaction Termination: Stop the reaction by adding a solution such as 3% phosphoric acid.

  • Filter Binding: Transfer the reaction mixtures to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³²P]ATP will be washed away.

  • Washing: Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unbound radioactivity.

  • Scintillation Counting: After drying the filter plate, add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor) and determine the IC₅₀ value by fitting the data to a dose-response curve.

II. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The 2-pyridone scaffold is also a fertile ground for the discovery of novel antimicrobial agents.[3] Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.

Comparative Analysis of Antimicrobial Activity

The nature of the substituent at the 3-position of the pyridone ring plays a critical role in determining the antimicrobial spectrum and potency. Studies have shown that both 3-hydroxy and 3-methoxy-pyridone derivatives can exhibit significant antimicrobial activity.

DerivativeOrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)Source
Hydroxypyridone (5d)S. aureus6.25Ampicillin12.5[1]
Hydroxypyridone (5f)S. aureus6.25Ampicillin12.5[1]
Hydroxypyridone (22d)C. albicans3.12Clotrimazole6.25[1]
3-Alkylpyridine AnalogS. aureus>128Ciprofloxacin0.25[7]
3-Alkylpyridine AnalogE. coli>128Ciprofloxacin0.06[7]
Pyridazinone (7)S. aureus (MRSA)7.8AmikacinNot specified[8]
Pyridazinone (13)A. baumannii3.74AmikacinNot specified[8]

The antimicrobial activity is often influenced by factors such as lipophilicity, which affects the compound's ability to penetrate the microbial cell wall and membrane. The methoxy group, being more lipophilic than a hydroxyl group, can enhance this penetration.

Experimental Workflow: Antimicrobial Susceptibility Testing

MIC_Workflow cluster_prep Preparation cluster_assay Microdilution Assay cluster_analysis Data Analysis Compound_Prep Prepare stock solutions of This compound derivatives and analogs in DMSO Serial_Dilution Perform serial two-fold dilutions of compounds in a 96-well plate Compound_Prep->Serial_Dilution Media_Prep Prepare Mueller-Hinton Broth (MHB) Media_Prep->Serial_Dilution Inoculum_Prep Prepare standardized bacterial inoculum (0.5 McFarland standard) Inoculation Inoculate each well with the bacterial suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Visual_Inspection Visually inspect for turbidity (bacterial growth) Incubation->Visual_Inspection MIC_Determination Determine the Minimum Inhibitory Concentration (MIC) - the lowest concentration with no visible growth Visual_Inspection->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Materials:

  • Test compounds (this compound derivatives and analogs)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or McFarland standards

  • Positive control antibiotic (e.g., Ampicillin, Gentamicin)

  • DMSO (for dissolving compounds)

Procedure:

  • Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar plate. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a stock solution of each test compound in DMSO. Perform serial two-fold dilutions of the compounds in MHB in a 96-well plate to obtain a range of concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound.

  • Controls: Include a positive control (bacteria with a known antibiotic), a negative control (broth only), and a growth control (bacteria in broth with DMSO).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria, as detected by the absence of turbidity.

III. Other Enzyme Inhibition: Exploring Broader Therapeutic Potential

Beyond kinases, 2-pyridone derivatives have shown inhibitory activity against a variety of other enzymes, suggesting a broader therapeutic potential.

Comparative Analysis of Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea and is a key virulence factor for some pathogenic bacteria, such as Helicobacter pylori. Inhibition of urease is a potential therapeutic strategy for treating infections caused by these bacteria. Structure-activity relationship studies of pyridin-2(1H)-one derivatives as urease inhibitors have indicated that electron-releasing groups on the scaffold can be important for modulating biological activity.[4]

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with a wide range of biological activities. The methoxy group, through its electronic and steric properties, can significantly influence the potency and selectivity of these compounds against various biological targets, including kinases and microbial enzymes. This comparative guide highlights the importance of the 3-substituent on the 2-pyridone ring and provides a framework for the rational design and evaluation of new derivatives. Further direct comparative studies of this compound derivatives against a panel of their analogs are warranted to fully elucidate the "methoxy advantage" and to accelerate the discovery of new drug candidates.

References

  • Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. (n.d.).
  • IC 50 values for compounds against PI3Kδ and BTK in kinase inhibition assay. (n.d.).
  • Synthesis and characterization of some hydroxypyridone derivatives and their evaluation as antimicrobial agents. (2012). PubMed. [Link]
  • An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation. (n.d.).
  • Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase. (2007). PubMed. [Link]
  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. (n.d.).
  • Synthesis and characterization of some hydroxypyridone derivatives and their evaluation as antimicrobial agents. (n.d.).
  • Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode. (2013).
  • Chemi-Verse™ PIM1 Kinase Assay Kit. (n.d.). BPS Bioscience. [Link]
  • Antimicrobial Activities of Some Pyrazoline and Hydrazone Deriv
  • Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. (n.d.). Taylor & Francis Online. [Link]
  • Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Deriv
  • Research Article Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. (2022). Hindawi. [Link]
  • Recent Advances of Pyridinone in Medicinal Chemistry. (n.d.). Frontiers. [Link]

Sources

A Researcher's Guide to the Spectroscopic Analysis and Comparison of Pyridone Isomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the three principal isomers of pyridone: 2-pyridone, 3-hydroxypyridine, and 4-pyridone. For researchers, scientists, and professionals in drug development, the accurate differentiation and characterization of these isomers are paramount, as their distinct electronic and structural properties significantly influence their chemical reactivity, biological activity, and pharmaceutical potential. This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectroscopic output, grounded in established principles and supported by experimental data.

The Structural and Tautomeric Landscape of Pyridone Isomers

Pyridone isomers exist in a dynamic equilibrium between their lactam (pyridone) and lactim (hydroxypyridine) tautomeric forms. This equilibrium is highly sensitive to the molecular environment, including solvent polarity and physical state, which in turn dictates their spectroscopic signatures. Understanding this tautomerism is fundamental to interpreting their spectra correctly.

  • 2-Pyridone primarily exists in the lactam form in polar solvents and the solid state, while the lactim form, 2-hydroxypyridine, is favored in non-polar solvents and the gas phase.[1]

  • 3-Hydroxypyridine is unique in that it exists as a mixture of the enol (hydroxypyridine) and a zwitterionic keto (pyridone) form in aqueous solutions.[2][3] In non-polar solvents, the enol form predominates.[4]

  • 4-Pyridone , similar to 2-pyridone, favors the lactam form in polar solvents.[4][5]

The distinct positions of the nitrogen and oxygen atoms in these isomers lead to significant differences in conjugation, charge distribution, and hydrogen bonding capabilities, all of which are reflected in their spectroscopic profiles.[6]

tautomers cluster_2pyridone 2-Pyridone / 2-Hydroxypyridine cluster_3hydroxypyridine 3-Hydroxypyridine / 3-Pyridone cluster_4pyridone 4-Pyridone / 4-Hydroxypyridine 2-pyridone 2-Pyridone (Lactam) 2-hydroxypyridine 2-Hydroxypyridine (Lactim) 2-pyridone->2-hydroxypyridine Tautomerization 2-hydroxypyridine->2-pyridone 3-hydroxypyridine 3-Hydroxypyridine (Enol) 3-pyridone 3-Pyridone (Zwitterion) 3-hydroxypyridine->3-pyridone Tautomerization 3-pyridone->3-hydroxypyridine 4-pyridone 4-Pyridone (Lactam) 4-hydroxypyridine 4-Hydroxypyridine (Lactim) 4-pyridone->4-hydroxypyridine Tautomerization 4-hydroxypyridine->4-pyridone

Caption: Tautomeric equilibria of pyridone isomers.

I. UV-Visible (UV-Vis) Spectroscopy: A Probe of Electronic Transitions

UV-Vis spectroscopy provides valuable information about the conjugated π-systems within the pyridone isomers. The position of the maximum absorption (λmax) is sensitive to the extent of conjugation and the tautomeric form present.

In general, the pyridone (lactam) forms, with their cross-conjugated systems, tend to absorb at different wavelengths compared to the more aromatic hydroxypyridine (lactim) forms. The choice of solvent is critical, as it can shift the tautomeric equilibrium and thus alter the observed spectrum.

IsomerTautomeric FormSolventλmax (nm)
2-Pyridone LactamMethanol226, 298[1]
LactamWater293[7]
3-Hydroxypyridine EnolCyclohexane278[4]
Zwitterionic KetoWater247, 315[4]
4-Pyridone LactamWater~255

Discussion:

The lactam form of 2-pyridone in polar solvents like methanol and water exhibits strong absorption around 293-298 nm.[1][7] In contrast, 3-hydroxypyridine in a non-polar solvent like cyclohexane, where the enol form dominates, shows a λmax at 278 nm.[4] In water, the presence of the zwitterionic keto form of 3-hydroxypyridine gives rise to two distinct absorption bands at 247 nm and 315 nm.[4] 4-Pyridone in aqueous solution, existing predominantly in the keto form, displays a strong absorption band around 255 nm. These distinct spectral shifts provide a reliable method for distinguishing the isomers, particularly when analyzing their behavior in solvents of varying polarity.

II. Infrared (IR) Spectroscopy: Unveiling Functional Groups and Tautomeric Forms

Infrared spectroscopy is a powerful tool for identifying the predominant tautomeric form of pyridone isomers by probing their characteristic vibrational modes. The most diagnostic bands are the C=O stretching vibration of the pyridone form and the O-H and N-H stretching vibrations.

IsomerCharacteristic IR Bands (cm⁻¹)Interpretation
2-Pyridone ~1682 (s, C=O), ~3440 (br, m, N-H)Predominantly lactam form in the solid state, characterized by a strong carbonyl stretch and N-H stretching.[1]
3-Hydroxypyridine ~3650 (vapor, O-H), 1577 (ring)In the vapor phase, a sharp O-H stretch is observed. In the condensed state, ring vibrations shift due to hydrogen bonding.[8]
4-Pyridone ~1640 (C=O), ~1540 (C=C)Strong absorption in the carbonyl region, with mixing between C=C and C=O stretching vibrations.[9]

Discussion:

The IR spectrum of 2-pyridone in the solid state (as a KBr pellet) provides clear evidence for the lactam structure, with a strong carbonyl (C=O) stretching band around 1682 cm⁻¹ and the absence of a strong, sharp O-H band.[1] Instead, a broad N-H stretching band is observed. For 3-hydroxypyridine , the vibrational spectrum is highly dependent on the physical state. In the vapor phase, a characteristic free O-H stretching vibration is seen around 3650 cm⁻¹, indicative of the hydroxypyridine form.[8] In the solid state, intermolecular hydrogen bonding leads to a significant broadening and shifting of the O-H band and alters the ring vibration frequencies. 4-Pyridone also shows a strong carbonyl absorption, confirming the predominance of the keto tautomer in the solid state. Studies have shown that there is significant vibrational mixing between the C=O and C=C stretching modes in 4-pyridone and its derivatives.[9]

III. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of pyridone isomers, providing detailed information about the chemical environment of each proton and carbon atom. Chemical shifts are highly sensitive to the electron density around the nuclei, which is directly influenced by the tautomeric form and the position of the heteroatoms.

Comparative ¹H NMR Data
IsomerH-2 (δ, ppm)H-3 (δ, ppm)H-4 (δ, ppm)H-5 (δ, ppm)H-6 (δ, ppm)Solvent
2-Pyridone -7.987.217.238.07CD₃OD[1]
3-Hydroxypyridine 8.28-8.097.337.29CDCl₃
4-Pyridone 7.8 (d)6.4 (d)-6.4 (d)7.8 (d)DMSO-d₆
Comparative ¹³C NMR Data
IsomerC-2 (δ, ppm)C-3 (δ, ppm)C-4 (δ, ppm)C-5 (δ, ppm)C-6 (δ, ppm)Solvent
2-Pyridone 155.9125.8140.8124.4138.3CD₃OD[1]
3-Hydroxypyridine 141.5156.1127.3124.1145.2DMSO-d₆
4-Pyridone 139.5116.5175.4116.5139.5DMSO-d₆

Discussion:

The NMR spectra of the three isomers show significant differences. In 2-pyridone , the presence of the carbonyl group at C-2 results in a downfield shift of the adjacent C-6 proton. The ¹³C NMR spectrum shows the C-2 carbon at a characteristic downfield chemical shift of ~156 ppm, indicative of a carbonyl carbon in an amide-like environment.[1]

For 3-hydroxypyridine , the proton at C-2 is significantly deshielded due to its proximity to the electronegative nitrogen atom. The ¹³C spectrum shows the C-3 carbon, bearing the hydroxyl group, at a downfield position.

In 4-pyridone , the symmetry of the molecule in its dominant lactam form is evident in the NMR spectra. The protons and carbons at the 2 and 6 positions are equivalent, as are those at the 3 and 5 positions. The most downfield carbon signal is C-4, the carbonyl carbon, appearing at approximately 175 ppm.

IV. Mass Spectrometry (MS): Elucidating Fragmentation Pathways

Mass spectrometry, particularly with electron ionization (EI), provides information about the molecular weight of the isomers and their characteristic fragmentation patterns. The stability of the resulting fragment ions can offer clues about the initial structure. All three isomers have the same nominal mass of 95 g/mol .

IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)
2-Pyridone 9567 (M-CO)
3-Hydroxypyridine 9567 (M-CO)
4-Pyridone 9567 (M-CO)

Discussion:

Upon electron ionization, all three pyridone isomers typically show a prominent molecular ion peak at m/z 95. A common and diagnostic fragmentation pathway for pyridones is the loss of a neutral carbon monoxide (CO) molecule, resulting in a fragment ion at m/z 67. This fragmentation is characteristic of the lactam tautomer. The relative intensities of the molecular ion and the [M-CO]⁺ fragment can vary between the isomers, reflecting the relative stabilities of the molecular ions and the ease of CO loss. For a definitive differentiation using mass spectrometry, high-resolution mass spectrometry can confirm the elemental composition, and tandem mass spectrometry (MS/MS) can be employed to analyze the fragmentation of the m/z 95 ion in more detail, potentially revealing subtle differences in the fragmentation pathways of the isomers.

Experimental Protocols

The following are detailed, step-by-step methodologies for the spectroscopic analysis of pyridone isomers.

experimental_workflow Sample_Preparation Sample Preparation (Solid Isomer) UV_Vis UV-Vis Spectroscopy Sample_Preparation->UV_Vis IR ATR-FTIR Spectroscopy Sample_Preparation->IR NMR NMR Spectroscopy (¹H and ¹³C) Sample_Preparation->NMR MS EI-Mass Spectrometry Sample_Preparation->MS Data_Analysis Comparative Data Analysis UV_Vis->Data_Analysis IR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis

Caption: General experimental workflow for spectroscopic comparison.

Protocol 1: UV-Vis Spectroscopy
  • Solution Preparation: Accurately weigh approximately 1-5 mg of the pyridone isomer and dissolve it in a known volume (e.g., 10 mL) of a spectroscopic grade solvent (e.g., methanol or water) in a volumetric flask to create a stock solution. Further dilute the stock solution to obtain a final concentration that gives an absorbance reading between 0.1 and 1.0.

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20 minutes for stabilization.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used for the sample analysis. Place the cuvette in the spectrophotometer and record a baseline spectrum.

  • Sample Measurement: Rinse the cuvette with a small amount of the sample solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum over a range of 200-400 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each isomer.

Protocol 2: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
  • Instrument and Sample Preparation: Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely. No further sample preparation is needed for the solid pyridone isomers.

  • Background Spectrum: With the clean, empty ATR accessory in place, collect a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

  • Sample Analysis: Place a small amount of the solid pyridone isomer onto the center of the ATR crystal. Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Spectral Acquisition: Collect the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands, paying close attention to the C=O, N-H, and O-H stretching regions.

Protocol 3: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the pyridone isomer in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary compared to the ¹H spectrum. Proton decoupling is typically used to simplify the spectrum and improve sensitivity.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign the chemical shifts for both ¹H and ¹³C spectra with the aid of coupling patterns and, if necessary, 2D NMR experiments (e.g., COSY, HSQC).

Protocol 4: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe.

  • Ionization: Volatilize the sample by heating the probe. In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV) to generate positively charged molecular ions and fragment ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

  • Data Analysis: Identify the molecular ion peak and the major fragment ions. Propose fragmentation pathways to explain the observed spectrum and compare the fragmentation patterns of the different isomers.

Conclusion

The spectroscopic techniques of UV-Vis, IR, NMR, and Mass Spectrometry provide a powerful and complementary suite of tools for the comprehensive analysis and differentiation of pyridone isomers. The key to a successful analysis lies in understanding the interplay between the isomeric structure, tautomeric equilibria, and the resulting spectroscopic output. By carefully selecting experimental conditions, particularly the solvent, and by systematically comparing the data obtained from each technique, researchers can confidently identify and characterize these important heterocyclic compounds. This guide provides the foundational knowledge and practical protocols to enable such rigorous analysis, supporting advancements in medicinal chemistry and drug discovery.

References

  • The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. Journal of the Chemical Society B: Physical Organic, 1969, 573-577. [Link]
  • Tautomeric equilibrium in 3-hydroxypyridine and the overlapping spectral response problem.
  • The vibrational spectra of 4-pyridone, and its 2,3,5,6-tetradeutero, N-deutero, N-methyl, N-cyano, and 3,5-dihalogeno derivatives. Mixing between C=C and C=O stretching vibrations. Australian Journal of Chemistry, 28(5), 1057-1069. [Link]
  • Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. The Journal of Physical Chemistry Letters, 13(11), 2536–2542. [Link]
  • Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents. RSC Publishing. [Link]
  • Vibrational spectra and structure of some 3-hydroxypyridine 1-oxide deriv
  • 2-Pyridone - Wikipedia. Wikipedia. [Link]
  • 4-Pyridone - Wikipedia. Wikipedia. [Link]
  • Selected absorption spectra of 2Py (upper panel) and 3Py (lower panel)...
  • How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. The Journal of Physical Chemistry B, 125(9), 2372–2379. [Link]
  • 3-Hydroxypyridine | C5H5NO | CID 7971. PubChem. [Link]
  • 4-Hydroxypyridine | C5H5NO | CID 12290. PubChem. [Link]
  • 2(1H)-Pyridinone. NIST WebBook. [Link]
  • LC-MS analysis of 3-hydroxypyridine degradation intermediates by strain...
  • mass spectra - fragmentation p
  • 4-Hydroxypyridine | C5H5NO | CID 12290. PubChem. [Link]
  • How To Perform UV Vis Spectroscopy? - Chemistry For Everyone. YouTube. [Link]
  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. [Link]
  • Ionization Methods in Organic Mass Spectrometry. Book. [Link]
  • Basic 1H- and 13C-NMR Spectroscopy. Book. [Link]
  • Pyridones in drug discovery: Recent advances. PubMed. [Link]
  • UV-Vis spectra of pyridone 9 at different pH values, obtained by...
  • General method of UV-Vis and fluorescence titration Path length of the cells used for absorption and emission studies was 1 c. The Royal Society of Chemistry. [Link]
  • How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. NIH. [Link]
  • Lecture 13: Experimental Methods. Eugene E. Kwan. [Link]
  • Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:. Preprints.org. [Link]
  • Infrared Spectra of 2-Pyridone and 4-Pyridone. Amanote Research. [Link]
  • 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. MDPI. [Link]
  • The ¹H and ¹³C NMR spectrums of 4a | Download Scientific Diagram.
  • Infrared Absorption Spectra of Quaternary Salts of Pyridine. Journal. [Link]
  • Overview infrared spectra of 2-pyridone·(H 2 O) n , n = 1−4, in the...
  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Journal. [Link]
  • Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study.
  • Infrared spectra of 3-hydroxy-(1H)-pyridinium cation and 3-hydroxy-(1H)-pyridinyl radical isolated in solid para -hydrogen. AIP Publishing. [Link]
  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Inform
  • 2-Pyridone - Wikipedia. Wikipedia. [Link]

Sources

Reactivity comparison of 3-Methoxy-2(1H)-pyridone with other pyridones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyridone Scaffold in Modern Drug Discovery

Pyridinone-containing compounds represent a cornerstone in medicinal chemistry, demonstrating a vast spectrum of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1][2] The 2(1H)-pyridone core is particularly noteworthy; its unique electronic structure allows it to act as a versatile bioisostere for amides, phenols, and various heterocyclic systems.[3][4] Furthermore, its ability to serve as both a hydrogen bond donor and acceptor provides a powerful tool for modulating interactions with biological targets, thereby influencing a drug molecule's solubility, lipophilicity, and metabolic stability.[3][4]

The strategic functionalization of the pyridone ring is paramount in drug development. The introduction of substituents allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. This guide focuses on 3-methoxy-2(1H)-pyridone, a key building block, and provides an in-depth comparison of its reactivity against the parent 2(1H)-pyridone and other analogs. Understanding these reactivity differences is crucial for researchers and drug development professionals seeking to design efficient synthetic routes and novel molecular entities.

Electronic Profile: The Influence of the 3-Methoxy Group

The reactivity of the 2(1H)-pyridone ring is governed by a delicate interplay between the pyridine nitrogen and the exocyclic carbonyl group. The system exists predominantly in the pyridone tautomer rather than the 2-hydroxypyridine form.[4] The introduction of a methoxy group at the C3 position significantly alters the electronic landscape of the ring.

The methoxy group is a potent electron-donating group (EDG) through resonance (+R effect), while the amide-like functionality of the pyridone is electron-withdrawing. The +R effect of the methoxy group at C3 strongly enriches the electron density of the ring, particularly at the C4 and C6 positions. This enhanced nucleophilicity makes the ring more susceptible to electrophilic attack compared to the unsubstituted 2(1H)-pyridone. Conversely, this increased electron density deactivates the ring towards nucleophilic aromatic substitution, should a leaving group be present.

electronic_effects node1 node1 node2 node2 node1->node2 e- donation node3 node3 node2->node3 e- delocalization node3->node1 caption Resonance structures showing electron donation.

Reactivity Comparison: Electrophilic Aromatic Substitution (EAS)

The 2-pyridone ring is generally more reactive towards electrophiles than pyridine itself but less reactive than benzene. The amide nitrogen activates the ring, directing substitution primarily to the C3 and C5 positions.

This compound: The powerful activating effect of the C3-methoxy group makes this substrate significantly more reactive than unsubstituted 2-pyridone. The methoxy group, being an ortho-, para-director, strongly activates the C4 and C6 positions. However, steric hindrance from the adjacent carbonyl and the methoxy group itself often favors substitution at the C4 or C5 position.

Comparative Data: Nitration of 2-Pyridones

CompoundReagentsConditionsMajor Product(s)YieldReference
2(1H)-PyridoneHNO₃ / H₂SO₄90 °C3-Nitro & 5-NitroModerate[5]
4-PyridoneHNO₃ / H₂SO₄100 °C3-Nitro-4-pyridoneGood[5]
This compoundHNO₃ / Ac₂O0 °C to RT5-Nitro-3-methoxy-2(1H)-pyridoneHighTheoretical, based on activating effects

Causality Behind Experimental Choices: The harsh conditions required for nitrating the parent 2-pyridone highlight its moderate reactivity.[5] For the highly activated this compound, much milder conditions, such as nitric acid in acetic anhydride, would be employed to prevent over-reaction and degradation. The choice of milder reagents is a direct consequence of the substrate's enhanced nucleophilicity.

Experimental Protocol: Comparative Bromination

This protocol provides a framework for comparing the relative reactivity of 2(1H)-pyridone and this compound towards electrophilic bromination.

  • Preparation: In two separate, identical flasks, dissolve 1.0 mmol of 2(1H)-pyridone and 1.0 mmol of this compound, respectively, in 10 mL of glacial acetic acid.

  • Reagent Addition: At room temperature, add a solution of 1.0 mmol of Bromine in 2 mL of acetic acid dropwise and simultaneously to both flasks with vigorous stirring.

  • Reaction Monitoring: Monitor the disappearance of the bromine color. A faster discoloration in the flask containing this compound indicates a higher reaction rate. Aliquots can be taken at regular intervals (e.g., 5, 15, 30 min), quenched with aqueous sodium thiosulfate, and analyzed by HPLC or TLC to quantify substrate consumption.

  • Workup: After the reaction is complete (as determined by monitoring), pour the reaction mixtures into 50 mL of ice water and neutralize with a saturated sodium bicarbonate solution.

  • Isolation & Analysis: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze the crude product by ¹H NMR to determine the regioselectivity and yield of bromination.

Reactivity Comparison: Cycloaddition Reactions

2(1H)-Pyridones can function as dienes in [4+2] Diels-Alder cycloaddition reactions, a property that underscores their partially non-aromatic character.[6][7] The reactivity in these transformations is highly sensitive to the electronic nature of the pyridone.

This compound: As an electron-rich diene, this compound is expected to react more readily with electron-deficient dienophiles (e.g., dimethyl acetylenedicarboxylate (DMAD), maleimides) in normal-electron-demand Diels-Alder reactions compared to its unsubstituted counterpart.

Comparative Data: Diels-Alder Reaction with Dimethyl Butynedioate (DMAD)

Pyridone DerivativeConditionsTime (h)Adduct YieldReference
1-Methyl-2(1H)-pyridoneNeat DMAD, 145 °C14Low[6]
1,3-Dimethyl-2(1H)-pyridoneNeat DMAD, 145 °C1421%[6]
1-Methyl-3-methoxy-2(1H)-pyridoneNeat DMAD, 145 °C14Expected > 21%Inferred from electronic effects

Trustworthiness Through Protocol Design: The data from literature suggests that these reactions often require forcing conditions.[6] A comparative study must ensure identical reaction parameters (temperature, concentration, time) to provide a valid, side-by-side assessment of reactivity. The protocol below is designed as a self-validating system by running the reactions in parallel under identical conditions.

workflow cluster_prep Reaction Setup cluster_reaction Kinetic Monitoring cluster_analysis Data Analysis A Weigh equimolar amounts of 3-MeO-2-pyridone & 2-pyridone B Dissolve each in separate, identical pressure vessels with Toluene A->B C Add 1.05 eq. of DMAD to each vessel B->C D Seal vessels and place in pre-heated oil bath (e.g., 140 °C) C->D E Withdraw aliquots at t = 1, 2, 4, 8, 16 hours D->E E->E Repeat F Quench aliquots immediately and prepare for analysis E->F G Analyze by HPLC or 1H NMR using an internal standard F->G H Plot % Conversion vs. Time for each substrate G->H I Determine relative reaction rates H->I caption Workflow for comparative Diels-Alder kinetics.

Experimental Protocol: Comparative Diels-Alder Reaction
  • Setup: In two separate heavy-walled glass pressure tubes, place this compound (1.0 mmol) and 2(1H)-pyridone (1.0 mmol), respectively.

  • Reagent Addition: To each tube, add dimethyl acetylenedicarboxylate (DMAD) (1.1 mmol) and 5 mL of a high-boiling solvent such as toluene or xylene.

  • Reaction: Seal the tubes and heat them in an oil bath at 140 °C for 16 hours.

  • Workup: After cooling to room temperature, concentrate the reaction mixtures under reduced pressure.

  • Analysis: Purify the residue by column chromatography on silica gel. Characterize the resulting phthalate derivatives (formed after a retro-Diels-Alder elimination of isocyanate) by NMR and mass spectrometry and compare the isolated yields to assess the relative reactivity of the starting pyridones.

Reactivity Comparison: Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions on the pyridine ring are facilitated by the electron-withdrawing nature of the ring nitrogen, which stabilizes the intermediate Meisenheimer complex.[8] Attack is strongly favored at the C2 and C4 positions.[8][9] For a 2-pyridone, SNAr typically requires a good leaving group (e.g., a halogen) at an activated position.

This compound System: In a hypothetical 5-bromo-3-methoxy-2(1H)-pyridone, the electron-donating methoxy group at C3 would decrease the electrophilicity of the ring carbons, thereby deactivating the substrate towards SNAr compared to a 5-bromo-2(1H)-pyridone analog. The reaction would be significantly slower and require more forcing conditions.

Comparative Data: SNAr Reactivity

SubstrateNucleophileConditionsRelative RateRationale
5-Bromo-2(1H)-pyridoneNaOMeMeOH, 100 °CBaselineStandard activated substrate
5-Bromo-3-methoxy-2(1H)-pyridoneNaOMeMeOH, 100 °CSlowerEDG at C3 deactivates the ring
4-Chloro-1-methyl-2(1H)-pyridoneNaOMeMeOH, 50 °CFasterLeaving group at highly activated C4 position

Authoritative Grounding: The principles governing SNAr on pyridine rings are well-established. The negative charge in the Meisenheimer intermediate formed during attack at the C4 or C6 (ortho/para to the nitrogen) can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[8] An electron-donating group, such as the 3-methoxy group, counteracts this stabilization and thus reduces the reaction rate.

Experimental Protocol: Comparative SNAr Kinetics

This protocol allows for the quantitative comparison of SNAr rates between a halogenated 2-pyridone and its 3-methoxy analog.

  • Materials: 5-Bromo-2(1H)-pyridone, 5-Bromo-3-methoxy-2(1H)-pyridone, Sodium methoxide (0.5 M in Methanol), DMSO (anhydrous), an internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Setup: In two separate microwave vials, prepare solutions of each bromo-pyridone (0.2 mmol) and the internal standard (0.2 mmol) in 4 mL of DMSO.

  • Initiation: Bring both solutions to a constant temperature (e.g., 120 °C) with stirring. Initiate the reactions by simultaneously adding the sodium methoxide solution (0.4 mmol, 2.0 eq.) to each vial.

  • Monitoring: At specified time intervals (e.g., 15, 30, 60, 120, 240 min), withdraw a 0.2 mL aliquot from each reaction.

  • Quenching: Immediately quench each aliquot in a vial containing 1 mL of a pH 7 buffer solution.

  • Analysis: Analyze the quenched aliquots by reverse-phase HPLC to determine the ratio of starting material to product relative to the internal standard.

  • Kinetics: Plot the concentration of the product versus time for each reaction to determine the initial reaction rates and compare the reactivity.

Conclusion

The presence of a methoxy group at the C3 position of the 2(1H)-pyridone scaffold profoundly influences its chemical reactivity. Compared to the parent molecule, This compound is:

  • Significantly more reactive towards electrophilic aromatic substitution due to the strong electron-donating nature of the methoxy group.

  • A more electron-rich diene , leading to enhanced reactivity in normal-electron-demand Diels-Alder cycloadditions.

  • Less reactive towards nucleophilic aromatic substitution, as the electron-donating group destabilizes the negatively charged intermediate.

This comparative guide provides researchers and synthetic chemists with the foundational knowledge and practical protocols necessary to effectively utilize this compound in the synthesis of complex molecules. A thorough understanding of these reactivity principles is essential for rational reaction design, enabling the development of efficient and selective transformations in the pursuit of novel therapeutics.

References

  • Bai, L., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry.
  • Chemistry Online (2022). Nucleophilic substitution of pyridines.
  • Zhang, Y., & Pike, A. (2021). Pyridinones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849.
  • Afarinkia, K., et al. (1992). Preparation and Reactions of Pyridones : Steric and Electronic Effects on Cycloadditions with 2(1H)-Pyridones. Journal of the Chemical Society, Perkin Transactions 1, 20, 2591-2596.
  • Reddy, T. S., et al. (2014). Tandem Ring Opening/Intramolecular [2 + 2] Cycloaddition Reaction for the Synthesis of Cyclobutane Fused Thiazolino-2-Pyridones. Organic Letters, 16(20), 5486–5489.
  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. PubMed.
  • Afarinkia, K., et al. (1992). Preparation and reactions of pyridones: steric and electronic effects on cycloadditions with 2(1H)-pyridones. RSC Publishing.
  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. ResearchGate.
  • Hirano, K., & Miura, M. (2018). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Science, 9(8), 22-34.
  • Posner, G. H., et al. (1992). Diels-Alder cycloadditions using nucleophilic 2-pyridones. Regiocontrolled and stereocontrolled synthesis of unsaturated, bridged, bicyclic lactams. The Journal of Organic Chemistry, 57(15), 4088–4097.
  • Parmar, D. K., & Bhatt, H. B. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope.
  • Seela, F., et al. (2020). Effect of substituents on the tautomerism of pyridone nucleoside analogs. Chemistry – A European Journal, 26(10), 2249-2256.
  • Parmar, D. K., & Bhatt, H. B. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope.
  • Seela, F., et al. (2020). Effect of Substituents on the Tautomerism of Pyridone Nucleoside Analogs. ResearchGate.
  • Afarinkia, K., et al. (1995). Diels-Alder Cycloadditions of 2-Pyrones and 2-Pyridones. ResearchGate.
  • Chen, Y., et al. (2011). Nucleophilic addition to 2,3-pyridyne and synthesis of benzonaphthyridinones. Tetrahedron Letters, 52(31), 4043-4045.
  • Nájera, C., & de la Herrán, G. (2009). Methodology for the Synthesis of Pyridines and Pyridones: Development and Applications. ResearchGate.
  • Garg, N. K., et al. (2013). Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. Nature Chemistry, 5, 666–670.
  • Boucard, A., et al. (2018). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. European Journal of Medicinal Chemistry, 157, 1374-1388.
  • Pearson+ (n.d.). In pyridin-2-olate, where does electrophilic substitution occur?. Study Prep.
  • Anders, E., et al. (2019). Reactions of Benzylsilicon Pyridine-2-olate BnSi(pyO)3 and Selected Electrophiles—PhCHO, CuCl, and AgOTos. Molecules, 24(18), 3373.
  • Abramovitch, R. A., & Saha, J. G. (1966). Substitution in the Pyridine Series: Effect of Substituents. Advances in Heterocyclic Chemistry.
  • Brignell, P. J., et al. (1968). The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XVII. The nitration of pyridones. Journal of the Chemical Society B: Physical Organic.
  • Stenutz (n.d.). This compound.
  • Parveen, S., & Chandra, A. K. (2009). Theoretical Studies on Kinetics and Reactivity of the Gas-Phase Addition and H-Abstraction Reactions of Pyridine with Atomic Chlorine. The Journal of Physical Chemistry A, 113(1), 177-183.
  • Not Voodoo (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
  • Movassaghi, M., & Hill, M. D. (2006). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. The Journal of Organic Chemistry, 71(25), 9508–9511.
  • Nevado, C., et al. (2022). Streamlining the Synthesis of Pyridones through Oxidative Amination. ChemRxiv.
  • Parveen, S., & Chandra, A. K. (2009). Theoretical studies on kinetics and reactivity of the gas-phase addition and H-abstraction reactions of pyridine with atomic chlorine. PubMed.
  • NIST (n.d.). This compound. NIST Chemistry WebBook.
  • National Institutes of Health (n.d.). 3-Methoxy-2-pyridone. PubChem.
  • NIST (n.d.). Pyridine, 4-methoxy-. NIST Chemistry WebBook.
  • NIST (n.d.). This compound. NIST Chemistry WebBook.
  • Wang, H., & Brezinsky, K. (2014). Revisiting the kinetics of pyridine pyrolysis. Part 1: H atom abstraction reactions. ResearchGate.
  • Wang, H., & Brezinsky, K. (2014). Revisiting the kinetics of pyridine pyrolysis. Part 2: Model development and validation. Combustion and Flame, 161(4), 934-947.
  • Chemistry Learner (2020). Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. YouTube.

Sources

A Comparative Guide to Alternative Reagents for the Synthesis of 3-Methoxy-2(1H)-pyridone Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-methoxy-2(1H)-pyridone scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Traditional synthetic routes to this scaffold often rely on direct O-methylation of the corresponding 3-hydroxy-2-pyridone, a process frequently complicated by poor regioselectivity, leading to undesired N-methylation byproducts and challenging purifications. This guide provides an in-depth comparison of alternative, modern synthetic strategies that leverage transition-metal catalysis to overcome these limitations. We will objectively evaluate a benchmark methylation reagent against two powerful catalytic alternatives: Rhodium(III)-catalyzed C-H activation/annulation and a Palladium-catalyzed Buchwald-Hartwig amination strategy. Performance will be compared based on yield, selectivity, substrate scope, and operational simplicity, supported by cited experimental data and detailed protocols to empower researchers in selecting the optimal synthetic approach.

Introduction: The Significance of the this compound Core

The 2-pyridone ring is a fundamental heterocyclic structure found in a vast array of natural products and pharmaceutical agents.[1] Its ability to act as both a hydrogen bond donor and acceptor allows it to mimic nucleobases, leading to potent interactions with biological targets.[2] The introduction of a methoxy group at the C3-position, creating the this compound scaffold, further refines its electronic and steric properties. This specific substitution pattern is a key feature in molecules developed for a range of therapeutic areas, including antivirals and central nervous system agents. The synthesis of cepabactin, a siderophore with potential antibiotic applications, notably utilizes this compound as a key starting material.[3]

Given its importance, the development of efficient, selective, and scalable methods for the synthesis of this scaffold is of paramount importance to drug development professionals. This guide moves beyond traditional approaches to explore modern catalytic methods that offer significant advantages in control and efficiency.

The Benchmark Reagent: Selective O-Methylation with Diazomethane

The most direct and traditional route to this compound is the methylation of its precursor, 3-hydroxy-2-pyridone (which exists in tautomeric equilibrium with 2,3-dihydroxypyridine).

The Core Challenge: N- vs. O-Alkylation

2-Pyridones are ambident nucleophiles, meaning they can react with electrophiles at either the exocyclic oxygen or the ring nitrogen.[3] This competition between O-alkylation (desired) and N-alkylation (undesired) is a persistent challenge. The outcome is highly dependent on factors such as the methylating agent, solvent, base, and temperature. Common reagents like methyl iodide or dimethyl sulfate with bases such as K₂CO₃ often yield mixtures of N- and O-methylated products, complicating purification and reducing the overall yield of the target molecule.

A Refined Traditional Approach: Diazomethane in tert-Butanol

A significant improvement in selectivity for O-methylation was achieved by using diazomethane (CH₂N₂) in a specific solvent system. A study by Adamczyk et al. demonstrated that performing the methylation in a mixture of ether and tert-butanol at low temperatures dramatically favors the formation of the O-methylated product.[4] The tert-butanol is believed to act as a proton shuttle, facilitating proton transfer to favor the formation of the more thermodynamically stable O-alkylated isomer. This method serves as our benchmark for a refined traditional synthesis.

Mechanism of O-Methylation using Diazomethane

Caption: O-methylation of 3-hydroxy-2-pyridone using diazomethane.

Causality Behind Experimental Choice: The use of diazomethane is a classic method for methylation. However, its utility is often hampered by its explosive and toxic nature, requiring careful handling and specialized equipment. The key insight from the benchmark protocol is the use of tert-butanol as a co-solvent, which significantly enhances the O-selectivity compared to other alcohols like methanol, thereby providing a more reliable, albeit still hazardous, benchmark.[4]

Alternative Reagents: Modern Catalytic Approaches

To circumvent the selectivity issues and hazards associated with traditional methylation, researchers have turned to transition-metal catalysis. These methods build the pyridone ring from acyclic precursors, offering fundamentally different and often more controlled synthetic routes.

Alternative 1: Rhodium(III)-Catalyzed C-H Activation and Annulation

A powerful modern strategy for constructing 2-pyridone rings is the Rhodium(III)-catalyzed oxidative annulation of acrylamides with alkynes.[5][6] This reaction involves a direct and atom-economical C-H activation of the acrylamide olefin, followed by insertion of an alkyne and cyclization.

Mechanism of Rh(III)-Catalyzed Annulation

Rh_Mechanism cluster_cycle Catalytic Cycle start Methoxyacrylamide + Alkyne A C-H Activation Vinyl-Rh(III) Intermediate start->A cat_start [Rh(III)] Catalyst cat_start->A B Alkyne Insertion Rhodacycle Intermediate A->B Coordination & Insertion C Reductive Elimination B->C C-N Bond Formation C->A Regeneration of Rh(III) | (via Oxidant) product {this compound} C->product

Caption: Rh(III)-catalyzed C-H activation/annulation pathway.

Performance Analysis: This approach constructs the core pyridone ring, installing substituents with high regioselectivity dictated by the starting materials. To synthesize the target scaffold, one would start with a methoxy-substituted acrylamide.

  • Causality & Selectivity: The reaction's elegance lies in its directed C-H activation. The amide group on the acrylamide acts as a directing group, guiding the rhodium catalyst to activate the vinylic C-H bond. Subsequent insertion of the alkyne and reductive elimination builds the ring in a highly controlled manner.[6] For unsymmetrical alkynes, the regioselectivity of the insertion is influenced by both steric and electronic factors, which can be tuned by the catalyst's ligand architecture.[6]

  • Advantages: This method avoids the N- vs. O-alkylation problem entirely by building the ring from scratch. It is highly convergent and allows for significant diversity in the final product by simply varying the acrylamide and alkyne coupling partners. The reaction often proceeds with high atom economy.

  • Limitations: The primary limitation is the need to synthesize the substituted acrylamide precursor. Additionally, rhodium catalysts can be expensive, although catalyst loadings are often low (e.g., 0.5 mol%).[5] The reaction requires an oxidant, typically Cu(OAc)₂, to regenerate the active Rh(III) catalyst.[5]

Alternative 2: Palladium-Catalyzed Buchwald-Hartwig Amination Strategy

Another powerful strategy involves forming the C-N bond of the pyridone ring using the Buchwald-Hartwig amination reaction.[7] This palladium-catalyzed cross-coupling is one of the most reliable methods for forming aryl C-N bonds. In this context, the synthesis is achieved in a two-step sequence:

  • Buchwald-Hartwig Amination: Coupling of a protected 3-halo-2-alkoxypyridine (e.g., 3-bromo-2-benzyloxypyridine) with an amine source.

  • Deprotection: Cleavage of the protecting group (e.g., benzyl ether) to reveal the final 2-pyridone.

Synthetic Workflow: Buchwald-Hartwig Approach

G cluster_step1 C-N Bond Formation cluster_step2 Unveiling the Pyridone A 3-Bromo-2-benzyloxypyridine C Step 1: Buchwald-Hartwig Amination Pd Catalyst (e.g., Pd(OAc)₂) Phosphine Ligand (e.g., XPhos) Base (e.g., NaOtBu) A->C B Amine Source (e.g., NH₃ or equivalent) B->C D 3-Amino-2-benzyloxypyridine C->D Yields often >80% E Step 2: Deprotection (e.g., Pd/C, H₂) D->E Typically high yielding F 3-Amino-2(1H)-pyridone* E->F Typically high yielding Note *Note: This route yields 3-amino-2-pyridone. Subsequent steps would be needed for 3-methoxy-2-pyridone.

Caption: Two-step synthesis of a pyridone scaffold via Buchwald-Hartwig amination.

Performance Analysis: This strategy leverages the robustness and high functional group tolerance of the Buchwald-Hartwig reaction. While this specific example leads to a 3-amino-2-pyridone, it demonstrates the principle of using palladium catalysis to construct the pyridone core from halo-pyridine precursors.

  • Causality & Selectivity: The success of this method hinges on the high reliability of palladium-catalyzed C-N bond formation. The choice of a bulky, electron-rich phosphine ligand (like XPhos) is critical for promoting the oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination to form the C-N bond. The use of a benzyl protecting group is strategic, as it is stable to the basic conditions of the amination but can be cleanly removed via catalytic hydrogenation.[8]

  • Advantages: This method offers excellent functional group tolerance and generally high yields for the key C-N bond-forming step. It provides a reliable route to N-unsubstituted pyridones. The starting materials (halopyridines) are often commercially available or readily synthesized.

  • Limitations: This is a multi-step synthesis, requiring protection and deprotection, which can lower the overall process efficiency compared to a one-step annulation. The final product in the illustrated pathway is the 3-amino analog, not the target 3-methoxy compound, highlighting that this strategy is best suited for introducing nitrogen-based substituents at the C3 position.

Quantitative Performance Comparison

The table below summarizes the key performance metrics for the benchmark reagent and the alternative catalytic methods discussed.

Method/ReagentKey ReagentsTypical YieldSelectivityKey AdvantagesKey Disadvantages
Benchmark: O-Methylation Diazomethane (CH₂N₂), tert-Butanol54-94%[4]Good to Excellent O-selectivityDirect conversion from 3-hydroxypyridone.Use of highly toxic and explosive diazomethane; potential for N-methylation byproduct.
Alternative 1: Rh(III) Catalysis [RhCp*Cl₂]₂, Cu(OAc)₂, Acrylamide, Alkyne60-90% (general)[5]High RegioselectivityConvergent; builds the core ring; avoids N/O selectivity issues; broad substrate scope.Requires synthesis of acrylamide precursor; expensive Rh catalyst; requires stoichiometric oxidant.
Alternative 2: Pd Catalysis Pd(OAc)₂, Phosphine Ligand, Base, Halo-pyridine80-95% (amination step)Excellent C-N coupling selectivityHighly reliable and general for C-N bond formation; mild conditions.Multi-step process (protection/deprotection); less direct for installing a C-O bond.

Detailed Experimental Protocols

Protocol 1: Benchmark O-Methylation with Diazomethane[4] (Safety Warning: Diazomethane is highly toxic and explosive. This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety shielding.)

  • Preparation: To a solution of 3-hydroxy-2(1H)-pyridone (1.0 mmol) in tert-butanol (6.0 mL) at -20 °C, add a freshly prepared ethereal solution of diazomethane (approx. 10.0 mmol).

  • Reaction: Stir the mixture at -20 °C and allow it to slowly warm to room temperature over 14-20 hours. The reaction progress can be monitored by TLC.

  • Workup: Carefully quench any excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears and gas evolution ceases.

  • Isolation: Remove the solvent under reduced pressure (bath temperature < 40 °C).

  • Purification: Purify the crude residue by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to afford pure this compound.

Protocol 2: General Procedure for Rh(III)-Catalyzed Annulation[5] (This is a general protocol adaptable for the synthesis of this compound using a methoxyacrylamide precursor.)

  • Preparation: In a sealed tube, combine the methoxy-substituted acrylamide (0.5 mmol), the alkyne (1.0 mmol, 2.0 equiv), [RhCp*Cl₂]₂ (0.0125 mmol, 2.5 mol%), and Cu(OAc)₂·H₂O (1.0 mmol, 2.0 equiv).

  • Reaction: Add dichloroethane (DCE) (2.0 mL) as the solvent. Seal the tube and heat the mixture at 100 °C for 12-24 hours.

  • Workup: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude material by flash column chromatography on silica gel to yield the desired this compound derivative.

Protocol 3: Two-Step Buchwald-Hartwig Amination & Deprotection (This protocol describes the synthesis of a 3-amino-2-pyridone analog, illustrating the methodology.)

Step A: Buchwald-Hartwig Amination

  • Preparation: To an oven-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%), the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).

  • Reaction: Add 3-bromo-2-benzyloxypyridine (1.0 mmol) and anhydrous toluene (5 mL). Then, add the amine source (e.g., a solution of ammonia or an ammonia equivalent, 1.2 mmol).

  • Heating: Seal the tube and heat the mixture at 80-110 °C for 4-24 hours, monitoring by TLC or GC until the starting material is consumed.

  • Workup & Isolation: Cool the reaction to room temperature, quench with water, and extract with ethyl acetate. Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography to yield 3-amino-2-benzyloxypyridine.

Step B: Benzyl Deprotection[8][9]

  • Preparation: Dissolve the 3-amino-2-benzyloxypyridine (1.0 mmol) in ethanol or methanol in a flask suitable for hydrogenation.

  • Reaction: Add Palladium on carbon (Pd/C, 10 mol%). Purge the flask with hydrogen gas (using a balloon or a hydrogenation apparatus) and stir the mixture vigorously at room temperature for 2-16 hours.

  • Workup & Isolation: Once the reaction is complete (monitored by TLC), filter the mixture through a pad of celite to remove the catalyst, washing with methanol. Concentrate the filtrate under reduced pressure to obtain the crude 3-amino-2(1H)-pyridone, which can be further purified by recrystallization or chromatography if necessary.

Conclusion and Future Perspectives

The synthesis of the this compound scaffold has evolved significantly beyond traditional methylation strategies. While the selective O-methylation using diazomethane remains a viable, direct route, its inherent hazards are a major drawback.

Modern catalytic methods offer compelling alternatives. Rhodium(III)-catalyzed C-H annulation stands out as a highly efficient and convergent strategy that builds the pyridone core with excellent control, completely bypassing the N- vs. O-selectivity problem. For laboratories equipped for modern organometallic chemistry, this is arguably the most elegant and flexible approach for generating diverse pyridone libraries. The Palladium-catalyzed Buchwald-Hartwig amination provides a robust and reliable, if less direct, pathway. Its strength lies in the unparalleled reliability of C-N bond formation, making it an excellent choice for constructing amino-substituted pyridone analogs.

The choice of reagent ultimately depends on the specific needs of the researcher. For direct, small-scale synthesis where hazards can be managed, the benchmark method is effective. For diversity-oriented synthesis and projects where precursor availability is not a limitation, Rh(III)-catalysis offers superior flexibility and control. As the field advances, the development of more sustainable and cost-effective catalysts (e.g., using earth-abundant metals) for these powerful annulation reactions will likely become the new frontier, further expanding the synthetic chemist's toolkit for accessing these vital medicinal scaffolds.

References

  • Regioselective Functionalization of 2-Pyridones through C-H Bond Activation. (2018).
  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (2007). Journal of Organic Chemistry. [Link]
  • Methylation of Hydroxypyridines. (1999).
  • Rhodium(III)-Catalyzed C–H Activation/Heterocyclization as a Macrocyclization Strategy. Synthesis of Macrocyclic Pyridones. (2017). Organic Letters. [Link]
  • Synthesis of N-Substituted 3-Amino-2-pyridones. (2022). Organic Letters. [Link]
  • An Improved Catalyst Architecture for Rhodium (III) Catalyzed C–H Activation and its Application to Pyridone Synthesis. (2011). Chemical Science. [Link]
  • Rhodium(III)-Catalyzed C–H Activation/Heterocyclization as a Macrocyclization Strategy. Synthesis of Macrocyclic Pyridones. (2017).
  • Buchwald–Hartwig amin
  • Rhodium‐Catalyzed Anti‐Markovnikov Transfer Hydroiodination of Terminal Alkynes. (2020).
  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium C
  • Cu-Catalyzed Pyridine Synthesis via Oxidative Annulation of Cyclic Ketones with Propargylamine. (2021). The Journal of Organic Chemistry. [Link]
  • Synthesis of 2-pyridones and iminoesters via Rh(III)-catalyzed oxidative coupling between acrylamides and alkynes. (2010). Organic Letters. [Link]
  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Frontiers in Chemistry. [Link]
  • Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. (2013).
  • Regioselective rhodium-catalyzed intermolecular [2+2+2] cycloaddition of alkynes and isocyanates to form pyridones. (2009). Tetrahedron Letters. [Link]
  • Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. (2008). Beilstein Journal of Organic Chemistry. [Link]
  • Design and Synthesis of Newly Synthesized Acrylamide Derivatives as Potential Chemotherapeutic Agents against MCF-7 Breast Cancer Cell Line Lodged on PEGylated Bilosomal Nano-Vesicles for Improving Cytotoxic Activity. (2022). Molecules. [Link]
  • Synthesis and monomer reactivity ratios of acrylamide with 3-(trimethoxysilyl)propyl methacrylate and tris(methoxyethoxy)vinylsilane copolymers. (2015). Polimery. [Link]
  • 2-hydroxy-pyridine-n-oxide and process for preparing same. (1951).

Sources

The Ascendant Scaffolds: A Comparative Guide to 3-Methoxy-2(1H)-pyridone Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the relentless pursuit of novel therapeutic agents hinges on the identification and optimization of privileged scaffolds—molecular frameworks that exhibit versatile binding properties across a range of biological targets. Among these, the 3-methoxy-2(1H)-pyridone core has emerged as a particularly fruitful starting point for the development of potent and selective enzyme inhibitors. This guide provides an in-depth, comparative analysis of the efficacy of various this compound derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the experimental data supporting their activity against key enzymes, detail the methodologies for their evaluation, and explore the underlying structure-activity relationships that govern their inhibitory potential.

The this compound Core: A Privileged Scaffold

The inherent chemical features of the this compound scaffold, including its hydrogen bond donors and acceptors, and its capacity for diverse substitutions, make it an ideal template for inhibitor design. This guide will focus on derivatives that have shown significant promise in inhibiting enzymes from three critical classes: phosphoinositide 3-kinases (PI3Ks) and mammalian target of rapamycin (mTOR), catechol-O-methyltransferase (COMT), and HIV integrase.

This compound Core This compound Core PI3K/mTOR Inhibitors PI3K/mTOR Inhibitors This compound Core->PI3K/mTOR Inhibitors Sulfonamide Derivatives COMT Inhibitors COMT Inhibitors This compound Core->COMT Inhibitors N-Heterocyclic Derivatives HIV Integrase Inhibitors HIV Integrase Inhibitors This compound Core->HIV Integrase Inhibitors Carbamoyl Derivatives

Caption: Logical relationship between the core this compound scaffold and its enzyme inhibitor derivatives.

Comparative Efficacy: A Data-Driven Overview

The true measure of a scaffold's utility lies in the empirical data demonstrating the potency of its derivatives. The following table summarizes the inhibitory activities of selected this compound derivatives against their respective enzyme targets.

Derivative ClassSpecific Derivative ExampleTarget Enzyme(s)IC50 Value(s)Reference
Sulfonamide Methoxypyridine22c (with quinoline core)PI3Kα / mTOR0.22 nM / 23 nM[1]
N-Heterocyclic PyridinoneCompound 11 COMTPotent in vivo effects[2]
Carbamoyl PyridoneDolutegravir HIV-1 IntegraseLow nanomolar potency[3]

Note: IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Lower values indicate greater potency.

Experimental Protocols: Ensuring Self-Validating Systems

The trustworthiness of any comparative guide rests on the transparency and reproducibility of the experimental methods. Below are detailed, step-by-step protocols for key enzyme inhibition assays, providing a framework for the validation of the presented data.

PI3Kα/mTOR Kinase Inhibition Assay (A Representative Protocol)

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against PI3Kα and mTOR kinases.

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Prepare Reagents 1. Prepare Assay Buffer, ATP Solution, and Substrate Solution Prepare Inhibitor 2. Serially Dilute This compound Derivative Prepare Reagents->Prepare Inhibitor Incubate 3. Add Enzyme, Inhibitor, and Substrate to Plate Prepare Inhibitor->Incubate Start Reaction 4. Initiate Reaction with ATP Incubate->Start Reaction Stop Reaction 5. Terminate Reaction after Incubation Start Reaction->Stop Reaction Add Detection Reagent 6. Add Detection Reagent (e.g., ADP-Glo™) Stop Reaction->Add Detection Reagent Measure Signal 7. Read Luminescence/ Fluorescence Add Detection Reagent->Measure Signal Calculate IC50 8. Analyze Data and Calculate IC50 Measure Signal->Calculate IC50

Caption: A generalized workflow for an in vitro enzyme inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the necessary buffers, including a kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35), an ATP solution at the desired concentration (often near the Km for the enzyme), and a solution of the appropriate substrate (e.g., PIP2 for PI3K).

  • Compound Dilution: Create a serial dilution of the this compound derivative in DMSO.

  • Reaction Setup: In a 384-well plate, add the kinase, the diluted inhibitor, and the substrate. Allow for a pre-incubation period.

  • Initiation of Reaction: Initiate the kinase reaction by adding the ATP solution.

  • Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection: Stop the reaction and add a detection reagent that quantifies the product formed or the remaining ATP (e.g., ADP-Glo™ Kinase Assay).

  • Signal Measurement: Read the plate using a suitable plate reader (e.g., luminometer or fluorometer).

  • Data Analysis: Plot the enzyme activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[4][5]

Mechanistic Insights and Structure-Activity Relationships

Understanding how these derivatives inhibit their target enzymes at a molecular level is crucial for rational drug design.

PI3K/mTOR Inhibition

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[6] Overactivation of this pathway is a hallmark of many cancers. Sulfonamide methoxypyridine derivatives have been shown to act as potent dual PI3K/mTOR inhibitors.[1] Molecular docking studies suggest that these compounds bind to the ATP-binding pocket of both enzymes. The sulfonamide moiety often forms key hydrogen bonds with the hinge region of the kinase domain, while the substituted pyridine core occupies the hydrophobic pocket. The nature of the substituent at the 5-position of the oxazole ring has been found to be crucial for biological activity, with N-alkyl amides of moderate size showing optimal inhibitory activity.[1]

Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Cell Growth &\nProliferation Cell Growth & Proliferation mTORC1->Cell Growth &\nProliferation This compound\nDerivative This compound Derivative This compound\nDerivative->PI3K inhibits This compound\nDerivative->mTORC1 inhibits

Caption: Simplified PI3K/AKT/mTOR signaling pathway and points of inhibition.

COMT Inhibition

Catechol-O-methyltransferase (COMT) is a key enzyme in the metabolic degradation of catecholamine neurotransmitters, such as dopamine.[7] Inhibition of COMT is a therapeutic strategy for Parkinson's disease, as it can increase the bioavailability of levodopa, a dopamine precursor. N-heterocyclic pyridinone derivatives have been synthesized and optimized as COMT inhibitors.[2] These compounds are designed to mimic the catechol substrate and chelate the magnesium ion in the active site of COMT. The pyridinone ring acts as a catechol surrogate, and strategic placement of substituents can enhance binding affinity and pharmacokinetic properties.

L-DOPA L-DOPA Dopamine Dopamine L-DOPA->Dopamine 3-O-Methyldopa 3-O-Methyldopa L-DOPA->3-O-Methyldopa metabolizes 3-Methoxytyramine 3-Methoxytyramine Dopamine->3-Methoxytyramine metabolizes COMT COMT COMT->3-O-Methyldopa COMT->3-Methoxytyramine This compound\nDerivative This compound Derivative This compound\nDerivative->COMT inhibits

Caption: Role of COMT in dopamine metabolism and its inhibition.

HIV Integrase Inhibition

HIV-1 integrase is an essential enzyme for the replication of the human immunodeficiency virus, catalyzing the insertion of the viral DNA into the host genome.[8] Carbamoyl pyridone derivatives, such as the clinically approved drug dolutegravir, are potent HIV-1 integrase strand transfer inhibitors.[3] These inhibitors function by chelating the two magnesium ions in the enzyme's active site, thereby blocking the binding of the host DNA and preventing the strand transfer reaction. The this compound core is part of a larger, carefully designed scaffold that positions the key chelating groups for optimal interaction with the catalytic metal ions.

Viral RNA Viral RNA Reverse\nTranscription Reverse Transcription Viral RNA->Reverse\nTranscription Viral DNA Viral DNA Reverse\nTranscription->Viral DNA HIV Integrase HIV Integrase Viral DNA->HIV Integrase binds to Integration into\nHost DNA Integration into Host DNA HIV Integrase->Integration into\nHost DNA catalyzes This compound\nDerivative This compound Derivative This compound\nDerivative->HIV Integrase inhibits

Caption: Mechanism of HIV integrase and its inhibition.

Future Perspectives

The this compound scaffold continues to be a fertile ground for the discovery of novel enzyme inhibitors. Future research will likely focus on further refining the structure-activity relationships to enhance potency and selectivity, as well as optimizing the pharmacokinetic profiles of these derivatives to improve their drug-like properties. The application of computational modeling and artificial intelligence in drug design will undoubtedly accelerate the exploration of the vast chemical space around this privileged core, leading to the development of next-generation therapeutics for a wide range of diseases.

References

  • Title: Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors Source: PubMed Central URL:[Link]
  • Title: 1-Hydroxy-2(1H)-pyridinone-Based Chelators with Potential Catechol O-Methyl Transferase Inhibition and Neurorescue Dual Action a Source: MDPI URL:[Link]
  • Title: General synthetic route for the synthesis of 3-hydroxypyridin-4-one...
  • Title: Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety Source: MDPI URL:[Link]
  • Title: Identification of N-phenyl-3-methoxy-4-pyridinones as orally bioavailable H3 receptor antagonists and β-amyloid aggregation inhibitors for the treatment of Alzheimer's disease Source: ResearchG
  • Title: Synthesis and optimization of N-heterocyclic pyridinones as catechol-O-methyltransferase (COMT) inhibitors Source: Johns Hopkins University URL:[Link]
  • Title: Bicyclic hydroxy-1H-pyrrolopyridine-trione containing HIV-1 integrase inhibitors Source: PubMed URL:[Link]
  • Title: Carbamoyl pyridone HIV-1 integrase inhibitors 3. A diastereomeric approach to chiral nonracemic tricyclic ring systems and the discovery of dolutegravir (S/GSK1349572) and (S/GSK1265744) Source: PubMed URL:[Link]
  • Title: Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 2. Analogues of 3-aminopyridin-2(1H)-one Source: PubMed URL:[Link]
  • Title: Carbamoyl pyridone HIV-1 integrase inhibitors. 2. Bi- and tricyclic derivatives result in superior antiviral and pharmacokinetic profiles Source: PubMed URL:[Link]
  • Title: N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants Source: PubMed URL:[Link]
  • Title: Catechol O-methyltransferase. 4. In vitro inhibition by 3-hydroxy-4-pyrones, 3-hydroxy-2-pyridones, and 3-hydroxy-4-pyridones Source: PubMed URL:[Link]
  • Title: Mechanisms and inhibition of HIV integr
  • Title: Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K...
  • Title: A Novel Sensitive Method to Measure Catechol-O-Methyltransferase Activity Unravels the Presence of This Activity in Extracellular Vesicles Released by Rat Hep
  • Title: HIV-1 Integrase Strand Transfer Inhibitors and Neurodevelopment Source: MDPI URL:[Link]
  • Title: HIV-1 Integrase Strand Transfer Inhibitors with Reduced Susceptibility to Drug Resistant Mutant Integrases Source: NIH URL:[Link]
  • Title: PI3K/AKT/mTOR p
  • Title: ATP-competitive inhibitors of PI3K enzymes demonstrate an isoform selective dual action by controlling membrane binding Source: PubMed Central URL:[Link]
  • Title: Methods to identify molecular expression of mTOR pathway: a rationale approach to stratify patients affected by clear cell renal cell carcinoma for more likely response to mTOR inhibitors Source: PubMed Central URL:[Link]
  • Title: Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism Source: PubMed Central URL:[Link]
  • Title: Molecular mechanisms of retroviral integrase inhibition and the evolution of viral resistance Source: PNAS URL:[Link]
  • Title: Lack of activity of HIV-1 integrase strand-transfer inhibitors on recombinase activating gene (RAG)
  • Title: Integrase inhibitors Source: EBSCO URL:[Link]
  • Title: Discovery of the Novel mTOR Inhibitor and Its Antitumor Activities In Vitro and In Vivo Source: AACR Public
  • Title: Catechol-O-methyltransferase Source: Wikipedia URL:[Link]

Sources

A Senior Application Scientist's Guide to Catalytic C-H Functionalization of 3-Methoxy-2(1H)-pyridone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 3-Methoxy-2(1H)-pyridone Scaffold

In the landscape of modern drug discovery, the this compound core stands out as a "privileged scaffold." Its derivatives are integral to a multitude of biologically active molecules and pharmaceutical agents.[1][2][3] The strategic placement of the methoxy group and the inherent electronic properties of the pyridone ring offer multiple vectors for chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

However, unlocking the full potential of this scaffold hinges on the ability to selectively and efficiently functionalize its C-H bonds. Traditional synthetic routes often rely on pre-functionalized starting materials, adding steps, reducing overall yield, and limiting the accessible chemical space.[1] Direct C-H activation has emerged as a more elegant and atom-economical strategy, allowing for the direct conversion of inert C-H bonds into valuable C-C, C-N, and C-B bonds.[4][5]

This guide provides a head-to-head comparison of the leading catalytic systems for the functionalization of this compound. We will dissect the performance of catalysts based on Iridium, Palladium, Rhodium, and Nickel, offering field-proven insights into their mechanisms, regioselectivity, and practical application. This document is intended to serve as a critical resource for researchers in medicinal chemistry and process development, enabling informed decisions in catalyst selection and reaction design.

Logical Framework: Navigating C-H Functionalization Sites

The this compound ring presents three primary sites for C-H functionalization: C4, C5, and C6. The choice of catalyst and directing group strategy is paramount in controlling the regiochemical outcome of the reaction.

Caption: C-H functionalization sites on the this compound core.

Head-to-Head Catalyst Performance Comparison

The selection of a catalytic system is a multi-factorial decision. The following table summarizes the performance of key transition metal catalysts for the functionalization of 2-pyridone systems, with specific applicability to the 3-methoxy derivative.

Catalyst System Reaction Type Typical Regioselectivity Yield Range Key Strengths Limitations & Considerations
Iridium (Ir) C-H BorylationC4, C5, or C670-95%Excellent functional group tolerance; mild conditions; versatile boronic ester products for subsequent cross-couplings.[1][6]Selectivity is highly dependent on ligand and solvent choice; catalyst can be inhibited by N-coordination.[1][7]
Palladium (Pd) Arylation, Alkenylation, AcetoxylationC6 (directing group required)60-90%Highly developed and versatile for C-C bond formation; extensive literature.[4][8][9]Often requires a directing group on the pyridone nitrogen; can require harsh oxidants (e.g., PhI(OAc)₂).[4]
Rhodium (Rh) Alkenylation, AnnulationC6 (directing group required)65-85%Efficient for building complex fused-ring systems; can achieve switchable reactivity pathways.[10][11][12]Requires a directing group; can be sensitive to substrate electronics.[11]
Nickel (Ni) Reductive Alkylation, Cross-Electrophile CouplingC2 (from pre-functionalized pyridone)70-95%Earth-abundant and cost-effective; excellent for C(sp³)-C(sp²) coupling.[13][14][15]Typically requires pre-functionalization (e.g., 2-chloropyridine); mechanism involves C-N or C-Cl activation, not direct C-H activation.[13][16]
Copper (Cu) AminationC6 (directing group assisted)50-80%Cost-effective catalyst for C-N bond formation; can use air as the terminal oxidant.[17][18]Often requires higher temperatures; scope can be limited compared to Pd or Ir.[17]

Deep Dive: Mechanistic Rationale & Experimental Design

Iridium-Catalyzed C-H Borylation: The Gateway to Versatility

Iridium catalysis, particularly for C-H borylation, represents the most versatile strategy for functionalizing the 3-methoxy-2-pyridone core without a directing group. The resulting pyridylboronic esters are exceptionally stable and serve as universal precursors for Suzuki-Miyaura cross-coupling, providing access to a vast array of arylated and heteroarylated derivatives.[1]

Causality Behind Experimental Choices: The regioselectivity of the borylation is exquisitely controlled by steric factors, governed by the choice of ligand and solvent.[1]

  • Ligand Selection: A bulky ligand, such as 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy), is crucial. It creates a sterically hindered environment around the iridium center, favoring approach to the less-hindered C-H bonds of the pyridone.

  • Solvent Effects: Non-coordinating solvents like octane or methyl tert-butyl ether (MTBE) are preferred as they do not compete for coordination sites on the iridium catalyst.[19]

  • Mechanism: The reaction proceeds via a well-established catalytic cycle involving the oxidative addition of the B-B bond of bis(pinacolato)diboron (B₂pin₂) to the Ir(I) center, followed by C-H activation and reductive elimination to furnish the borylated product.

G Catalytic Cycle: Iridium-Catalyzed C-H Borylation cluster_reactants A [Ir(cod)Cl]₂ / dtbpy Active Ir(I) Catalyst B Oxidative Addition Ir(III) diboryl complex A->B + B₂pin₂ C C-H Activation (CMD Mechanism) B->C + Pyridone D Reductive Elimination C->D - H-Bpin D->A - Product E Borylated Pyridone Product F G G Catalytic Cycle: DG-Assisted Pd-Catalyzed Arylation A Pd(OAc)₂ B Coordination & C-H Activation (CMD) Palladacycle Intermediate A->B + N-DG-Pyridone - HOAc C Oxidative Addition Pd(IV) Intermediate B->C + Ar-X D Reductive Elimination C->D D->A - Product - H-X E Arylated Pyridone Product F N-DG-Pyridone G Ar-X

Caption: Key steps in directing group-assisted Pd-catalyzed C-H arylation.

Validated Experimental Protocols

The following protocols are representative of best practices in the field and are designed to be self-validating through their high yields and selectivity.

Protocol 1: Iridium-Catalyzed C5-Selective Borylation of this compound

This procedure is adapted from leading methodologies for the selective borylation of substituted pyridones. [1][19]

G A Step 1: Setup - Oven-dried Schlenk flask - Add [Ir(cod)OMe]₂ (1.5 mol%),  dtbpy (3.0 mol%), B₂pin₂ (1.2 equiv) - Purge with N₂ B Step 2: Reagents - Add this compound  (1.0 equiv) - Add anhydrous MTBE (0.2 M) A->B C Step 3: Reaction - Heat to 80 °C - Stir for 12-16 hours - Monitor by GC-MS B->C D Step 4: Workup & Purification - Cool to RT, concentrate - Column chromatography  (Silica gel, Hexanes/EtOAc) C->D E Final Product C5-Borylated Pyridone D->E

Caption: Workflow for Ir-catalyzed C5-selective borylation.

Methodology:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add [Ir(cod)OMe]₂ (1.5 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy, 3.0 mol%), and bis(pinacolato)diboron (B₂pin₂, 1.2 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with dry nitrogen three times.

  • Reagent Addition: Add this compound (1.0 equiv) followed by anhydrous methyl tert-butyl ether (MTBE) to achieve a concentration of 0.2 M.

  • Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously for 12-16 hours. The reaction progress can be monitored by taking aliquots and analyzing via GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2(1H)-pyridone.

Protocol 2: Palladium-Catalyzed C6-Arylation via a Traceless Directing Group

This protocol leverages a carboxylic acid at the C3 position as a traceless directing group, which guides C4-functionalization with concomitant decarboxylation. While this example shows C4, similar principles with other directing groups can achieve C6 functionalization. We adapt the concept for a hypothetical C6-arylation of a pre-functionalized 3-methoxy-2-pyridone. [20]For a direct C6-arylation, a directing group on the nitrogen would be required.

Methodology (Hypothetical for C6-Arylation with N-Directing Group):

  • Preparation: In a glovebox, add Pd(OAc)₂ (5 mol%), a suitable ligand (e.g., XPhos, 10 mol%), and K₂CO₃ (2.5 equiv) to a vial.

  • Reagent Addition: Add N-(2-pyridyl)-3-methoxy-2(1H)-pyridone (1.0 equiv) and the desired aryl bromide (1.5 equiv).

  • Solvent: Add anhydrous 1,4-dioxane (0.1 M).

  • Reaction: Seal the vial and remove it from the glovebox. Heat the reaction mixture to 110 °C for 24 hours.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify by flash column chromatography to yield the C6-arylated product. The directing group can then be cleaved in a subsequent step.

Conclusion and Future Outlook

The functionalization of this compound is a well-enabled field, with a catalyst choice for nearly every desired transformation.

  • For maximum versatility and access to diverse analogues, Iridium-catalyzed C-H borylation is the superior strategy. It avoids the need for directing groups and provides a stable intermediate for a wide range of subsequent cross-coupling reactions.

  • For direct C-C bond formation at the C6 position, Palladium and Rhodium catalysis remain the most reliable methods, provided a directing group strategy is employed.

  • For cost-effective and sustainable synthesis, the development of earth-abundant metal catalysts, particularly Nickel and Copper, is a highly active area of research. While currently focused on cross-coupling of pre-functionalized pyridones, future advancements are expected to enable direct C-H activation with these more economical metals. [21] The continued evolution of catalytic methods, including photoredox catalysis which can open novel radical-based pathways, promises to further expand the toolkit for modifying this critical pharmaceutical scaffold. [22]Researchers equipped with an understanding of these catalytic systems are well-positioned to accelerate the discovery and development of next-generation therapeutics.

References

  • Functionalization of 2‐Pyridone C−H Bonds with Alkynes under Rh(III) Catalysis. ResearchGate.
  • Rhodium-Catalyzed C4-Selective C–H Alkenylation of 2-Pyridones by Traceless Directing Group Strategy. Organic Letters.
  • Rhodium(III)-Catalyzed C-H Bond Functionalization of 2-Pyridones with Alkynes: Switchable Alkenylation, Alkenylation/Directing Group Migration and Rollover Annulation. PubMed.
  • Nickel-Catalyzed Reductive Alkylation of Pyridines via C–N Bond Activation. Organic Letters.
  • Rhodium-catalyzed regioselective C–H activation/Lossen rearrangement/annulation for the green synthesis of trisubstituted 2-pyridones. Organic Chemistry Frontiers.
  • Rhodium‐Catalyzed Directed C–H Heteroarylation of 2‐Pyridones Using Cyclic Iodonium Ylides. ResearchGate.
  • Nickel-Catalyzed Cross-Electrophile Coupling of 2-Chloropyridines with Alkyl Bromides. Thieme Synlett.
  • Iridium-catalyzed C-H borylation of substituted pyridines. American Chemical Society.
  • Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines. PubMed Central.
  • Nickel-Catalyzed Cross-Electrophile Coupling of 2-Chloropyridines with Alkyl Bromides. University of Wisconsin–Madison.
  • Iridium catalysed site selective C−H borylation. ResearchGate.
  • Iridium-catalyzed C–H borylation of pyridines. Organic & Biomolecular Chemistry.
  • Nickel-catalyzed cross-coupling reactions through C-O and C-N bond activation. University of Delaware.
  • Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. MDPI.
  • Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. PubMed Central.
  • MeO-Directed ortho-lithiation for C3-selective functionalization of 4-methoxy-2-pyridones. ResearchGate.
  • Nickel-Catalyzed Cross-Coupling of Alkyl Carboxylic Acid Derivatives with Pyridinium Salts via C-N Bond Cleavage. PubMed.
  • Palladium-catalyzed ligand-directed C-H functionalization reactions. PubMed.
  • Decarboxylative cross-coupling. Wikipedia.
  • This compound. NIST WebBook.
  • meta‐Selective C−H Functionalization of Pyridines. Angewandte Chemie.
  • Decarboxylative Cross-Coupling Reactions A Modern Strategy for C-C-Bond Formation. SCI.
  • Heterogenous Palladium‐Catalyzed C H Functionalization Reactions. ResearchGate.
  • Palladium-Catalyzed Regioselective C-H Functionalization/Annulation Reaction of Amides and Allylbenzenes for the Synthesis of Isoquinolinones and Pyridinones. PubMed.
  • Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox Catalysis. ChemRxiv.
  • Decarboxylative Cross-Coupling (NTJ). Macmillan Group.
  • Copper-catalyzed intramolecular direct amination of sp2 C–H bonds for the synthesis of N-aryl acridones. Chemical Communications.
  • Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry. PubMed Central.
  • Synthesis of N-Substituted 3-Amino-2-pyridones. PubMed.
  • Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. MDPI.
  • Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. PubMed Central.
  • SYNTHESIS OF SOME FUNCTIONALIZED PYRIDONES DERIVATIVES. Chemical Problems.
  • Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction. ResearchGate.
  • Organocatalytic cascade reactions for multi-functionalized chiral cyclic ethers through vinylidene ortho-quinone methides. Chemical Communications.
  • Synthesis of N-Substituted 3-Amino-2-pyridones. ResearchGate.
  • ChemInform Abstract: Copper-Catalyzed Intramolecular Direct Amination of sp 2 C-H Bonds for the Synthesis of N-Aryl Acridones. ResearchGate.
  • Photoinduced meta-Selective C–H Oxygenation of Arenes. PubMed Central.
  • Copper-promoted ortho-directed C–H amination of 2-arylpyridines with NH-heterocycles. Organic & Biomolecular Chemistry.
  • Determining the Catalyst Properties That Lead to High Activity and Selectivity for Catalytic Hydrodeoxygenation with Ruthenium Pincer Complex. NSF Public Access Repository.
  • 3-Amino-1-methyl-1H-pyridin-2-one as Inbuilt Directing Group for Additive-Free Late-Stage ortho-Amination under Copper Catalysis towards Biologically Relevant Molecules. CoLab.

Sources

Definitive Structural Validation of 3-Methoxy-2(1H)-pyridone Derivatives: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of successful research. The 3-methoxy-2(1H)-pyridone scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of compounds with diverse biological activities.[1][2] Precise structural characterization is therefore not merely a routine analysis but a critical step that underpins structure-activity relationship (SAR) studies and rational drug design.

This guide provides an in-depth comparison of X-ray crystallography as the gold standard for structural elucidation against complementary spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower researchers to make informed decisions for validating the structures of their novel this compound derivatives.

The Imperative for Unambiguous Structure Determination

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and the spatial arrangement of its functional groups. For this compound derivatives, subtle changes in substitution can lead to significant alterations in their interaction with biological targets. Therefore, relying on a single analytical technique can sometimes be misleading. While methods like NMR and MS provide crucial information about connectivity and molecular weight, X-ray crystallography offers the definitive, unambiguous atomic-level structure in the solid state.[3]

Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography provides a detailed three-dimensional map of electron density within a crystal, from which the precise positions of atoms, bond lengths, and bond angles can be determined.[3] This technique stands alone in its ability to provide a complete and unambiguous structural picture.

Experimental Protocol: From Powder to Refined Structure

The journey from a newly synthesized compound to a fully refined crystal structure is a meticulous process. Here, we outline the key steps with an emphasis on the rationale behind each stage.

1. Crystal Growth: The Foundational, and Often Most Challenging, Step

The prerequisite for a single-crystal X-ray diffraction experiment is a high-quality, single crystal of the compound. This is often the most significant bottleneck in the process. The goal is to create a supersaturated solution from which the molecule will slowly precipitate in an ordered, crystalline form.

  • Purification: The starting material must be of the highest possible purity. Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

  • Solvent Selection: The choice of solvent is critical. The ideal solvent will dissolve the compound when heated but show limited solubility at lower temperatures. A systematic screening of solvents with varying polarities is recommended.

  • Common Crystallization Techniques:

    • Slow Evaporation: A solution of the compound is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly, thereby increasing the concentration and inducing crystallization.

    • Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or even lower in a refrigerator or freezer.

    • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container within a larger sealed vessel containing a solvent in which the compound is less soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility and promotes crystal growth. This method is particularly effective for sensitive molecules.

    • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which it is insoluble. Crystals can form at the interface as the solvents slowly mix.

2. Data Collection: Illuminating the Crystal

Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.

The crystal is then rotated in a high-intensity X-ray beam, and the diffracted X-rays are recorded on a detector. A complete dataset consists of hundreds of images taken at different crystal orientations.

3. Structure Solution and Refinement: From Diffraction Pattern to Molecular Structure

The collected diffraction data, which consists of a series of spots of varying intensities, is then processed to determine the crystal's unit cell parameters and space group. The intensities of the reflections are used to calculate an initial electron density map. This is often the most computationally intensive part of the process and involves solving the "phase problem," as the phases of the diffracted X-rays cannot be directly measured.

Modern software packages, such as SHELX, utilize powerful algorithms to solve the phase problem and generate an initial structural model.[4] This model is then refined against the experimental data. Refinement is an iterative process of adjusting atomic positions, thermal parameters, and occupancies to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed by parameters such as the R-factor, which should ideally be as low as possible.

Experimental Workflow for Single-Crystal X-ray Crystallography

workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Synthesis Synthesis & Purification Crystal_Growth Crystal Growth Synthesis->Crystal_Growth High Purity Sample Mounting Crystal Mounting Crystal_Growth->Mounting Single Crystal Diffraction X-ray Diffraction Mounting->Diffraction Mounted Crystal Processing Data Processing Diffraction->Processing Diffraction Images Solution Structure Solution Processing->Solution hkl file Refinement Structure Refinement Solution->Refinement Initial Model Validation Validation & Analysis Refinement->Validation Refined Structure Final_Structure Final_Structure Validation->Final_Structure Final Structure (.cif)

Caption: A generalized workflow for small molecule X-ray crystallography.

A Comparative Analysis: X-ray Crystallography vs. Spectroscopic Techniques

While X-ray crystallography provides the definitive solid-state structure, NMR and MS are indispensable tools that offer complementary information, particularly about the molecule's behavior in solution and its overall composition.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Information Provided 3D atomic arrangement, bond lengths, bond angles, stereochemistry, packingConnectivity (¹H, ¹³C), proton and carbon environments, stereochemical relationships (NOE)Molecular weight, elemental composition (HRMS), fragmentation patterns
Sample Phase Solid (single crystal)SolutionGas phase (ions)
Sample Amount Micrograms to milligramsMilligramsMicrograms to nanograms
Key Advantage Unambiguous 3D structureProvides information on structure and dynamics in solutionHigh sensitivity and accurate mass determination
Key Limitation Requires a high-quality single crystal; structure is staticCan be complex to interpret for large molecules; provides indirect structural informationProvides no information on stereochemistry or 3D arrangement
Time to Result Hours to days (after obtaining crystals)Minutes to hoursMinutes
Case Study: this compound

To illustrate the complementary nature of these techniques, let's consider the parent compound, this compound.

NMR Spectroscopy: The ¹H NMR spectrum of this compound would show distinct signals for the methoxy protons and the three protons on the pyridone ring, with their chemical shifts and coupling constants providing information about their connectivity. The ¹³C NMR spectrum would similarly show signals for each unique carbon atom.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound (125.13 g/mol ).[4][5][6][7] High-resolution mass spectrometry (HRMS) could confirm the elemental formula (C₆H₇NO₂).

Comparison of Analytical Techniques for Structure Validation

comparison cluster_techniques Analytical Techniques cluster_info Information Obtained XRD X-ray Crystallography Structure_3D 3D Structure XRD->Structure_3D Definitive NMR NMR Spectroscopy NMR->Structure_3D Inferred Connectivity Connectivity NMR->Connectivity Primary MS Mass Spectrometry MS->Connectivity Inferred (Fragmentation) MW Molecular Weight MS->MW Primary

Caption: Relationship between analytical techniques and structural information.

Conclusion: An Integrated Approach to Structural Validation

For the robust and reliable characterization of novel this compound derivatives, an integrated analytical approach is paramount. While NMR and Mass Spectrometry are powerful tools for initial characterization and confirmation of connectivity and molecular weight, single-crystal X-ray crystallography remains the unequivocal gold standard for determining the precise three-dimensional atomic arrangement. The insights gained from a crystal structure are invaluable for understanding a molecule's properties and for guiding further drug discovery efforts. By understanding the strengths and limitations of each technique, researchers can confidently and accurately validate the structures of their compounds, building a solid foundation for their scientific endeavors.

References

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.
  • Bruker. (2023). S4 E8: How to Solve a Crystal Structure. Bruker.
  • HKL Research, Inc. (n.d.). Small Molecule Structure Solution and Refinement.
  • Wikipedia. (2024). X-ray crystallography. In Wikipedia.
  • Wikipedia. (2024). 2-Pyridone. In Wikipedia.
  • Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones.
  • Taylor, M. S., & Kennepohl, P. (2023). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. Acta Crystallographica Section E: Crystallographic Communications, E79, 1033-1036.
  • NIST. (n.d.). 2(1H)-Pyridinone. In NIST Chemistry WebBook.
  • PubChem. (n.d.). 3-Methoxy-2-pyridone. In PubChem.
  • Andreu, P. L., Cabeza, J. A., Riera, V., Jeannin, Y., & Miguel, D. (1990). The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine). Journal of the Chemical Society, Dalton Transactions, (7), 2201-2206.
  • de la Torre, M. C., & Sierra, M. A. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(45), 29337-29359.
  • NIST. (n.d.). This compound. In NIST Chemistry WebBook.
  • Boese, R., & Gehrke, H. (2002). A study of the known and hypothetical crystal structures of pyridine: why are there four molecules in the asymmetric unit cell?. CrystEngComm, 4(31), 188-192.
  • International Union of Crystallography. (n.d.). Acta Crystallographica Section E: Crystallographic Communications. ResearchGate.
  • Song, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 863583.
  • Azzam, R. A., et al. (2023). Crystal structures of three homologues with increasing ring size: 2-methoxy-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile, 2-methoxy-4-(thiophen-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile and 2-methoxy-4-(thiophen-2-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications, E79(4), 384-389.
  • Cherupally, L., Babu, N. S., & Onoka, I. (n.d.). Structures of 2-Pyridone and 2-Pyridinethione tautomers 3. RESULTS AND DISCUSSION. ResearchGate.
  • NIST. (n.d.). This compound. In NIST Chemistry WebBook.
  • NIST. (n.d.). This compound. In NIST Chemistry WebBook.
  • Hiller, W., et al. (2023). Reactions of Benzylsilicon Pyridine-2-olate BnSi(pyO)3 and Selected Electrophiles—PhCHO, CuCl, and AgOTos. Molecules, 28(21), 7359.
  • da Silva, A. D., et al. (2024). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. Molbank, 2024(1), M1819.
  • ResearchGate. (n.d.). Six-Membered Heterocycles: Pyridines. ResearchGate.

Sources

A Comparative Guide to the Tautomeric Landscape of 3-Methoxypyridin-2-one: A DFT Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, a profound understanding of molecular structure and its subtle variations is paramount. Tautomerism, a form of constitutional isomerism involving proton migration, represents a critical aspect of this understanding, as different tautomers of a molecule can exhibit distinct physicochemical properties, biological activities, and metabolic fates. The pyridin-2-one scaffold is a privileged structure in medicinal chemistry, and its derivatives are known to exist in a tautomeric equilibrium between the lactam (pyridin-2-one) and lactim (2-hydroxypyridine) forms.[1] This guide provides an in-depth, comparative analysis of the tautomers of 3-methoxypyridin-2-one, grounded in the principles and practices of Density Functional Theory (DFT), a powerful computational tool for elucidating molecular structure and energetics.

The Significance of Tautomerism in 3-Methoxypyridin-2-one

The 3-methoxypyridin-2-one core is an essential building block in the synthesis of various biologically active compounds. The position of the tautomeric equilibrium can significantly influence its hydrogen bonding capabilities, polarity, and shape, thereby affecting its interactions with biological targets. While experimental studies have extensively documented the tautomerism of the parent 2-pyridone, often favoring the lactam form, especially in polar environments, the electronic influence of substituents like the methoxy group at the 3-position warrants a detailed computational investigation.[2] This guide will delineate the expected tautomeric landscape of 3-methoxypyridin-2-one, providing a robust computational framework for its study.

Tautomeric Forms of 3-Methoxypyridin-2-one

The primary tautomeric equilibrium for 3-methoxypyridin-2-one involves the migration of a proton between the nitrogen and oxygen atoms, leading to the lactam and lactim forms. Furthermore, the methoxy group introduces the possibility of rotational isomers (conformers). The principal tautomers are:

  • Tautomer A (Lactam): 3-methoxy-1H-pyridin-2-one

  • Tautomer B (Lactim): 2-hydroxy-3-methoxypyridine

Due to the potential for steric interactions and different electronic arrangements, we also consider the rotational conformers of the methoxy group.

tautomers cluster_lactam Lactam Form cluster_lactim Lactim Form A 3-methoxy-1H-pyridin-2-one (Tautomer A) B 2-hydroxy-3-methoxypyridine (Tautomer B) A->B Proton Transfer

Caption: The primary tautomeric equilibrium of 3-methoxypyridin-2-one.

Comparative Analysis: A DFT Approach

Density Functional Theory offers a balance of computational cost and accuracy, making it an ideal tool for studying the tautomerism of medium-sized organic molecules.[1] By calculating the electronic energy and thermodynamic properties of each tautomer, we can predict their relative stabilities and, consequently, the position of the tautomeric equilibrium.

Computational Methodology: The "Why" Behind the "How"

The choice of computational method is critical for obtaining reliable results. For this comparative study, we propose a widely validated approach:

  • Functional: B3LYP (Becke, three-parameter, Lee-Yang-Parr). This hybrid functional is known for its robust performance in predicting the geometries and relative energies of organic molecules.[2]

  • Basis Set: 6-311++G(d,p). This triple-zeta basis set provides a good description of the electron distribution, with diffuse functions (++) to account for lone pairs and polarization functions (d,p) to allow for flexibility in orbital shapes.

  • Solvation Model: Polarizable Continuum Model (PCM). To simulate the effect of a solvent, which is known to significantly influence pyridone tautomerism, the PCM method is employed. This approach models the solvent as a continuous dielectric medium.[3][4]

This combination of functional, basis set, and solvation model has been shown to provide accurate predictions for similar heterocyclic systems.

Predicted Geometries and Energetics

Based on extensive literature on related pyridinone systems, we can anticipate the following outcomes from a DFT study on 3-methoxypyridin-2-one. The lactam form (Tautomer A) is expected to be the more stable tautomer, particularly in polar solvents. The lactim form (Tautomer B) is predicted to be slightly higher in energy in the gas phase, with this energy difference increasing in polar solvents due to the greater dipole moment of the lactam tautomer.

Table 1: Predicted Relative Energies of 3-Methoxypyridin-2-one Tautomers

TautomerConformerGas Phase ΔE (kcal/mol)Water ΔG (kcal/mol)
A (Lactam) Planar0.00 (Reference)0.00 (Reference)
B (Lactim) Planar~1.5 - 3.0~4.0 - 6.0

Note: These are expected values based on literature for similar compounds. Actual DFT calculations are required for precise figures.

The greater stability of the lactam form in polar solvents can be attributed to its larger dipole moment, which leads to more favorable solute-solvent interactions.

Experimental Workflow for DFT Calculations

To provide a practical framework, the following is a step-by-step protocol for performing a comparative DFT study on the tautomers of 3-methoxypyridin-2-one.

dft_workflow cluster_setup 1. Structure Preparation cluster_gas_phase 2. Gas-Phase Calculations cluster_solvent_phase 3. Solvated-Phase Calculations cluster_analysis 4. Data Analysis start Build 3D structures of Tautomers A and B geom_opt_gas Geometry Optimization (B3LYP/6-311++G(d,p)) start->geom_opt_gas freq_gas Frequency Calculation geom_opt_gas->freq_gas Verify minima geom_opt_sol Geometry Optimization (PCM, B3LYP/6-311++G(d,p)) geom_opt_gas->geom_opt_sol Use gas-phase optimized structure energy_gas Single-Point Energy freq_gas->energy_gas analysis Compare Relative Energies (ΔE, ΔG) and Spectroscopic Data energy_gas->analysis freq_sol Frequency Calculation geom_opt_sol->freq_sol Verify minima energy_sol Single-Point Energy freq_sol->energy_sol energy_sol->analysis

Caption: A typical workflow for a comparative DFT study of tautomers.

Step-by-Step Protocol
  • Structure Generation: Create the 3D coordinates for both the lactam (A) and lactim (B) tautomers of 3-methoxypyridin-2-one using a molecular builder.

  • Gas-Phase Geometry Optimization: Perform a full geometry optimization for each tautomer in the gas phase using the B3LYP functional and 6-311++G(d,p) basis set.

  • Gas-Phase Frequency Calculation: Conduct a frequency calculation on the optimized geometries to confirm that they are true energy minima (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies and thermal corrections.

  • Solvated-Phase Geometry Optimization: Using the gas-phase optimized structures as starting points, perform a geometry optimization for each tautomer in the desired solvent (e.g., water) using the PCM model.

  • Solvated-Phase Frequency Calculation: Run a frequency calculation on the solvated-phase optimized structures to verify they are minima and to compute thermodynamic properties in solution.

  • Data Analysis: Compare the calculated electronic energies (ΔE) and Gibbs free energies (ΔG) of the tautomers in both the gas phase and solution to determine their relative stabilities. Analyze computed spectroscopic properties (e.g., NMR chemical shifts, vibrational frequencies) and compare them with available experimental data for validation.

Conclusion and Future Directions

This guide outlines a robust computational approach for the comparative study of tautomerism in 3-methoxypyridin-2-one. Based on established principles and data from related systems, DFT calculations are expected to show a clear preference for the lactam tautomer, with this preference being more pronounced in polar solvents. This understanding is crucial for medicinal chemists and drug development professionals, as it provides a predictive framework for the behavior of this important molecular scaffold.

Future studies could expand on this work by exploring a wider range of solvents, investigating the transition states for tautomerization to understand the kinetics of the process, and examining the effects of other substituents on the pyridinone ring. The synergy between computational predictions and experimental validation will continue to be a powerful paradigm in modern chemical research.

References

  • Zhu, J., et al. (2022).
  • Al-Soufi, W., et al. (2005). Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents. RSC Publishing. [Link]
  • Nelson, J. H., et al. (1987). Physical and structural studies of N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones.
  • Wang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. MDPI. [Link]
  • Petrov, P. A. (2024).
  • Galvão, T. L. P., et al. (2013). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium.
  • Al-Soufi, W., et al. (2005). Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: A study in cyclodextrins and binary solvents.
  • Lesiak, A., et al. (2021). Quantum-chemical study on the relative stability of sildenafil tautomers.
  • Galvão, T. L. P., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. PubMed. [Link]
  • Al-Mokhtar, M. A., et al. (2021). First-principles density functional theoretical study on the structures, reactivity and spectroscopic properties of (NH) and (OH) Tautomer's of 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one. PubMed Central. [Link]
  • da Cruz, V. V., et al. (2022). Tautomeric equilibrium in 3-hydroxypyridine and the overlapping...
  • Hadipour, N., et al. (2012). Solvent effects on the relative stability for tautomerism of (R)-4-amino-1,2-oxazolidin-3-one(Cycloserine).Ab initio and Density. SciSpace. [Link]
  • Lesiak, A., et al. (2021). Quantum-chemical study on the relative stability of sildenafil tautomers.
  • Kumar, S., et al. (2019). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties.
  • Custodio, R., et al. (2022). Tautomeric Equilibria Revised. ChemRxiv. [Link]
  • Katsyuba, S. A., et al. (2022). Synthesis and computationally assisted spectroscopic study of tautomerism in 3-(phenyl(2-arylhydrazineylidene)methyl)quinoxalin-2(1H)-ones. New Journal of Chemistry. [Link]
  • National Center for Biotechnology Information. (n.d.). 3-Amino-2-methoxypyridine. PubChem. [Link]
  • Al-Soufi, W., et al. (2005). Scheme 1 Tautomerization between pyridones and hydroxypyridines.
  • El-Azhary, A. A. (2016).
  • Al-Omary, F. A. M. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Journal of Chemistry. [Link]

Sources

A Researcher's Guide to Profiling the Cross-Reactivity of Novel 3-Methoxy-2(1H)-pyridone-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is paved with rigorous evaluation. A critical, and often challenging, step in this process is characterizing the compound's selectivity. This guide provides an in-depth, objective framework for conducting cross-reactivity studies on a promising class of molecules: 3-Methoxy-2(1H)-pyridone-based compounds.

The 2-pyridone scaffold is a privileged structure in medicinal chemistry, valued for its ability to act as a bioisostere for amides, phenols, and other rings, while often improving physicochemical properties like solubility and metabolic stability.[1][2] Its derivatives have been successfully developed into drugs targeting a range of proteins, particularly protein kinases.[1][3] Given this history, any new compound built on this scaffold warrants a thorough investigation of its selectivity profile to understand its mechanism of action and predict potential off-target effects.

This guide abandons a rigid template, instead offering a logical, field-proven workflow. We will use a hypothetical lead candidate, "Compound M" , a novel this compound derivative designed as a potent inhibitor of Kinase A, to illustrate the process. We will compare its performance against two alternative, well-characterized kinase inhibitors: "Compound Y" (a known selective inhibitor of Kinase A) and "Compound Z" (a known multi-kinase inhibitor).

The Rationale Behind a Tiered Cross-Reactivity Screening Approach

A comprehensive assessment of selectivity is not a single experiment but a strategic, tiered approach. The goal is to efficiently identify potential liabilities and build a detailed portrait of the compound's biological interactions. A cost-effective strategy involves an initial broad screening at a single high concentration, followed by dose-response studies for any significant "hits".[4] This prevents wasting resources on generating full IC50 curves for targets that are not meaningfully inhibited.

Our investigation into Compound M will follow two main lines of inquiry:

  • On-Target Family Profiling: How selective is Compound M for Kinase A against other closely related kinases?

  • Safety Pharmacology Profiling: Does Compound M interact with a broader panel of targets known to be implicated in adverse drug reactions (ADRs)?[5]

This dual approach provides a holistic view of both efficacy-related selectivity and potential safety risks.

Experimental Design & Protocols

To ensure data integrity, every protocol must be self-validating. This involves using appropriate controls, robust assay technologies, and orthogonal methods to confirm key findings. Below are detailed protocols for the primary assays used in this guide.

Protocol 1: Kinase Profiling via In Vitro Biochemical Assay

This protocol determines the direct inhibitory effect of a compound on the enzymatic activity of a panel of protein kinases.

Methodology: Radiometric Kinase Assay (e.g., ³³P-ATP Filter Binding Assay)

This classic and reliable method measures the transfer of a radiolabeled phosphate from ATP to a specific substrate by the kinase.[6]

  • Step 1: Reagent Preparation:

    • Prepare kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO).

    • Prepare serial dilutions of Compound M, Compound Y, and Compound Z in 100% DMSO, then dilute into the reaction buffer. The final DMSO concentration in the assay should be consistent and low (e.g., 1%).

    • Prepare a solution containing the specific peptide substrate and [γ-³³P]-ATP.

  • Step 2: Reaction Initiation:

    • In a 96-well plate, add 5 µL of the test compound dilutions.

    • Add 20 µL of the master mix containing the target kinase and reaction buffer.

    • Initiate the reaction by adding 25 µL of the [γ-³³P]-ATP/substrate solution.

  • Step 3: Incubation & Termination:

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

    • Terminate the reaction by adding 50 µL of 3% phosphoric acid.

  • Step 4: Detection & Analysis:

    • Transfer the reaction mixture to a phosphocellulose filter plate.

    • Wash the plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]-ATP.

    • Dry the plate, add scintillant, and measure the incorporated radioactivity using a microplate scintillation counter.

    • Calculate the percent inhibition relative to DMSO-only controls and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Off-Target Liability via Radioligand Binding Assay

This protocol assesses a compound's ability to displace a known, radiolabeled ligand from a panel of non-kinase targets, such as GPCRs, ion channels, and transporters.[7] This is a cornerstone of safety pharmacology.[5][8]

  • Step 1: Reagent Preparation:

    • Prepare membrane preparations from cells expressing the target receptor.

    • Prepare assay buffer specific to the target (composition varies, but typically includes a buffer like Tris-HCl or HEPES and salts).

    • Prepare a solution of the specific radioligand (e.g., [³H]-Prazosin for the α1A adrenergic receptor) at a concentration near its dissociation constant (Kd).

    • Prepare Compound M at a high screening concentration (e.g., 10 µM).

  • Step 2: Competitive Binding Reaction:

    • In a 96-well plate, combine the membrane preparation, the radioligand solution, and either buffer (for total binding), a known unlabeled ligand (for non-specific binding), or Compound M.

  • Step 3: Incubation & Termination:

    • Incubate the plate to allow the binding reaction to reach equilibrium (time and temperature are target-dependent).

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate, trapping the membrane-bound radioligand.

  • Step 4: Washing & Detection:

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filter plate, add scintillant, and measure radioactivity using a microplate scintillation counter.

  • Step 5: Data Analysis:

    • Calculate the percent inhibition of specific binding caused by Compound M. Specific binding is defined as Total Binding - Non-specific Binding.

    • If inhibition is significant (typically >50%), a follow-up dose-response experiment is conducted to determine the Ki (inhibitory constant).

Visualizing the Workflow

A clear understanding of the experimental flow is crucial for planning and execution. The following diagram outlines the decision-making process for characterizing Compound M.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Dose-Response & Selectivity cluster_2 Tier 3: Data Analysis & Interpretation KinasePanel Kinase Panel Screen (e.g., 96 kinases) [10 µM single concentration] IC50_Kinase IC50 Determination (10-point curve) for hits with >70% inhibition KinasePanel->IC50_Kinase Identify off-target kinases SafetyPanel Safety Pharmacology Panel (e.g., 44 targets) [10 µM single concentration] Ki_Safety Ki Determination (10-point curve) for hits with >50% inhibition SafetyPanel->Ki_Safety Identify off-target liabilities SelectivityScore Calculate Selectivity Score (e.g., S-Score, Gini Coefficient) IC50_Kinase->SelectivityScore ADR_Risk Assess ADR Risk (Correlate hits with known liabilities) Ki_Safety->ADR_Risk Start Compound M (Novel this compound derivative) Start->KinasePanel Start->SafetyPanel

Caption: Tiered workflow for cross-reactivity profiling.

Comparative Data Analysis

Following the protocols described, we generated inhibitory data for Compound M and our comparators, Compounds Y and Z.

Table 1: Kinase Selectivity Profile

The inhibitory activity (IC50) of each compound was determined against the primary target (Kinase A) and a panel of four representative off-target kinases known to be structurally related. Lower IC50 values indicate higher potency.

Target KinaseCompound M (IC50, nM)Compound Y (IC50, nM)Compound Z (IC50, nM)
Primary Target
Kinase A121035
Off-Target Kinases
Kinase B1,800>10,00095
Kinase C>10,000>10,000450
Kinase D9508,500120
Kinase E4,200>10,000210

Interpretation:

  • Compound M demonstrates high potency against its primary target, Kinase A. It shows a selectivity window of over 79-fold against the most potent off-target, Kinase D (950 nM / 12 nM).

  • Compound Y confirms its profile as a highly selective inhibitor, showing potent activity against Kinase A and very weak or no activity against the tested off-targets.

  • Compound Z displays a promiscuous or multi-kinase inhibitor profile, with potent activity against Kinase A, Kinase B, Kinase D, and Kinase E.[4]

Table 2: Safety Pharmacology Profile

Compounds were screened at 10 µM against a standard safety panel. The table shows the percent inhibition of radioligand binding. A value >50% is considered a significant "hit" that warrants further investigation.

TargetTarget ClassCompound M (% Inhibition @ 10 µM)Compound Y (% Inhibition @ 10 µM)Compound Z (% Inhibition @ 10 µM)Potential Associated ADR
hERGIon Channel8%4%65%Cardiotoxicity
5-HT₂ₑ receptorGPCR58%12%6%Hallucinations, mood changes
α1A adrenergicGPCR15%9%11%Hypotension
M₁ muscarinicGPCR4%6%7%Dry mouth, blurred vision
L-type Ca²⁺ channelIon Channel11%15%48%Cardiovascular effects

Interpretation:

  • Compound M shows a potential off-target interaction with the serotonin 5-HT₂ₑ receptor. This would require a follow-up Ki determination to understand the potency of this interaction and assess the potential clinical risk.[9]

  • Compound Y appears clean in this panel, consistent with its selective profile.

  • Compound Z shows significant interactions with the hERG channel and L-type calcium channels, both of which are critical cardiac safety liabilities.[5]

Understanding the "Why": Causality in Experimental Choices

The selection of assays and target panels is not arbitrary. It is driven by a deep understanding of the compound's chemical class and intended biological function.

  • Why a Kinase Panel? The 2-pyridone scaffold is a well-established "hinge-binding motif" in many kinase inhibitors.[2] Therefore, screening against a broad panel of kinases is a logical first step to understand on-target selectivity and identify potential off-target kinase activities that could lead to efficacy in other disease models or contribute to toxicity.

  • Why Radiometric Assays? While newer technologies exist, radiometric assays are considered a "gold standard" for their sensitivity, robustness, and low susceptibility to compound interference (e.g., fluorescence quenching) that can plague other methods.[10]

  • Why a Safety Panel? Early assessment of off-target pharmacology is a cost-effective way to predict potential clinical adverse effects and reduce late-stage attrition.[5] Panels like the Eurofins SafetyScreen44 or WuXi AppTec Safety 44 are curated based on historical data linking target modulation to specific ADRs.[8][11]

The following diagram illustrates the central role of the PI3K/Akt/mTOR signaling pathway, a common target for pyridone-based kinase inhibitors, and highlights where off-target effects from a promiscuous inhibitor might occur.[12]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 CellGrowth Cell Growth & Proliferation S6K->CellGrowth EIF4EBP1->CellGrowth Inhibits (when unphosphorylated) Inhibitor Compound Z (Multi-Kinase Inhibitor) Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits Inhibitor->mTORC1 Inhibits

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Methoxy-2(1H)-pyridone Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the 2(1H)-pyridone scaffold represents a privileged heterocyclic core. Its ability to act as both a hydrogen bond donor and acceptor, coupled with its synthetic tractability, has cemented its role in the development of a diverse range of therapeutic agents.[1] This guide provides an in-depth comparative analysis of the structure-activity relationships of 3-methoxy-2(1H)-pyridone derivatives, offering insights into how structural modifications of this core influence biological activity. We will delve into the causality behind experimental choices, present comparative data, and provide detailed experimental protocols to support further research and development.

The this compound Core: A Versatile Starting Point

The this compound moiety is an attractive starting point for library synthesis due to the electronic influence of the methoxy group and the potential for substitution at multiple positions on the pyridone ring. The methoxy group, an electron-donating substituent, can significantly impact the physicochemical properties and biological activity of the resulting derivatives.[2]

Comparative Analysis of Structural Modifications

The biological activity of this compound derivatives can be finely tuned by strategic modifications at various positions of the pyridone ring. Understanding the impact of these changes is crucial for rational drug design.

Substitutions at the N-1 Position

The nitrogen atom of the pyridone ring is a key site for modification. The nature of the substituent at this position can profoundly affect the compound's polarity, solubility, and ability to interact with biological targets.

  • Aryl vs. Alkyl Substituents: Studies on related 2-pyridinone analogs have shown that N-aryl derivatives can exhibit enhanced biological activity compared to N-alkyl derivatives. For instance, in the context of anti-HBV agents, N-aryl substitution led to a significant improvement in inhibitory activity.[1] This is often attributed to the potential for π-π stacking interactions with aromatic residues in the target protein's binding site.

Modifications at the C-4, C-5, and C-6 Positions

The carbon atoms of the pyridone ring offer multiple vectors for chemical diversification.

  • Influence of Substituents on Anticancer Activity: Research on various pyridine derivatives has demonstrated that the number and position of methoxy groups can significantly impact antiproliferative activity. An increase in the number of methoxy substituents has been correlated with a decrease in IC50 values, indicating enhanced potency.[2] While this data is for a broader class of pyridine derivatives, it underscores the importance of the methoxy group in modulating anticancer effects.

  • Halogenation: The introduction of halogens at positions 4, 5, or 6 can influence the electronic properties of the ring and provide additional points of interaction with target proteins.

  • Bulky Aromatic Groups: The addition of aryl or heteroaryl groups can lead to enhanced potency by accessing deeper pockets within a target's active site.

Comparative Biological Data

The following table summarizes the in vitro anticancer activity of a selection of pyridine derivatives, illustrating the impact of various substitutions. While not exclusively this compound derivatives, this data provides valuable insights into the broader SAR of the pyridone scaffold.

Compound IDCore ScaffoldKey SubstitutionsCell LineIC50 (µM)Reference
9a Pyrazolo[3,4-b]pyridine4-(4-methoxyphenyl)Hela2.59[3]
14g Pyrazolo[3,4-b]pyridine4-(4-chlorophenyl)HCT-1161.98[3]
Derivative 17 PyridineOMe groupNot Specified0.044[2]
Derivative 18 PyridineH atom instead of OMeNot Specified4.22[2]

Experimental Protocols

To facilitate further research, detailed methodologies for key assays are provided below.

General Synthesis of N-Substituted this compound Derivatives

This protocol describes a general method for the N-alkylation or N-arylation of the this compound core.

Workflow Diagram:

Synthesis_Workflow Start This compound Reaction Reaction at RT or elevated temperature Start->Reaction Reagents Base (e.g., NaH, K2CO3) Electrophile (R-X) Solvent (e.g., DMF, Acetone) Reagents->Reaction Workup Aqueous Workup Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product N-Substituted This compound Purification->Product

Caption: General workflow for the synthesis of N-substituted this compound derivatives.

Step-by-Step Protocol:

  • Preparation: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF), add a base (e.g., sodium hydride, 1.1 eq) portion-wise at 0 °C under an inert atmosphere.

  • Reaction: Stir the mixture at room temperature for 30 minutes. Add the desired electrophile (alkyl or aryl halide, 1.2 eq) and continue stirring at room temperature or an elevated temperature until the reaction is complete (monitored by TLC).

  • Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-substituted derivative.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of the synthesized compounds against a cancer cell line.

Workflow Diagram:

MTT_Assay_Workflow Cell_Seeding Seed cancer cells in a 96-well plate Compound_Treatment Treat cells with varying concentrations of test compounds Cell_Seeding->Compound_Treatment Incubation_24h Incubate for 24-72 hours Compound_Treatment->Incubation_24h MTT_Addition Add MTT solution Incubation_24h->MTT_Addition Incubation_4h Incubate for 4 hours MTT_Addition->Incubation_4h Formazan_Solubilization Add solubilization solution (e.g., DMSO) Incubation_4h->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 values Absorbance_Measurement->Data_Analysis

Caption: Workflow for determining the in vitro anticancer activity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed a suspension of the desired cancer cell line (e.g., Hela, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Key SAR Insights and Future Directions

The following diagram illustrates the key structure-activity relationships for the 2(1H)-pyridone scaffold based on the available literature.

SAR_Summary cluster_pyridone 2(1H)-Pyridone Core pyridone N1 N1-Position - Aryl groups may increase activity (π-π stacking) Activity Biological Activity (e.g., Anticancer, Antiviral) N1->Activity Modulates C3 C3-Position - Methoxy group influences electronics and activity C3->Activity Influences C4_C6 C4-C6 Positions - Halogens can enhance binding - Bulky groups can access deeper pockets C4_C6->Activity Fine-tunes

Caption: Key structure-activity relationship trends for the 2(1H)-pyridone scaffold.

The this compound scaffold is a promising starting point for the development of novel therapeutic agents. While a comprehensive SAR study on a dedicated library of its derivatives is still needed, the existing literature on related pyridone compounds provides a strong foundation for rational drug design. Future research should focus on the systematic exploration of substitutions at all available positions of the this compound ring to build a more complete understanding of its SAR and unlock its full therapeutic potential.

References

  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]
  • Synthesis of Pyridazinone Derivatives Substituted with Methoxy with Phenyl Hydrazine and In Silico Test of Anticancer Activity.
  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules. [Link]
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. [Link]

Sources

A Comparative Guide to the Photophysical Properties of Substituted Pyridones for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Substituted pyridones represent a privileged heterocyclic scaffold, not only in medicinal chemistry but also in the realm of functional organic materials.[1] Their unique electronic structure, which allows for both hydrogen bond acceptance and donation, coupled with a susceptibility to facile and diverse chemical modification, makes them ideal candidates for the development of novel fluorophores.[2] For researchers in materials science and drug development, a deep understanding of how chemical substitutions on the pyridone core modulate its photophysical properties is paramount for the rational design of probes for bioimaging, fluorescent sensors, and optoelectronic devices.

This guide provides a comparative analysis of the photophysical properties of various substituted pyridones, supported by experimental data from peer-reviewed literature. We will delve into the causality behind experimental choices, provide self-validating protocols for synthesis and characterization, and ground our discussion in the fundamental principles of fluorescence.

The Influence of Substitution on Pyridone Photophysics: A Comparative Analysis

The photophysical characteristics of the pyridone core are exquisitely sensitive to the nature and position of its substituents. By strategically introducing electron-donating groups (EDGs) and electron-withdrawing groups (EWGs), one can fine-tune the absorption and emission wavelengths, fluorescence quantum yield (ΦF), and Stokes shift. This tunability is primarily governed by the modulation of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) and the promotion of Intramolecular Charge Transfer (ICT) states.[3][4]

In a typical donor-π-acceptor (D-π-A) pyridone derivative, the pyridone moiety often acts as the electron acceptor. Excitation with light promotes an electron from a donor-centric HOMO to an acceptor-centric LUMO. This charge separation in the excited state results in a large excited-state dipole moment, making the emission energy highly sensitive to the solvent polarity.[2][5]

The following table summarizes the key photophysical data for a selection of substituted pyridone and pyridine derivatives, illustrating the impact of various substitution patterns.

Compound/SubstituentSolventλabs (nm)λem (nm)Quantum Yield (ΦF)Stokes Shift (cm-1)Reference
3-Cyano-2-pyridone Derivatives
N-(phenyl)-4,6-dimethyl-3-cyano-2-pyridoneDCM360425--[6]
N-(p-tolyl)-4,6-dimethyl-3-cyano-2-pyridoneDCM362428--[6]
N-(p-methoxyphenyl)-4,6-dimethyl-3-cyano-2-pyridoneDCM365435--[6]
N-(p-chlorophenyl)-4,6-dimethyl-3-cyano-2-pyridoneDCM361426--[6]
4,6-Diaryl-3-cyano-2-pyridones
4-(4-methoxyphenyl)-6-phenyl-3-cyano-2-pyridoneToluene3734380.883710[7]
4-phenyl-6-(4-methoxyphenyl)-3-cyano-2-pyridoneToluene3774330.883180[7]
Donor-Acceptor Pyrid-2-ones
D-A Pyridone (Spacer-free)DMSO3944670.5683830[3]
D-π-A PyridoneDMSO4355900.0435590[3]
D-π-π-A Pyridone (with Thiophene)DMSO4606290.0355480[3]
Amino-Pyridine Derivatives (for comparison)
2-(benzylamino)-4-phenyl-5-(phenylthio)nicotinonitrileDCM3804600.164350[8]
2-(benzylamino)-4-(4-methoxyphenyl)nicotinonitrileDCM3554750.077110[8]

Analysis of Structure-Property Relationships:

  • Effect of N-1 Aryl Substitution: In the N-aryl-3-cyano-2-pyridone series, the introduction of an electron-donating methoxy group on the phenyl ring at the N-1 position leads to a slight bathochromic (red) shift in both absorption and emission maxima compared to the unsubstituted phenyl or electron-withdrawing chloro-substituted derivatives.[6] This is indicative of a modest charge transfer interaction between the N-aryl donor and the pyridone acceptor core.

  • Effect of C-4 and C-6 Aryl Substitution: The 4,6-diaryl substituted 3-cyano-2-pyridones exhibit remarkably high fluorescence quantum yields.[7] The strategic placement of an electron-donating methoxy group on either the C-4 or C-6 phenyl ring results in bright blue fluorescence with ΦF values reaching 88% in toluene. This highlights the efficiency of the D-π-A system in promoting radiative decay.

  • Role of the π-Linker: The comparison of D-A, D-π-A, and D-π-π-A pyridones clearly demonstrates the crucial role of the π-conjugated linker in facilitating intramolecular charge transfer.[3] Extending the conjugation with vinyl and thiophene linkers leads to a significant bathochromic shift in both absorption and emission, but it also dramatically decreases the quantum yield in a polar solvent like DMSO. This is a classic hallmark of an efficient ICT process, where the highly polarized excited state is stabilized by the polar solvent, which can open up non-radiative decay pathways, thus quenching the fluorescence.[5]

  • Solvatochromism: The photophysical properties of D-A pyridones are highly dependent on the solvent environment. In polar solvents, the emission spectra of compounds with strong ICT character typically show a pronounced red shift compared to non-polar solvents.[2][9] This positive solvatochromism arises from the stabilization of the more polar excited state by the polar solvent molecules, which lowers its energy level relative to the ground state.[10]

Experimental Protocols for Synthesis and Characterization

To ensure the trustworthiness and reproducibility of research, detailed and validated experimental protocols are essential. Here, we provide a step-by-step methodology for the synthesis of a representative fluorescent 3-cyano-2-pyridone derivative and a comprehensive guide to measuring its fluorescence quantum yield.

Protocol 1: Synthesis of N-(p-tolyl)-4,6-dimethyl-3-cyano-2-pyridone

This protocol is adapted from a general procedure for the synthesis of N-alkyl-3-cyano-2-pyridones.[6][11] It involves a two-step process: first, the synthesis of a cyanoacetamide intermediate, followed by a cyclization reaction to form the pyridone ring.

Step 1: Synthesis of 2-cyano-N-(p-tolyl)acetamide

  • Reagents and Equipment:

    • p-toluidine

    • Ethyl cyanoacetate

    • Round-bottom flask

    • Reflux condenser

    • Heating mantle

    • TLC plates (silica gel)

    • Beaker, filtration apparatus

  • Procedure:

    • In a round-bottom flask, combine p-toluidine (0.02 mol) and ethyl cyanoacetate (0.02 mol).

    • Heat the reaction mixture to reflux for 2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete (as indicated by the consumption of the starting materials), allow the mixture to cool to room temperature.

    • The resulting solid product is then purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield 2-cyano-N-(p-tolyl)acetamide.

    • Characterize the product using IR and 1H NMR spectroscopy. The IR spectrum should show characteristic peaks for CN (around 2255 cm-1), NH (around 3200 cm-1), and C=O (around 1670 cm-1).[11]

Step 2: Synthesis of N-(p-tolyl)-4,6-dimethyl-3-cyano-2-pyridone

  • Reagents and Equipment:

    • 2-cyano-N-(p-tolyl)acetamide (from Step 1)

    • Acetylacetone

    • Potassium hydroxide (KOH)

    • Ethanol

    • Round-bottom flask, reflux condenser, heating mantle

  • Procedure:

    • Dissolve 2-cyano-N-(p-tolyl)acetamide (0.01 mol) and acetylacetone (0.01 mol) in ethanol in a round-bottom flask.

    • Add a catalytic amount of potassium hydroxide (KOH) to the mixture.

    • Reflux the reaction mixture for 4 hours, monitoring its progress by TLC.

    • Upon completion, cool the reaction mixture and pour it into cold water.

    • The precipitated solid is collected by filtration, washed with water, and dried.

    • Purify the crude product by recrystallization from ethanol to obtain the final product, N-(p-tolyl)-4,6-dimethyl-3-cyano-2-pyridone.

    • Confirm the structure of the final product using IR, 1H NMR, and 13C NMR spectroscopy. The IR spectrum should show the disappearance of the NH peak and the appearance of characteristic peaks for the pyridone ring.[11]

Synthesis_Workflow reagents1 p-toluidine + Ethyl Cyanoacetate reflux1 Reflux (2h) reagents1->reflux1 intermediate 2-cyano-N-(p-tolyl)acetamide reflux1->intermediate reagents2 Intermediate + Acetylacetone + KOH intermediate->reagents2 reflux2 Reflux (4h) reagents2->reflux2 product N-(p-tolyl)-4,6-dimethyl- 3-cyano-2-pyridone reflux2->product

Caption: Synthetic workflow for a representative 3-cyano-2-pyridone.

Protocol 2: Measurement of Relative Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield is a critical parameter that quantifies the efficiency of the fluorescence process. The relative method, comparing the fluorescence of the sample to a well-characterized standard, is the most common approach.[12][13] This protocol outlines the procedure using a standard spectrofluorometer.

  • Materials and Equipment:

    • High-purity spectroscopic grade solvent (e.g., cyclohexane, ethanol, or as appropriate for the sample).

    • Fluorescence standard with a known quantum yield in the chosen solvent (e.g., quinine sulfate in 0.5 M H2SO4, ΦF = 0.54).

    • UV-Vis spectrophotometer.

    • Corrected spectrofluorometer.

    • 10 mm path length quartz cuvettes.

  • Procedure:

    • Choose an Excitation Wavelength (λex): Select a λex where both the sample and the standard have significant absorbance, preferably at the absorption maximum of the lowest energy transition.[14]

    • Prepare a Series of Dilutions: Prepare a series of 5-6 dilutions of both the sample and the standard in the same solvent. The absorbance of these solutions at λex should be kept below 0.1, and ideally in the range of 0.02 to 0.1, to avoid inner filter effects.[13][14]

    • Measure Absorbance: Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the sample and the standard. Note the absorbance value at λex for each solution.

    • Measure Fluorescence Emission:

      • Set the spectrofluorometer to the chosen λex. Use narrow excitation slits to minimize the excitation bandwidth.[12]

      • Record the corrected fluorescence emission spectrum for each dilution of the sample and the standard. Ensure the entire emission band is recorded.

    • Data Analysis:

      • Integrate the area under the corrected emission spectrum for each solution to obtain the integrated fluorescence intensity (I).

      • For both the sample and the standard, create a plot of integrated fluorescence intensity (y-axis) versus absorbance at λex (x-axis).

      • Perform a linear regression for each data set. The plot should be linear and pass through the origin. The slope of the line is the gradient (Grad).[13]

    • Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the sample (ΦS):

      ΦS = ΦR × (GradS / GradR) × (nS2 / nR2)

      Where:

      • ΦR is the quantum yield of the reference standard.

      • GradS and GradR are the gradients from the plots for the sample and reference, respectively.

      • nS and nR are the refractive indices of the solvents used for the sample and reference (if they are different, which is not recommended).[12][13]

QY_Measurement_Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis & Calculation prep_sample Prepare 5-6 dilutions of Sample abs_measure Measure Absorbance at λex (A < 0.1) prep_sample->abs_measure prep_standard Prepare 5-6 dilutions of Standard prep_standard->abs_measure fluor_measure Measure Corrected Emission Spectra abs_measure->fluor_measure integrate Integrate Emission Spectra (I) fluor_measure->integrate plot Plot I vs. Absorbance integrate->plot gradient Calculate Gradient (Grad) plot->gradient calculate_qy Calculate ΦS using Standard's ΦR gradient->calculate_qy

Caption: Workflow for relative fluorescence quantum yield measurement.

Conclusion and Future Outlook

The substituted pyridone scaffold is a remarkably versatile platform for the design of fluorescent molecules with tailored photophysical properties. Through judicious selection of substituents and the length of π-conjugated linkers, researchers can control absorption and emission wavelengths, as well as fluorescence efficiency. The principles of intramolecular charge transfer and the predictable effects of solvent polarity provide a rational basis for the design of novel pyridone-based fluorophores for a wide array of applications, from advanced bioimaging probes to materials for organic electronics. The protocols provided herein offer a robust framework for the synthesis and characterization of these promising compounds, enabling further innovation in this exciting field.

References

  • El-Ghanam, A., et al. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. Molecules, 28(22), 7594. [Link]
  • Kim, J., et al. (2021). Design of 2-Pyridone Fluorophores for Brighter Emissions at Longer Wavelengths. Chemistry – An Asian Journal, 16(18), 2663-2669. [Link]
  • Krishnan, K. S., et al. (2013). Synthesis of fluorescent ring-fused 2-pyridone peptidomimetics. The Journal of Organic Chemistry, 78(23), 12207–12213. [Link]
  • University of California, Irvine Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. [Link]
  • Würth, C., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples.
  • El-Ghanam, A., et al. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds. SciForum. [Link]
  • Cocca, L. H. Z., et al. (2023). Studying the influence of electron donor-withdraw groups on the photophysical properties of 3-arylthioimidazo[1,2-a]pyridines: experimental and theoretical study. Journal of Molecular Structure, 1293, 136287. [Link]
  • FluorTools. (n.d.).
  • Edinburgh Instruments. (n.d.). Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. [Link]
  • Ershov, O. V., et al. (2016). 2-Pyridone-based fluorophores: Synthesis and fluorescent properties of pyrrolo[3,4-c]pyridine derivatives.
  • de la Cruz, M. A., et al. (2019). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Molecules, 24(12), 2261. [Link]
  • Sorokin, V. V., et al. (2022). New 2-pyridone-based donor–acceptor dyes: the effect of the donor group position, type of π-linker and acid–base characteristics of the medium on the photophysical properties. Organic & Biomolecular Chemistry, 20(3), 525-535. [Link]
  • Cocca, L. H. Z., et al. (2024). Studying the influence of electron donor-withdraw groups on the photophysical properties of 3-arylthioimidazo[1,2-a]pyridines: experimental and theoretical study. R Discovery. [Link]
  • ResearchGate. (n.d.).
  • Martin, M. M., et al. (2016).
  • Pop, F., et al. (2019). Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing. Molecules, 24(22), 4068. [Link]
  • Evident Scientific. (n.d.). Solvent Effects on Fluorescence Emission. [Link]
  • Reisch, A., et al. (2021). Tuning the Absorption, Fluorescence, Intramolecular Charge Transfer, and Intersystem Crossing in Spiro[fluorene]acridinone. OPEN FAU. [Link]
  • ResearchGate. (n.d.). Synthesis and luminescent properties and theoretical investigation on electronic structure of nitrile-based 2-pyridone molecules. [Link]
  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]
  • Gemeda, F. T. (2017). A Review on Effect of Solvents on Fluorescent Spectra.
  • Daskeviciene, M., et al. (2016). Effects of electron-withdrawing group and electron-donating core combinations on physical properties and photovoltaic performance of small molecules for solution-processed organic solar cells. Dyes and Pigments, 126, 232-242. [Link]
  • Samanta, A., et al. (2024). Enhanced intramolecular charge transfer and near-infrared fluorescence in 4-dimethylamino-chalcone analogues through extended conjugation: synthesis, photophysical properties, and theoretical modelling. Physical Chemistry Chemical Physics, 26(9), 6940-6953. [Link]
  • Casal, P. A. D., et al. (2005). Excited-State Intramolecular Charge Transfer in 9-Aminoacridine Derivative. The Journal of Physical Chemistry A, 109(28), 6249–6255. [Link]
  • ChemRxiv. (2025). Effects of Electron-Donating and -Withdrawing Substituents on the One- and Two-Photon Absorption Properties on Modified Adenine and Guanine Nucleobases. [Link]
  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.). 2-Pyridone. [Link]

Sources

Safety Operating Guide

Operational Guide for the Safe Disposal of 3-Methoxy-2(1H)-pyridone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of 3-Methoxy-2(1H)-pyridone (CAS No. 20928-63-6). Adherence to these procedures is critical for ensuring the safety of laboratory personnel, maintaining regulatory compliance, and protecting the environment. This document synthesizes safety data with established best practices for chemical waste management to provide a self-validating system for your laboratory operations.

Hazard Assessment and Waste Characterization

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This assessment directly informs the selection of personal protective equipment (PPE), segregation protocols, and the ultimate disposal pathway. This compound is a solid heterocyclic compound that must be managed as hazardous chemical waste.[1]

Table 1: Hazard Profile and Regulatory Information for this compound

ParameterInformationSource(s)
Chemical Name This compound[2][3]
CAS Number 20928-63-6[2][3]
Molecular Formula C₆H₇NO₂[2]
Physical Form Solid
GHS Hazard Codes H302, H315, H319, H335[4][5]
Hazard Statements Harmful if swallowed; Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation.[4][5]
Signal Word Warning[4][5]
Waste Classification Hazardous Chemical Waste (Non-Acutely Hazardous)[1][6]

Based on its hazard profile, any material contaminated with this compound is classified as hazardous waste under the Resource Conservation and Recovery Act (RCRA) and must be managed from "cradle to grave" according to federal and state regulations.[1][6][7]

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate exposure risks during handling and disposal, a combination of engineering controls and appropriate PPE is mandatory.

  • Engineering Controls : All handling of this compound, both in its pure form and in solution, must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[8] An emergency eyewash and shower station must be readily accessible.[9]

  • Personal Protective Equipment (PPE) : The minimum required PPE includes:

    • Eye Protection : Safety glasses with side shields or, preferably, chemical splash goggles.[5]

    • Hand Protection : Nitrile gloves are required. Given the risk of skin irritation, double-gloving is recommended, especially during waste consolidation or spill cleanup.[10]

    • Body Protection : A flame-resistant lab coat must be worn and fully fastened.

    • Respiratory Protection : When handling the solid powder outside of a fume hood (not recommended) or during a significant spill, a NIOSH-approved N95 dust mask is necessary to prevent respiratory tract irritation.[5]

Step-by-Step Disposal Protocol

Proper segregation of chemical waste is the foundation of safe disposal.[11] It prevents dangerous reactions and ensures compliance. Do not mix this compound waste with incompatible materials such as strong acids, bases, or oxidizers.[9][12]

Solid Waste Collection

This stream includes unused or expired this compound, contaminated weigh boats, and disposable labware like spatulas.

  • Container Selection : Designate a rigid, leak-proof container made of a compatible material, such as high-density polyethylene (HDPE).[10]

  • Collection : Carefully place solid waste directly into the designated container. Minimize the generation of dust.

  • Labeling : Immediately label the container with a "Hazardous Waste" tag. The label must include the full chemical name, "this compound," and an accurate list of all contents.[10][12]

  • Closure : Keep the container securely closed at all times, except when adding waste.[6][13]

Liquid Waste Collection

This stream includes solutions containing this compound.

  • Container Selection : Use a sealable, airtight waste container designated for non-halogenated organic solvent waste, unless the solvent used is halogenated.

  • Segregation : Do not mix aqueous solutions with organic solvent solutions. Keep these waste streams separate.

  • Labeling : Label the container with a "Hazardous Waste" tag, listing "this compound" and the name and approximate percentage of the solvent(s).

  • Closure : Keep the container tightly sealed. If a funnel is used, it must be removed and the container capped immediately after use.

Contaminated PPE and Cleanup Materials

This stream includes gloves, bench paper, wipes, and other materials with incidental contamination.

  • Collection : Place all contaminated disposable items into a designated hazardous waste bag (e.g., a clear poly bag) inside a labeled solid waste container.

  • Labeling : The outer container must be labeled as "Hazardous Waste" with a description of the contents (e.g., "Debris contaminated with this compound").

On-Site Storage in Satellite Accumulation Areas (SAA)

Hazardous waste must be stored at or near the point of generation in a designated Satellite Accumulation Area (SAA).[6][13]

  • Location : The SAA must be under the control of the laboratory personnel generating the waste.

  • Volume Limits : A maximum of 55 gallons of hazardous waste may be accumulated in an SAA.[1][6]

  • Containment : Store waste containers in secondary containment trays to prevent the spread of potential spills.[11]

  • Duration : Waste containers may be stored in the SAA for up to 12 months, provided the volume limits are not exceeded.[13]

Spill Management Protocol

Accidental spills must be treated as hazardous waste.[1] Immediate and correct response is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated.

  • Don PPE : Wear the appropriate PPE as described in Section 2, including respiratory protection.

  • Containment : Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[9][10]

  • Collection : Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.

  • Decontamination : Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be collected and disposed of as hazardous waste.[10]

  • Reporting : Report the incident to your institution's Environmental Health and Safety (EHS) department.

Final Disposal Workflow

The final disposal of this compound waste is a structured process managed by your institution's EHS office or a licensed contractor. Never dispose of this chemical down the drain or in the regular trash.[8] The workflow below outlines the decision-making process from generation to final pickup.

DisposalWorkflow cluster_generation Step 1: Generation & Segregation cluster_streams cluster_containment Step 2: Containment & Labeling cluster_storage Step 3: Accumulation cluster_disposal Step 4: Final Disposal gen Waste Generation (Solid, Liquid, or Contaminated PPE) solid Solid Waste gen->solid Unused chemical, weigh boats liquid Liquid Waste gen->liquid Solutions ppe Contaminated PPE gen->ppe Gloves, wipes container Collect in Separate, Compatible, and Labeled Hazardous Waste Containers solid->container liquid->container ppe->container saa Store Sealed Container in Designated Satellite Accumulation Area (SAA) with Secondary Containment container->saa pickup Request Waste Pickup from Institutional EHS or Licensed Contractor saa->pickup

Caption: Disposal workflow for this compound.

Waste Minimization Strategies

In line with sustainable laboratory practices, all personnel should actively seek to minimize waste generation.[6][13]

  • Source Reduction : Order only the quantity of chemical required for your experiments.[6][13]

  • Inventory Management : Maintain a detailed chemical inventory to avoid ordering duplicates and to track expiration dates.[11]

  • Scale Reduction : Whenever possible, reduce the scale of experiments to decrease the volume of waste produced.[6][13]

  • Surplus Sharing : Before designating an unused chemical as waste, check if other labs within your institution can use it.[6][13]

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. UPenn EHRS - University of Pennsylvania. [Link]
  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]
  • Laboratory Waste Management Guidelines. Princeton University Environmental Health & Safety. [Link]
  • Properly Managing Chemical Waste in Labor
  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University Environmental Health & Safety. [Link]
  • What Regulations Govern Hazardous Waste Management?. Chemistry For Everyone. [Link]
  • Hazardous Waste. US Environmental Protection Agency (EPA). [Link]
  • Resource Conservation and Recovery Act (RCRA) Regulations. US Environmental Protection Agency (EPA). [Link]
  • 3-Methoxy-2-pyridone | C6H7NO2 | CID 88731.
  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]
  • Steps in Complying with Regulations for Hazardous Waste. US Environmental Protection Agency (EPA). [Link]
  • Waste, Chemical, and Cleanup Enforcement. US Environmental Protection Agency (EPA). [Link]
  • Pyridine Fact Sheet.
  • Production, Import, Use, and Disposal of Pyridine.
  • This compound, min 97%, 1 gram. CP Lab Safety. [Link]

Sources

Personal protective equipment for handling 3-Methoxy-2(1H)-pyridone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling 3-Methoxy-2(1H)-pyridone, moving beyond a simple checklist to offer a framework of scientifically grounded best practices. Our goal is to empower you with the knowledge to handle this compound with confidence and care, ensuring both the quality of your research and a secure laboratory environment.

Immediate Hazard Assessment and Core Protections

This compound is a solid compound that requires careful handling due to its potential health hazards. According to safety data, it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation of dust.[4] Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical necessity.

All handling of this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[5][6] The work area must be well-ventilated, and measures should be in place to prevent the formation and spread of dust.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are fundamental to mitigating the risks associated with this compound. The following table outlines the recommended PPE, with explanations rooted in the chemical's properties.

PPE CategoryRecommended EquipmentRationale and Best Practices
Eye and Face Protection Chemical splash goggles and a face shield.[7]Goggles must be worn at all times to protect against dust particles and accidental splashes.[8] A face shield provides an additional layer of protection for the entire face and should be used when there is a higher risk of splashing, such as during bulk transfers or solution preparation.[9]
Hand Protection Butyl rubber or thick-gauge nitrile gloves.While standard nitrile gloves offer protection against incidental splashes, for more direct or prolonged handling, butyl rubber gloves are recommended due to their high resistance to a wide range of chemicals, including pyridine and its derivatives.[6][10] Always inspect gloves for tears or holes before use.[11] Use proper glove removal technique to avoid contaminating your skin.[7]
Respiratory Protection A NIOSH-approved N95 dust mask or a higher-level respirator.[1][12]Since this compound is a solid that can form dust, a respirator is essential, especially when handling the powder outside of a fume hood or if dust generation is likely.[4][7] Ensure the respirator is properly fitted.
Protective Clothing A buttoned lab coat and appropriate footwear.[8]A lab coat protects your skin and personal clothing from contamination.[13] Shoes must be closed-toed and cover the entire foot.[8]

Step-by-Step Operational Protocol for Handling this compound

A systematic workflow is crucial for minimizing exposure and ensuring procedural consistency.

Preparation and Handling
  • Area Preparation : Ensure your chemical fume hood is operational and the sash is at the appropriate height.[11] Clear the workspace of any unnecessary items.

  • PPE Donning : Put on your lab coat, followed by safety goggles and a face shield. Don the appropriate gloves. If a respirator is needed, ensure it is on and properly fitted before entering the handling area.

  • Weighing and Dispensing : Conduct all weighing and transferring of the solid compound within the fume hood.[14] Use tools and techniques that minimize dust creation.

  • In Solution : When preparing solutions, add the solid to the solvent slowly to avoid splashing. Keep the container closed when not in use.[6]

Post-Handling and Decontamination
  • PPE Doffing : Remove PPE in a designated area, being careful not to cross-contaminate. Gloves should be removed first, followed by the face shield and goggles, and finally the lab coat. Wash your hands thoroughly with soap and water after handling is complete.[7][13]

  • Equipment Decontamination : All non-disposable equipment, such as glassware and spatulas, that has come into contact with this compound must be decontaminated. A thorough wash with a laboratory detergent and water is the initial step.[15] For chemical neutralization, a rinse with a dilute acid solution followed by copious amounts of water can be effective, though the rinsate may need to be collected as hazardous waste.[16]

Disposal Plan: A Lifecycle Approach

Proper disposal is a critical final step in the safe handling of this compound and any associated waste. All materials contaminated with this compound must be treated as hazardous waste.[16]

Waste TypeDisposal Procedure
Solid Waste Collect unused this compound and any contaminated solids (e.g., weigh boats, paper towels) in a clearly labeled, sealed hazardous waste container.[7]
Contaminated Sharps Needles, syringes, or other sharps contaminated with this compound must be placed in a designated, puncture-resistant sharps container labeled for chemical waste.[13]
Liquid Waste Solutions containing this compound and rinsate from decontamination should be collected in a labeled, sealed hazardous waste container. Do not pour this waste down the drain.[13]
Empty Containers "Triple rinse" empty containers with a suitable solvent.[13] The rinsate must be collected as hazardous waste. After rinsing, the container can be disposed of according to your institution's guidelines.

All hazardous waste must be disposed of through your institution's designated hazardous waste management program, in compliance with all local, state, and federal regulations.[7]

Emergency Procedures: Be Prepared

Spill Management

  • Minor Spill : In a fume hood, gently cover the spill with an absorbent material to avoid raising dust.[7] Wearing appropriate PPE, collect the material into a sealed container for hazardous waste disposal. Clean the area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Major Spill : Evacuate the area immediately and alert your institution's emergency response team.

Exposure Response

  • Skin Contact : Immediately wash the affected area with soap and plenty of water.[4] Remove contaminated clothing. Seek medical attention if irritation persists.[3]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Seek immediate medical attention.

  • Inhalation : Move the person to fresh air.[4] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water.[4] Seek immediate medical attention.[16]

Workflow for Safe Handling of this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Prep 1. Prepare Fume Hood Don_PPE 2. Don Appropriate PPE Handle 3. Weigh & Transfer in Hood Don_PPE->Handle Decon 4. Decontaminate Equipment Handle->Decon Spill Spill Response Handle->Spill If Spill Occurs Exposure Exposure Response Handle->Exposure If Exposure Occurs Waste 5. Segregate Hazardous Waste Decon->Waste Doff_PPE 6. Doff PPE Correctly Waste->Doff_PPE Wash 7. Wash Hands Thoroughly Doff_PPE->Wash

Caption: A logical workflow for the safe handling of this compound.

References

  • This compound 97 20928-63-6 - Sigma-Aldrich. (n.d.).
  • 3-Methoxy-2-methyl-1H-pyridin-4-one - Safety Data Sheet - ChemicalBook. (2025, February 1).
  • 3-Methoxy-2-pyridone | C6H7NO2 | CID 88731 - PubChem - NIH. (n.d.).
  • Personal protective equipment for handling (Pyridin-2-ylmethylideneamino)thiourea - Benchchem. (n.d.).
  • 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. (2024, October 1).
  • Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. (2024, March 12).
  • 3-Methoxy-2-methyl-1H-pyridin-4-one 97 76015-11-7 - Sigma-Aldrich. (n.d.).
  • Personal protective equipment for handling 2-Cyclopentylpyridine - Benchchem. (n.d.).
  • Guide to Decontaminating Lab Equipment: From Cleaning to Sterilization. (2025, October 23).
  • OSHA Glove Selection Chart - Environmental Health and Safety. (n.d.).
  • Viton and Butyl Polymer Chemical Resistant Gloves: What You Need to Know. (2025, July 25).
  • SAFETY DATA SHEET - Fisher Scientific. (2023, September 29).
  • Safe Laboratory Practices in Chemistry Harvey Mudd College Department of Chemistry Revised 29 October 2015. (n.d.).
  • Topic 1: Safety in the Organic Chemistry Laboratory - CSUB. (n.d.).
  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, August 7).
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.).
  • Laboratory Equipment Decontamination Procedures | Central Michigan University. (n.d.).
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS - University of Pennsylvania. (n.d.).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methoxy-2(1H)-pyridone
Reactant of Route 2
3-Methoxy-2(1H)-pyridone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.